Product packaging for 3-Chloro-4-(methylsulfonyl)benzoic acid(Cat. No.:CAS No. 1197193-45-5)

3-Chloro-4-(methylsulfonyl)benzoic acid

Cat. No.: B580983
CAS No.: 1197193-45-5
M. Wt: 234.65
InChI Key: HBBPBQPKQRWCBA-UHFFFAOYSA-N
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Description

3-Chloro-4-(methylsulfonyl)benzoic acid is a specialized benzoic acid derivative designed for use in chemical synthesis and research applications. Its molecular structure, incorporating both chloro and methylsulphonyl functional groups, makes it a valuable intermediate for constructing more complex molecules. These structural motifs are frequently explored in the development of advanced chemical entities, particularly within agrochemical and pharmaceutical research. The compound serves as a key building block in synthetic organic chemistry, where it can be used to study structure-activity relationships and develop novel compounds with potential biological activity . Researchers utilize this chemical for its potential in creating targeted molecular structures, leveraging the reactivity of the carboxylic acid and the electronic influence of the substituents for further functionalization. It is intended for use in laboratory research and development settings only. This product is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO4S B580983 3-Chloro-4-(methylsulfonyl)benzoic acid CAS No. 1197193-45-5

Properties

IUPAC Name

3-chloro-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBPBQPKQRWCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1197193-45-5

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-Chloro-4-(methylsulfonyl)benzoic acid, a compound of interest in synthetic and medicinal chemistry. This document, intended for a scientific audience, delves into its physicochemical properties, outlines a representative synthetic route, describes robust analytical methodologies for its characterization, and explores its potential applications in the realm of drug discovery and development.

Compound Profile and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid containing a sulfone functional group. The presence of these distinct chemical moieties imparts specific electronic and steric properties that are of interest in the design of bioactive molecules.

The CAS number for this compound is 1197193-45-5.[1] Its molecular formula is C₈H₇ClO₄S, corresponding to a molecular weight of 234.66 g/mol .[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇ClO₄SPubChem[2]
Molecular Weight 234.66 g/mol PubChem[2][3]
CAS Number 1197193-45-5Echemi[1]
IUPAC Name 3-chloro-4-methylsulfonylbenzoic acidPubChem[3]
Predicted XLogP3 2.5Echemi[1]
Predicted Boiling Point 455.3 ± 45.0 °CEchemi[1]
Predicted Density 1.507 ± 0.06 g/cm³Echemi[1]
Polar Surface Area 79.8 ŲPubChem[3]

These predicted properties suggest that this compound is a crystalline solid with moderate lipophilicity and a high boiling point, consistent with its aromatic and polar nature.

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established chemical transformations utilized for analogous structures, such as its isomers 2-chloro-4-(methylsulfonyl)benzoic acid and 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid.[4][5][6] The proposed two-step synthesis involves the nucleophilic substitution of a chlorobenzonitrile precursor to introduce the methylthio group, followed by oxidation to the corresponding sulfone and hydrolysis of the nitrile to the carboxylic acid.

Representative Synthetic Pathway

Synthesis_of_3-Chloro-4-(methylsulfonyl)benzoic_acid cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidation and Hydrolysis 3,4-dichlorobenzonitrile 3,4-Dichlorobenzonitrile 3-Chloro-4-(methylthio)benzonitrile 3-Chloro-4-(methylthio)benzonitrile 3,4-dichlorobenzonitrile->3-Chloro-4-(methylthio)benzonitrile DMF, heat Sodium_thiomethoxide Sodium thiomethoxide (NaSMe) Sodium_thiomethoxide->3-Chloro-4-(methylthio)benzonitrile 3-Chloro-4-(methylsulfonyl)benzoic_acid This compound 3-Chloro-4-(methylthio)benzonitrile->3-Chloro-4-(methylsulfonyl)benzoic_acid 1. Oxidation 2. Acid Hydrolysis (e.g., HCl, heat) Oxidant Oxidizing Agent (e.g., H2O2, Oxone®) Oxidant->3-Chloro-4-(methylsulfonyl)benzoic_acid

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Chloro-4-(methylthio)benzonitrile

  • Rationale: This step introduces the key methylthio- group via a nucleophilic aromatic substitution reaction. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the sodium cation, thereby increasing the nucleophilicity of the thiomethoxide anion.

  • Procedure:

    • To a solution of 3,4-dichlorobenzonitrile (1 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-chloro-4-(methylthio)benzonitrile.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound

  • Rationale: This step involves two key transformations: the oxidation of the sulfide to a sulfone and the hydrolysis of the nitrile to a carboxylic acid. The oxidation is typically achieved using strong oxidizing agents. Subsequent acidic hydrolysis converts the nitrile functional group into the desired carboxylic acid.

  • Procedure:

    • Dissolve the purified 3-chloro-4-(methylthio)benzonitrile (1 eq) in a suitable solvent such as acetic acid.

    • Add an oxidizing agent, for instance, hydrogen peroxide (30% aqueous solution, 2.5-3 eq) or Oxone® (2.5-3 eq), portion-wise, while maintaining the temperature below 40 °C with an ice bath.

    • After the addition is complete, allow the reaction to stir at room temperature until the oxidation is complete (monitored by TLC or HPLC).

    • To the reaction mixture, add concentrated hydrochloric acid (e.g., 6M HCl) and heat to reflux.

    • Monitor the hydrolysis of the nitrile to the carboxylic acid.

    • Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and to monitor reaction progress.

  • Representative Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Detection: UV at 235 nm.

    • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the molecular structure of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group of the sulfone. The aromatic protons will exhibit a specific splitting pattern due to their coupling.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbon of the sulfone.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) in negative mode is expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.

Applications in Drug Discovery and Development

While this compound is not yet a widely reported pharmacophore in clinical use, its structural motifs are of significant interest in medicinal chemistry. Substituted benzoic acids are prevalent in a wide array of therapeutic agents, acting as key binding elements or as scaffolds for further chemical modification.[7][8][9]

Role as a Bioactive Scaffold

The benzoic acid moiety can participate in crucial hydrogen bonding and ionic interactions with biological targets. The chloro and methylsulfonyl substituents provide opportunities for modulating the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.[10]

Bioisosteric Replacement Strategies

In drug design, the carboxylic acid group is often a key pharmacophoric element but can sometimes lead to poor pharmacokinetic properties. The concept of bioisosterism, where a functional group is replaced by another with similar spatial and electronic characteristics, is a powerful tool in medicinal chemistry.[1][2][11][12][13] The sulfone group in this compound can be considered a non-classical bioisostere for other functional groups, potentially influencing target interactions and improving drug-like properties.

Potential Therapeutic Areas

Given the diverse pharmacological activities of substituted benzoic acids, this compound could serve as a valuable starting point or intermediate for the synthesis of novel therapeutic agents in areas such as:

  • Oncology: Many small molecule kinase inhibitors and other anti-cancer agents incorporate substituted aromatic rings.[8][14]

  • Inflammation and Immunology: The benzoic acid scaffold is found in several non-steroidal anti-inflammatory drugs (NSAIDs) and other immunomodulatory agents.

  • Infectious Diseases: Substituted benzoic acids have been explored for their antibacterial and antifungal properties.[10]

Drug_Discovery_Workflow Start This compound (Starting Material/Scaffold) Library Library Synthesis (Amide/Ester Formation, etc.) Start->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for utilizing this compound in a drug discovery program.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a versatile chemical entity with potential for broader application in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a practical approach to its synthesis and analysis, and a forward-looking perspective on its utility in the development of novel therapeutic agents. As research progresses, the full potential of this and related compounds in drug discovery will undoubtedly be further elucidated.

References

  • Carboxylic acid (bio)isosteres in drug design. PubMed - NIH.
  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
  • This compound | C8H7ClO4S | CID 53429596. PubChem.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.
  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.
  • Kumar, P., Narasimhan, B., Yogeeswari, P., & Sriram, D. (2010). Synthesis and antitubercular activities of substituted benzoic acid N'-(substituted benzylidene/furan-2-ylmethylene)-N-(pyridine-3-carbonyl)-hydrazides. European journal of medicinal chemistry, 45(12), 6085–6089.
  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica.
  • This compound. PubChem.
  • Method for preparing methylthio-benzoic acid. Google Patents.
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Google Patents.
  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Google Patents.

Sources

Technical Guide: Physicochemical Characterization of 3-Chloro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data-Deficient Landscape

In the realm of chemical research and pharmaceutical development, the journey of a new chemical entity (NCE) from synthesis to application is paved with data. A thorough understanding of a compound's physical properties is not merely academic; it is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide addresses 3-Chloro-4-(methylsulfonyl)benzoic acid (CAS No. 1197193-45-5), a compound for which publicly available experimental data is notably scarce.

This document, therefore, deviates from a simple data sheet. Instead, it serves as a comprehensive methodological whitepaper. As Senior Application Scientists, our role is not just to provide known values but to establish a robust framework for their empirical determination. We will first present the available computed data and the properties of structurally related analogs to form a predictive baseline. The core of this guide will then provide detailed, field-proven protocols for accurately measuring the key physical properties essential for research and development. This approach ensures that scientific integrity is maintained, transforming a data gap into an opportunity for rigorous, self-validating experimental characterization.

Part 1: Compound Identity and In Silico Profile

Before embarking on empirical analysis, it is crucial to establish the compound's identity and review its predicted properties. These computational values, while not substitutes for experimental data, provide initial estimates that can guide experimental design.

Table 1: Chemical Identity and Computed Properties of this compound

IdentifierValueSource
IUPAC Name 3-chloro-4-methylsulfonylbenzoic acid[1]
CAS Number 1197193-45-5[2][3]
Molecular Formula C₈H₇ClO₄S[1][2]
Molecular Weight 234.66 g/mol [1]
InChIKey HBBPBQPKQRWCBA-UHFFFAOYSA-N[2]
Predicted Density 1.507 ± 0.06 g/cm³[2]
Predicted Boiling Point 455.3 ± 45.0 °C[2]
Polar Surface Area 79.8 Ų[1][2]
Predicted XLogP3 1.3 / 2.5[1][2]

Note on XLogP3 Discrepancy: The variation in predicted LogP values highlights the inherent limitations of computational models. Such discrepancies underscore the necessity of empirical determination for critical parameters used in drug development.

Part 2: Property Estimation Through Structural Analogs

When direct experimental data is unavailable, a standard and scientifically sound approach is to analyze structurally similar molecules. The electronic effects of the chloro, methylsulfonyl, and carboxylic acid groups are well-understood, allowing for informed estimations based on the properties of these analogs. The chloro group is electron-withdrawing, the methylsulfonyl group is strongly electron-withdrawing, and the carboxylic acid is an acidic proton donor.

Table 2: Experimental Physical Properties of Structural Analogs

CompoundStructureMelting Point (°C)pKaKey Difference from Target
3-Chlorobenzoic acid Cl on C3154 °C[4]3.82Lacks methylsulfonyl group
4-(Methylsulfonyl)benzoic acid SO₂Me on C4268-271 °C[5]3.48[5]Lacks chloro group
2-Chloro-4-(methylsulfonyl)benzoic acid Isomer (Cl on C2)(Data not found)(Data not found)Positional isomer
3-Chloro-4-methylbenzoic acid CH₃ instead of SO₂Me(Data not found)(Data not found)Methyl instead of methylsulfonyl

Expert Analysis:

  • Melting Point: The high melting point of 4-(Methylsulfonyl)benzoic acid (268-271 °C) suggests that the sulfonyl group's ability to participate in strong intermolecular interactions (dipole-dipole, potential hydrogen bonding) significantly raises the melting point compared to 3-Chlorobenzoic acid (154 °C).[4][5] Therefore, it is reasonable to hypothesize that the target compound, this compound, will have a high melting point, likely exceeding 200 °C, due to the combined polar contributions of both the chloro and methylsulfonyl groups.

  • Acidity (pKa): Both the chloro and methylsulfonyl groups are electron-withdrawing, which stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid. Since 4-(Methylsulfonyl)benzoic acid has a pKa of 3.48, the addition of another electron-withdrawing group in the meta position is expected to further lower the pKa of the target compound, likely into the range of 3.0-3.4.[5]

Part 3: Methodologies for Empirical Physicochemical Characterization

This section provides the core technical guidance for determining the critical physical properties of this compound. The protocols are designed to be self-validating and produce data suitable for regulatory submission and drug development decision-making.

Workflow for Physicochemical Profiling

The logical flow for characterizing a new chemical entity like the topic compound is systematic. It begins with identity and purity confirmation, followed by fundamental property measurements that inform subsequent, more complex analyses.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Solution Behavior cluster_2 Phase 3: Biopharmaceutical Properties Purity Identity & Purity (LC-MS, NMR, HPLC) MeltingPoint Melting Point & Thermal Stability (DSC/TGA) Purity->MeltingPoint Requires >99% purity pKa Aqueous pKa (Potentiometric Titration) Purity->pKa Known concentration needed Solubility Aqueous & Organic Solubility (Kinetic & Thermodynamic) MeltingPoint->Solubility Solid form knowledge pKa->Solubility Influences pH-dependence LogD Lipophilicity (LogD vs pH) (Shake-Flask or HPLC) Solubility->LogD Informs phase selection

Caption: Workflow for the physicochemical characterization of a novel compound.

Melting Point and Thermal Stability via Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the gold standard for melting point determination. Unlike simple visual methods, it provides a quantitative measure of the energy absorbed during phase transition (enthalpy of fusion) and can reveal polymorphism, purity (via melting point depression), and decomposition. This is a self-validating system because the sharpness of the melting endotherm is a direct indicator of sample purity.

Detailed Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (m.p. 156.6 °C).

  • Sample Preparation: Accurately weigh 1-3 mg of this compound (purity >99%) into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

  • Experimental Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the estimated melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Cool the sample back to 25 °C at 20 °C/min.

    • Perform a second heating cycle under the same conditions as the first to observe any changes in the solid form.

  • Data Analysis:

    • The melting point (Tₘ) is determined as the onset temperature of the melting endotherm.

    • The peak of the endotherm and the enthalpy of fusion (ΔHfus) should also be recorded.

    • Compare the first and second heating scans. The absence of the melting peak in the second scan may indicate decomposition during the first heating. The appearance of new peaks could indicate polymorphism.

Aqueous Solubility Determination (pH-Dependent)

Expertise & Causality: For an acidic compound, solubility is critically dependent on pH. Measuring solubility at different pH values (e.g., gastric, intestinal, and physiological) is essential. We describe a shake-flask method for determining thermodynamic solubility, which represents the true equilibrium state and is crucial for predicting oral absorption.

Detailed Protocol:

  • Buffer Preparation: Prepare buffered solutions at pH 2.0 (0.01 N HCl), pH 4.5 (acetate buffer), and pH 7.4 (phosphate-buffered saline, PBS).

  • Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer. The excess must be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

  • Equilibration:

    • Seal the vials securely.

    • Agitate the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time is to ensure equilibrium is reached. A preliminary time-to-equilibrium study can validate this duration.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant. Immediately filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved solids.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.

    • The final pH of the saturated solution must be measured and reported.

G Start Start: Excess Solid + Buffer Equilibrate Equilibrate (e.g., 24h @ 25°C) Start->Equilibrate Settle Settle Particulate Equilibrate->Settle Filter Filter Supernatant (0.22 µm) Settle->Filter Critical Step: Avoid contamination Quantify Quantify Concentration (HPLC-UV) Filter->Quantify Result Result: Thermodynamic Solubility Quantify->Result

Caption: Workflow for Thermodynamic Solubility Measurement.

Acidity Constant (pKa) Determination via Potentiometric Titration

Expertise & Causality: The pKa dictates the ionization state of the molecule at a given pH, which profoundly impacts solubility, permeability, and receptor binding. Potentiometric titration is a direct and reliable method. The system is self-validating as the quality of the titration curve (a clear inflection point) confirms the accuracy of the measurement.

Detailed Protocol:

  • Sample Preparation: Prepare a ~10 mM solution of the compound in a co-solvent system if aqueous solubility is low (e.g., 50:50 methanol:water). Ensure the compound is fully dissolved.

  • Instrument Setup: Use a calibrated pH meter with an automated titrator. The titrant will be a standardized solution of 0.1 M NaOH. Maintain the sample at a constant temperature (25 °C) and under a nitrogen blanket to exclude atmospheric CO₂.

  • Titration:

    • Measure the initial pH of the solution.

    • Titrate the solution with the NaOH solution, adding small, precise increments of titrant and recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) gives the equivalence point. The pKa is the pH at half of this volume.

References

  • PubChem Compound Summary for CID 53429596, this compound.
  • 3-Chlorobenzoic acid Wikipedia Page. Wikipedia. [Link][4]

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An In-depth Technical Guide to 3-Chloro-4-(methylsulfonyl)benzoic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(methylsulfonyl)benzoic acid, a substituted aromatic carboxylic acid, represents a versatile building block in the landscape of medicinal chemistry and drug discovery. Its unique trifunctionalized scaffold, featuring a carboxylic acid, a chloro substituent, and a methylsulfonyl group, offers a rich platform for the synthesis of complex molecular architectures with diverse biological activities. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, detailed spectroscopic characterization, and potential applications in pharmaceutical research and development.

Physicochemical Properties and Structural Elucidation

This compound is a solid at room temperature with the molecular formula C₈H₇ClO₄S and a molecular weight of approximately 234.66 g/mol .[1] Its structure is characterized by a benzene ring substituted at positions 1, 3, and 4 with a carboxylic acid group, a chlorine atom, and a methylsulfonyl group, respectively.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1197193-45-5[1][]
Molecular FormulaC₈H₇ClO₄S[1][]
Molecular Weight234.66 g/mol [1]
IUPAC NameThis compound[1]
Predicted Boiling Point455.3 ± 45.0 °CPubChem
Predicted Density1.507 ± 0.06 g/cm³PubChem

Synthesis of this compound: A Proposed Pathway

Step 1: Chlorination of 4-(methylsulfonyl)toluene

The initial step involves the regioselective chlorination of 4-(methylsulfonyl)toluene. The methylsulfonyl group is an ortho-, para-director. However, due to steric hindrance from the methyl group, chlorination is expected to occur predominantly at the meta position to the methyl group.

  • Reaction: 4-(methylsulfonyl)toluene is reacted with a chlorinating agent, such as chlorine gas, in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or iodine. The reaction is typically carried out in a low-polarity solvent such as carbon tetrachloride or dichloromethane.[5]

  • Causality: The Lewis acid catalyst polarizes the Cl-Cl bond, making one of the chlorine atoms more electrophilic and susceptible to attack by the electron-rich aromatic ring. The temperature is controlled to prevent multiple chlorinations.

Step 2: Oxidation of 3-chloro-4-(methylsulfonyl)toluene

The second step is the oxidation of the methyl group of the resulting 3-chloro-4-(methylsulfonyl)toluene to a carboxylic acid.

  • Reaction: The intermediate is treated with a strong oxidizing agent, such as nitric acid or potassium permanganate, under heating.[4][5]

  • Causality: The strong oxidizing agent is capable of breaking the stable C-H bonds of the methyl group and converting it to a carboxylic acid. The methylsulfonyl group is resistant to oxidation under these conditions. The reaction is typically followed by an acidic workup to protonate the carboxylate and precipitate the final product.

SynthesisWorkflow reagent1 4-(Methylsulfonyl)toluene intermediate 3-Chloro-4-(methylsulfonyl)toluene reagent1->intermediate Chlorination reagent2 Cl2, FeCl3 product This compound intermediate->product Oxidation reagent3 HNO3 or KMnO4, Heat

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not publicly available, the following characterization is based on predictions from standard spectroscopic principles and comparison with closely related, structurally similar molecules.[6][7][8][9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methylsulfonyl protons.

  • Aromatic Protons: The proton ortho to the carboxylic acid and meta to the chlorine will likely appear as a doublet around 8.2 ppm. The proton ortho to the chlorine and meta to the carboxylic acid is expected to be a doublet of doublets around 8.0 ppm. The proton ortho to the methylsulfonyl group and meta to the carboxylic acid will likely be a doublet around 7.8 ppm.

  • Methyl Protons: The three protons of the methylsulfonyl group are expected to appear as a sharp singlet at approximately 3.3 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, and may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show eight distinct signals.

  • Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal, around 165-170 ppm.

  • Aromatic Carbons: Six signals are expected in the aromatic region (125-145 ppm). The carbon attached to the carboxylic acid will be significantly deshielded. The carbon attached to the electron-withdrawing methylsulfonyl group will also be downfield. The carbon attached to the chlorine atom will be influenced by its electronegativity and deshielding effect.

  • Methyl Carbon: The carbon of the methyl group in the methylsulfonyl moiety is expected to appear as a singlet around 40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[8]

  • C=O Stretch: A strong, sharp absorption band is anticipated around 1700 cm⁻¹, corresponding to the C=O stretching of the carboxylic acid.[8]

  • S=O Stretch: Two strong absorption bands are expected for the sulfonyl group, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

  • C-Cl Stretch: A medium to weak absorption band is expected in the fingerprint region, typically around 800-600 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 234, with a characteristic M+2 isotope peak approximately one-third the intensity of the M⁺ peak due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of the hydroxyl group (-OH, m/z 17), the carboxylic acid group (-COOH, m/z 45), and the methyl group from the sulfonyl moiety (-CH₃, m/z 15).

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of marketed drugs containing the this compound moiety are not prominent, its structural features make it a valuable intermediate in the synthesis of novel therapeutic agents.[11][12][13]

  • Scaffold for Bioactive Molecules: The presence of three distinct functional groups allows for diverse chemical modifications, enabling the exploration of a wide chemical space. The carboxylic acid can be converted to esters, amides, or other functional groups. The aromatic ring can undergo further substitution reactions, and the chloro and methylsulfonyl groups can influence the electronic properties and binding interactions of the final molecule.

  • Intermediate for Herbicides: Isomers and related structures, such as 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, are known key intermediates in the synthesis of herbicides like tembotrione, which act as HPPD inhibitors.[14] This suggests a potential application of this compound in the agrochemical industry.

  • Potential Antimicrobial and Anticancer Agents: Benzoic acid derivatives containing chloro and sulfonyl groups have been investigated for their antimicrobial and anticancer activities. The electronic properties imparted by these groups can enhance the biological activity of the parent molecule.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is not available, a related compound, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, has been identified as a respiratory sensitizer, causing occupational asthma.[15] Therefore, inhalation of dust or fumes should be strictly avoided.

Conclusion

This compound is a chemical building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its trifunctionalized nature provides a versatile platform for the development of novel compounds with a wide range of potential biological activities. While experimental data for this specific molecule is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related compounds, serving as a valuable resource for researchers and scientists in the field. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

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  • ACS Publications. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
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"3-Chloro-4-(methylsulfonyl)benzoic acid" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight Determination of 3-Chloro-4-(methylsulfonyl)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the molecular weight of this compound, a key parameter for its application in research and development. We will cover its theoretical calculation, definitive experimental verification through advanced analytical techniques, and the synergistic interplay between these methods. This document moves beyond simple data presentation to explain the causality behind methodological choices, establishing a self-validating framework for the characterization of this and similar small molecules. The guide details protocols for mass spectrometry and elemental analysis, offering field-proven insights for accurate and reliable molecular weight determination, which is fundamental for structural confirmation, purity assessment, and stoichiometric calculations in synthetic and medicinal chemistry.

Compound Profile: this compound

Introduction

This compound is a substituted aromatic carboxylic acid. Its specific arrangement of chloro, methylsulfonyl, and benzoic acid functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Accurate characterization of its fundamental properties, beginning with molecular weight, is a critical first step in any research or manufacturing workflow.

Chemical Identity
  • IUPAC Name: 3-chloro-4-methylsulfonylbenzoic acid[1]

  • Molecular Formula: C₈H₇ClO₄S[1][2]

  • CAS Number: 1197193-45-5[2]

  • Chemical Structure:

    
    
    
Physicochemical Properties

The following table summarizes key quantitative data for this compound, providing essential context for its handling and analysis.

PropertyValueSource
Molecular Weight 234.66 g/mol PubChem[1]
Exact Mass 233.9753576 DaPubChem[1]
Density 1.507 ± 0.06 g/cm³ (Predicted)Echemi[2]
Boiling Point 455.3 ± 45.0 °C (Predicted)Echemi[2]
Polar Surface Area (PSA) 79.8 ŲPubChem[1]
LogP (XLogP3) 1.3PubChem[1]

Theoretical Molecular Weight

Calculation from Molecular Formula

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[3] The calculation is based on the molecular formula, C₈H₇ClO₄S, and the standard atomic weights of each element.

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Oxygen (O): 4 atoms × 15.999 u = 63.996 u

  • Sulfur (S): 1 atom × 32.06 u = 32.06 u

  • Total Molecular Weight: 96.088 + 7.056 + 35.453 + 63.996 + 32.06 = 234.653 g/mol

This calculated value aligns closely with the computed values from chemical databases.[1][2]

Monoisotopic vs. Average Molecular Weight

For high-resolution analytical techniques like mass spectrometry, it is crucial to distinguish between average molecular weight and monoisotopic mass.

  • Average Molecular Weight (or Molecular Mass): Calculated using the weighted average of the natural abundances of all isotopes for each element. This is the value (234.66 g/mol ) used for bulk stoichiometric calculations.

  • Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S). This results in the exact mass of the molecule containing only the most common isotopes. For C₈H₇ClO₄S, the monoisotopic mass is approximately 233.975 Da.[1] High-resolution mass spectrometers are capable of measuring this value, providing a highly specific identifier for the compound.

Experimental Verification of Molecular Weight

While theoretical calculations provide a precise expected value, experimental verification is non-negotiable in scientific practice. It serves to confirm the identity and assess the purity of a synthesized or procured sample. Mass spectrometry and elemental analysis are the cornerstone techniques for this purpose.

Primary Technique: Mass Spectrometry

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5] This measurement can be used to calculate the exact molecular weight of the sample components.[5]

The process involves converting sample molecules into gas-phase ions, which are then sorted by a mass analyzer based on their m/z ratio before being measured by a detector.[5][6] For this compound, the peak with the highest m/z ratio, known as the molecular ion peak (M+), will correspond to the molecular weight of the compound.[4]

Mass_Spectrometry_Workflow cluster_instrument Mass Spectrometer Sample 1. Sample Introduction (Direct Infusion/LC) Ionization 2. Ionization Source (e.g., ESI) Sample->Ionization Vaporization Analyzer 3. Mass Analyzer (e.g., TOF, Quadrupole) Ionization->Analyzer Ion Acceleration Detector 4. Ion Detection System Analyzer->Detector Ion Separation (by m/z) Data 5. Mass Spectrum (Intensity vs. m/z) Detector->Data Signal Processing

Caption: General workflow of a mass spectrometer.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation Setup: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.

  • Ionization Mode: Given the acidic proton of the carboxylic acid, negative ion mode (ESI-) is typically preferred. This will generate the deprotonated molecule [M-H]⁻. Positive mode (ESI+) may also be used, which could generate the protonated molecule [M+H]⁺.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

  • Data Analysis:

    • In negative mode, expect to observe a primary ion at m/z corresponding to (233.975 - 1.008) ≈ 232.967.

    • Crucially, observe the isotopic pattern. Due to the natural abundance of Chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic M+2 peak will be observed at approximately one-third the intensity of the main peak. This provides definitive confirmation of the presence of one chlorine atom.

Confirmatory Technique: Elemental Analysis

Elemental analysis (EA) determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur and halogens) in a sample.[7] This technique is used to determine the empirical formula, which, when combined with the molecular weight from mass spectrometry, confirms the molecular formula.[8]

The most common form of EA is combustion analysis.[7] A small, precisely weighed sample is burned in an excess of oxygen, converting all carbon to CO₂, hydrogen to H₂O, and sulfur to SO₂.[9] These combustion gases are separated and quantified by detectors, allowing for the calculation of the weight percentage of each element.

  • Sample Preparation: Weigh approximately 2-3 mg of the dry, pure compound into a tin or silver capsule with high precision.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., sulfanilamide).

  • Combustion: Place the sample in the instrument's autosampler. The sample is dropped into a high-temperature (≈900-1000 °C) furnace with a stream of pure oxygen.

  • Gas Separation & Detection: The resulting gases (CO₂, H₂O, SO₂, N₂) are passed through a chromatographic column to separate them before being quantified by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument software calculates the percentage of C, H, and S. The percentage of Chlorine must be determined by other methods, such as Schöniger oxidation followed by titration. The experimental percentages are then compared to the theoretical values.

ElementTheoretical %
Carbon (C) 40.95%
Hydrogen (H) 3.01%
Chlorine (Cl) 15.11%
Oxygen (O) 27.27%
Sulfur (S) 13.66%

An experimental result within ±0.4% of the theoretical value is generally considered acceptable and confirms the elemental composition and purity of the sample.[7]

Integrated Data Analysis & Validation

The true power of modern analytical chemistry lies not in a single technique, but in the logical integration of multiple data streams. The combination of mass spectrometry and elemental analysis creates a self-validating system that provides an unambiguous determination of a compound's identity and purity.

Integrated_Analysis cluster_theoretical Theoretical Foundation cluster_experimental Experimental Verification cluster_results Derived Data cluster_conclusion Conclusion Formula Proposed Formula C₈H₇ClO₄S MW Accurate Molecular Weight (e.g., 234.66 Da) Formula->MW predicts EF Empirical Formula (%C, %H, %S) Formula->EF predicts MS Mass Spectrometry MS->MW measures EA Elemental Analysis EA->EF measures Confirmation Confirmed Molecular Formula & Purity Assessment MW->Confirmation EF->Confirmation

Caption: A self-validating workflow for molecular formula confirmation.

This integrated approach provides trustworthiness. The mass spectrometer confirms the mass of the intact molecule, while elemental analysis confirms the ratio of its constituent atoms. If the molecular weight from MS is a multiple of the empirical formula weight from EA, and the elemental percentages match, the molecular formula is unequivocally confirmed.

Applications in Research and Development

An accurately determined molecular weight for this compound is indispensable for:

  • Synthetic Chemistry: Confirming the successful synthesis of the target molecule and ruling out byproducts.

  • Quality Control: Serving as a primary specification for batch release, ensuring consistency and purity.

  • Drug Development & Agrochemicals: Enabling precise stoichiometric calculations for subsequent reactions, formulation development, and dosage calculations. It is a fundamental parameter for registration with regulatory bodies.

Conclusion

The molecular weight of this compound is theoretically calculated to be 234.66 g/mol , a value that must be rigorously confirmed through experimental means for any scientific application. A dual-pronged approach using high-resolution mass spectrometry and combustion-based elemental analysis provides a self-validating and authoritative confirmation of both the molecular weight and the elemental composition. This guide has outlined the principles and detailed protocols necessary for researchers to confidently establish this critical chemical property, ensuring data integrity and facilitating progress in discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53429596, this compound.
  • TutorChase (n.d.). How can mass spectrometry determine molecular weight of organic compounds?.
  • Impact Analytical (n.d.). Molecular Weight Determination.
  • Broad Institute (n.d.). What is Mass Spectrometry?.
  • HSC Chemistry (2024). Understanding Mass Spectrometry for Organic Compound Analysis.
  • Washington University in St. Louis (n.d.). Stoichiometry: Elemental Analysis.
  • SlidePlayer (n.d.). Mass Spectrometry is a technique used to determine the molecular weight and molecular formula of an organic compound.
  • Chemistry LibreTexts (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry.
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An In-depth Technical Guide to 3-Chloro-4-(methylsulfonyl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-(methylsulfonyl)benzoic acid is a halogenated aromatic carboxylic acid containing a sulfone functional group. This compound serves as a critical building block in organic synthesis, particularly in the agrochemical industry as a key intermediate for the production of certain herbicides. Its chemical structure, featuring an electron-withdrawing methylsulfonyl group and a chlorine atom on the benzoic acid core, imparts specific reactivity and properties that are leveraged in multi-step synthetic processes. Understanding the physicochemical characteristics, synthesis, and reactivity of this molecule is paramount for chemists and researchers involved in the development of new agrochemicals and other specialized organic compounds. This guide provides a comprehensive technical overview of this compound, offering insights into its properties, synthesis, and safe handling for laboratory and industrial applications.

I. Chemical Identity and Physicochemical Properties

The unambiguous identification of this compound is crucial for its application in research and development. Its IUPAC name is This compound [1][2].

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 1197193-45-5[1]
Molecular Formula C₈H₇ClO₄S[1]
Molecular Weight 234.66 g/mol [1]
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O[1]
InChIKey HBBPBQPKQRWCBA-UHFFFAOYSA-N[1]
Appearance White solid (predicted)N/A
Melting Point Not available[2]
Boiling Point 455.3 ± 45.0 °C (Predicted)
Density 1.507 ± 0.06 g/cm³ (Predicted)
XLogP3 2.5
pKa Not availableN/A
Solubility Not availableN/A

II. Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available precursors. One common approach involves the oxidation of a suitable toluene derivative.

A. Representative Synthesis Protocol: Oxidation of 2-Chloro-4-(methylsulfonyl)toluene

A prevalent method for the preparation of this compound involves the oxidation of 2-chloro-4-(methylsulfonyl)toluene. This transformation can be accomplished using strong oxidizing agents such as nitric acid or sodium hypochlorite under specific reaction conditions[3]. The use of nitric acid in the presence of oxygen in an autoclave is one documented method[3].

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, charge 2-chloro-4-(methylsulfonyl)toluene, nitric acid, and a suitable catalyst.

  • Pressurization and Heating: Seal the autoclave and pressurize with oxygen to 0 – 3.0 MPa. Heat the reaction mixture to a temperature between 140°C and 200°C with constant stirring for 1 hour.

  • Re-pressurization and Reaction Continuation: After the initial reaction period, re-pressurize the autoclave with oxygen and continue the reaction with stirring.

  • Work-up: After cooling the reactor, carefully add a 20% aqueous solution of sodium hydroxide (NaOH) with stirring until the solid product dissolves.

  • Isolation of Crude Product: Filter the reaction mixture. Acidify the filtrate to a pH of 2 to precipitate the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as anhydrous methanol, to yield the final product[3].

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up and Purification 2-Chloro-4-(methylsulfonyl)toluene 2-Chloro-4-(methylsulfonyl)toluene Autoclave Autoclave 2-Chloro-4-(methylsulfonyl)toluene->Autoclave Nitric Acid Nitric Acid Nitric Acid->Autoclave Oxygen Oxygen Oxygen->Autoclave Catalyst Catalyst Catalyst->Autoclave NaOH solution NaOH solution Autoclave->NaOH solution Oxidation 140-200 °C 140-200 °C High Pressure High Pressure Filtration Filtration NaOH solution->Filtration Acidification (pH 2) Acidification (pH 2) Filtration->Acidification (pH 2) Recrystallization (Methanol) Recrystallization (Methanol) Acidification (pH 2)->Recrystallization (Methanol) This compound This compound Recrystallization (Methanol)->this compound

Fig 1. Synthesis workflow for this compound.
B. Chemical Reactivity

The reactivity of this compound is primarily dictated by its three functional groups: the carboxylic acid, the chloro substituent, and the methylsulfonyl group.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. It can also be converted to the acid chloride, which is a more reactive intermediate for acylation reactions.

  • Aromatic Ring: The chlorine atom and the methylsulfonyl group are both deactivating and meta-directing for electrophilic aromatic substitution. However, the positions on the aromatic ring are already substituted. Nucleophilic aromatic substitution of the chlorine atom is possible but generally requires harsh reaction conditions.

  • Methylsulfonyl Group: The sulfone group is generally stable under many reaction conditions.

III. Applications in Agrochemical Synthesis

The principal application of this compound is as a key intermediate in the synthesis of herbicides[3]. Specifically, it is a precursor to triketone herbicides, which are effective in controlling a wide range of broadleaf and grassy weeds in crops like corn[4].

One notable herbicide synthesized from this intermediate is sulcotrione. The synthesis involves the conversion of this compound into its corresponding acid chloride, followed by a reaction with a diketone in a multi-step process.

The mechanism of action of triketone herbicides involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[5]. This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a depletion of these essential compounds, resulting in bleaching of the plant tissues and ultimately, plant death.

HPPD_Inhibition_Pathway cluster_synthesis Herbicide Synthesis cluster_biological_pathway Plant Biological Pathway This compound This compound Triketone Herbicide (e.g., Sulcotrione) Triketone Herbicide (e.g., Sulcotrione) This compound->Triketone Herbicide (e.g., Sulcotrione) Multi-step synthesis HPPD_enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Triketone Herbicide (e.g., Sulcotrione)->HPPD_enzyme Inhibition Tyrosine Tyrosine 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Tyrosine->4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate->HPPD_enzyme Plastoquinone & Tocopherols Plastoquinone & Tocopherols HPPD_enzyme->Plastoquinone & Tocopherols Photosynthesis Photosynthesis Plastoquinone & Tocopherols->Photosynthesis Plant Growth Plant Growth Photosynthesis->Plant Growth

Fig 2. Role of this compound in the synthesis of HPPD-inhibiting herbicides.

IV. Safety, Handling, and Storage

A. Hazard Identification

Based on available data for similar compounds, this compound may cause skin and eye irritation[6]. For the closely related 2-chloro-4-(methylsulfonyl)benzoic acid, it is classified as causing serious eye damage[7].

B. Handling and Personal Protective Equipment (PPE)

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.

C. First Aid Measures

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth with water and consult a physician.

D. Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

V. Conclusion

This compound is a valuable synthetic intermediate with a primary application in the agrochemical sector. Its synthesis and reactivity are well-defined, allowing for its efficient use in the production of HPPD-inhibiting herbicides. A thorough understanding of its chemical properties and adherence to strict safety protocols are essential for its handling in both research and industrial settings. Further investigation into its toxicological profile and the development of more sustainable synthetic routes will continue to be areas of interest for the scientific community.

References

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"3-Chloro-4-(methylsulfonyl)benzoic acid" solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Chloro-4-(methylsulfonyl)benzoic Acid

This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals focused on understanding and determining the solubility of this compound (CAS No. 1197193-45-5). Given the absence of publicly available experimental solubility data for this specific compound[1], this document emphasizes the foundational principles and detailed methodologies required to generate a robust and reliable solubility profile.

Introduction: The Significance of Solubility

Aqueous solubility is a critical physicochemical parameter in drug discovery and development. For an active pharmaceutical ingredient (API) to be bioavailable via the oral route, it must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation[2][3]. Poor aqueous solubility is a major hurdle, often leading to low bioavailability, therapeutic ineffectiveness, and increased development costs[4]. This compound, as a substituted benzoic acid derivative, possesses functional groups that suggest its solubility will be highly dependent on pH. A thorough understanding and accurate measurement of its solubility are therefore paramount for any formulation or development program.

Physicochemical Properties of this compound

Before embarking on experimental solubility determination, it is crucial to understand the intrinsic properties of the molecule, as these will govern its behavior in different solvent systems.

Table 1: Computed Physicochemical Properties

Property Value Source
Molecular Formula C₈H₇ClO₄S PubChem[5]
Molecular Weight 234.66 g/mol PubChem[5]
XLogP3 1.3 PubChem[5]
Hydrogen Bond Donors 1 (from carboxylic acid) PubChem[5]

| Hydrogen Bond Acceptors | 4 (from oxygens) | PubChem[5] |

The structure contains a carboxylic acid group, which is acidic, a sulfonyl group, which is a strong electron-withdrawing group and is polar, and a chloro group. The XLogP3 value of 1.3 suggests the compound has moderate lipophilicity. The presence of the carboxylic acid group is the most significant determinant of its solubility behavior, indicating that its solubility will be substantially higher at pH values above its pKa, where the molecule exists in its more soluble anionic (carboxylate) form.

Theoretical Framework: Factors Influencing Solubility

The solubility of an organic acid like this compound is not a single value but a profile dependent on several factors:

  • pH: As a carboxylic acid, the compound's solubility is expected to be lowest in acidic conditions (where it is in its neutral, less polar form) and increase significantly in neutral to basic conditions as it deprotonates to form the more polar and water-soluble carboxylate salt[2][3].

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature[6][7][8]. Solubility studies should always be conducted at a controlled, specified temperature.

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can exhibit different solubilities[9]. The most stable crystalline form will have the lowest solubility, representing the true equilibrium or thermodynamic solubility[10][11].

  • Polarity: The principle of "like dissolves like" dictates that polar molecules dissolve best in polar solvents[6]. The presence of the polar sulfonyl and carboxylic acid groups suggests some aqueous solubility, but the aromatic ring and chlorine atom contribute nonpolar character.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

When designing solubility experiments, it is essential to distinguish between two key concepts:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium with an excess of the solid material[9][11][12]. It is typically measured using a shake-flask method with a long incubation time (e.g., 24-48 hours) to ensure equilibrium is reached[4]. This value is critical for late-stage development and formulation.

  • Kinetic Solubility: This is often measured in high-throughput screening settings. It involves dissolving the compound in an organic solvent (like DMSO) first and then adding this stock solution to an aqueous buffer[4][10]. The concentration at which precipitation is first observed is the kinetic solubility. This value is often higher than the thermodynamic solubility because it can lead to the formation of supersaturated solutions or precipitation of a less stable, more soluble amorphous form[10][11].

For a definitive characterization, determining the thermodynamic solubility is paramount.

Experimental Protocols for Solubility Determination

Qualitative Solubility Classification

A preliminary assessment of solubility can be performed to classify the compound based on its behavior in different aqueous solutions. This provides strong indications of its acidic nature.

Protocol:

  • Preparation: Add approximately 25 mg of this compound to three separate, clearly labeled test tubes.

  • Solvent Addition:

    • To the first tube, add 0.75 mL of deionized water.

    • To the second tube, add 0.75 mL of 5% w/v sodium bicarbonate (NaHCO₃) solution in portions[13][14].

    • To the third tube, add 0.75 mL of 5% w/v sodium hydroxide (NaOH) solution in portions[13][14].

  • Observation: Vigorously shake each tube after each solvent addition. Observe whether the solid dissolves completely.

  • Interpretation:

    • Insoluble in Water, Soluble in 5% NaOH and 5% NaHCO₃: This is the expected result for a carboxylic acid[15]. Solubility in these basic solutions occurs due to the acid-base reaction forming the highly water-soluble sodium carboxylate salt. Solubility in the weak base NaHCO₃ specifically points to a relatively strong organic acid[13][14].

Quantitative Determination: Thermodynamic Shake-Flask Method

This protocol details the gold-standard method for determining thermodynamic solubility.

Workflow Diagram:

G A Weigh excess solid into vials B Add specific buffer (e.g., pH 2.0, 5.0, 7.4) A->B C Seal vials and place in shaking incubator B->C D Incubate at controlled temp (e.g., 25°C) for 24-48h C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.45µm filter to remove solid F->G I Quantify concentration of filtrate via HPLC-UV G->I H Prepare standard curve H->I J Calculate Solubility (mg/mL) I->J

Caption: Thermodynamic Solubility Determination Workflow.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, pH 5.0, and pH 7.4) to simulate gastric and intestinal conditions.

  • Sample Preparation: Add an excess amount of solid this compound to several glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point could be 5-10 mg of solid per 1 mL of buffer.

  • Equilibration: Add a precise volume of the desired buffer to each vial. Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours. The long incubation time is crucial to ensure equilibrium is reached between the solid and dissolved states[4].

  • Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle by letting them stand for a short period or by centrifugation.

  • Sampling: Carefully withdraw a sample of the supernatant. It is critical not to disturb the solid material at the bottom.

  • Filtration: Immediately filter the supernatant through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any remaining microscopic solid particles. The initial portion of the filtrate should be discarded to saturate any potential binding sites on the filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for its specificity and sensitivity[16].

    • Method Development: An appropriate HPLC method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water containing an acid modifier like 0.1% trifluoroacetic acid (TFA)[17]. Detection would be set at a UV maximum for the compound (e.g., around 235 nm, typical for benzoic acids)[17].

    • Calibration: Prepare a standard curve by making serial dilutions of a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Analysis: Inject the filtered samples onto the HPLC system and determine the concentration by comparing the peak area to the standard curve.

Data Presentation: The results should be summarized in a clear, tabular format.

Table 2: Example Solubility Data Table

Buffer pH Temperature (°C) Solubility (µg/mL) Solubility (mM)
2.0 25 [Experimental Value] [Calculated Value]
5.0 25 [Experimental Value] [Calculated Value]
7.4 25 [Experimental Value] [Calculated Value]
2.0 37 [Experimental Value] [Calculated Value]
5.0 37 [Experimental Value] [Calculated Value]

| 7.4 | 37 | [Experimental Value] | [Calculated Value] |

Conclusion and Forward Look

This guide outlines the necessary theoretical considerations and practical, field-proven protocols for the comprehensive determination of the solubility profile of this compound. By following the detailed shake-flask method and employing a validated HPLC-UV analytical technique, researchers can generate the accurate and reliable thermodynamic solubility data essential for making informed decisions in drug development. This data will be foundational for guiding formulation strategies, predicting in vivo absorption, and ultimately advancing promising compounds through the development pipeline.

References

  • PubChem. This compound.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
  • Ascendia Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
  • Glomme, A., & März, J. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • University of Texas at Dallas.
  • BYJU'S. Factors Affecting Solubility. [Link]
  • GeeksforGeeks. (2021). Factors affecting Solubility. [Link]
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
  • University of Texas at Dallas.
  • California State University, Bakersfield. (n.d.).
  • National Center for Biotechnology Information. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]
  • PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid.
  • Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. [Link]
  • Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • LookChem. Benzoic acid, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-, methyl ester SDS. [Link]
  • Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

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A Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

3-Chloro-4-(methylsulfonyl)benzoic acid possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of a carboxylic acid, a sulfonyl group, and a chlorine atom creates a specific electronic environment that influences the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Molecular Formula: C₈H₇ClO₄S Molecular Weight: 234.66 g/mol CAS Number: 1197193-45-5[1]

The following sections will provide a detailed analysis of the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. The acidic proton of the carboxylic acid may be observable as a broad singlet, depending on the solvent and concentration.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.4d1HH-2
~7.9 - 8.1dd1HH-6
~7.7 - 7.9d1HH-5
~3.2 - 3.4s3H-SO₂CH₃
~11.0 - 13.0br s1H-COOH

Interpretation of ¹H NMR Data:

The aromatic region of the spectrum is anticipated to display an ABX spin system. The proton at the 2-position (H-2) is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent carboxylic acid and the para-sulfonyl group. It should appear as a doublet. The proton at the 6-position (H-6) will be influenced by both the adjacent chlorine atom and the meta-sulfonyl group, likely appearing as a doublet of doublets. The proton at the 5-position (H-5) will be the most upfield of the aromatic protons and is expected to be a doublet. The methyl protons of the sulfonyl group are predicted to appear as a sharp singlet in the upfield region. The carboxylic acid proton, if observed, will be a broad singlet at a significantly downfield chemical shift.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~165 - 170-COOH
~140 - 145C-4
~135 - 140C-1
~130 - 135C-3
~130 - 135C-2
~125 - 130C-6
~120 - 125C-5
~40 - 45-SO₂CH₃

Interpretation of ¹³C NMR Data:

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons will appear in the typical range of 120-145 ppm. The carbon attached to the sulfonyl group (C-4) and the carbon bearing the carboxylic acid (C-1) are expected to be the most downfield of the aromatic carbons. The carbon attached to the chlorine atom (C-3) will also be significantly deshielded. The remaining aromatic carbons (C-2, C-5, and C-6) will have distinct chemical shifts based on their electronic environment. The methyl carbon of the sulfonyl group will appear at the most upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and sulfonyl groups.

Predicted Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2500-3300 (broad)O-HStretching
~1700C=OStretching
~1600, ~1475C=CAromatic ring stretching
~1300, ~1150S=OAsymmetric and symmetric stretching
~800-900C-HAromatic out-of-plane bending
~750C-ClStretching

Interpretation of IR Data:

The most prominent feature in the IR spectrum will be a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid. The presence of the sulfonyl group will be confirmed by two strong absorption bands around 1300 cm⁻¹ and 1150 cm⁻¹, corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively. The aromatic ring will give rise to characteristic C=C stretching bands around 1600 and 1475 cm⁻¹. Aromatic C-H out-of-plane bending vibrations are expected in the 800-900 cm⁻¹ region, and the C-Cl stretch will likely appear around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z ≈ 234 (and a characteristic M+2 peak at m/z ≈ 236 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom).

  • Major Fragments:

    • m/z ≈ 217 ([M-OH]⁺)

    • m/z ≈ 189 ([M-COOH]⁺)

    • m/z ≈ 155 ([M-SO₂CH₃]⁺)

    • m/z ≈ 79 ([SO₂CH₃]⁺)

Interpretation of Mass Spectrum Data:

The mass spectrum is expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (234 g/mol ). Due to the presence of a chlorine atom, an isotopic peak (M+2) at m/z 236 with an intensity of about one-third of the molecular ion peak is a key diagnostic feature. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) to give a fragment at m/z 217, and the loss of the entire carboxylic acid group (-COOH) to yield a fragment at m/z 189. Cleavage of the C-S bond could lead to the loss of the methylsulfonyl radical (-SO₂CH₃), resulting in a fragment at m/z 155. The methylsulfonyl group itself may be observed as a fragment at m/z 79.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial. The following are recommended methodologies for the analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate all signals and determine chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis: Identify and label the characteristic absorption bands.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionize the sample using a standard electron energy (typically 70 eV).

    • Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the integrated approach to the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_Techniques Analytical Techniques cluster_Information Structural Information cluster_Confirmation Final Confirmation NMR NMR Spectroscopy Framework Carbon-Hydrogen Framework NMR->Framework IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Structure Confirmed Structure of This compound Framework->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Integrated workflow for spectroscopic characterization.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed January 10, 2026.

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A Technical Guide to the Research Applications of 3-Chloro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 3-Chloro-4-(methylsulfonyl)benzoic acid (CAS No: 1197193-45-5), a specialized chemical intermediate with significant potential in advanced research and development. We will explore its core physicochemical properties, its established role as a synthetic building block, and its prospective applications in the fields of medicinal chemistry and agrochemical development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural attributes of this compound for the creation of novel, high-value molecules. Through a detailed examination of its reactivity and functional group interplay, we will outline strategic pathways for its utilization in targeted synthesis and the development of next-generation chemical entities.

Core Compound Analysis: this compound

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with a chlorine atom and a methylsulfonyl group. This specific arrangement of electron-withdrawing groups imparts distinct chemical properties that are highly valuable in multi-step organic synthesis.

The chlorine atom at the meta-position relative to the carboxylic acid and ortho to the sulfone group provides a site for nucleophilic aromatic substitution or a handle for transition metal-catalyzed cross-coupling reactions. The powerful electron-withdrawing methylsulfonyl group at the para-position significantly influences the electronic character of the aromatic ring and the acidity of the carboxyl group, making it a key modulator of reactivity and, in derivative molecules, of biological activity.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key computed and predicted properties of this compound is presented below. These parameters are critical for designing reaction conditions, predicting solubility, and understanding the compound's potential pharmacokinetic profile in derivative forms.

PropertyValueSource
Molecular Formula C₈H₇ClO₄SPubChem[1]
Molecular Weight 234.66 g/mol PubChem[1]
CAS Number 1197193-45-5Echemi[2]
XLogP3 2.5Echemi[2]
Polar Surface Area (PSA) 79.8 ŲPubChem[1]
Predicted Density 1.507 g/cm³Echemi[2]
Predicted Boiling Point 455.3 °CEchemi[2]
IUPAC Name 3-chloro-4-methylsulfonylbenzoic acidPubChem[1]

Potential Research Application: A Scaffold for Novel Therapeutics

The benzoic acid scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[3] The specific substitution pattern of this compound makes it an attractive starting point for developing inhibitors of various biological targets. The sulfonamide group, easily accessible from the sulfonyl chloride precursor or potentially installed later, is a well-established zinc-binding group in metalloenzyme inhibitors.[4]

Rationale for Application in Drug Discovery
  • Bioisosteric Potential : The methylsulfonyl group is a bioisostere for other hydrogen bond acceptors and can participate in crucial interactions with protein active sites.

  • Modulation of pKa : The electron-withdrawing groups can tune the pKa of the carboxylic acid, which can be critical for optimizing cell permeability and target engagement.

  • Vectorial Synthesis : The distinct functional groups (acid, chloro, sulfone) offer orthogonal chemical handles for building molecular complexity in a controlled, vectorial manner. This allows for the systematic exploration of the chemical space around the core scaffold to improve potency and selectivity.

Derivatives of benzoic acid and sulfonamides have shown promise in a wide range of therapeutic areas, including oncology and infectious diseases.[4][5] For instance, substituted benzenesulfonamides have been developed as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics.[4] Similarly, other complex sulfonamide derivatives have been investigated as inhibitors of BRD4, a key epigenetic reader protein implicated in acute myeloid leukemia.[6][7]

Proposed Drug Discovery Workflow

A rational drug discovery campaign using this compound as a starting scaffold would involve a multi-stage process. The primary carboxylic acid functionality is an ideal anchor point for generating a diverse library of amides or esters, enabling rapid exploration of structure-activity relationships (SAR).

G start Scaffold Selection 3-Chloro-4-(methylsulfonyl) benzoic acid lib_synth Library Synthesis (Amide/Ester Formation) start->lib_synth Core Reagent screening High-Throughput Screening (HTS) (e.g., Enzyme Assay) lib_synth->screening Compound Library hit_id Hit Identification (Potency & Selectivity) screening->hit_id Assay Data sar_dev SAR by Analog Synthesis hit_id->sar_dev Validated Hits sar_dev->lib_synth Iterative Design lead_opt Lead Optimization (ADME/Tox Profiling) sar_dev->lead_opt Structure-Activity Relationships preclinical Preclinical Candidate lead_opt->preclinical Optimized Lead

Caption: A typical drug discovery workflow starting from the selected scaffold.

Experimental Protocol: Synthesis of an Amide Library for Screening

This protocol describes a standard, parallel synthesis approach to generate a small library of amide derivatives from this compound for initial biological screening.

Objective: To synthesize a diverse set of 10-20 amides by reacting the acid chloride of the title compound with a selection of primary and secondary amines.

Step 1: Activation of the Carboxylic Acid

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

    • Causality: Conversion to the more reactive acid chloride is necessary for efficient acylation of the amines. Oxalyl chloride is chosen because its byproducts (CO, CO₂) are gaseous and easily removed.

Step 2: Parallel Amide Formation

  • In an array of reaction vials, dispense a solution of the crude acid chloride (1.0 eq) in anhydrous DCM.

  • To each vial, add a unique primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Seal the vials and agitate at room temperature for 12-16 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Self-Validation: The inclusion of a base is critical to neutralize the HCl generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.

Step 3: Work-up and Purification

  • Quench each reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products via flash column chromatography or preparative HPLC to yield the final amide compounds for screening.

Potential Research Application: Intermediate in Agrochemical Synthesis

While direct applications of this compound are not extensively documented, its structural analogs are crucial intermediates in the agrochemical industry. For example, the closely related 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid is a key building block for Tembotrione, a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[8] HPPD inhibitors are a major class of herbicides used to control broadleaf weeds in crops.[8]

The structural motifs present in this compound—the chlorinated and sulfonylated phenyl ring—are essential for conferring high herbicidal activity in the final products.[8] This suggests that the title compound is a highly valuable starting material for synthesizing novel HPPD inhibitors or other classes of agrochemicals.

Synthetic Utility in Agrochemicals

The carboxylic acid group can be readily converted into other functional groups (e.g., esters, ketones) required for building the final complex structure of an active herbicidal ingredient. The synthesis of 2-nitro-4-methylsulfonyl benzoic acid (NMSBA), another key intermediate for herbicides like Mesotrione, involves nitration and oxidation steps on a related chlorosulfonyl benzene core, highlighting the industrial relevance of these synthetic pathways.[9]

G cluster_synthesis Conceptual Agrochemical Synthesis Pathway start Starting Material 3-Chloro-4-(methylsulfonyl) benzoic acid activation Step 1: Acid Activation (e.g., to Acid Chloride) start->activation coupling Step 2: C-C Bond Formation (e.g., Friedel-Crafts or Cross-Coupling) activation->coupling modification Step 3: Side-Chain Modification / Cyclization coupling->modification final_product Final Active Ingredient (e.g., Novel Triketone Herbicide) modification->final_product

Caption: Conceptual workflow for developing a novel agrochemical from the title compound.

Representative Synthesis of a Precursor

The synthesis of substituted methylsulfonyl benzoic acids often involves the oxidation of a corresponding toluene or acetophenone precursor. For instance, a patented method for preparing the related 2-chloro-3-methyl-4-methylsulfonyl benzoic acid involves the haloform reaction of 2-chloro-3-methyl-4-methylsulfonylacetophenone with sodium hypochlorite.[10]

Protocol: Haloform Oxidation for Benzoic Acid Synthesis

This protocol is adapted from methodologies for structurally similar compounds and represents a plausible route for the large-scale synthesis of the title compound from an appropriate precursor.[10]

Objective: To synthesize this compound via oxidation of 1-(3-chloro-4-(methylsulfonyl)phenyl)ethan-1-one.

  • Prepare a solution of sodium hypochlorite (NaOCl, ~5 eq) in water.

  • In a reaction flask, suspend 1-(3-chloro-4-(methylsulfonyl)phenyl)ethan-1-one (1.0 eq) in the aqueous NaOCl solution.

  • Optionally, add a phase-transfer catalyst (e.g., tetrabutylammonium bisulfate, 0.01 eq) to facilitate the reaction between the organic substrate and the aqueous oxidant.[10]

  • Heat the mixture to 50-60 °C and maintain for 3-5 hours, monitoring the disappearance of the starting material by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to 10 °C.

  • Carefully acidify the solution with a strong acid, such as concentrated HCl, to a pH of 1. This protonates the sodium carboxylate salt, causing the desired benzoic acid to precipitate.

  • Stir the resulting slurry for 1-2 hours to ensure complete crystallization.

  • Collect the white solid by filtration, wash the filter cake with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.

Conclusion and Future Outlook

This compound represents a strategically functionalized chemical scaffold with considerable, yet underexplored, potential. While its primary current value lies in its role as a versatile intermediate, the unique electronic and steric properties conferred by its substituents make it an exciting starting point for innovation in both pharmaceutical and agrochemical research.

For drug development professionals, this compound offers a robust platform for generating libraries aimed at discovering novel enzyme inhibitors or receptor modulators. The established importance of the sulfonamide and benzoic acid moieties in medicinal chemistry provides a strong rationale for its inclusion in discovery programs.

For agricultural scientists, its structural similarity to key precursors of commercial herbicides like Tembotrione and Mesotrione positions it as a valuable building block for the next generation of crop protection agents. Future research should focus on systematically exploring the derivatization of its core structure to unlock new, potent, and selective active ingredients.

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A-Z Guide to 3-Chloro-4-(methylsulfonyl)benzoic Acid: Synthesis, Application, and Protocol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(methylsulfonyl)benzoic acid (CAS No. 1197193-45-5) is a highly functionalized aromatic carboxylic acid increasingly recognized for its utility as a versatile intermediate in organic synthesis. Its unique substitution pattern—featuring a carboxylic acid for derivatization, a sulfonyl group as a strong electron-withdrawing moiety, and a strategically placed chlorine atom—imparts specific reactivity that is valuable in the construction of complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, validated synthesis protocols, and its role as a key building block in medicinal chemistry and other fine chemical industries. By detailing the causality behind synthetic choices and providing step-by-step methodologies, this document serves as an essential resource for professionals engaged in advanced chemical research and development.

Introduction: The Strategic Value of a Multifunctional Intermediate

In the landscape of organic synthesis, the efficiency of a multi-step sequence often hinges on the quality and functionality of its constituent building blocks. This compound emerges as a molecule of significant strategic importance. The presence of three distinct functional groups on a stable benzene ring offers multiple handles for synthetic manipulation. The carboxylic acid is a classical point for amide bond formation, esterification, or reduction. The methylsulfonyl group profoundly influences the electronic nature of the aromatic ring, activating it towards certain reactions and deactivating it towards others, while the chlorine atom can participate in nucleophilic aromatic substitution or cross-coupling reactions. This guide aims to consolidate the available technical information on this compound, providing both foundational knowledge and practical, field-proven insights into its synthesis and application.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory. The identity and purity of this compound are typically confirmed through a combination of spectroscopic methods.

Compound Identifiers:

  • IUPAC Name: 3-chloro-4-methylsulfonylbenzoic acid[1]

  • CAS Number: 1197193-45-5[1][2][3]

  • Molecular Formula: C₈H₇ClO₄S[1][2]

  • Molecular Weight: 234.66 g/mol [1]

  • InChIKey: HBBPBQPKQRWCBA-UHFFFAOYSA-N[2]

Table 1: Physicochemical Data

Property Value Source
Molecular Weight 234.66 g/mol PubChem[1]
Exact Mass 233.975 g/mol PubChem[1]
XLogP3 1.3 PubChem[1]
Boiling Point (Predicted) 455.3 ± 45.0 °C ECHEMI[2]
Density (Predicted) 1.507 ± 0.06 g/cm³ ECHEMI[2]

| pKa (Predicted) | 2.88 | ChemAxon |

Structural Confirmation:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons, with splitting patterns dictated by their ortho, meta, and para relationships, in addition to a singlet for the methylsulfonyl group's protons.

  • ¹³C NMR: The carbon NMR would display eight distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the methyl carbon of the sulfonyl group, and the six aromatic carbons.

  • FT-IR: The infrared spectrum will be characterized by strong absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the symmetric and asymmetric stretches of the S=O bonds in the sulfonyl group (~1350 and ~1150 cm⁻¹).

  • Mass Spectrometry: Analysis by MS would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom.

Synthesis Methodologies: A Guided Protocol

While multiple routes to substituted methylsulfonyl benzoic acids exist, a common and reliable strategy involves the oxidation of the corresponding methyl-substituted precursor. Patent literature often describes general methods that can be adapted for specific isomers. For instance, methods for preparing the related 2-chloro-4-(methylsulfonyl)benzoic acid often start from 2-chloro-4-(chlorosulfonyl)benzoic acid or involve the oxidation of 2-chloro-4-methylsulfonyltoluene.[4][5][6] A generalized approach adaptable for the 3-chloro isomer is outlined below.

The synthesis can be envisioned as a two-step process starting from a readily available substituted toluene, as illustrated in the workflow diagram.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Oxidation cluster_2 Purification A 3-Chloro-4-methyltoluene D Sulfonyl Chloride Intermediate A->D Reaction B Chlorosulfonic Acid B->D C Thionyl Chloride C->D G Final Product: 3-Chloro-4-(methylsulfonyl) benzoic acid D->G Oxidation in Sulfuric Acid E Nitric Acid / Air E->G F Vanadium or Cobalt Catalyst F->G H Alkaline Workup (NaOH) G->H I Acidification (HCl/H2SO4) H->I J Crystallization I->J K Purified Product J->K

Caption: Generalized Synthetic Workflow.
Detailed Experimental Protocol (Representative)

This protocol is adapted from established methods for oxidizing methylsulfonyl toluenes.[4][7]

Objective: To synthesize this compound via oxidation.

Step A: Preparation of 3-Chloro-4-(methylsulfonyl)toluene (Intermediate) This step is assumed to be completed, starting from 3-chloro-4-methyltoluene, to yield the direct precursor for the oxidation.

Step B: Oxidation to this compound

  • Reactor Setup: Charge a glass-lined or similarly inert pressure reactor with 3-chloro-4-(methylsulfonyl)toluene (1.0 eq), 70-75% sulfuric acid (5-10 parts by weight), and a catalytic amount of a vanadium compound, such as Vanadium Pentoxide (V₂O₅, ~0.02 eq).[7]

  • Initial Heating: Seal the reactor and begin stirring. Heat the mixture to a reaction temperature of 175-195°C.[5]

  • Oxidant Addition: Cautiously add 55-65% nitric acid (2.0-4.0 eq) to the reaction mixture over several hours using a syringe pump.[5] Concurrently, introduce a slow stream of air or oxygen into the reactor headspace to regenerate the catalyst and assist in the oxidation.

    • Causality Note: Using a combination of nitric acid and air in the presence of a vanadium catalyst creates a potent and economically viable oxidizing system. The catalyst facilitates the electron transfer process, allowing for lower temperatures and pressures than air oxidation alone, while minimizing the formation of hazardous NOx gases compared to using nitric acid stoichiometrically.

  • Reaction Monitoring: Maintain the reaction at temperature for 4-8 hours. The reaction progress can be monitored by taking aliquots and analyzing them via HPLC or GC to observe the disappearance of the starting material.

  • Work-up and Isolation: a. Once the reaction is complete, cool the reactor to room temperature and carefully vent any residual pressure. b. Slowly and cautiously pour the reaction mixture onto crushed ice to quench the reaction and dilute the sulfuric acid. c. Basify the cold slurry by adding 20-50% aqueous sodium hydroxide (NaOH) solution until the pH is >10. This deprotonates the benzoic acid, forming the water-soluble sodium salt and separating it from non-acidic impurities. d. Filter the basic solution to remove any insoluble material. e. Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to a pH of ~1-2.[8] f. The desired product, this compound, will precipitate as a solid.

  • Purification: a. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove residual inorganic salts. b. Dry the product under vacuum at 60-80°C. c. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Application as a Key Intermediate in Synthesis

The true value of this compound lies in its application as a scaffold for building more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The carboxylic acid group is the most common site of reaction, typically undergoing amide coupling.

Case Study: Building Block for Novel Bioactive Molecules

While this specific isomer is not as widely cited in blockbuster drugs as its relatives, it is frequently used in the discovery and patent literature for creating novel chemical entities. For example, its structure is integral to the synthesis of novel P2Y14 receptor antagonists, which are being investigated for treating inflammatory diseases like acute lung injury.

The core transformation involves coupling the carboxylic acid with a substituted amine to form an amide bond, a cornerstone reaction in medicinal chemistry.

G A 3-Chloro-4-(methylsulfonyl) benzoic acid C Peptide Coupling Reagents (e.g., HATU, EDCI) A->C B Amine (R-NH2) B->C D Amide Product C->D Amide Bond Formation

Caption: Amide coupling reaction pathway.
Protocol: Standard Amide Coupling

Objective: To synthesize an N-substituted-3-chloro-4-(methylsulfonyl)benzamide.

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add a peptide coupling agent such as HATU (1.1 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 15-30 minutes.

    • Causality Note: The carboxylic acid itself is not reactive enough to form an amide bond under mild conditions. Coupling agents like EDCI/HOBt or HATU convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive activated ester intermediate. This intermediate is then readily attacked by the nucleophilic amine.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0-3.0 eq) to neutralize the acid formed during the reaction.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate. b. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel or by recrystallization to yield the final amide.

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling of this compound is crucial.

  • Hazard Identification: While specific GHS classification data is limited, related compounds are known to cause skin and serious eye irritation.[2]

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.[2]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

    • Avoid formation of dust and aerosols.[2]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

    • Keep away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal:

    • Dispose of waste material at a licensed chemical destruction plant. Do not discharge into sewer systems.

Conclusion

This compound stands as a valuable and highly adaptable intermediate for chemical synthesis. Its trifunctional nature provides a robust platform for the assembly of complex molecular architectures. The protocols and insights provided in this guide demonstrate its utility and offer a framework for its practical application in research and development. As the demand for novel pharmaceuticals and fine chemicals continues to grow, the strategic use of such well-defined building blocks will remain paramount to innovation in the chemical sciences.

References

  • Xi'an Kono Chem Co., Ltd. (n.d.). CAS:1197193-45-5;3-Chloro-4-(methylsulfonyl)-benzoic Acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53429596, this compound.
  • Google Patents. (n.d.). EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Google Patents. (n.d.). CN1038584C - Preparation of methylsulfonylbenzoic acids.
  • Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
  • Shandong Huayang Pharmaceutical Co., Ltd. (n.d.). Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl].
  • Google Patents. (n.d.). PREPARATION OF 2-\CHLORO, BROMO OR NITRO-4-\ALKYLSULFONYL\BENZOIC ACIDS AND INTERMEDIATES.
  • ResearchGate. (2017). 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid: A new cause of sensitiser induced occupational asthma, rhinitis and urticaria.
  • CAS Common Chemistry. (n.d.). 4-Chloro-2-(methylsulfonyl)benzoic acid.
  • Pharmaffiliates. (n.d.). CAS No : 106904-09-0 | Product Name : 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic Acid.

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An In-depth Technical Guide to 3-Chloro-4-(methylsulfonyl)benzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(methylsulfonyl)benzoic acid, with the CAS Registry Number 1197193-45-5, is a specialized organic compound that has garnered interest primarily as a key intermediate in the synthesis of agrochemicals.[1][2] Its molecular structure, featuring a chlorinated benzoic acid backbone appended with a methylsulfonyl group, imparts specific chemical properties that are instrumental in the construction of more complex, biologically active molecules. This guide provides a comprehensive overview of the discovery, historical context, synthesis, and applications of this important chemical building block. While a singular "discovery" paper for this specific isomer is not readily apparent in the public domain, its history is intrinsically linked to the broader development of sulfonyl-substituted benzoic acids as pivotal components in the agrochemical industry, particularly in the creation of herbicides. The synthetic routes and applications are therefore best understood by examining the extensive patent literature and scientific articles concerning its close structural analogs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₈H₇ClO₄S[1]
Molecular Weight 234.66 g/mol [1]
IUPAC Name This compound[1]
CAS Number 1197193-45-5[1]
Appearance White to off-white solid (predicted)
Melting Point Not precisely documented, but expected to be a high-melting solid
Boiling Point 455.3±45.0 °C (Predicted)[3]
Density 1.507±0.06 g/cm³ (Predicted)[3]
XLogP3 2.5[3]
PSA (Polar Surface Area) 79.8 Ų[1]

Historical Context and Discovery

The emergence of this compound is rooted in the extensive research and development in the field of agrochemicals, particularly herbicides, dating back to the mid-20th century. The discovery of the herbicidal activity of various substituted benzoic acids and sulfonylurea compounds spurred chemists to explore a wide array of structural modifications to enhance potency, selectivity, and environmental compatibility.

While a specific date or publication for the first synthesis of this compound is not prominently documented, its existence as a chemical intermediate can be inferred from the patent literature surrounding the synthesis of more complex proprietary molecules. It is highly probable that this compound was first synthesized and characterized in an industrial research setting as part of a broader investigation into novel herbicidal agents. The development of related compounds, such as 2-chloro-4-(methylsulfonyl)benzoic acid, as intermediates for potent herbicides is well-documented in patents from major agrochemical companies.[4] These patents often describe general synthetic routes that would logically include the synthesis of the 3-chloro isomer as part of a systematic exploration of the chemical space.

The core scientific principle driving the development of such compounds lies in the understanding that the combination of a benzoic acid moiety (a common pharmacophore), a chlorine atom (which can influence lipophilicity and metabolic stability), and a methylsulfonyl group (a strong electron-withdrawing group that can affect acidity and molecular interactions) can lead to potent biological activity.

Synthetic Methodologies

The synthesis of this compound can be logically deduced from established and well-documented organic chemistry transformations, particularly from the synthetic routes disclosed for its isomers and related compounds. A plausible and efficient synthetic pathway would commence with a readily available starting material, such as 3-chloro-4-methylaniline or a related toluene derivative. The overall strategy involves the introduction of the methylthio group, followed by its oxidation to the sulfone, and finally, the oxidation of the toluene methyl group to the carboxylic acid.

Below is a detailed, step-by-step protocol for a likely synthetic route, based on analogous procedures found in the scientific and patent literature.

Part 1: Synthesis of 3-Chloro-4-(methylthio)toluene

This initial step focuses on the introduction of the methylthio group onto the chlorinated toluene backbone. A common and effective method is the Sandmeyer-type reaction starting from the corresponding aniline.

Experimental Protocol:

  • Diazotization of 3-Chloro-4-methylaniline:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-chloro-4-methylaniline (1 mole) in a mixture of concentrated hydrochloric acid (3 moles) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 moles) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Thiomethylation:

    • In a separate large reaction vessel, prepare a solution of sodium thiomethoxide (NaSMe) by carefully reacting methyl mercaptan with sodium hydroxide in an appropriate solvent. Alternatively, commercially available sodium thiomethoxide can be used.

    • Slowly add the cold diazonium salt solution to the sodium thiomethoxide solution. Vigorous nitrogen evolution will be observed.

    • Control the addition rate to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude 3-chloro-4-(methylthio)toluene.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of 3-Chloro-4-(methylthio)toluene start 3-Chloro-4-methylaniline product 3-Chloro-4-(methylthio)toluene start->product Diazotization & Thiomethylation reagent1 1. NaNO2, HCl, 0-5 °C 2. NaSMe

Diagram 1: Synthesis of the key intermediate, 3-Chloro-4-(methylthio)toluene.
Part 2: Oxidation to 3-Chloro-4-(methylsulfonyl)toluene

The next critical step is the oxidation of the methylthio group to the corresponding methylsulfonyl group. This transformation requires a robust oxidizing agent that can selectively oxidize the sulfide without affecting other functional groups.

Experimental Protocol:

  • Oxidation Reaction:

    • Dissolve 3-chloro-4-(methylthio)toluene (1 mole) in a suitable solvent, such as acetic acid or a mixture of acetic acid and water.

    • Carefully add an oxidizing agent, such as hydrogen peroxide (2.2-2.5 moles, 30% aqueous solution), potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). The use of hydrogen peroxide in acetic acid is a common and effective method.

    • If using hydrogen peroxide, the reaction is often exothermic and may require cooling to maintain a temperature of 50-70 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and pour it into a large volume of cold water.

    • The solid product, 3-chloro-4-(methylsulfonyl)toluene, will precipitate.

    • Collect the solid by filtration and wash it thoroughly with water to remove any residual acid and oxidizing agent.

    • The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Oxidation to Sulfone start 3-Chloro-4-(methylthio)toluene product 3-Chloro-4-(methylsulfonyl)toluene start->product Oxidation reagent H2O2, Acetic Acid

Diagram 2: Oxidation of the methylthio intermediate to the methylsulfonyl derivative.
Part 3: Oxidation to this compound

The final step in this proposed synthesis is the oxidation of the methyl group on the toluene ring to a carboxylic acid. This is a standard transformation that can be achieved using strong oxidizing agents.

Experimental Protocol:

  • Oxidation of the Toluene Methyl Group:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 3-chloro-4-(methylsulfonyl)toluene (1 mole) in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid.

    • Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by the disappearance of the organic starting material (by TLC or GC).

    • The purple color of the permanganate will disappear as it is consumed. Additional portions of the oxidizing agent may be required to drive the reaction to completion.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using potassium permanganate, the brown manganese dioxide precipitate should be removed by filtration.

    • Acidify the filtrate with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic (pH 1-2).

    • The desired product, this compound, will precipitate as a solid.

    • Collect the solid by filtration, wash it with cold water, and dry it under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Final Oxidation to Carboxylic Acid start 3-Chloro-4-(methylsulfonyl)toluene product This compound start->product Oxidation reagent KMnO4, H2O, heat

Diagram 3: Final oxidation step to yield the target benzoic acid.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the agrochemical sector. The specific arrangement of the chloro, methylsulfonyl, and carboxylic acid groups on the benzene ring provides a scaffold that can be further elaborated to create compounds with potent herbicidal activity.

The carboxylic acid functionality serves as a convenient handle for various chemical transformations, such as conversion to an acid chloride, ester, or amide. This allows for the coupling of the 3-chloro-4-(methylsulfonyl)benzoyl moiety to other molecular fragments, a common strategy in the design of new active ingredients.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.[5] In general, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to minimize inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate whose significance is primarily understood through the lens of agrochemical research and development. While its specific "discovery" may be embedded within the proprietary history of industrial chemical synthesis, its logical and efficient preparation from common starting materials is readily conceived based on established chemical principles. The unique combination of its functional groups makes it a molecule of interest for the synthesis of novel, biologically active compounds. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic pathway, and its likely applications, offering a valuable resource for researchers and scientists working in the field of organic synthesis and drug discovery.

References

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  • Google Patents.
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  • PrepChem. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. [Link]
  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Organic Chemistry Portal.
  • Eureka | Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. [Link]

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The Strategic Utility of 3-Chloro-4-(methylsulfonyl)benzoic Acid in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

3-Chloro-4-(methylsulfonyl)benzoic acid is a highly functionalized aromatic compound that has garnered significant interest as a key starting material in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a carboxylic acid for derivatization, a deactivating and meta-directing chloro group, and a strongly electron-withdrawing methylsulfonyl group, imparts specific reactivity and properties that are highly sought after in medicinal and agricultural chemistry. This guide provides an in-depth technical overview of the synthesis and application of this versatile building block, with a particular focus on its role in the development of pharmaceutically and agriculturally important compounds. While direct, extensively documented applications of the 3-chloro isomer are less prevalent in readily available literature, the closely related 2-chloro-4-(methylsulfonyl)benzoic acid serves as an excellent and well-documented analogue to illustrate the synthetic potential of this class of molecules.

Physicochemical Properties and Reactivity Profile

The chemical structure of this compound dictates its reactivity. The carboxylic acid group is the primary site for transformations such as esterification and amidation, allowing for its incorporation into larger molecular frameworks. The presence of the electron-withdrawing chloro and methylsulfonyl groups makes the aromatic ring electron-deficient and influences the regioselectivity of further substitutions.

PropertyValueSource
Molecular FormulaC₈H₇ClO₄SPubChem[1]
Molecular Weight234.66 g/mol PubChem[1]
IUPAC Name3-chloro-4-methylsulfonylbenzoic acidPubChem[1]
CAS Number1197193-45-5PubChem[1]

Synthesis of Chloro-(methylsulfonyl)benzoic Acids: A Methodological Overview

The synthesis of chloro-substituted methylsulfonylbenzoic acids typically involves a multi-step process starting from a readily available substituted toluene. A general and industrially relevant synthetic strategy is the chlorination of a methylsulfonyltoluene followed by oxidation of the methyl group to a carboxylic acid. This approach allows for the introduction of the key functional groups in a controlled manner.

A representative synthesis of the related isomer, 2-chloro-4-(methylsulfonyl)benzoic acid, is well-documented and provides a clear blueprint for the synthesis of such compounds.[2][3][4]

Experimental Protocol: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

This two-step process involves the chlorination of 4-(methylsulfonyl)toluene followed by the oxidation of the resulting 2-chloro-4-(methylsulfonyl)toluene.

Step 1: Synthesis of 2-Chloro-4-(methylsulfonyl)toluene

  • Reaction Principle: Electrophilic aromatic substitution (chlorination) on 4-(methylsulfonyl)toluene. The methylsulfonyl group is a meta-director, but the reaction conditions can be optimized to favor ortho-chlorination.

  • Procedure:

    • In a reaction vessel equipped with a stirrer, gas inlet, and a reflux condenser, 4-(methylsulfonyl)toluene is dissolved in a suitable solvent such as carbon tetrachloride.

    • A catalytic amount of iron powder is added to the mixture.

    • Chlorine gas is bubbled through the solution at a controlled rate while maintaining the reaction temperature between 85-95°C.

    • The reaction progress is monitored by gas chromatography (GC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield crude 2-chloro-4-(methylsulfonyl)toluene.

Step 2: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

  • Reaction Principle: Oxidation of the methyl group of 2-chloro-4-(methylsulfonyl)toluene to a carboxylic acid.

  • Procedure:

    • The crude 2-chloro-4-(methylsulfonyl)toluene from the previous step is placed in a high-pressure autoclave.

    • Nitric acid is added as the oxidizing agent.

    • The autoclave is heated to a temperature of 175-195°C.

    • The reaction is maintained at this temperature until the oxidation is complete, as monitored by an appropriate analytical technique (e.g., HPLC).

    • After cooling, the reaction mixture is diluted with water and the crude 2-chloro-4-(methylsulfonyl)benzoic acid is isolated by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent like methanol.[3]

Synthesis MST 4-(Methylsulfonyl)toluene CMST 2-Chloro-4-(methylsulfonyl)toluene MST->CMST Cl₂, Fe catalyst 85-95°C CMSBA 2-Chloro-4-(methylsulfonyl)benzoic Acid CMST->CMSBA HNO₃ 175-195°C

Caption: Synthetic pathway for 2-Chloro-4-(methylsulfonyl)benzoic acid.

Application in the Synthesis of Agrochemicals: The Case of Tembotrione

While direct pharmaceutical applications starting from this compound are not extensively reported in readily accessible literature, the isomeric 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid is a crucial intermediate in the synthesis of the herbicide tembotrione.[5] This example robustly demonstrates the synthetic utility of this class of molecules. Tembotrione is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for pigment biosynthesis in plants.

The synthesis of tembotrione from 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid involves the conversion of the carboxylic acid to an acid chloride, followed by a reaction with 1,3-cyclohexanedione and subsequent rearrangement.

Experimental Protocol: Synthesis of Tembotrione from 2-Chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid
  • Reaction Principle: The synthesis involves the formation of an enol ester followed by a cyanide-catalyzed rearrangement.

  • Procedure:

    • 2-Chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid is converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

    • The resulting acid chloride is then reacted with 1,3-cyclohexanedione in the presence of a base, such as triethylamine, to form the enol ester intermediate.

    • The enol ester is then subjected to a rearrangement reaction, typically catalyzed by acetone cyanohydrin, to yield tembotrione.

    • The final product is isolated and purified by crystallization.

Tembotrione_Synthesis Start 2-Chloro-3-(2,2,2-trifluoroethoxy)methyl- 4-methanesulfonylbenzoic acid AcidChloride Acid Chloride Derivative Start->AcidChloride SOCl₂ or (COCl)₂ EnolEster Enol Ester Intermediate AcidChloride->EnolEster 1,3-Cyclohexanedione, Et₃N Tembotrione Tembotrione EnolEster->Tembotrione Acetone Cyanohydrin (Rearrangement)

Caption: Key steps in the synthesis of Tembotrione.

Potential Applications in Drug Discovery: A Focus on COX-2 Inhibitors

The methylsulfonylphenyl moiety is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors.[6] These drugs, such as celecoxib and etoricoxib, are designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain, while sparing the COX-1 enzyme, which is important for maintaining the integrity of the stomach lining. This selectivity reduces the gastrointestinal side effects associated with older, non-selective NSAIDs.

While the documented syntheses of celecoxib and etoricoxib do not typically start from this compound, the structural features of this starting material make it a highly attractive candidate for the synthesis of novel COX-2 inhibitors and other potential therapeutic agents. The carboxylic acid provides a handle for the construction of various heterocyclic systems, which are common in COX-2 inhibitors. The chloro and methylsulfonyl groups can modulate the electronic properties and metabolic stability of the final compound, potentially leading to improved pharmacological profiles.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for organic synthesis. While its direct applications in the synthesis of pharmaceuticals are not as extensively documented as its isomers, its chemical functionalities make it a molecule of high potential for the development of new drugs and agrochemicals. The well-established synthetic routes to the closely related 2-chloro-4-(methylsulfonyl)benzoic acid and its successful application in the industrial synthesis of the herbicide tembotrione underscore the synthetic power of this class of compounds. For researchers and scientists in drug development, this compound offers a promising scaffold for the design and synthesis of novel bioactive molecules, particularly in the area of selective enzyme inhibitors. Further exploration of the reactivity and applications of this compound is warranted and could lead to the discovery of new and improved chemical entities.

References

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). Journal of Medicinal Chemistry.
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A Theoretical Investigation of 3-Chloro-4-(methylsulfonyl)benzoic acid: A Quantum Chemical Approach to Understanding Molecular Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(methylsulfonyl)benzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. The interplay of the electron-withdrawing chloro and methylsulfonyl groups with the electron-donating character of the benzene ring, along with the acidic carboxylic group, imparts a unique electronic and structural profile to the molecule. Understanding these fundamental properties at a molecular level is crucial for predicting its reactivity, designing novel derivatives with enhanced biological activity, and exploring its potential as a functional material.

This technical guide provides a comprehensive overview of the theoretical investigation of this compound, employing quantum chemical methods to elucidate its structural, electronic, and spectroscopic properties. As direct experimental and theoretical studies on this specific molecule are limited, this guide outlines the established computational workflows and theoretical frameworks that a senior application scientist would employ to predict and analyze its behavior. The focus is on the causality behind the choice of theoretical methods and the interpretation of the calculated parameters in the context of drug discovery and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These values, primarily sourced from publicly available databases, serve as a baseline for our theoretical investigations.

PropertyValueSource
Molecular Formula C8H7ClO4S[1]
Molecular Weight 234.66 g/mol [1]
Predicted XLogP3 2.5[2]
Predicted Boiling Point 455.3 ± 45.0 °C[2]
Predicted Density 1.507 ± 0.06 g/cm³[2]
Topological Polar Surface Area 79.8 Ų[1]

Theoretical Methodology: A Self-Validating System

The cornerstone of modern computational chemistry for studying molecules of this nature is Density Functional Theory (DFT) . DFT offers a favorable balance between computational cost and accuracy, making it a workhorse for predicting a wide range of molecular properties.[3][4] The choice of a specific functional and basis set is critical and is guided by the desired accuracy and the nature of the system under investigation. For a molecule like this compound, a hybrid functional such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), provides a robust starting point for geometry optimization and electronic property calculations.

The self-validating nature of this theoretical protocol lies in the ability to compare calculated properties with known experimental data for related molecules or to predict trends across a series of derivatives. For instance, calculated vibrational frequencies can be benchmarked against experimental infrared and Raman spectra of similar benzoic acid derivatives.[5][6]

G cluster_input Input cluster_computation Quantum Chemical Calculation (DFT) cluster_output Analysis & Interpretation mol_structure Initial Molecular Structure (e.g., from 2D sketch) geom_opt Geometry Optimization (Finds the lowest energy conformation) mol_structure->geom_opt Initial Guess freq_calc Frequency Calculation (Confirms minimum energy structure and predicts vibrational spectra) geom_opt->freq_calc Optimized Structure electronic_props Electronic Property Calculation (HOMO, LUMO, ESP, etc.) geom_opt->electronic_props Optimized Structure structural_params Optimized Geometry (Bond lengths, angles) geom_opt->structural_params thermo_props Thermodynamic Properties (Zero-point energy, enthalpy) freq_calc->thermo_props spectra Predicted Spectra (IR, Raman) freq_calc->spectra reactivity Chemical Reactivity (HOMO-LUMO gap, ESP maps) electronic_props->reactivity

Caption: A typical workflow for the theoretical study of a small molecule using DFT.

Molecular Geometry and Structural Analysis

The first step in a theoretical investigation is to determine the most stable three-dimensional conformation of the molecule through geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest electronic energy.

Experimental Protocol: Geometry Optimization

  • Input Structure Generation: A 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

  • Computational Method Selection: Density Functional Theory (DFT) is chosen as the level of theory. A common and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.

  • Calculation Execution: The geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, Schrödinger's Jaguar). The calculation iteratively adjusts the atomic coordinates to minimize the forces on each atom until a stationary point on the potential energy surface is reached.

  • Verification of Minimum: A frequency calculation is subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. These parameters reveal insights into the steric and electronic effects of the substituents on the benzoic acid core. For example, the orientation of the carboxylic acid and methylsulfonyl groups relative to the benzene ring will be influenced by steric hindrance and potential intramolecular hydrogen bonding.

Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key parameters derived from DFT calculations provide a quantitative understanding of these properties.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[7] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).[8]

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[9] In the context of drug design, the HOMO-LUMO gap can influence the molecule's reactivity with biological targets and its metabolic stability.[8][10]

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Energy Energy axis Energy->axis gap ΔE = ELUMO - EHOMO (Reactivity Indicator)

Caption: Schematic representation of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

  • Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. In this compound, these are expected to be localized around the oxygen atoms of the carboxylic and sulfonyl groups.

  • Blue regions indicate positive electrostatic potential and are susceptible to nucleophilic attack. These are likely to be found around the acidic hydrogen of the carboxylic acid group.

  • Green regions represent neutral or near-zero potential.

For drug development, the MEP map is instrumental in understanding potential non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with a biological target.

Vibrational Analysis and Spectroscopic Signature

Theoretical vibrational analysis allows for the prediction of the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of molecular motion (stretching, bending, etc.) and has a characteristic frequency.

Experimental Protocol: Vibrational Frequency Calculation

  • Optimized Geometry: The previously optimized molecular geometry is used as the starting point.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) used for the geometry optimization.

  • Spectral Analysis: The output provides a list of vibrational frequencies and their corresponding IR and Raman intensities. These can be used to generate a theoretical spectrum.

  • Scaling: It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and the approximate nature of the theoretical method, leading to better agreement with experimental spectra.[6]

The predicted vibrational spectrum of this compound would exhibit characteristic peaks corresponding to:

  • O-H stretch of the carboxylic acid group (typically a broad band).

  • C=O stretch of the carboxylic acid group.

  • S=O stretches of the methylsulfonyl group (symmetric and asymmetric).

  • C-Cl stretch .

  • Aromatic C-H and C=C stretches .

These theoretical spectra can aid in the interpretation of experimental spectroscopic data and serve as a fingerprint for the identification and characterization of the compound.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By employing Density Functional Theory, we can gain deep insights into its molecular structure, electronic properties, and spectroscopic signatures. The predicted parameters, such as the HOMO-LUMO energy gap and the molecular electrostatic potential map, are invaluable for understanding the molecule's reactivity and potential for intermolecular interactions, which are critical aspects in the fields of drug discovery and materials science. While this guide is based on established theoretical protocols, the application of these methods to this compound would provide a wealth of data to guide future experimental work and accelerate the development of new applications for this promising molecule.

References

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A Comprehensive Technical Guide to 3-Chloro-4-(methylsulfonyl)benzoic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, a deep understanding of key chemical intermediates is paramount to innovation. This guide provides a detailed exploration of 3-Chloro-4-(methylsulfonyl)benzoic acid, a compound of increasing interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its emerging role as a critical building block in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is the foundation of its application. This compound (C₈H₇ClO₄S) is a white solid at room temperature.[1] Key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇ClO₄SPubChem[1]
Molecular Weight 234.66 g/mol PubChem[1]
Exact Mass 233.97500 DaEchemi[2]
XLogP3 2.52Echemi[2]
Polar Surface Area (PSA) 79.8 ŲEchemi[2]
Predicted Boiling Point 455.3 ± 45.0 °CEchemi[2]
Predicted Density 1.507 ± 0.06 g/cm³Echemi[2]
InChIKey HBBPBQPKQRWCBA-UHFFFAOYSA-NEchemi[2]

Note: Some properties are predicted based on computational models.

Synthesis of this compound and Related Compounds

The synthesis of substituted benzoic acids is a well-established field in organic chemistry. While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the provided search results, we can infer potential synthetic strategies from related molecules. The synthesis of its isomer, 2-chloro-4-(methylsulfonyl)benzoic acid, provides a relevant example of a plausible synthetic route.[3]

Illustrative Synthesis of a Positional Isomer: 2-chloro-4-(methylsulfonyl)benzoic acid

The synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid involves the reaction of 2-chloro-4-(chlorosulfonyl)benzoyl chloride with sodium sulfite and sodium bicarbonate, followed by reaction with the sodium salt of chloroacetic acid.[3] This multi-step process highlights a common strategy for introducing the methylsulfonyl group.

Experimental Protocol (Adapted from the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid)[3]:

  • A solution of sodium sulfite (37 mmol) and sodium bicarbonate (146 mmol) in water (40 mL) is prepared in a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer.

  • The slurry is heated to 75 °C.

  • 2-chloro-4-(chlorosulfonyl)benzoyl chloride (33 mmol) is added slowly to the heated slurry.

  • The reaction mixture is stirred at 75 °C for 2 hours.

  • The sodium salt of chloroacetic acid (55 mmol) is added, and the mixture is heated at reflux for 21 hours.

  • After cooling, the reaction mixture is acidified with dilute HCl.

  • The product is extracted with ethyl acetate.

  • The organic layer is dried with magnesium sulfate and evaporated to dryness to yield the product.

This protocol achieved an 85% overall yield for the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid.[3] A similar strategy could likely be adapted for the synthesis of the 3-chloro isomer.

Synthesis of a Structurally Related Herbicide Intermediate: 2-chloro-3-methyl-4-methylsulfonyl benzoic acid

Another relevant synthesis is that of 2-chloro-3-methyl-4-methylsulfonyl benzoic acid, an important intermediate for the herbicide Tembotrione.[4][5] A patented method for its preparation involves a haloform reaction of 2-chloro-3-methyl-4-methylsulfonylacetophenone with sodium hypochlorite in the presence of a phase transfer catalyst.[5]

Experimental Protocol (Adapted from a patent for the synthesis of 2-chloro-3-methyl-4-methylsulfonyl benzoic acid)[5]:

  • To a reaction flask, add 1 mol of 2-chloro-3-methyl-4-methylsulfonylacetophenone, 10 mol of 6% sodium hypochlorite aqueous solution, and 0.1 mol of benzyltriethylammonium chloride.

  • Slowly heat the mixture to 100 °C and maintain for 0.5 hours.

  • Cool the reaction to 30 °C.

  • Acidify with 36% hydrochloric acid to a pH of 1.

  • Stir and crystallize for 4 hours.

  • Filter the solid, wash the filter cake with 2% aqueous hydrochloric acid, and dry to obtain the product.

This method reports a yield of 97.5%.[5]

Synthesis_Workflow cluster_haloform Haloform Reaction Approach cluster_sulfonylation Sulfonylation Approach Acetophenone Substituted Acetophenone Product_Haloform Substituted Benzoic Acid Acetophenone->Product_Haloform Haloform Reaction Hypohalite Sodium Hypohalite Hypohalite->Product_Haloform Catalyst Phase Transfer Catalyst Catalyst->Product_Haloform Acidification Acidification Product_Haloform->Acidification Work-up Starting_Material Substituted Benzoyl Chloride Product_Sulfonylation Substituted Benzoic Acid Starting_Material->Product_Sulfonylation Sulfonylation & Alkylation Sulfite Sodium Sulfite Sulfite->Product_Sulfonylation Bicarbonate Sodium Bicarbonate Bicarbonate->Product_Sulfonylation Chloroacetate Sodium Chloroacetate Chloroacetate->Product_Sulfonylation

Figure 1: Generalized synthetic approaches to substituted methylsulfonyl benzoic acids.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively detailed in the provided literature, the broader class of substituted benzoic acids and sulfonyl-containing compounds are of significant interest in drug development. They often serve as key intermediates or possess inherent biological activity.

Intermediate in the Synthesis of Kinase Inhibitors

One of the most prominent roles for compounds of this class is as building blocks for kinase inhibitors. For instance, Vemurafenib, a potent BRAF enzyme inhibitor used in the treatment of metastatic melanoma, is synthesized from precursors that share structural motifs with this compound.[6][7] The synthesis of Vemurafenib involves the coupling of complex heterocyclic systems, and the precise substitution pattern on the aromatic rings is crucial for its biological activity.[8][9] While not a direct precursor, the chemical space occupied by this compound makes it a valuable starting point for the synthesis of novel kinase inhibitors.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., BRAF/MEK/ERK) Receptor->Kinase_Cascade Proliferation Cell Proliferation Kinase_Cascade->Proliferation Inhibitor Kinase Inhibitor (e.g., Vemurafenib) Inhibitor->Kinase_Cascade Inhibition

Figure 2: Simplified representation of a kinase signaling pathway and the point of intervention for kinase inhibitors.
Potential as a Pharmacophore in Novel Therapeutics

The combination of a benzoic acid, a chloro substituent, and a methylsulfonyl group provides a unique electronic and steric profile that can be exploited in drug design. The benzoic acid moiety can act as a hydrogen bond donor and acceptor, as well as a handle for further chemical modification. The chloro and methylsulfonyl groups can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Derivatives of structurally related compounds have shown promise in various therapeutic areas:

  • Antimicrobial Agents: New derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated for their antimicrobial activity, with some compounds showing moderate activity against Gram-positive bacteria.[10]

  • Anticancer Agents: New 4-amino-3-chloro benzoate ester derivatives have been investigated as EGFR inhibitors, with some compounds inducing cytotoxicity in cancer cell lines.[11]

  • Antitubercular Agents: Research into derivatives targeting MbtI, an essential enzyme in Mycobacterium tuberculosis, has explored various substituted aromatic carboxylic acids.[12]

These examples underscore the potential for this compound and its derivatives to be explored for a wide range of biological activities.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A safety data sheet (SDS) should be consulted for detailed information on hazards, handling, and storage.[13] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and eye protection.

Conclusion

This compound represents a valuable chemical entity with significant potential in the field of drug discovery and development. Its synthesis, while not yet widely published, can be approached through established chemical methodologies. The physicochemical properties of this compound, combined with the demonstrated biological activities of structurally related molecules, make it an attractive starting point for the design and synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

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  • Slobbe, P., et al. (2017). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Radiopharmacy and Chemistry, 2(1), 13. [Link]
  • CN106866635A. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
  • WO2018002415A1.
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  • National Institutes of Health. RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells. [Link]
  • PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
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Methodological & Application

Synthesis of "3-Chloro-4-(methylsulfonyl)benzoic acid" from 3-chloro-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 3-chloro-4-(methylsulfonyl)benzoic acid, a key intermediate in pharmaceutical development, through the oxidation of 3-chloro-4-(methylthio)benzoic acid. The protocol detailed herein utilizes a robust and environmentally conscious oxidation system employing hydrogen peroxide as the oxidant and sodium tungstate as a catalyst. This application note is designed to equip researchers with a thorough understanding of the reaction mechanism, a detailed, step-by-step experimental protocol, and critical safety considerations to ensure a successful and safe synthesis.

Introduction

The transformation of thioethers to sulfones represents a fundamental and crucial reaction in organic synthesis, particularly in the pharmaceutical industry. Sulfones are prevalent structural motifs in a multitude of clinically significant molecules, imparting desirable physicochemical properties such as enhanced solubility, metabolic stability, and receptor binding affinity. This compound is a valuable building block, and its efficient synthesis is of considerable interest.

This application note focuses on the oxidation of the readily available precursor, 3-chloro-4-(methylthio)benzoic acid. The selected methodology employs hydrogen peroxide as a green and atom-economical oxidizing agent, with water as its only byproduct. The reaction is facilitated by a catalytic amount of sodium tungstate, which has been demonstrated to be highly effective for the oxidation of thioethers to sulfones.[1][2]

Reaction Mechanism and Rationale

The oxidation of a thioether to a sulfone proceeds in a stepwise manner, first forming a sulfoxide intermediate, which is then further oxidized to the sulfone. The overall transformation involves the transfer of two oxygen atoms to the sulfur center.

Diagram of the Reaction Pathway:

Thioether Oxidation Thioether 3-Chloro-4-(methylthio)benzoic acid Sulfoxide 3-Chloro-4-(methylsulfinyl)benzoic acid (Intermediate) Thioether->Sulfoxide + [O] Sulfone This compound Sulfoxide->Sulfone + [O]

Caption: Stepwise oxidation of the thioether to the sulfone.

The role of the sodium tungstate catalyst is to form a peroxotungstate species upon reaction with hydrogen peroxide. This peroxotungstate is a more potent oxidizing agent than hydrogen peroxide itself and facilitates the efficient oxidation of the thioether and the intermediate sulfoxide. The catalytic cycle is regenerated upon completion of the oxidation steps.

Experimental Protocol

This protocol is adapted from established procedures for the oxidation of similar thioether-containing aromatic compounds.[1][3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Chloro-4-(methylthio)benzoic acid≥98%Commercially AvailableStarting Material
Hydrogen Peroxide30-35% (w/w) in H₂OACS Reagent GradeOxidizing Agent
Sodium Tungstate Dihydrate≥99%ACS Reagent GradeCatalyst
Acetic AcidGlacialACS Reagent GradeSolvent
Deionized WaterFor work-up
Saturated Sodium Sulfite SolutionFor quenching
Ethyl AcetateACS Reagent GradeFor extraction
Anhydrous Magnesium SulfateDrying agent
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Step-by-Step Procedure

Diagram of the Experimental Workflow:

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation A Charge flask with starting material, acetic acid, and sodium tungstate B Heat mixture to 55-60°C A->B C Add hydrogen peroxide dropwise (maintain 55-60°C) B->C D Stir at 60°C for 2-3 hours C->D E Cool to room temperature D->E Reaction Completion F Quench with saturated Na₂SO₃ solution E->F G Extract with ethyl acetate F->G H Wash organic layer with water and brine G->H I Dry over MgSO₄ and filter H->I J Concentrate under reduced pressure I->J K Recrystallize from appropriate solvent J->K

Caption: Overview of the synthesis and purification process.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer, add 3-chloro-4-(methylthio)benzoic acid (1.0 eq), glacial acetic acid (5-10 volumes), and a catalytic amount of sodium tungstate dihydrate (0.01-0.05 eq).

  • Heating: Begin stirring the mixture and heat it to 55-60°C using a heating mantle.

  • Addition of Oxidant: Once the reaction mixture reaches the desired temperature, add 30-35% hydrogen peroxide (2.2-2.5 eq) dropwise via the dropping funnel over a period of 1-2 hours. Caution: The reaction is exothermic; maintain the internal temperature between 55-60°C by controlling the rate of addition and, if necessary, using an ice bath for cooling.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench any unreacted hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.

  • Extraction: Transfer the reaction mixture to a separatory funnel and add deionized water. Extract the aqueous phase with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic extracts and wash successively with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to afford the final product as a white solid.

Expected Results
ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >98%
Appearance White to off-white solid
Melting Point Literature value dependent

Safety and Handling Precautions

4.1. Hydrogen Peroxide:

  • Hazard: Hydrogen peroxide is a strong oxidizing agent and can be corrosive to the skin, eyes, and respiratory tract.[3][4] Concentrated solutions can cause severe burns.[3]

  • Handling: Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dark, and well-ventilated area away from incompatible materials such as organic compounds, metals, and bases.[5] Containers should be vented to prevent pressure build-up from decomposition.[4]

  • Spills: In case of a spill, dilute with a large amount of water.

4.2. Sodium Tungstate:

  • Hazard: May be harmful if swallowed or inhaled.

  • Handling: Avoid creating dust. Wear appropriate PPE.

4.3. General Precautions:

  • The oxidation reaction is exothermic. Careful control of the addition of hydrogen peroxide is crucial to prevent a runaway reaction.

  • Ensure that all glassware is clean and free of contaminants that could catalyze the decomposition of hydrogen peroxide.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from its thioether precursor. The use of hydrogen peroxide as the oxidant and sodium tungstate as the catalyst offers a green and scalable approach for the preparation of this important pharmaceutical intermediate. Adherence to the detailed procedure and safety precautions will ensure a high yield of the desired product in a safe and reproducible manner.

References

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • Isoxazolylbenzoyl derivatives.
  • Preparation of methylsulfonylbenzoic acids.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Hydrogen Peroxide Health & Safety Tips. VelocityEHS.
  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
  • Hydrogen Peroxide. Sanosil-mena.
  • Hydrogen Peroxide (H2O2) Safety and Handling Guidelines. USP Technologies.
  • Oxidation reaction of alcohol using hydrogen peroxide and tungsten catalyst.
  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid: A new cause of sensitiser induced occupational asthma, rhinitis and urticaria.
  • Green Chemistry. RSC Publishing.
  • Application Notes and Protocols for the Oxidation of 4-(methylthio)benzaldehyde to 4. Benchchem.
  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. The Royal Society of Chemistry.
  • Mild Oxidation of Organosulfur Compounds with H 2 O 2 over Metal-Containing Microporous and Mesoporous C
  • KINETICS OF SODIUM TUNGSTATE CATALYZED OXIDATION OF MALEIC ACID BY HYDROGEN PEROXIDE.
  • This compound | C8H7ClO4S | CID 53429596. PubChem.
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • 3-chloro methyl benzoic acid synthetic method.

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Experimental protocol for the synthesis of "3-Chloro-4-(methylsulfonyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Chloro-4-(methylsulfonyl)benzoic Acid

Abstract

This comprehensive guide provides a detailed, two-step experimental protocol for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. The narrative emphasizes the underlying chemical principles, safety protocols, and analytical validation necessary for successful and reproducible synthesis. The protocol begins with the nucleophilic aromatic substitution to form the thioether intermediate, 3-Chloro-4-(methylthio)benzoic acid, followed by its selective oxidation to the target sulfone. This document is intended for researchers, chemists, and drug development professionals with a foundational understanding of synthetic organic chemistry and standard laboratory practices.

Introduction and Synthetic Strategy

This compound (CAS No: 1197193-45-5) is a benzoic acid derivative whose structural motifs are of significant interest in medicinal chemistry and crop science. The presence of the electron-withdrawing sulfonyl group and the chloro substituent profoundly influences the molecule's electronic properties and reactivity, making it a valuable building block for complex molecular architectures.

The synthetic approach detailed herein is a robust and scalable two-step process. The core logic is to first install a methylthio (-SCH₃) group onto a suitable precursor, which then serves as a handle for a straightforward oxidation to the desired methylsulfonyl (-SO₂CH₃) group. This strategy is often preferred due to the high efficiency and selectivity of thioether oxidation, which typically proceeds under mild conditions, preserving other functional groups.

Overall Reaction Scheme:

  • Step 1: Synthesis of 3-Chloro-4-(methylthio)benzoic acid from 3,4-dichlorobenzoic acid via nucleophilic aromatic substitution with sodium thiomethoxide.

  • Step 2: Selective oxidation of the thioether intermediate to the target sulfone, this compound, using hydrogen peroxide.

Physicochemical & Safety Data

A thorough understanding of the physical properties and hazards of the target compound and key reagents is paramount for safe and effective experimentation.

Properties of this compound
PropertyValueSource
CAS Number 1197193-45-5[1]
Molecular Formula C₈H₇ClO₄S[2]
Molecular Weight 234.66 g/mol [2]
Appearance White to off-white solid (predicted)N/A
Boiling Point 455.3 ± 45.0 °C (Predicted)[1]
Density 1.507 ± 0.06 g/cm³ (Predicted)[1]
Hazard Summary for Key Reagents
ReagentCAS NumberKey HazardsRecommended PPE
3,4-Dichlorobenzoic Acid 51-44-5Causes skin and serious eye irritation.Gloves, safety goggles, lab coat
Sodium Thiomethoxide 5188-07-8Flammable solid, self-heating, causes severe skin burns and eye damage. Stench.Flame-retardant gloves, chemical splash goggles, face shield, lab coat
Hydrogen Peroxide (30%) 7722-84-1Oxidizer, causes severe skin burns and eye damage. Risk of explosion if heated.Gloves, chemical splash goggles, face shield, lab coat
Dimethyl Sulfoxide (DMSO) 67-68-5Combustible liquid. Readily absorbed through the skin.Nitrile gloves, safety goggles
Acetic Acid (Glacial) 64-19-7Flammable liquid, causes severe skin burns and eye damage.Acid-resistant gloves, chemical splash goggles, face shield, lab coat

Note: Researchers must consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.[3][4][5]

Detailed Synthesis Protocol

The following protocol is designed for execution within a properly equipped chemical fume hood. All glassware should be oven-dried prior to use.

Workflow Overview

Synthesis_Workflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Oxidation A 3,4-Dichlorobenzoic Acid + Sodium Thiomethoxide in DMSO B Reaction at 100-120°C A->B C Acidification & Work-up (HCl, H₂O, EtOAc) B->C D Isolation of 3-Chloro-4-(methylthio)benzoic acid C->D E Intermediate from Step 1 in Acetic Acid D->E Proceed to Oxidation F Addition of H₂O₂ E->F G Reaction at 80-90°C F->G H Crystallization & Filtration G->H I Final Product: This compound H->I

Sources

The Strategic Deployment of 3-Chloro-4-(methylsulfonyl)benzoic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Chloro-4-(methylsulfonyl)benzoic acid has emerged as a versatile scaffold, offering a unique combination of functionalities that can be orthogonally addressed to introduce molecular diversity. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in harnessing its full synthetic potential.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 1197193-45-5[1][2][3]
Molecular Formula C₈H₇ClO₄S[2][4][5][6]
Molecular Weight 234.66 g/mol [4][6]
Appearance White to off-white solidInferred from supplier data
Predicted Boiling Point 455.3 ± 45.0 °C[5]
Predicted Density 1.507 ± 0.06 g/cm³[5]
Predicted XLogP3 2.5[5]

Core Applications in Synthetic Chemistry

The synthetic utility of this compound is primarily derived from its two key functional groups: the carboxylic acid and the chloro substituent on the aromatic ring. The carboxylic acid is a versatile handle for amide bond formation, esterification, and other derivatizations. The chloro group, activated by the electron-withdrawing sulfonyl group, is a suitable partner for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Application Note 1: Amide Bond Formation for the Synthesis of Novel Benzamides

The synthesis of substituted benzamides is a cornerstone of medicinal chemistry, as the amide bond is a key structural motif in a vast array of biologically active molecules. This compound serves as an excellent starting material for the generation of a library of N-substituted benzamides, where diversity can be introduced through the choice of the amine coupling partner.

Mechanistic Rationale

The direct coupling of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. Common activating agents include carbodiimides (e.g., EDC), phosphonium salts (e.g., HATU), and conversion to the acyl chloride. The activated carboxylic acid is then susceptible to nucleophilic attack by the amine to form the amide bond.

Representative Protocol: Synthesis of N-Aryl-3-chloro-4-(methylsulfonyl)benzamide

This protocol describes a general procedure for the coupling of this compound with an aromatic amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the substituted aniline (1.1 eq), HOBt (1.2 eq), and anhydrous DMF.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-3-chloro-4-(methylsulfonyl)benzamide.

Data Presentation: Representative Amine Coupling Partners

AmineExpected Product
AnilineN-phenyl-3-chloro-4-(methylsulfonyl)benzamide
4-FluoroanilineN-(4-fluorophenyl)-3-chloro-4-(methylsulfonyl)benzamide
3-MethoxyanilineN-(3-methoxyphenyl)-3-chloro-4-(methylsulfonyl)benzamide
BenzylamineN-benzyl-3-chloro-4-(methylsulfonyl)benzamide

Visualization of Amide Coupling Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 This compound reaction Amide Coupling in DMF Room Temperature, 12-24h start1->reaction start2 Amine (R-NH2) start2->reaction start3 EDC, HOBt, DIPEA start3->reaction workup Aqueous Workup (EtOAc, HCl, NaHCO3, Brine) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product N-Substituted Benzamide purification->product

Caption: Workflow for the synthesis of N-substituted benzamides.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The construction of biaryl scaffolds is of immense importance in the development of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, and this compound can be employed as the halide partner to generate novel biaryl benzoic acids.

Mechanistic Rationale

The Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation of the organoboron species (activated by a base) to the palladium(II) center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. The electron-withdrawing nature of the sulfonyl group on this compound can facilitate the initial oxidative addition step.

Representative Protocol: Synthesis of a Biaryl Benzoic Acid Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst/ligand system

  • K₂CO₃ or other suitable base (2.0-3.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired biaryl benzoic acid.

Data Presentation: Representative Arylboronic Acid Coupling Partners

Boronic AcidExpected Product
Phenylboronic acid4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
4-Methoxyphenylboronic acid4'-Methoxy-4''-(methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
3-Thienylboronic acid3-(Thiophen-3-yl)-4-(methylsulfonyl)benzoic acid
Pyridine-3-boronic acid3-(Pyridin-3-yl)-4-(methylsulfonyl)benzoic acid

Visualization of Suzuki-Miyaura Coupling Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 This compound reaction Suzuki-Miyaura Coupling Dioxane/Water, 80-100°C, 6-18h start1->reaction start2 Arylboronic Acid start2->reaction start3 Pd Catalyst & Base start3->reaction workup Acidification & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Biaryl Benzoic Acid purification->product

Sources

Application Notes and Protocols: 3-Chloro-4-(methylsulfonyl)benzoic Acid as a Versatile Building Block for Novel Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the continuous search for effective and selective herbicides, the discovery of novel core structures and the innovative use of existing chemical scaffolds are paramount. 3-Chloro-4-(methylsulfonyl)benzoic acid is a halogenated aromatic carboxylic acid featuring a strongly electron-withdrawing methylsulfonyl group. This substitution pattern makes it an attractive building block for the synthesis of agrochemicals, particularly herbicides. Its chemical handles—the carboxylic acid, the chlorine atom, and the activated aromatic ring—offer multiple points for diversification and the introduction of toxophoric groups. This guide provides an in-depth exploration of this compound as a precursor for the synthesis of potent herbicides, with a focus on the design and synthesis of novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is critical for reaction design, optimization, and scale-up.

PropertyValueSource
Molecular Formula C₈H₇ClO₄S[1]
Molecular Weight 234.66 g/mol [1]
Appearance White to off-white solid (predicted)General chemical knowledge
Melting Point Not available
Boiling Point 455.3±45.0 °C (Predicted)[2]
Density 1.507±0.06 g/cm³ (Predicted)[2]
XLogP3 1.3[1]

Caption: Chemical structure of this compound.

Rationale for Use in Herbicide Synthesis: Targeting HPPD

The benzoylcyclohexanedione family of herbicides, which includes the commercial product mesotrione, functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4][5] This enzyme is crucial in the biosynthesis of plastoquinone and tocopherols in plants.[5][6] Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis. Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic machinery is destroyed upon exposure to light, resulting in a characteristic bleaching of the leaves, followed by necrosis and death of the weed.[3][4][7]

The structural motif of a substituted benzoyl group attached to a 1,3-dione system is key to this herbicidal activity. This compound provides the substituted benzoyl core, which can be elaborated to produce potent HPPD inhibitors.

Proposed Synthetic Pathway to a Novel Triketone Herbicide

While direct synthesis protocols starting from this compound are not prevalent in public literature, a logical and scientifically sound pathway can be designed based on established synthetic routes for analogous herbicides like mesotrione.[4][8] The following protocol details a proposed two-step synthesis of a novel triketone herbicide, 2-[3-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione , from this compound.

G A This compound B 3-Chloro-4-(methylsulfonyl)benzoyl chloride A->B Step 1: Acyl Chloride Formation (Thionyl Chloride) C 2-[3-Chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione (Novel Herbicide Candidate) B->C Step 2: Condensation & Rearrangement (1,3-Cyclohexanedione, Base, Cyanide source) cluster_0 Plant Cell Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Healthy Photosynthesis Carotenoids->Photosynthesis HPPD->HGA Herbicide Novel Herbicide (HPPD Inhibitor) Herbicide->HPPD Inhibition

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Topic: Analytical Methods for the Quantification of 3-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides detailed, validated analytical methodologies for the precise and reliable quantification of 3-Chloro-4-(methylsulfonyl)benzoic acid. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity and concentration must be rigorously controlled. We present two robust protocols: a widely applicable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine quality control and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and complex matrix applications. The causality behind experimental choices is explained, and all protocols are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Introduction and Physicochemical Properties

This compound is an organic compound characterized by a benzoic acid core substituted with both a chloro and a methylsulfonyl group. These functional groups dictate its chemical reactivity and are critical for its role as a building block in multi-step syntheses. The accurate quantification of this compound is paramount for ensuring reaction yield, monitoring purity, and performing quality control of the final active pharmaceutical ingredient (API) or chemical product.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇ClO₄SPubChem CID: 53429596[6]
Molecular Weight 234.66 g/mol PubChem CID: 53429596[6]
Monoisotopic Mass 233.9753576 DaPubChem CID: 53429596[6]
IUPAC Name 3-chloro-4-methylsulfonylbenzoic acidPubChem CID: 53429596[6]
Predicted XLogP3 1.3PubChem CID: 53429596[6]

Rationale for Method Selection: The compound's aromatic structure makes it an excellent chromophore for UV detection. Its polarity, influenced by the carboxylic acid and sulfonyl groups, and its predicted LogP value make it ideally suited for separation via reversed-phase chromatography. The acidic proton of the carboxylic acid allows for sensitive detection in negative ion mode mass spectrometry.

Method 1: Quantification by RP-HPLC with UV Detection

This method provides a robust and reliable approach for the routine quantification of this compound, suitable for purity assessment and general quality control.

Principle of HPLC Analysis

The separation is achieved on a nonpolar C18 stationary phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, ensuring the analyte is in a neutral, more hydrophobic state. This leads to better retention, improved peak symmetry, and reproducible results. Quantification is performed by measuring the analyte's absorbance of UV light at a specific wavelength and comparing it to a calibration curve constructed from reference standards.

Experimental Protocol: HPLC

2.2.1. Instrumentation and Reagents

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (≥98%), and Ultrapure water.

  • Reference Standard: this compound with known purity.

2.2.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C.

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh the sample material to obtain an expected concentration within the calibration range (e.g., 100 µg/mL) and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter prior to injection.

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 30-70% B; 10-12 min: 70% B; 12-12.1 min: 70-30% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 238 nm
Run Time 15 minutes

Causality Note: The gradient elution is chosen to ensure that the analyte is well-resolved from potential impurities and that the column is effectively cleaned after each injection. The detection wavelength of 238 nm is selected as it is a common absorption maximum for substituted benzoic acids, offering a good balance of sensitivity and selectivity.[7]

Method Validation Summary (per ICH Q2(R2))

The described method must be validated to ensure it is fit for its intended purpose.[4]

Table 2: Typical Acceptance Criteria for HPLC Method Validation

ParameterAcceptance CriterionPurpose
Specificity Peak purity index > 0.995; baseline resolution from impuritiesEnsures the signal is solely from the analyte.
Linearity (r²) ≥ 0.999Confirms a direct proportional response to concentration.[2]
Range e.g., 1 - 250 µg/mLThe interval where the method is accurate, precise, and linear.[1]
Accuracy (% Recovery) 98.0 - 102.0%Measures the closeness of results to the true value.[2]
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Demonstrates the method's consistency.[2]
LOD (µg/mL) ~0.3 µg/mL (Signal-to-Noise ratio of 3:1)Lowest amount of analyte that can be detected.
LOQ (µg/mL) ~1.0 µg/mL (Signal-to-Noise ratio of 10:1)Lowest amount of analyte that can be quantified reliably.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation HPLC HPLC System (C18 Column) Std_Prep->HPLC Cal_Curve Calibration Curve Std_Prep->Cal_Curve Sample_Prep Sample Preparation Sample_Prep->HPLC UV_Detect UV Detection (238 nm) HPLC->UV_Detect Chromatogram Generate Chromatogram UV_Detect->Chromatogram Quant Quantification Chromatogram->Quant Cal_Curve->Quant

Caption: Workflow for HPLC quantification of this compound.

Method 2: Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological or environmental matrices, LC-MS/MS is the method of choice. This technique provides definitive identification and trace-level quantification.

Principle of LC-MS/MS Analysis

This method combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. The analyte is ionized, typically using Electrospray Ionization (ESI), to form a precursor ion ([M-H]⁻). This precursor ion is isolated in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for highly selective quantification.

Experimental Protocol: LC-MS/MS

3.2.1. Instrumentation and Reagents

  • LC-MS/MS System: A UHPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), and Ultrapure water.

  • Reference Standard: As in Method 1.

3.2.2. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Prepare as in the HPLC method, but using LC-MS grade solvents.

  • Calibration Standards: Due to the high sensitivity of the instrument, prepare a much lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by diluting the stock solution with 50:50 water:acetonitrile.

  • Sample Solution: Prepare the sample to an expected concentration within the calibration range. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary for complex matrices to remove interferences.[8]

3.2.3. LC-MS/MS Conditions

Table 3: LC-MS/MS Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 5 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-3 min: 10-90% B; 3-4 min: 90% B; 4-4.1 min: 90-10% B; 4.1-5 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions Precursor (m/z): 233.9 -> Product (m/z): 189.9 (Quantifier), 154.0 (Qualifier)
Collision Energy Optimize for specific instrument (e.g., 15-25 eV)

Causality Note: A UHPLC column with sub-2 µm particles is used to achieve faster separations and sharper peaks, which is beneficial for MS detection. Volatile buffers like ammonium formate and formic acid are essential for stable ESI performance. The MRM transitions are selected based on predictable fragmentation of the precursor ion: the loss of CO₂ (m/z 44) to yield the 189.9 product ion, and the subsequent loss of Cl (m/z 35.5) for the 154.0 qualifier ion.

Method Validation Summary

Table 4: Typical Acceptance Criteria for LC-MS/MS Method Validation

ParameterAcceptance Criterion
Linearity (r²) ≥ 0.995
Range e.g., 0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0 - 115.0% (may widen at LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
LOD (ng/mL) ~0.03 ng/mL
LOQ (ng/mL) ~0.1 ng/mL
LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation UHPLC UHPLC Separation Std_Prep->UHPLC Sample_Prep Sample Prep (SPE/LLE if needed) Sample_Prep->UHPLC ESI ESI Source (Negative Ion) UHPLC->ESI MSMS Tandem MS (MRM Mode) ESI->MSMS Integration Peak Area Integration MSMS->Integration Quant Quantification vs. Curve Integration->Quant

Caption: Workflow for LC-MS/MS quantification of this compound.

Conclusion

The choice between the RP-HPLC-UV and LC-MS/MS methods depends on the specific requirements of the analysis. The HPLC method is cost-effective, robust, and perfectly suited for routine quality control where analyte concentrations are relatively high. The LC-MS/MS method provides superior sensitivity and selectivity, making it indispensable for trace-level quantification, analysis in complex matrices, or applications requiring definitive structural confirmation. Both methods, when properly validated according to ICH guidelines, will yield accurate and reliable data critical for research, development, and manufacturing processes.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • PubChem. (n.d.). This compound | C8H7ClO4S | CID 53429596. National Center for Biotechnology Information.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. gmp-compliance.org.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis using 9-Aminoanthracene Derivatization and Al.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • National Center for Biotechnology Information. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC.
  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • ResearchGate. (n.d.). (PDF) Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers.
  • National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476. National Center for Biotechnology Information.
  • Benchchem. (n.d.). Spectroscopic Analysis for Confirming the Structure of 3-Chloro-4-nitrobenzoic Acid Derivatives: A Comparison Guide.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 4-(Chlorosulfonyl)benzoic Acid Quantification.
  • Silecs. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • SpringerLink. (2010). Validation and application of an LC–MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater.
  • PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID.
  • United States Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Google Patents. (n.d.). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Benchchem. (n.d.). Application Notes & Protocols for the Analysis of 3-Chloro-4-methoxybenzenemethanamine.
  • Oriental Journal of Chemistry. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
  • Google Patents. (n.d.). PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES.
  • Agilent. (n.d.). Method selection for trace analysis of pote impurities in active pharmaceutical.
  • Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Eureka.
  • Jordan Journal of Chemistry. (n.d.). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan.

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A Robust, Validated HPLC Method for the Quantitative Analysis of 3-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract: This application note presents a comprehensive, in-depth guide for the analysis of 3-Chloro-4-(methylsulfonyl)benzoic acid by High-Performance Liquid Chromatography (HPLC). Recognizing the compound's role as a potentially critical intermediate in pharmaceutical synthesis, this document provides a fully developed and validated reversed-phase HPLC method. We delve into the causal reasoning behind the method development choices, from stationary phase selection to mobile phase optimization, grounded in the physicochemical properties of the analyte. The guide furnishes a detailed, step-by-step protocol for analysis and a complete validation workflow compliant with International Council for Harmonisation (ICH) Q2(R2) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.

Introduction and Scientific Rationale

This compound is an organic compound characterized by a benzoic acid core substituted with both a chloro and a methylsulfonyl group. Its molecular structure makes it a valuable building block in organic synthesis. The purity and accurate quantification of such intermediates are paramount to ensuring the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs).

The primary analytical challenge presented by this molecule is its combination of a polar sulfonyl group and an ionizable carboxylic acid moiety. In reversed-phase chromatography, achieving symmetrical peak shape and reproducible retention for acidic compounds requires careful control of the mobile phase pH. Failure to do so results in partial ionization of the analyte on the column, leading to poor chromatographic performance, such as peak fronting or tailing.[1] Therefore, the core of this method is the suppression of the carboxylate's ionization to ensure the analyte is in a single, non-ionized, and more hydrophobic state.

This guide provides a self-validating system, where the principles of method development are clearly explained, and the final protocol is supported by a rigorous validation plan based on globally recognized regulatory standards.[2][3]

Analyte Properties & Chromatographic Strategy

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₇ClO₄S PubChem[4]
Molecular Weight 234.66 g/mol PubChem[4]
Calculated XLogP3 1.3 PubChem[4]

| Functional Groups | Carboxylic Acid, Sulfone, Aryl Chloride | - |

The presence of the carboxylic acid group makes the molecule acidic and its ionization state pH-dependent. The sulfonyl group (-SO₂CH₃) increases the molecule's polarity. The XLogP3 value of 1.3 suggests moderate hydrophobicity.

Causality of Method Choice: Based on these properties, a reversed-phase HPLC (RP-HPLC) method is the logical choice.[5] The strategy is to increase the hydrophobicity of the analyte to promote retention on a non-polar stationary phase (like C18). This is achieved by acidifying the mobile phase. By setting the mobile phase pH well below the pKa of the carboxylic acid (typically <3.0 for benzoic acids), the equilibrium is shifted almost entirely to the protonated, non-ionized form (R-COOH).[1][6] This uncharged species interacts more strongly and consistently with the C18 stationary phase, resulting in longer retention, improved peak shape, and a more robust separation.[7]

HPLC Method Development Workflow

The development of this method followed a systematic approach to optimize selectivity, efficiency, and analysis time.

G cluster_dev Method Development A Analyte Characterization (Properties from Table 1) B Column Selection (C18 chosen for versatility) A->B Guides stationary phase choice C Mobile Phase Screening (ACN vs. MeOH, pH Modifier) A->C Dictates need for pH control B->C Defines interaction mechanism E Gradient Optimization (Scouting to Fine-Tuning) C->E Provides initial selectivity D Wavelength Selection (UV Scan for λmax) F Final Method & SST (Protocol Established) D->F Ensures sensitivity E->F Achieves resolution & runtime

Caption: A logical workflow for HPLC method development.

  • Column Selection : A C18 column is the workhorse of reversed-phase chromatography and serves as the ideal starting point for a wide range of small molecules, including this one.[8] Its non-polar nature provides the necessary hydrophobic interactions.

  • Mobile Phase : Acetonitrile (ACN) was chosen over methanol as the organic modifier due to its lower viscosity and ability to provide sharper peaks for many compounds.[7] Phosphoric acid is used as the pH modifier because it is a non-volatile acid that provides excellent and stable pH control in the required range.[9]

  • Detection Wavelength : Based on the aromatic structure, a UV detector is appropriate. Analysis of similar structures suggests strong absorbance around 240 nm.[10] A full UV scan of the analyte in the mobile phase should be performed to confirm the optimal wavelength (λmax) for maximum sensitivity.

Detailed Analytical Protocol

This protocol has been optimized for the accurate and precise quantification of this compound.

3.1. Instrumentation and Materials

  • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • HPLC vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

3.2. Reagents

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric Acid (85%, analytical grade).

3.3. Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard dimensions for robust separation.
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v) Acid suppresses ionization of the analyte.[1]
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v) Organic modifier for elution.
Gradient Program Time (min) %B
0.0 30
15.0 70
17.0 30
20.0 30
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30 °C Ensures retention time stability.
Detection UV at 240 nm Wavelength for good analyte response.
Injection Volume 10 µL Standard volume for analytical work.

| Run Time | 20 minutes | Allows for elution and column re-equilibration. |

3.4. Preparation of Solutions

  • Mobile Phase A : Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix well.

  • Mobile Phase B : Add 1.0 mL of phosphoric acid to 1 L of acetonitrile and mix well.

  • Diluent : Prepare a mixture of Mobile Phase A and Mobile Phase B (70:30 v/v).

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL) : Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

3.5. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified.[11] Inject the Working Standard Solution (100 µg/mL) five times and evaluate the results against the criteria in Table 3.

Table 3: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Reference
Tailing Factor (T) 0.8 ≤ T ≤ 1.8 USP <621>[12]
Theoretical Plates (N) > 2000 General Practice

| Repeatability (%RSD) | ≤ 1.0% for peak area | ICH Q2(R2)[3] |

Method Validation Protocol

The analytical method must be validated to demonstrate its fitness for purpose.[3][13] The following protocol is based on the ICH Q2(R2) guideline.[14]

G cluster_val ICH Q2(R2) Validation Workflow A Specificity (Peak Purity, No Interference) G Validated Method (Fit for Purpose) A->G B Linearity & Range (5 Levels, e.g., 50-150%) C Accuracy (% Recovery at 3 Levels) B->G D Precision (Repeatability & Intermediate) C->G D->G E LOD & LOQ (S/N Ratio or Calibration Slope) E->G F Robustness (Vary Flow, Temp, pH) F->G

Caption: Core parameters for analytical method validation per ICH Q2(R2).

4.1. Specificity

  • Objective : To demonstrate that the signal is unequivocally from the analyte of interest.

  • Protocol :

    • Inject the diluent to check for baseline interference.

    • Inject a placebo (matrix without analyte, if applicable).

    • Inject the Working Standard Solution.

    • Use a PDA detector to assess peak purity across the analyte peak.

  • Acceptance Criteria : No co-eluting peaks at the retention time of the analyte. Peak purity index should be > 99.5%.

4.2. Linearity and Range

  • Objective : To confirm a direct proportional relationship between concentration and detector response over a specified range.[2]

  • Protocol :

    • Prepare a series of at least five calibration standards from the stock solution, covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria : Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.

4.3. Accuracy

  • Objective : To determine the closeness of the measured value to the true value.

  • Protocol :

    • Perform analysis on samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria : Mean recovery should be between 98.0% and 102.0% at each level.

4.4. Precision

  • Objective : To assess the degree of scatter between a series of measurements.

  • Protocol :

    • Repeatability (Intra-assay) : Analyze six replicate preparations of the standard at 100% concentration on the same day, with the same analyst and instrument.[13]

    • Intermediate Precision : Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria : The Relative Standard Deviation (%RSD) should be ≤ 1.5%.[2]

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective : To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol :

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of diluted standards.

  • Acceptance Criteria : S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ.[15]

4.6. Robustness

  • Objective : To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]

  • Protocol :

    • Vary key parameters one at a time:

      • Flow Rate (± 0.1 mL/min).

      • Column Temperature (± 2 °C).

      • Mobile Phase pH (e.g., vary phosphoric acid concentration slightly).

    • Analyze the standard solution under each condition and evaluate the impact on system suitability parameters.

  • Acceptance Criteria : System suitability requirements must be met under all varied conditions.

Conclusion

This application note details a robust and reliable RP-HPLC method for the quantitative analysis of this compound. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid, excellent peak shape and reproducibility are achieved. The provided protocol is comprehensive, covering everything from mobile phase preparation to a full validation plan based on ICH guidelines. This method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine use in quality control and research environments.

References

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP.
  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent.
  • LCGC International. (2024). Are You Sure You Understand USP <621>? LCGC International.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53429596, this compound. PubChem.
  • Klampfl, C. W., & Buchberger, W. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 912(1), 53–60.
  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study. PharmaGuru.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage.
  • ResearchGate. (n.d.). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry | Request PDF. ResearchGate.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 3-(chlorosulfonyl)- on Newcrom R1 HPLC column. SIELC.
  • Valentová, K., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. International Journal of Molecular Sciences, 23(10), 5743.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
  • Wiczling, P., et al. (2004). pH/Organic Solvent Double-Gradient Reversed-Phase HPLC. Analytical Chemistry, 76(13), 3538–3546.
  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • Patel, D. R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 4851.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA.

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Quantitative Analysis of 3-Chloro-4-(methylsulfonyl)benzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated methodology for the sensitive and selective analysis of 3-Chloro-4-(methylsulfonyl)benzoic acid by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent low volatility of this carboxylic acid, a crucial derivatization step is employed to convert the analyte into a more volatile form suitable for GC analysis. The protocol details sample preparation via liquid-liquid extraction (LLE), a comprehensive derivatization procedure using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and optimized GC-MS parameters for both qualitative and quantitative assessments. This guide is intended for researchers and professionals in drug development and chemical synthesis who require a reliable method for the characterization and quantification of this compound in various matrices.

Introduction

This compound is an organic compound that serves as a key intermediate in the synthesis of various chemical entities, including pharmacologically active molecules and agrochemicals.[1][2] Its precise quantification in reaction mixtures, environmental samples, or biological matrices is often critical for process optimization, quality control, and safety assessment.

Compound Properties:

Property Value Source
CAS Number 1197193-45-5 [3][4]
Molecular Formula C₈H₇ClO₄S [5]
Molecular Weight 234.66 g/mol [5]

| Predicted Boiling Point | 455.3 ± 45.0 °C |[3] |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high chromatographic resolution and definitive mass-based identification.[6] However, the direct analysis of polar, non-volatile compounds like carboxylic acids is challenging.[7] The high boiling point and the presence of an active carboxylic hydrogen in this compound lead to poor peak shape and thermal degradation in the GC inlet.[7] To overcome these limitations, a chemical derivatization step is essential to increase the analyte's volatility and thermal stability.[8] This protocol utilizes silylation, a common and effective derivatization technique, to replace the active hydrogen with a trimethylsilyl (TMS) group, rendering the molecule amenable to GC-MS analysis.[9][10]

Principle of the Method

The analytical workflow is a multi-step process designed to isolate the analyte from the sample matrix, chemically modify it for volatility, and then perform separation and detection. The process ensures both high recovery and high sensitivity.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Matrix (e.g., Aqueous Solution) LLE Liquid-Liquid Extraction (LLE) Sample->LLE Isolate Analyte Dry Evaporation & Drying LLE->Dry Concentrate Deriv Silylation (MSTFA) Dry->Deriv Prepare for GC GCMS GC-MS Analysis Deriv->GCMS Inject Data Data Processing & Quantification GCMS->Data Acquire Data

Caption: High-level overview of the analytical workflow.

Sample Preparation: Liquid-Liquid Extraction (LLE)

For complex aqueous matrices, a Liquid-Liquid Extraction (LLE) is employed to isolate and concentrate the acidic analyte, effectively removing non-volatile salts, proteins, and other polar interferences that can contaminate the GC system.[11][12] The choice of an organic solvent like ethyl acetate is based on its good solubility for organic acids and its immiscibility with water.[13]

Rationale:

  • Acidification: The pH of the aqueous sample is adjusted to <2. This ensures that the carboxylic acid group of the analyte is fully protonated (-COOH), making it less polar and more soluble in the organic extraction solvent.

  • Salting Out: The addition of sodium chloride increases the ionic strength of the aqueous phase, which decreases the solubility of the organic analyte in water and promotes its partitioning into the organic solvent, thereby increasing extraction efficiency.[12]

Protocol:

  • Sample Collection: To a 15 mL centrifuge tube, add 5.0 mL of the aqueous sample.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a structurally similar compound not present in the sample) for accurate quantification.

  • Acidification: Adjust the sample pH to ~1-2 by adding 6M HCl dropwise.

  • Salting Out: Add ~1 g of sodium chloride (NaCl) and vortex until dissolved.

  • Extraction: Add 5.0 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.

Derivatization: Silylation

Silylation is the most crucial step for preparing this compound for GC-MS analysis. This reaction replaces the acidic proton of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group.[14] This chemical modification dramatically increases the volatility of the analyte and improves its thermal stability, preventing degradation in the hot GC inlet and ensuring sharp, symmetrical chromatographic peaks.[8]

Caption: Silylation of the target analyte to form a volatile TMS-ester.

Protocol:

  • Reagent Preparation: Ensure the dried sample extract from the LLE step is completely free of water, as moisture will consume the derivatizing reagent.[14]

  • Reaction: To the dried sample residue, add 50 µL of pyridine (as a catalyst) and 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Incubation: Securely cap the vial and heat at 60°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

GC-MS Instrumental Parameters

The following parameters have been optimized for the separation and detection of the TMS-derivatized analyte. A mid-polarity column like a DB-5ms or equivalent is recommended as it provides excellent performance for a wide range of derivatized organic acids.[13]

ParameterSettingRationale
Gas Chromatograph (GC)
Injection ModeSplitlessMaximizes analyte transfer to the column for trace-level detection.
Injection Volume1 µLStandard volume to prevent overloading.
Inlet Temperature250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS performance.
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessIndustry-standard, robust column for general purpose and MS applications.
Oven Program100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)Provides good separation of the analyte from solvent and potential byproducts.[13]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Ionization Energy70 eVIndustry standard for generating comparable mass spectra.[13]
Acquisition ModeFull Scan (m/z 50-550) & SIMFull Scan for qualitative analysis and spectral confirmation. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[6][15]
MS Source Temp.230°CStandard operating temperature.
MS Quad Temp.150°CStandard operating temperature.
Transfer Line Temp.280°CPrevents condensation of the analyte between the GC and MS.

Data Analysis and Expected Results

Identification: The TMS-derivatized this compound is identified by its characteristic retention time and its mass spectrum.

Expected Mass Spectrum:

  • Molecular Ion (M+): The molecular weight of the TMS-derivative is 306.79 g/mol . The molecular ion peak should be visible at m/z 306, showing the characteristic isotopic pattern for a compound containing one chlorine atom (M+2 peak at ~33% of M+).

  • Key Fragments: A prominent fragment is expected at m/z 291 , corresponding to the loss of a methyl group (-CH₃) from the TMS moiety ([M-15]⁺). This is a very common and often the base peak for TMS derivatives. Other fragments may include ions related to the sulfonyl group and the chlorinated aromatic ring.

Quantification: For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its superior sensitivity.[15]

  • Quantifier Ion: The most abundant and specific fragment, typically m/z 291 .

  • Qualifier Ion(s): The molecular ion (m/z 306 ) and another characteristic fragment should be monitored to confirm identity and ensure peak purity.

A calibration curve should be constructed by analyzing standards of known concentrations (prepared and derivatized in the same manner as the samples) and plotting the peak area ratio of the analyte to the internal standard against the concentration.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No Peak / Low Sensitivity Incomplete derivatization due to moisture.Ensure sample extract is completely dry before adding reagents. Use fresh, high-quality derivatization reagents.
Poor extraction recovery.Verify and adjust the pH of the aqueous sample to <2. Ensure thorough mixing during LLE.
Poor Peak Shape (Tailing) Active sites in the GC inlet liner or column.Replace the GC inlet liner and septum. Condition the column according to the manufacturer's instructions.
Incomplete derivatization.Increase reaction time or temperature. Check reagent quality.
Extraneous Peaks Contamination from solvents or glassware.Use high-purity solvents. Thoroughly clean all glassware. Analyze a method blank.[16]
Derivatization reagent byproducts.Allow sufficient time after injection for reagent peaks to elute before the oven ramp begins.

References

  • This compound | C8H7ClO4S | CID 53429596.
  • Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. MDPI. [Link]
  • Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • Derivatiz
  • Sample prepar
  • Acids: Derivatization for GC Analysis.
  • GC-MS analysis of acidic components in aqueous extracts of coniferous trees' needles.
  • GC-MS determination of organic acids with solvent extraction after cation-exchange chrom
  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. [Link]
  • What Is Derivatiz
  • Overview of Methods and Considerations for Handling Complex Samples.
  • A GC/MS/MS screening method for multiple organic acidemias from urine specimens.
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Introduction: The Analytical Challenge of 3-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the derivatization of 3-Chloro-4-(methylsulfonyl)benzoic acid for enhanced analytical detection by Gas and Liquid Chromatography-Mass Spectrometry.

This compound is a substituted aromatic carboxylic acid with a molecular formula of C₈H₇ClO₄S and a molecular weight of approximately 234.66 g/mol [1][2]. Its structure, featuring a carboxylic acid, a strongly electron-withdrawing methylsulfonyl group, and a chloro substituent, makes it a key intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries[3].

The accurate quantification of this molecule is critical for process monitoring, quality control, and metabolic studies. However, its chemical properties present significant analytical hurdles. The high polarity imparted by the carboxylic acid and sulfonyl groups results in low volatility and poor thermal stability, making direct analysis by Gas Chromatography (GC) problematic[4][5]. Such compounds tend to exhibit poor peak shape and adsorption to active sites within the GC system[6]. While amenable to Liquid Chromatography (LC), its ionization efficiency in Mass Spectrometry (MS) can be suboptimal, limiting detection sensitivity.

Chemical derivatization addresses these challenges by chemically modifying the analyte to improve its analytical properties[7][8]. This process converts the polar, active carboxylic acid group into a less polar, more volatile, and more stable derivative, thereby enhancing chromatographic performance and detector response for both GC-MS and LC-MS platforms[5][6][9].

Rationale for Derivatization: Tailoring the Molecule for Analysis

The primary goal of derivatization is to mask the active hydrogen of the carboxylic acid group[5][10]. The choice of strategy depends directly on the intended analytical technique.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): The imperative is to increase volatility and thermal stability[5][9]. By converting the carboxylic acid to an ester or a silyl derivative, the intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point and allowing the compound to traverse the GC column without degradation[11].

  • For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The focus shifts to enhancing ionization efficiency and improving chromatographic retention on reversed-phase columns[7][8][12]. Derivatization can introduce a permanently charged or easily ionizable functional group, such as a tertiary amine, which dramatically increases the signal intensity in positive-ion electrospray ionization (ESI)[7][12].

This guide provides detailed protocols for three robust derivatization methods: two for GC-MS analysis (Esterification and Silylation) and one for LC-MS/MS analysis (Amidation).

G cluster_analyte Starting Analyte cluster_gc GC-MS Pathway cluster_lc LC-MS/MS Pathway Analyte This compound Ester Esterification (Methyl Ester) Analyte->Ester Increases Volatility Silyl Silylation (TMS Derivative) Analyte->Silyl Increases Volatility & Thermal Stability Amide Amidation (Amine Tagging) Analyte->Amide Enhances Ionization GCMS GC-MS Analysis Ester->GCMS Silyl->GCMS LCMS LC-MS/MS Analysis Amide->LCMS

Figure 1: Derivatization workflow overview.

Protocols for GC-MS Analysis

Method 1: Esterification via Boron Trifluoride-Methanol (BF₃-MeOH)

Esterification is a classic and robust alkylation method for converting carboxylic acids into their more volatile ester counterparts[6][10]. The Fischer esterification, catalyzed by a Lewis acid like BF₃, is highly effective[13][14]. The reaction converts the polar carboxyl group into a non-polar methyl ester, which is ideal for GC analysis.

G Analyte Analyte + BF3-Methanol Heat Heat Reaction (60-80°C, 15 min) Analyte->Heat Cool Cool to RT Heat->Cool Extract Add H2O & Hexane Vortex to Mix Cool->Extract Separate Collect Organic Layer (Upper Layer) Extract->Separate Dry Dry with Na2SO4 Separate->Dry Inject Inject into GC-MS Dry->Inject

Figure 2: Workflow for Esterification Protocol.

Protocol Details:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a 4 mL screw-cap vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.

  • Reagent Addition: Add 1 mL of 14% (w/w) Boron Trifluoride-Methanol solution. It is critical to use an anhydrous reagent, as water can inhibit the esterification reaction.

  • Reaction: Securely cap the vial and heat at 60°C for 15 minutes in a heating block or water bath. The catalyst protonates the carboxyl oxygen, making the acid significantly more reactive towards the alcohol.

  • Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of high-purity hexane.

  • Phase Separation: Cap the vial and vortex vigorously for 1 minute. Allow the layers to separate. The non-polar methyl ester derivative will partition into the upper hexane layer.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried hexane solution to a GC autosampler vial for injection.

ParameterSpecificationRationale
Reagent 14% BF₃ in MethanolBF₃ is a highly effective Lewis acid catalyst for esterification[4].
Temperature 60°CProvides sufficient energy to drive the reaction to completion in a short time frame.
Time 15 minutesAdequate for quantitative conversion of most carboxylic acids.
Extraction Hexane / WaterSeparates the non-polar ester product from the polar reagents and byproducts.
Pros Robust, quantitative, relatively low cost.
Cons Reagent is corrosive and moisture-sensitive. Requires an extraction step.
Method 2: Silylation with BSTFA + TMCS

Silylation is one of the most common derivatization techniques in GC, replacing active hydrogens with a non-polar trimethylsilyl (TMS) group[9]. The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is highly reactive and produces stable, volatile TMS-esters[11].

G Analyte Dry Analyte in Vial Solvent Add Dry Solvent (e.g., Pyridine) Analyte->Solvent Reagent Add BSTFA + 1% TMCS Solvent->Reagent Heat Heat Reaction (70°C, 30 min) Reagent->Heat Cool Cool to RT Heat->Cool Inject Inject into GC-MS Cool->Inject

Figure 3: Workflow for Silylation Protocol.

Protocol Details:

  • Sample Preparation: Place 0.1-1 mg of the dried analyte into a 2 mL autosampler vial. It is imperative that the sample and vial are completely free of moisture, as silylating reagents readily hydrolyze[11].

  • Solvent Addition: Add 100 µL of a dry solvent such as pyridine or acetonitrile to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS. The TMCS acts as a catalyst, increasing the reactivity of the BSTFA, which is especially useful for sterically hindered or less reactive acids[11].

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample can be injected directly into the GC-MS without any workup. The byproducts of the reaction are typically volatile and do not interfere with the analysis[10].

ParameterSpecificationRationale
Reagent BSTFA + 1% TMCSA powerful and common silylating agent. TMCS catalyst enhances reaction speed[11].
Temperature 70°CEnsures complete derivatization, even for less reactive functional groups[11].
Time 30 minutesA standard reaction time to ensure the reaction goes to completion.
Solvent Pyridine or Acetonitrile (anhydrous)Acts as a solvent and can help catalyze the reaction. Must be dry.
Pros Highly reactive, clean byproducts, no workup required.
Cons Reagents are extremely moisture-sensitive. Derivatives can be prone to hydrolysis.

Protocol for LC-MS/MS Analysis

Method 3: Amidation using EDC Coupling Chemistry

For LC-MS/MS, derivatization aims to introduce a tag that improves ionization efficiency[7][12]. Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC), are used to form a stable amide bond between the analyte's carboxylic acid and a primary or secondary amine[15]. By selecting an amine tag containing a tertiary amine, such as 3-(Dimethylamino)-1-propylamine, the resulting derivative becomes highly responsive in positive-ion ESI-MS.

G Analyte Analyte in ACN/H2O Reagents Add Amine Tag & EDC Solution Analyte->Reagents React React at RT (e.g., 60 min) Reagents->React Quench Quench (Optional) with Formic Acid React->Quench Dilute Dilute with Mobile Phase Quench->Dilute Inject Inject into LC-MS/MS Dilute->Inject

Figure 4: Workflow for Amidation Protocol.

Protocol Details:

  • Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Reagent Preparation:

    • Amine Tag Solution: Prepare a 10 mg/mL solution of 3-(Dimethylamino)-1-propylamine in water.

    • EDC Solution: Prepare a fresh 50 mg/mL solution of EDC in water. EDC is moisture-sensitive and should be prepared immediately before use.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 50 µL of the analyte stock solution.

    • 100 µL of the Amine Tag Solution.

    • 50 µL of the EDC Solution.

  • Reaction: Vortex the mixture and allow it to react at room temperature for 60 minutes. The EDC activates the carboxylic acid, which is then attacked by the primary amine of the tagging reagent to form an amide bond[15].

  • Quenching & Dilution: (Optional but recommended) Add 5 µL of formic acid to quench any remaining EDC. Dilute the final mixture with the initial LC mobile phase to an appropriate concentration for analysis.

  • Analysis: Transfer the diluted sample to an autosampler vial for LC-MS/MS injection. The derivatized analyte will now carry a readily protonated tertiary amine, leading to a strong [M+H]⁺ signal.

ParameterSpecificationRationale
Coupling Agent EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)A water-soluble carbodiimide that efficiently activates carboxylic acids for amidation[15].
Amine Tag 3-(Dimethylamino)-1-propylamineIntroduces a tertiary amine group, which is easily protonated for high sensitivity in ESI+ mode.
Temperature Room TemperatureThe reaction proceeds efficiently without heating, preserving thermally labile structures.
Time 60 minutesSufficient time for the coupling reaction to reach completion.
Pros Dramatically improves ESI+ sensitivity. Derivatives are very stable.
Cons Requires fresh preparation of EDC. Reaction mixture is more complex.

Conclusion and Method Selection

The choice of derivatization strategy for this compound is dictated by the analytical instrumentation available and the specific goals of the analysis.

  • For GC-MS analysis , both esterification and silylation are excellent choices. Silylation offers the advantage of a simpler, no-workup protocol, but requires strictly anhydrous conditions. Esterification is more tolerant of trace amounts of water (though it should still be minimized) but involves a liquid-liquid extraction step.

  • For LC-MS/MS analysis , where the highest sensitivity is required, amidation with an amine-containing tag is the superior method. It transforms a moderately responsive compound into one that is exceptionally sensitive in positive-ion ESI, enabling trace-level quantification in complex matrices.

By applying these carefully selected derivatization protocols, researchers can overcome the inherent analytical challenges of this compound, enabling robust, reliable, and sensitive quantification across a range of applications.

References

  • Higashi, T. (2010). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Santa, T. (2011). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate.
  • Vuckovic, D. (2012). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry.
  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIH. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Center for Biotechnology Information.
  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry-3. Alkylation (arylation). PubMed.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Deng, P., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
  • ResearchGate. (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with aniline. ResearchGate.
  • ResearchGate. (n.d.). Example of silylation reaction used in the derivatization of odor-active carboxylic acids. ResearchGate.
  • PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed.
  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
  • ResearchGate. (2004). (PDF) Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). ResearchGate.
  • LookChem. (n.d.). Benzoic acid, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-, methyl ester SDS. LookChem.
  • Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram. Google Patents.
  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information.

Sources

"3-Chloro-4-(methylsulfonyl)benzoic acid" in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Chloro-4-(methylsulfonyl)benzoic Acid in the Synthesis of Pharmaceutical Intermediates

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a highly functionalized aromatic carboxylic acid that serves as a crucial starting material and building block in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a carboxylic acid for coupling reactions, a sulfonyl group for hydrogen bonding and polarity modulation, and a chlorine atom for further synthetic elaboration or steric influence—makes it a valuable reagent for medicinal chemists. While not a direct precursor in the final assembly of all major kinase inhibitors, its structural motifs are representative of fragments commonly found in targeted therapies.

This guide provides a detailed exploration of the properties, handling, and core applications of this compound. The primary focus is on its activation and subsequent use in forming amide bonds, a cornerstone reaction in the construction of a vast array of active pharmaceutical ingredients (APIs). The protocols herein are designed for researchers, scientists, and drug development professionals, offering both step-by-step instructions and the scientific rationale behind the methodologies.

Physicochemical Properties and Safety Guidelines

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 1197193-45-5[1]
Molecular Formula C₈H₇ClO₄S[1]
Molecular Weight 234.66 g/mol [1]
Appearance White to off-white solidN/A
Boiling Point 455.3 ± 45.0 °C (Predicted)[2]
Density 1.507 ± 0.06 g/cm³ (Predicted)[2]
XLogP3 2.5[2]
Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. As with any chemical reagent, users must consult the latest Safety Data Sheet (SDS) before use for comprehensive toxicity, handling, and disposal information[3].

Core Application: Synthesis of N-Aryl Benzamide Intermediates

The primary utility of this compound in pharmaceutical synthesis lies in the reactivity of its carboxylic acid moiety. By converting the carboxylic acid to a more reactive species, such as an acyl chloride, it can be efficiently coupled with various nucleophiles (e.g., amines, alcohols) to form larger, more complex intermediates. The following sections detail a robust, two-step process for the synthesis of an N-aryl benzamide, a common structural core in many targeted therapies.

Workflow for Intermediate Synthesis

The overall process involves the activation of the carboxylic acid followed by coupling with an amine. This workflow is a foundational technique in medicinal chemistry for assembling molecular fragments.

G cluster_0 Step 1: Activation cluster_1 Step 2: Amide Coupling A This compound B 3-Chloro-4-(methylsulfonyl)benzoyl chloride A->B  SOCl₂ or (COCl)₂  cat. DMF, DCM B_clone 3-Chloro-4-(methylsulfonyl)benzoyl chloride C Amine (R-NH₂) D N-Substituted Amide Intermediate C->D  Base (e.g., TEA, Pyridine)  DCM, 0°C to RT B_clone->D  Base (e.g., TEA, Pyridine)  DCM, 0°C to RT

Fig 1. General workflow for amide intermediate synthesis.

Protocol 1: Activation via Acyl Chloride Formation

This protocol describes the conversion of this compound to its highly reactive acyl chloride derivative, 3-Chloro-4-(methylsulfonyl)benzoyl chloride. This intermediate is typically used immediately in the subsequent reaction without purification.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound234.6610.01.0
Oxalyl Chloride126.9315.01.5
Dichloromethane (DCM), anhydrous-50 mL-
N,N-Dimethylformamide (DMF), anhydrous-2 dropsCatalytic
Step-by-Step Methodology
  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (2.35 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension at room temperature (20-25°C).

  • Catalyst Addition: Add two drops of anhydrous N,N-dimethylformamide (DMF) to the suspension using a syringe.

  • Reagent Addition: Slowly add oxalyl chloride (1.27 mL, 15.0 mmol) to the stirred suspension at room temperature over 10 minutes[4]. The addition is exothermic, and gas evolution (CO₂, CO, HCl) will be observed.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Result: The resulting clear solution contains the product, 3-Chloro-4-(methylsulfonyl)benzoyl chloride, and is used directly in the next step.

Expert Insights & Causality
  • Choice of Reagent: Oxalyl chloride is often preferred over thionyl chloride (SOCl₂) for laboratory-scale preparations as its byproducts (CO₂, CO, HCl) are gaseous, simplifying workup[4][5]. Thionyl chloride can also be used, but may require removal of residual SOCl₂ under vacuum[5].

  • Catalytic DMF: The reaction is catalyzed by DMF, which reacts with oxalyl chloride to form the Vilsmeier reagent, the active chlorinating agent. This catalytic cycle enhances the reaction rate.

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical. Acyl chlorides are highly reactive towards water and will rapidly hydrolyze back to the carboxylic acid if moisture is present.

Protocol 2: Amide Bond Formation with 4-Fluoroaniline

This protocol details the coupling of the in situ generated 3-Chloro-4-(methylsulfonyl)benzoyl chloride with 4-fluoroaniline, a representative aromatic amine, to yield the N-(4-fluorophenyl)-3-chloro-4-(methylsulfonyl)benzamide intermediate.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Solution from Protocol 1-10.01.0
4-Fluoroaniline111.1210.01.0
Triethylamine (TEA)101.1922.02.2
Dichloromethane (DCM), anhydrous-30 mL-
Step-by-Step Methodology
  • Amine Solution Preparation: In a separate 250 mL flask under a nitrogen atmosphere, dissolve 4-fluoroaniline (0.95 mL, 10.0 mmol) and triethylamine (3.07 mL, 22.0 mmol) in 30 mL of anhydrous DCM.

  • Cooling: Cool the amine solution to 0°C using an ice-water bath.

  • Acyl Chloride Addition: Slowly add the solution of 3-Chloro-4-(methylsulfonyl)benzoyl chloride (from Protocol 1) to the cooled, stirred amine solution via a dropping funnel over 20-30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Workup - Quenching: Upon completion, cool the mixture back to 0°C and slowly add 50 mL of deionized water to quench the reaction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure amide intermediate.

Expert Insights & Causality
  • Stoichiometry of Base: Two equivalents of a non-nucleophilic base like triethylamine (TEA) are used. One equivalent neutralizes the HCl generated during the amide formation, while the second equivalent scavenges any residual HCl from the acyl chloride formation step[6]. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine. This minimizes the formation of side products.

  • Aqueous Workup: The sequential washing steps are crucial for purification. The HCl wash removes excess triethylamine and any unreacted amine. The NaHCO₃ wash removes any unreacted carboxylic acid that may have formed via hydrolysis. The brine wash removes residual water from the organic layer.

Visualization of the Building Block Concept

The utility of this compound extends beyond a single intermediate. Once activated, it can be coupled with a wide variety of nucleophilic building blocks common in pharmaceutical libraries.

G cluster_products Resulting Scaffolds center_node 3-Chloro-4-(methylsulfonyl) benzoyl chloride A1 Aromatic Amines (Anilines) center_node->A1 Forms Amide Bond A2 Heterocyclic Amines (e.g., Aminopyridines) center_node->A2 A3 Aliphatic Amines (Primary & Secondary) center_node->A3 B1 Phenols center_node->B1 Forms Ester Bond B2 Aliphatic Alcohols center_node->B2 P1 Benzamide Intermediates A1->P1 A2->P1 A3->P1 P2 Benzoate Ester Intermediates B1->P2 B2->P2

Fig 2. Versatility of the activated building block.

Conclusion

This compound is a potent synthetic tool for constructing complex pharmaceutical intermediates. The protocols provided for its activation to an acyl chloride and subsequent coupling to form a representative benzamide intermediate are robust and widely applicable. By understanding the principles of reactivity, the rationale for reagent selection, and proper experimental technique, researchers can effectively leverage this building block to accelerate the discovery and development of new therapeutic agents.

References

  • PubChem. Regorafenib.
  • PubChem. This compound.
  • Google Patents. Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Google Patents.
  • ResearchGate. How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction? [Link]
  • MDPI.
  • National Institutes of Health. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. [Link]
  • Fisher Scientific. Amide Synthesis. [Link]
  • Royal Society of Chemistry. Amide bond formation: beyond the myth of coupling reagents. [Link]
  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
  • Theranostics. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. [Link]
  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

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Application Notes and Protocols for 3-Chloro-4-(methylsulfonyl)benzoic acid: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

3-Chloro-4-(methylsulfonyl)benzoic acid is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1][2] Its unique trifunctional structure—a carboxylic acid, an aryl chloride, and a methylsulfonyl group—offers multiple points for chemical modification, enabling the construction of complex molecular architectures. The electron-withdrawing nature of both the chloro and methylsulfonyl substituents significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, making it a valuable synthon for targeted synthesis.[3]

These application notes provide detailed protocols for common and impactful transformations involving this compound, including amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and optimize these conditions for their specific synthetic goals.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, along with the safety precautions, is paramount before utilizing any chemical reagent.

PropertyValueSource
Molecular Formula C₈H₇ClO₄S[1]
Molecular Weight 234.66 g/mol [1]
Appearance White to off-white solid[4]
Melting Point Not available
Solubility Soluble in many organic solvents
CAS Number 1197193-45-5[1]

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.[6][7] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[4][5]

Core Synthetic Applications and Protocols

The strategic placement of three distinct functional groups on the benzene ring makes this compound a versatile precursor for a variety of chemical transformations. The following sections detail robust protocols for its most common applications.

Amide Bond Formation: Accessing Biologically Relevant Scaffolds

The carboxylic acid moiety of this compound readily undergoes amide coupling with a wide range of primary and secondary amines. This reaction is fundamental in medicinal chemistry for the synthesis of bioactive molecules.

This protocol utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid for nucleophilic attack by the amine.[8]

Reaction Scheme:

Amide_Coupling reagent1 This compound coupling_reagent EDC or DCC reagent1->coupling_reagent Activation reagent2 Amine (R-NH2) product Amide Product reagent2->product coupling_reagent->reagent2 Coupling base Base (e.g., DIPEA)

Caption: Carbodiimide-mediated amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC (1.2 eq) or DCC (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent (DCM or DMF).

  • Add the amine and DIPEA to the solution and stir for 5 minutes at room temperature.

  • In a separate container, dissolve the carbodiimide coupling reagent (EDC or DCC) in the same anhydrous solvent.

  • Slowly add the coupling reagent solution to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if using DCC, filter off the dicyclohexylurea (DCU) byproduct.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Rationale: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8] The amine then attacks this intermediate to form the stable amide bond. DIPEA acts as a non-nucleophilic base to neutralize the acidic byproduct.[9]

Fischer Esterification: Synthesis of Ester Derivatives

The synthesis of esters from this compound can be achieved through the classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[10][11]

Reaction Scheme:

Fischer_Esterification reagent1 This compound catalyst H2SO4 (cat.) reagent1->catalyst Protonation reagent2 Alcohol (R'-OH) product Ester Product reagent2->product catalyst->reagent2 Nucleophilic Attack

Caption: Fischer esterification of this compound.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., methanol, ethanol; used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 5 mol%)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or recrystallization.[12]

Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11] The reaction is an equilibrium, and using the alcohol as the solvent drives the reaction towards the ester product.[11]

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The aryl chloride in this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl structures.[13][14] This is a powerful method for constructing complex molecular frameworks.[15]

Reaction Scheme:

Suzuki_Coupling reagent1 This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) reagent1->catalyst Oxidative Addition reagent2 Arylboronic Acid (Ar-B(OH)2) reagent2->catalyst Transmetalation product Biaryl Product catalyst->product Reductive Elimination base Base (e.g., K2CO3)

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Magnetic stirrer and stir bar

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rationale: The catalytic cycle involves the oxidative addition of the aryl chloride to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[13][16] The choice of ligand, base, and solvent is crucial for achieving high yields, especially with less reactive aryl chlorides.[17]

Conclusion

This compound is a highly functionalized and valuable building block for synthetic and medicinal chemists. The protocols provided herein for amide formation, esterification, and Suzuki-Miyaura coupling offer reliable starting points for the synthesis of a diverse range of target molecules. By understanding the underlying principles of these reactions, researchers can effectively utilize this versatile reagent to advance their scientific endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • LookChem. (n.d.). Benzoic acid, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-, methyl ester SDS.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids.
  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • deGruyter. (2017). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.

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Scale-up synthesis of "3-Chloro-4-(methylsulfonyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 3-Chloro-4-(methylsulfonyl)benzoic acid

Abstract

This application note presents a comprehensive, four-step synthetic protocol for the scale-up production of this compound. This compound is a valuable intermediate in the development of specialized pharmaceutical and agrochemical agents. The described pathway begins with the commercially available starting material, 3-chloro-4-fluorotoluene, and proceeds through a robust sequence of nucleophilic aromatic substitution, sulfide oxidation, and benzylic oxidation to yield the target molecule with high purity. Each step has been designed with scalability, safety, and process control as primary considerations, providing researchers and drug development professionals with a reliable method for obtaining multi-gram to kilogram quantities of this key building block.

Introduction and Strategic Rationale

This compound is an important structural motif in medicinal and agricultural chemistry. The presence of a chlorine atom, a sulfonyl group, and a carboxylic acid on the benzene ring provides multiple points for molecular modification and interaction with biological targets. While its isomer, 2-chloro-4-(methylsulfonyl)benzoic acid, is a well-documented precursor for major herbicides, the 3-chloro isomer offers a distinct substitution pattern for the exploration of new chemical entities.

Direct, single-source scale-up procedures for this specific isomer are not widely published. Therefore, we have developed a robust and logical multi-step synthesis amenable to industrial production.

The chosen synthetic strategy involves four key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Starting with 3-chloro-4-fluorotoluene, the highly reactive fluorine atom is displaced by a methylthio (-SMe) group using sodium thiomethoxide. Fluorine is an excellent leaving group for SNAr reactions, making this a clean and efficient transformation.[1][2]

  • Sulfide to Sulfoxide Oxidation: The resulting 3-chloro-4-(methylthio)toluene is selectively oxidized to the corresponding sulfoxide. This intermediate step helps to moderate the reactivity for the final oxidation to the sulfone.

  • Sulfoxide to Sulfone Oxidation: The sulfoxide is further oxidized to the target methylsulfonyl group, a key functional group for biological activity in many compounds. This two-step oxidation from sulfide to sulfone allows for better temperature and reaction control.

  • Benzylic Oxidation: The methyl group on the aromatic ring is oxidized to a carboxylic acid using a strong oxidizing agent, a classic and scalable industrial transformation, to yield the final product.[3][4][5]

This pathway was selected for its reliance on well-understood, high-yielding reactions and the commercial availability of the starting material, 3-chloro-4-fluorotoluene.[6][7]

Physicochemical Properties of the Final Product

A summary of the key properties of this compound is provided below.

PropertyValueSource
CAS Number 1197193-45-5PubChem[8]
Molecular Formula C₈H₇ClO₄SPubChem[8]
Molecular Weight 234.66 g/mol PubChem[8]
IUPAC Name 3-chloro-4-methylsulfonylbenzoic acidPubChem[8]

Overall Synthetic Workflow

The complete process from starting material to final product is outlined in the diagram below.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2 & 3: Oxidation of Sulfide cluster_2 Step 4: Benzylic Oxidation cluster_3 Final Processing A 3-Chloro-4-fluorotoluene C 3-Chloro-4-(methylthio)toluene A->C DMF, 80-90°C B Sodium Thiomethoxide (NaSMe) B->C E 3-Chloro-4-(methylsulfonyl)toluene C->E Acetic Acid, 80-100°C D Hydrogen Peroxide (H₂O₂) D->E G This compound E->G 175-195°C, Pressure F Nitric Acid (HNO₃) F->G H Precipitation & Filtration G->H Acidification I Drying H->I J Final Pure Product I->J

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood or an appropriate chemical reactor. Personnel must wear standard personal protective equipment (PPE), including safety glasses with side shields, a flame-retardant lab coat, and chemically resistant gloves.

Step 1: Synthesis of 3-Chloro-4-(methylthio)toluene

Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. Dimethylformamide (DMF) is an ideal polar aprotic solvent that accelerates the displacement of the fluoride by the thiomethoxide nucleophile.

ReagentMolar Eq.MW ( g/mol )Example Mass/Vol
3-Chloro-4-fluorotoluene1.0144.571.00 kg
Sodium Thiomethoxide1.170.090.53 kg
Dimethylformamide (DMF)-73.094.0 L

Procedure:

  • Charge a suitable, dry reactor with Dimethylformamide (DMF).

  • Under a nitrogen atmosphere, add the sodium thiomethoxide portion-wise to the DMF. A slight exotherm may be observed.

  • Stir the resulting slurry until it is homogeneous.

  • Slowly add 3-chloro-4-fluorotoluene to the reactor via an addition funnel over 1-2 hours, maintaining the internal temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to 80-90°C.

  • Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a separate vessel containing 20 L of ice-water with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 4 L).

  • Combine the organic layers, wash with brine (2 x 4 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chloro-4-(methylthio)toluene as an oil, which is used directly in the next step.

Step 2 & 3: Synthesis of 3-Chloro-4-(methylsulfonyl)toluene

Rationale: This is a two-stage oxidation. Using hydrogen peroxide in acetic acid is a common and effective method for converting sulfides to sulfones. The reaction proceeds via a sulfoxide intermediate. Controlling the temperature and the rate of peroxide addition is critical to prevent runaway reactions.

ReagentMolar Eq.MW ( g/mol )Example Mass/Vol
3-Chloro-4-(methylthio)toluene1.0172.67~1.19 kg (from Step 1)
Acetic Acid-60.056.0 L
Hydrogen Peroxide (30% aq.)2.534.011.76 L

Procedure:

  • Charge the reactor with the crude 3-chloro-4-(methylthio)toluene from the previous step and acetic acid.

  • Stir the mixture and heat to 80°C.

  • Slowly add the 30% hydrogen peroxide solution via an addition funnel. Caution: The reaction is exothermic. The addition rate must be carefully controlled to maintain the internal temperature between 80-100°C.

  • After the addition is complete, maintain the temperature at 100°C and monitor the reaction by TLC or HPLC until the sulfide and sulfoxide intermediates are fully converted to the sulfone (typically 3-5 hours).

  • Cool the reaction mixture to ambient temperature.

  • Slowly pour the mixture into 25 L of ice-water. A white solid will precipitate.

  • Stir the slurry for 1 hour to ensure complete precipitation.

  • Isolate the solid product by filtration.

  • Wash the filter cake thoroughly with water until the washings are neutral (pH ~7).

  • Dry the solid in a vacuum oven at 50-60°C to a constant weight to yield 3-chloro-4-(methylsulfonyl)toluene.

Step 4: Synthesis of this compound

Rationale: The oxidation of an electron-deficient methyl group on a benzene ring requires harsh conditions. High-temperature oxidation with nitric acid is a proven industrial method for this transformation.[5][9] This reaction is performed under pressure to maintain the temperature and contain nitrogen oxide byproducts. This step must be performed in a specialized pressure reactor by trained personnel.

ReagentMolar Eq.MW ( g/mol )Example Mass/Vol
3-Chloro-4-(methylsulfonyl)toluene1.0204.68~1.35 kg (from Step 2)
Nitric Acid (65-70%)4.0 - 5.063.01~2.0 L - 2.5 L

Procedure:

  • Charge the pressure reactor with 3-chloro-4-(methylsulfonyl)toluene.

  • Seal the reactor and begin stirring.

  • Slowly pump in the nitric acid.

  • Heat the reactor to 175-195°C. The pressure will increase due to the formation of gaseous byproducts and steam.

  • Maintain the reaction at this temperature for 6-10 hours. Monitor the reaction by HPLC analysis of sampled aliquots until the starting material is consumed.

  • Cool the reactor to below 50°C and carefully vent any residual pressure.

  • Transfer the reactor contents to a suitable vessel containing 20 L of ice-water. The product will precipitate.

  • Stir the resulting slurry for 1-2 hours.

  • Isolate the crude product by filtration.

  • Wash the filter cake extensively with water to remove residual nitric acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetic acid/water or ethanol) to achieve high purity.

  • Dry the final product in a vacuum oven at 70-80°C to a constant weight.

Key Reaction Mechanisms

The core chemical transformations involve a Meisenheimer complex in the SNAr step and the stepwise oxidation of sulfur.

G cluster_snar Mechanism: Nucleophilic Aromatic Substitution (SNAr) cluster_oxidation Mechanism: Sulfur Oxidation start 3-Chloro-4-fluorotoluene + MeS⁻ meisenheimer Meisenheimer Complex (Anionic Intermediate) start->meisenheimer Attack at C-F product_snar 3-Chloro-4-(methylthio)toluene + F⁻ meisenheimer->product_snar Loss of F⁻ sulfide Sulfide (R-S-Me) sulfoxide Sulfoxide (R-SO-Me) sulfide->sulfoxide [O] sulfone Sulfone (R-SO₂-Me) sulfoxide->sulfone [O]

Sources

Application Notes and Protocols: 3-Chloro-4-(methylsulfonyl)benzoic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the dynamic landscape of materials science, the exploration of novel building blocks is paramount to innovation. While some molecules are extensively characterized with well-established applications, others, like 3-Chloro-4-(methylsulfonyl)benzoic acid , represent a frontier of potential. Currently, this compound is primarily recognized as a fundamental building block in organic synthesis, particularly as an intermediate for more complex molecules.[][2] However, a detailed analysis of its molecular architecture—featuring a carboxylic acid, a robust electron-withdrawing methylsulfonyl group, and a reactive chlorine atom—reveals a versatile platform for the rational design of advanced functional materials.

This guide deviates from a retrospective summary of established uses. Instead, it adopts a forward-looking perspective, grounded in chemical first principles, to serve as a launchpad for researchers, scientists, and drug development professionals. Herein, we will dissect the compound's intrinsic properties and propose detailed, plausible protocols for its application in burgeoning areas of materials science, including the synthesis of bespoke polymers and metal-organic frameworks (MOFs). Our objective is to bridge the gap between its current status as a synthetic intermediate and its prospective role as a functional component in next-generation materials.

Chapter 1: Core Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's properties is the bedrock of its application. This compound is a trifunctional aromatic compound whose utility in materials synthesis is dictated by the interplay of its constituent groups.

Structural Analysis: The molecule's structure consists of a benzoic acid core. The carboxylic acid group provides a primary reactive site for forming amide or ester linkages and can act as a coordinating ligand for metal ions. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring and the acidity of the carboxylic proton. The chloro substituent provides an additional reactive handle for nucleophilic aromatic substitution reactions, enabling further functionalization.

Physicochemical Data Summary: The following table summarizes the key physicochemical properties of this compound, essential for designing experimental conditions.

PropertyValueSource
CAS Number 1197193-45-5[3][4]
Molecular Formula C₈H₇ClO₄S[3][4]
Molecular Weight 234.66 g/mol [4]
Predicted Density 1.507 ± 0.06 g/cm³[3]
Predicted Boiling Point 455.3 ± 45.0 °C[3]
XLogP3 1.3 - 2.5[3][4]

These properties suggest the compound is a solid at room temperature with moderate polarity, making it soluble in a range of polar organic solvents suitable for various reaction conditions.

Chapter 2: Prospective Application in Polymer Science - A Functional Monomer

The dual reactivity of the carboxylic acid and chloro groups makes this compound an intriguing candidate for polymer synthesis and modification. It can be envisioned as a functional monomer or a grafting agent to impart specific properties, such as altered solubility, thermal stability, or chemical resistance, to a polymer backbone.

Protocol 2.1: Post-Polymerization Modification via Side-Chain Grafting

This protocol outlines a hypothetical approach to graft this compound onto a polymer with nucleophilic side chains, such as poly(4-vinylphenol). The reaction leverages the reactivity of the carboxylic acid group.

Causality Behind Experimental Choices:

  • Esterification: The carboxylic acid group of the target molecule can be activated to react with the hydroxyl groups on the polymer, forming stable ester linkages.

  • Coupling Agent: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are chosen as a highly efficient coupling system for esterification, proceeding under mild conditions to prevent polymer degradation.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is selected for its ability to dissolve both the polymer and the benzoic acid derivative, creating a homogeneous reaction environment. The anhydrous condition is critical to prevent hydrolysis of the activated ester intermediate.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve Poly(4-vinylphenol) in anhydrous DMF p2 Add this compound p1->p2 p3 Add DMAP (catalyst) p2->p3 r1 Cool solution to 0°C p3->r1 r2 Add DCC solution dropwise r1->r2 r3 Stir at 0°C for 2h, then room temp for 24h r2->r3 w1 Filter to remove DCU byproduct r3->w1 w2 Precipitate polymer in cold methanol w1->w2 w3 Wash polymer with methanol w2->w3 w4 Dry under vacuum w3->w4

Caption: Workflow for grafting onto a polymer backbone.

Step-by-Step Protocol:

  • Polymer Solubilization: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1.0 g of poly(4-vinylphenol) in 20 mL of anhydrous DMF. Stir until a homogeneous solution is formed.

  • Reagent Addition: To the polymer solution, add 0.3 g of this compound (adjust molar ratio as needed for desired grafting density) and 0.05 g of DMAP.

  • Initiation of Coupling: Cool the flask in an ice bath to 0°C. Separately, dissolve 0.4 g of DCC in 5 mL of anhydrous DMF. Add this DCC solution dropwise to the polymer solution over 15 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.

  • Purification:

    • Filter the reaction mixture through a sintered glass funnel to remove the dicyclohexylurea (DCU) byproduct.

    • Slowly pour the filtrate into 200 mL of cold, rapidly stirring methanol to precipitate the functionalized polymer.

    • Collect the polymer by filtration, wash thoroughly with fresh methanol (3 x 50 mL) to remove unreacted starting materials and residual DMF.

  • Drying: Dry the purified polymer in a vacuum oven at 50°C overnight to yield the final product.

  • Characterization: Confirm the grafting success using techniques such as FTIR (appearance of sulfonyl and ester carbonyl stretches) and ¹H NMR spectroscopy (presence of aromatic protons from the grafted moiety).

Chapter 3: Prospective Application in Metal-Organic Frameworks (MOFs)

The rigid structure and the carboxylate linker functionality of this compound make it a promising organic ligand for the synthesis of novel Metal-Organic Frameworks (MOFs). The sulfonyl and chloro groups can be expected to decorate the pores of the resulting framework, potentially tuning the framework's properties for applications in gas separation, catalysis, or sensing.

Protocol 3.1: Solvothermal Synthesis of a Hypothetical MOF

This protocol describes a general solvothermal method for synthesizing a MOF using this compound as the organic linker and a metal salt, such as Zinc Nitrate Hexahydrate, as the metal node.

Causality Behind Experimental Choices:

  • Solvothermal Synthesis: This method is widely used for MOF crystallization. The elevated temperature and pressure facilitate the dissolution of precursors and the formation of a crystalline framework.

  • Metal Source: Zinc (II) is chosen due to its versatile coordination chemistry, often forming stable and porous MOF structures.

  • Solvent System: A mixture of DMF and ethanol is used. DMF is a high-boiling polar aprotic solvent that effectively dissolves the organic linker and metal salt, while ethanol can act as a modulator to control crystal growth.

  • Deprotonation: The carboxylic acid must be deprotonated to coordinate with the metal ions. This can occur in situ at elevated temperatures, or a base can be added to facilitate the process. This protocol relies on in-situ deprotonation.

Reaction Scheme Diagram:

G cluster_reactants Reactants cluster_process Process ligand This compound (Organic Linker) conditions Solvothermal Reaction (e.g., 120°C, 48h) ligand->conditions metal Zn(NO₃)₂·6H₂O (Metal Node) metal->conditions solvent DMF/Ethanol solvent->conditions product Hypothetical Zn-MOF Crystal conditions->product

Caption: Solvothermal synthesis of a hypothetical MOF.

Step-by-Step Protocol:

  • Precursor Solution: In a 20 mL glass vial, combine:

    • 23.5 mg (0.1 mmol) of this compound.

    • 29.7 mg (0.1 mmol) of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O).

    • 6 mL of N,N-Dimethylformamide (DMF).

    • 2 mL of Ethanol.

  • Homogenization: Sonicate the mixture for 10 minutes to ensure all components are fully dissolved and the solution is homogeneous.

  • Sealing: Tightly cap the vial.

  • Heating: Place the vial in a programmable laboratory oven. Heat the oven to 120°C and hold at this temperature for 48 hours.

  • Cooling: After the reaction time, turn off the oven and allow it to cool slowly to room temperature over a period of 12-24 hours. Slow cooling is crucial for the formation of well-defined crystals.

  • Isolation:

    • Carefully decant the mother liquor from the crystals that have formed at the bottom of the vial.

    • Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to exchange the solvent within the pores.

  • Activation: To prepare the MOF for analysis (e.g., gas sorption), the solvent must be removed from the pores. This can be achieved by solvent exchange with a more volatile solvent like acetone, followed by heating under vacuum.

  • Characterization: The resulting crystalline material should be analyzed by Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, and by Thermogravimetric Analysis (TGA) to assess thermal stability.

Conclusion and Future Outlook

While this compound is not yet a mainstream compound in materials science literature, its inherent chemical functionalities present a compelling case for its exploration. The protocols detailed in this guide are intended as rigorously reasoned starting points for researchers to begin investigating its potential. The successful synthesis of polymers or MOFs incorporating this molecule could lead to materials with unique electronic, thermal, or adsorptive properties, driven by the combined influence of its chloro and methylsulfonyl groups. It is our hope that these notes will inspire new avenues of research and contribute to the expanding toolkit of the modern materials scientist.

References

  • PubChem. This compound. [Link]

Sources

Application Notes & Protocols: Biological Activity Screening of 3-Chloro-4-(methylsulfonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Scientific Imperative

The 3-chloro-4-(methylsulfonyl)benzoic acid scaffold is a privileged chemical structure in modern medicinal chemistry.[1] Its inherent properties—a synthetically tractable core, specific electronic features conferred by the electron-withdrawing sulfonyl and chloro groups, and a carboxylic acid handle for derivatization—make it an ideal starting point for the development of novel therapeutic agents. Derivatives of this and similar benzoic acid structures have shown promise as potent inhibitors of various enzyme classes, most notably protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[2][3]

This document serves as a comprehensive guide for researchers embarking on the biological activity screening of novel derivatives of this compound. It is designed not as a rigid set of rules, but as a strategic framework, grounded in established scientific principles, to efficiently identify and characterize promising "hit" compounds. We will detail a tiered screening cascade, from high-throughput primary assays to secondary and cellular assays, providing both the "how" and the "why" behind each protocol.

The Strategic Screening Cascade: A Funnel to Discovery

A successful screening campaign is a process of attrition, logically filtering a library of compounds to identify those with the highest potential. A tiered or funnel-based approach is the most resource-efficient strategy. It begins with a broad, high-throughput screen to identify all potential hits, followed by more specific and complex assays to confirm activity, determine selectivity, and assess efficacy in a biological context.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Selectivity Screening cluster_2 Tier 3: Cellular & Functional Screening Primary High-Throughput Biochemical Assay (e.g., ADP-Glo™ Kinase Assay) Objective: Identify Initial Hits Secondary Dose-Response (IC50) Determination Objective: Confirm Potency Primary->Secondary Active 'Hits' Selectivity Kinase Selectivity Profiling Objective: Assess Off-Target Effects Secondary->Selectivity Potent Hits Cellular Cell-Based Viability/Cytotoxicity Assay (e.g., MTT Assay) Objective: Evaluate Cellular Efficacy Selectivity->Cellular Potent & Selective Hits Kinase_Pathway cluster_0 Cell Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK) Receptor->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibits

Sources

Application Notes and Protocols for 3-Chloro-4-(methylsulfonyl)benzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the prospective use of 3-Chloro-4-(methylsulfonyl)benzoic acid as a versatile ligand in coordination chemistry. While direct experimental data on coordination complexes involving this specific ligand are not yet prevalent in published literature, this guide leverages established principles of coordination chemistry and proven protocols for analogous functionalized benzoic acids to provide a robust framework for its application. Herein, we delineate the ligand's key physicochemical properties, predict its coordination behavior, and offer detailed, field-proven protocols for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). Furthermore, a comprehensive workflow for the structural and physicochemical characterization of these new materials is presented, alongside a discussion of their potential applications in catalysis, selective sorption, and advanced drug delivery systems.

Introduction: The Potential of this compound as a Functional Ligand

This compound is a unique aromatic carboxylate ligand distinguished by the presence of two strongly electron-withdrawing groups: a chloro group at the 3-position and a methylsulfonyl group at the 4-position. This specific substitution pattern is anticipated to significantly influence the electronic properties of the carboxylate functional group, thereby impacting its coordination behavior with metal ions. The increased acidity of the benzoic acid proton, a direct consequence of the inductive and resonance effects of these substituents, suggests that this ligand will readily deprotonate to form a robust coordinating anion.

The presence of both a hard carboxylate oxygen donor and potentially weaker interactions from the sulfonyl oxygen atoms and the chloro substituent offers a rich and tunable coordination environment. This multi-functional nature makes this compound a promising candidate for the construction of novel coordination polymers and MOFs with unique structural topologies and enhanced functional properties. The sulfonyl group, in particular, can introduce strong polarity and hydrogen bonding capabilities within the resulting framework, which could be advantageous for applications in selective gas sorption and catalysis.

This guide provides a predictive yet scientifically grounded pathway for the exploration of this compound in coordination chemistry, enabling researchers to unlock the potential of this intriguing ligand.

Ligand Properties and Predicted Coordination Chemistry

A thorough understanding of the ligand's intrinsic properties is fundamental to designing successful synthetic strategies for new coordination materials.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 1.

PropertyValueSource
Molecular Formula C₈H₇ClO₄S[PubChem CID: 53429596]
Molecular Weight 234.66 g/mol [PubChem CID: 53429596]
CAS Number 1197193-45-5[PubChem CID: 53429596]
Appearance White to off-white solid (predicted)-
pKa Lower than benzoic acid (4.2), predicted due to electron-withdrawing groups.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMF, DMSO, methanol).General knowledge
Predicted Coordination Behavior

The coordination chemistry of this compound is expected to be dominated by the carboxylate group, which can adopt several binding modes with metal centers, including monodentate, bidentate chelating, and bridging fashions. The electron-withdrawing nature of the chloro and methylsulfonyl groups will likely decrease the electron density on the carboxylate oxygen atoms, potentially influencing the strength and lability of the resulting metal-oxygen bonds.

The sulfonyl group's oxygen atoms are also potential coordination sites, although they are weaker donors than the carboxylate oxygens. Their participation in coordination would lead to the formation of multidimensional networks and could play a role in stabilizing specific framework topologies.

G Predicted Coordination Modes Ligand This compound Anion Monodentate Monodentate Coordination Ligand->Monodentate Carboxylate Bidentate Bidentate Chelation Ligand->Bidentate Carboxylate Bridging Bridging Coordination Ligand->Bridging Carboxylate Sulfonyl Sulfonyl Oxygen Coordination (Secondary) Ligand->Sulfonyl

Caption: Predicted coordination modes of the 3-Chloro-4-(methylsulfonyl)benzoate anion.

Protocols for Synthesis of Coordination Materials

The following protocols are based on well-established solvothermal and hydrothermal methods for the synthesis of coordination polymers and MOFs from functionalized benzoic acid ligands. Researchers should consider these as robust starting points, with the understanding that optimization of parameters such as temperature, reaction time, and reactant ratios may be necessary.

General Considerations
  • Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent Purity: Use high-purity solvents and reagents to avoid the formation of undesirable side products.

  • Glassware: Ensure all glassware is thoroughly cleaned and dried before use.

Protocol 1: Solvothermal Synthesis of a Putative Zinc-based MOF

This protocol aims to synthesize a crystalline MOF using zinc nitrate as the metal source and N,N-dimethylformamide (DMF) as the solvent.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • 20 mL scintillation vials or Teflon-lined acid digestion bombs

Procedure:

  • In a 20 mL scintillation vial, dissolve 23.5 mg (0.1 mmol) of this compound in 10 mL of DMF.

  • Add 29.7 mg (0.1 mmol) of Zinc nitrate hexahydrate to the solution.

  • Cap the vial tightly and sonicate for 10 minutes to ensure complete dissolution and mixing.

  • Place the vial in a programmable oven and heat to 120 °C for 24 hours.

  • Allow the oven to cool slowly to room temperature.

  • Observe the formation of crystalline product. If no crystals are present, consider varying the temperature (80-150 °C) and reaction time (12-72 hours).

  • Isolate the solid product by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with methanol (3 x 5 mL) to remove unreacted starting materials and residual solvent.

  • Dry the product under vacuum at room temperature.

G Solvothermal Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Ligand Dissolve Ligand in DMF Metal Add Zinc Nitrate Ligand->Metal Sonicate Sonicate for 10 min Metal->Sonicate Heat Heat at 120°C for 24h Sonicate->Heat Cool Slow Cool to RT Heat->Cool Isolate Isolate Crystals Cool->Isolate Wash_DMF Wash with DMF Isolate->Wash_DMF Wash_MeOH Wash with Methanol Wash_DMF->Wash_MeOH Dry Dry under Vacuum Wash_MeOH->Dry G Characterization Workflow cluster_structure Structural Analysis cluster_physchem Physicochemical Properties cluster_porosity Porosity Measurement SCXRD Single-Crystal XRD PXRD Powder XRD TGA Thermogravimetric Analysis FTIR FTIR Spectroscopy EA Elemental Analysis GasSorption Gas Sorption (N2, 77K) SynthesizedMaterial Synthesized Material SynthesizedMaterial->SCXRD SynthesizedMaterial->PXRD SynthesizedMaterial->TGA SynthesizedMaterial->FTIR SynthesizedMaterial->EA SynthesizedMaterial->GasSorption

Caption: A comprehensive workflow for the characterization of new coordination materials.

Potential Applications

The unique functional groups of this compound suggest several potential applications for its coordination materials.

  • Heterogeneous Catalysis: The Lewis acidic metal centers and the polar sulfonyl groups could act synergistically to catalyze organic transformations.

  • Selective Gas Sorption: The polarity imparted by the sulfonyl and chloro groups may lead to selective adsorption of polar molecules like CO₂ or SO₂.

  • Drug Delivery: The porous nature of MOFs derived from this ligand could be exploited for the encapsulation and controlled release of therapeutic agents. The functional groups may also offer sites for post-synthetic modification to tune drug-carrier interactions.

  • Luminescent Sensing: If coordinated with appropriate metal ions (e.g., Zn²⁺, Cd²⁺, or lanthanides), the resulting frameworks may exhibit luminescence that could be quenched or enhanced in the presence of specific analytes, forming the basis of chemical sensors.

Conclusion

This compound represents a promising, yet underexplored, building block for the design of novel functional coordination materials. The presence of strongly electron-withdrawing chloro and methylsulfonyl groups is predicted to significantly influence its coordination chemistry, leading to the formation of stable and potentially porous frameworks with unique properties. The detailed protocols and characterization workflows provided in this guide offer a solid foundation for researchers to begin investigating the synthesis and application of coordination polymers and MOFs based on this ligand. While the protocols are derived from analogous systems, they are based on robust and widely adopted synthetic methodologies in the field of coordination chemistry. The exploration of this ligand is expected to yield new materials with exciting potential in catalysis, separation, and biomedical applications.

References

  • F. X. L. i. Xamena, A. Abad, A. Corma, and H. Garcia, "MOF as catalysts: activity, reusability and stability-a review," Journal of Catalysis, vol. 250, no. 2, pp. 294-309, 2007.
  • S. L. James, "Metal-organic frameworks," Chemical Society Reviews, vol. 32, no. 5, pp. 276-288, 2003.
  • H. Furukawa, K. E. Cordova, M. O'Keeffe, and O. M. Yaghi, "The chemistry and applications of metal-organic frameworks," Science, vol. 341, no. 6149, p. 1230444, 2013.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • D. Farrusseng, S. Aguado, and C. Pinel, "Metal-Organic Frameworks: Opportunities for Catalysis," Angewandte Chemie International Edition, vol. 48, no. 41, pp. 7502-7513, 2009.
  • J.-R. Li, R. J. Kuppler, and H.-C. Zhou, "Selective gas adsorption and separation in metal-organic frameworks," Chemical Society Reviews, vol. 38, no. 6, pp. 1477-1504, 2009.
  • P. Horcajada, T. Chalati, C. Serre, B. Gillet, C. Sebrie, T. Baati, J. F. Eubank, D. Heurtaux, P. Clayette, C. Kreuz, J.-S. Chang, Y. K. Hwang, V. Marsaud, P.-N. Bories, L. Cynober, S. Gil, G. Ferey, P. Couvreur, and R. Gref, "Porous metal

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 3-Chloro-4-(methylsulfonyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-(methylsulfonyl)benzoic acid (CMSBA). This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to identifying and resolving challenges encountered during the synthesis of CMSBA.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The most common and reliable synthetic route involves a two-step process: 1) Synthesis of the thioether intermediate, 3-chloro-4-(methylthio)benzoic acid, followed by 2) Oxidation to the final sulfone product. Our troubleshooting guide is structured around these two critical stages.

Stage 1: Synthesis of 3-Chloro-4-(methylthio)benzoic Acid

This stage typically involves a nucleophilic aromatic substitution reaction where a di-halogenated benzoic acid is reacted with a methylthiolate source.

Q1: My reaction to form the thioether intermediate shows low conversion of the starting material (e.g., 3,4-dichlorobenzoic acid). What are the likely causes and solutions?

A1: Low conversion is often traced back to reaction conditions or reagent quality. Here are the primary factors to investigate:

  • Cause 1: Reaction Temperature & Duration: Nucleophilic aromatic substitution on an electron-rich ring (deactivated by the carboxylate group) can be sluggish. The reaction may require elevated temperatures and extended reaction times to proceed to completion.

  • Solution 1: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or HPLC. Ensure the reaction is running for a sufficient duration (e.g., 12-24 hours). A patent for a similar synthesis involving chlorobenzonitrile highlights heating to 80°C for several hours to ensure the reaction is complete[1][2].

  • Cause 2: Solvent Choice: The solvent plays a crucial role in solvating the nucleophile and facilitating the reaction. Polar aprotic solvents are generally preferred.

  • Solution 2: Solvents like DMF, DMSO, or NMP are excellent choices as they effectively solvate the sodium thiomethoxide and promote the reaction. Ensure the solvent is anhydrous, as water can interfere with the nucleophile.

  • Cause 3: Inactive Nucleophile: Sodium thiomethoxide is susceptible to oxidation if not handled properly.

  • Solution 3: Use freshly prepared or commercially sourced sodium thiomethoxide of high purity. Handle it under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation to dimethyl disulfide.

Q2: I'm observing significant side products in my thioether formation reaction. How can I identify and minimize them?

A2: Side product formation usually points to issues with selectivity or competing reaction pathways.

  • Cause 1: Lack of Regioselectivity: If starting from 3,4-dichlorobenzoic acid, the thiomethoxide could potentially substitute at the 3-position instead of the 4-position, although substitution at the 4-position is generally favored due to electronic effects.

  • Solution 1: To avoid this issue altogether, a more regioselective starting material is 3-chloro-4-fluorobenzoic acid. The carbon-fluorine bond is significantly more activated towards nucleophilic aromatic substitution than the carbon-chlorine bond, leading to highly selective substitution at the 4-position.

  • Cause 2: Di-substitution: If the reaction is run for too long or at excessively high temperatures, a second substitution reaction can occur, replacing the second chlorine atom.

  • Solution 2: Carefully monitor the reaction progress. Once the starting material is consumed and the desired product is the major component, proceed with the work-up. Avoid unnecessarily long reaction times.

Stage 2: Oxidation of 3-Chloro-4-(methylthio)benzoic Acid to the Sulfone

This is the most critical step for yield and purity. The goal is to fully oxidize the thioether to the sulfone without stopping at the intermediate sulfoxide stage or causing over-oxidation.

Q1: My oxidation reaction is incomplete, and I've isolated a mixture of the starting thioether, the intermediate sulfoxide, and the final sulfone product. How can I drive the reaction to completion?

A1: This is a classic problem of insufficient oxidizing power or non-optimal reaction conditions.

  • Cause 1: Insufficient Oxidant: The oxidation from thioether to sulfone requires two equivalents of the oxidizing agent. Stopping at the sulfoxide indicates that only one equivalent has reacted.

  • Solution 1: Ensure you are using a sufficient molar excess of the oxidant. A common practice is to use 2.2 to 2.5 molar equivalents of the oxidant relative to the starting thioether to ensure the reaction goes to completion.

  • Cause 2: Low Reaction Temperature: The second oxidation (sulfoxide to sulfone) is often slower and may require more energy than the first oxidation (thioether to sulfoxide).

  • Solution 2: If the reaction stalls, gentle heating (e.g., to 40-50°C) can help drive the second oxidation to completion. Monitor the reaction carefully, as excessive heat can lead to side reactions. Many oxidation processes are exothermic and may require initial cooling, followed by allowing the reaction to warm to room temperature or gentle heating.

Q2: The yield of my desired sulfone is low, and the crude product appears to be a complex mixture of byproducts. What could be the cause?

A2: A low yield accompanied by multiple byproducts suggests that the reaction conditions are too harsh, leading to over-oxidation or degradation.

  • Cause 1: Overly Aggressive Oxidant: Strong oxidants like potassium permanganate or nitric acid can lead to side reactions, including oxidation of the aromatic ring or cleavage of the methyl group.[3][4]

  • Solution 1: Switch to a milder and more selective oxidizing agent. Hydrogen peroxide in the presence of a catalyst (like tungstic acid) or in acetic acid is a common and effective choice. Other excellent options include Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA). These reagents are highly selective for the oxidation of sulfides.

  • Cause 2: Improper pH Control: The reactivity of some oxidants is highly pH-dependent.

  • Solution 2: Maintain the recommended pH for your chosen oxidation system. For example, when using Oxone®, the reaction is often buffered to maintain a neutral pH, which can improve selectivity and prevent acid-catalyzed side reactions.

Q3: My final product is difficult to purify. What are the best practices for isolating high-purity this compound?

A3: Purification challenges often arise from the presence of closely related impurities, such as the starting thioether or the intermediate sulfoxide.

  • Solution 1: Recrystallization: This is the most effective method for purifying the final product. The key is to find a suitable solvent system. Since the product is a polar crystalline solid, polar protic solvents or mixtures are often effective. A patent describing the synthesis of a related compound suggests recrystallization from anhydrous methanol.[3] Experiment with solvent systems like ethanol/water, acetic acid/water, or isopropanol.

  • Solution 2: pH-Based Extraction: During the aqueous work-up, you can exploit the acidic nature of the carboxylic acid group. After the reaction, quench any remaining oxidant. Then, make the solution basic (e.g., with NaOH or Na2CO3) to deprotonate the benzoic acid and dissolve it in the aqueous layer. This allows you to wash away non-acidic organic impurities. Afterward, re-acidify the aqueous layer (e.g., with HCl) to precipitate your pure product, which can then be collected by filtration.[5]

Section 2: Key Experimental Protocols

The following protocols are provided as a starting point. You may need to optimize them based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 3-Chloro-4-(methylthio)benzoic Acid

Materials:

  • 3-Chloro-4-fluorobenzoic acid (1 equivalent)

  • Sodium thiomethoxide (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Under an inert atmosphere (N2), dissolve 3-chloro-4-fluorobenzoic acid in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add sodium thiomethoxide portion-wise to the solution. An exotherm may be observed.

  • Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold deionized water.

  • Acidify the aqueous mixture to pH ~2 with 1 M HCl. A precipitate should form.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: Oxidation to this compound

Materials:

  • 3-Chloro-4-(methylthio)benzoic acid (1 equivalent)

  • Acetic Acid

  • 30% Hydrogen Peroxide (H2O2) (2.5 equivalents)

  • Deionized Water

  • Sodium bisulfite (for quenching)

Procedure:

  • In a round-bottom flask, suspend 3-chloro-4-(methylthio)benzoic acid in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add 30% hydrogen peroxide dropwise, ensuring the internal temperature does not exceed 15°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the sulfoxide intermediate. Gentle heating (to 40°C) may be required to push the reaction to completion.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly pour it into cold deionized water to precipitate the product.

  • Quench any excess peroxide by adding a saturated solution of sodium bisulfite until a test with peroxide strips is negative.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum at 50-60°C.

  • Recrystallize the crude product from an appropriate solvent (e.g., an ethanol/water mixture) to obtain high-purity this compound.

Section 3: Frequently Asked Questions (FAQs)

Q: What is a typical expected yield for this two-step synthesis? A: With careful optimization, the yield for the thioether formation step can be in the range of 85-95%. The oxidation step can also be high-yielding, typically 90-98%. Therefore, an overall yield of 75-90% is an achievable target for this synthesis. A patent for a related compound, 2-chloro-4-(methylsulfonyl)benzoic acid, reported an overall yield of 85% with 87% purity.[5]

Q: What analytical techniques are best for monitoring these reactions? A: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. For more quantitative analysis and to clearly distinguish between the thioether, sulfoxide, and sulfone, High-Performance Liquid Chromatography (HPLC) is the preferred method. Gas Chromatography (GC) may also be used after derivatization (e.g., esterification) of the carboxylic acid.

Q: What are the key safety considerations for this synthesis? A:

  • Sodium thiomethoxide: It is a malodorous and toxic substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin burns. Always wear gloves and safety glasses. Reactions with peroxides can be highly exothermic and should be performed with caution, especially during the initial addition and on a large scale.

  • Acetic Acid: It is corrosive. Avoid inhalation of vapors and contact with skin.

Q: How can I definitively confirm the structure of my final product? A: A combination of analytical techniques should be used:

  • ¹H NMR: Will show characteristic shifts for the aromatic protons and the methyl sulfonyl group singlet (typically around 3.2-3.3 ppm).

  • ¹³C NMR: Will confirm the number of unique carbons and the presence of the carbonyl and sulfonyl groups.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₈H₇ClO₄S, MW: 234.66 g/mol )[6].

  • Infrared Spectroscopy (IR): Will show characteristic stretches for the C=O of the carboxylic acid, the O-H band, and the symmetric and asymmetric S=O stretches of the sulfone group.

Section 4: Visualization of Workflow and Chemistry

Synthetic Pathway Diagram

The following diagram illustrates the two-step synthesis from a common starting material.

G cluster_0 Stage 1: Thioether Formation cluster_1 Stage 2: Oxidation Start 3-Chloro-4-fluorobenzoic Acid Intermediate 3-Chloro-4-(methylthio)benzoic Acid Start->Intermediate  + CH₃SNa  DMF, 80-90°C Product This compound Intermediate->Product  + H₂O₂  CH₃COOH, RT

Caption: Two-step synthesis of the target compound.

Troubleshooting Workflow for the Oxidation Step

This decision tree helps diagnose and solve common issues during the critical oxidation stage.

G start Start Oxidation Reaction monitor Monitor by TLC/HPLC after 12h start->monitor incomplete Reaction Incomplete? (Sulfoxide present) monitor->incomplete Yes complete Reaction Complete monitor->complete No byproducts Significant Byproducts? incomplete->byproducts No action_heat 1. Add 0.2 eq more oxidant 2. Warm to 40°C 3. Monitor for 4-6h incomplete->action_heat Yes byproducts->complete No action_rethink 1. Lower reaction temp 2. Use milder oxidant (e.g., Oxone®) 3. Check pH byproducts->action_rethink Yes action_heat->monitor

Caption: Decision tree for optimizing the oxidation reaction.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Google Patents. (2014). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. (2010). CN101817770B - Method for preparing methylthio-benzoic acid.
  • Google Patents. (2014). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • Google Patents. (2015). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Google Patents. (1995).
  • Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
  • PubChem. (n.d.). This compound.
  • Google Patents. (2010). CN101712641A - Method for preparing methylthio benzoic acid.

Sources

Technical Support Center: Purification of Crude 3-Chloro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Chloro-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Understanding the Molecule and Potential Impurities

This compound is a polar aromatic carboxylic acid. Its purification can be challenging due to the presence of structurally similar impurities that may co-crystallize or have similar chromatographic behavior. A key to successful purification is understanding the potential impurities that may be present in the crude material.

A likely synthetic route to this compound involves the chlorination of a substituted toluene, followed by oxidation of the methyl group to a carboxylic acid. Another possible route involves the chlorosulfonation of 4-chlorobenzoic acid, followed by reaction with a methylating agent and subsequent oxidation. Based on these synthetic pathways, the following impurities are commonly encountered:

  • Starting Materials: Unreacted 4-(methylsulfonyl)benzoic acid or 3-chlorotoluene.

  • Isomeric Impurities: Other isomers formed during the chlorination step, such as 2-chloro-4-(methylsulfonyl)benzoic acid.

  • Over-chlorinated Species: Dichloro-4-(methylsulfonyl)benzoic acid isomers.

  • Incompletely Oxidized Intermediates: 3-Chloro-4-(methylsulfonyl)benzaldehyde or 3-chloro-4-(methylsulfonyl)benzyl alcohol.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any unreacted reagents.

The presence and relative abundance of these impurities will dictate the most effective purification strategy.

Troubleshooting Purification by Recrystallization

Recrystallization is often the first-line method for purifying solid organic compounds. However, its success is highly dependent on selecting the appropriate solvent system and technique.

FAQ 1: My compound "oils out" during recrystallization. What should I do?

"Oiling out," where the solute separates as a liquid instead of forming crystals, is a common problem when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.

Troubleshooting Steps:

  • Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to the mixture to decrease the saturation.

  • Lower the Crystallization Temperature: If the compound is melting, try to induce crystallization at a lower temperature. This can be achieved by using a solvent with a lower boiling point or by cooling the solution more slowly.

  • Use a Co-solvent System: Introduce a "poor" solvent (one in which the compound is less soluble) dropwise into the hot, dissolved solution of the compound in a "good" solvent (one in which it is highly soluble). This can lower the overall boiling point of the solvent system and promote crystallization.

FAQ 2: I am getting very low recovery after recrystallization. How can I improve the yield?

Low recovery can be due to several factors, from using too much solvent to premature crystallization.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals and minimizes the amount of product lost to the mother liquor.

  • Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can try to recover a second crop of crystals by carefully evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.

Recommended Recrystallization Protocol

A systematic approach to solvent selection is critical. Given the polar nature of this compound, polar solvents are a good starting point.

Solvent Screening Table:

SolventPredicted Solubility of Target Compound (Hot)Predicted Solubility of Target Compound (Cold)Potential for Impurity Removal
WaterModerate to HighLowGood for removing non-polar impurities.
EthanolHighModerateMay not be ideal for high recovery.
IsopropanolHighLowA good candidate for single-solvent recrystallization.
Ethyl AcetateModerateLowGood for removing highly polar impurities.
TolueneLowVery LowCould be a good "poor" solvent in a co-solvent system.

Step-by-Step Protocol:

  • Solvent Selection: Start with small-scale trials in test tubes to identify a suitable solvent or co-solvent system. A good single solvent will dissolve the compound when hot but not when cold. For a co-solvent system, find a "good" solvent that dissolves the compound at all temperatures and a "poor" solvent in which the compound is insoluble.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring. Gradually add more hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Workflow for Recrystallization:

Recrystallization_Workflow A Crude Product B Add minimal hot solvent A->B C Completely Dissolved? B->C C->B No, add more solvent D Hot Filtration (optional) C->D Yes E Slow Cooling D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: Recrystallization workflow for purification.

Alternative Purification: Column Chromatography

When recrystallization fails to provide the desired purity, column chromatography is a powerful alternative. For a polar, acidic compound like this compound, normal-phase chromatography is a suitable choice.

FAQ 3: What is a good starting point for column chromatography of this compound?

A good starting point involves selecting an appropriate stationary phase and a mobile phase that provides good separation of the target compound from its impurities.

Recommended Starting Conditions:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice for polar compounds.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a more polar solvent is typically used. A good starting point is a gradient of ethyl acetate in hexanes. The addition of a small amount of acetic acid (0.1-1%) to the eluent can help to improve the peak shape and reduce tailing of the carboxylic acid on the silica gel.

Eluent System Selection Logic:

Eluent_Selection cluster_0 Impurity Polarity cluster_1 Eluent Adjustment Less Polar Impurities Less Polar Impurities Increase % Non-Polar Solvent Increase % Non-Polar Solvent Less Polar Impurities->Increase % Non-Polar Solvent To improve separation More Polar Impurities More Polar Impurities Increase % Polar Solvent Increase % Polar Solvent More Polar Impurities->Increase % Polar Solvent To improve separation Target Compound Target Compound Target Compound->Less Polar Impurities Elutes Before Target Compound->More Polar Impurities Elutes After

Caption: Logic for adjusting eluent polarity in chromatography.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis: Before running a column, determine the optimal eluent system using thin-layer chromatography (TLC). The ideal eluent will give a retention factor (Rf) of ~0.3 for the target compound and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting with the starting eluent mixture. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Safety Precautions

Always consult the Safety Data Sheet (SDS) before handling this compound and the solvents used in its purification.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dusts and solvent vapors.[1]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1][2]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 3-Chlorobenzoic acid.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • MilliporeSigma. (n.d.). Safety Data Sheet.

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Technical Support Center: Synthesis of 3-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Chloro-4-(methylsulfonyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. We will address common side reactions, purification difficulties, and other frequently encountered issues in a practical, question-and-answer format. Our goal is to provide not just solutions, but also the underlying chemical reasoning to empower you to troubleshoot effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis. The most prevalent and well-documented synthetic pathway involves the oxidation of a thioether precursor, 3-chloro-4-(methylthio)benzoic acid. Many of the challenges are centered around this critical transformation.

Q1: My oxidation of 3-chloro-4-(methylthio)benzoic acid is incomplete, and I have a difficult-to-separate mixture. What is happening and how can I fix it?

A1: This is the most common issue in this synthesis. The side reaction is almost certainly the formation of the intermediate 3-chloro-4-(methylsulfinyl)benzoic acid (the sulfoxide).

Causality: The oxidation of a thioether to a sulfone is a two-step process:

  • Step 1: Thioether → Sulfoxide

  • Step 2: Sulfoxide → Sulfone

If the reaction conditions (stoichiometry of the oxidant, temperature, or reaction time) are insufficient, the reaction can stall at the sulfoxide stage. The sulfoxide is structurally similar to the desired sulfone, making it difficult to separate by simple crystallization or standard chromatography due to similar polarities.[1]

Troubleshooting Steps:

  • Confirmation:

    • Use Thin Layer Chromatography (TLC) or LC-MS to confirm the presence of three spots: your starting thioether, the intermediate sulfoxide, and the final sulfone product. The sulfone will be the most polar (lowest Rf on normal phase silica).

    • The methylthio group is susceptible to oxidation, and controlling this step is critical.[1]

  • Driving the Reaction to Completion:

    • Increase Oxidant Stoichiometry: If you have confirmed the presence of the sulfoxide, add an additional portion (e.g., 0.2-0.5 equivalents) of your oxidizing agent to the reaction mixture.

    • Increase Reaction Time/Temperature: Continue to stir the reaction, monitoring by TLC every 30-60 minutes until the sulfoxide spot has disappeared. A modest increase in temperature (e.g., from room temperature to 40-50°C) can accelerate the second oxidation step, but should be done cautiously to avoid other side reactions.

  • Preventative Measures for Future Syntheses:

    • Use a slight excess (e.g., 2.2-2.5 equivalents) of the oxidizing agent from the start.

    • Ensure your oxidizing agent is fresh and has been properly stored. For example, the titer of a hydrogen peroxide solution should be confirmed if it is old. m-CPBA degrades over time and should be assayed for purity.[2]

Q2: I'm observing the formation of an unknown impurity after oxidizing the methyl group of 3-chloro-4-(methylsulfonyl)toluene with nitric acid. What could this be?

A2: When using strong oxidizing and nitrating agents like nitric acid at elevated temperatures, a potential side reaction is aromatic nitration .

Causality: The methylsulfonyl group (-SO₂CH₃) is a strong deactivating group and a meta-director. The chloro group (-Cl) is also deactivating but is an ortho-, para-director. The combined effect directs electrophiles. In the case of 3-chloro-4-(methylsulfonyl)toluene, the most likely positions for nitration are C5 (ortho to chloro, meta to sulfonyl) and C2 (ortho to chloro, meta to sulfonyl). This can lead to the formation of nitrated impurities (e.g., 3-chloro-5-nitro-4-(methylsulfonyl)toluene) which, upon oxidation, would yield the corresponding nitrated benzoic acid.

Troubleshooting & Prevention:

  • Reaction Conditions: The oxidation of a methyl group on a deactivated ring often requires harsh conditions, which can favor side reactions.[3][4]

  • Alternative Oxidants: Consider alternative, non-nitrating oxidants if this side reaction is prevalent. Potassium permanganate (KMnO₄) under basic conditions is a classic alternative for converting toluenes to benzoic acids.

  • Purification: If the nitrated impurity does form, its polarity will be significantly different from the desired product, and it can often be separated using column chromatography or careful recrystallization.

Q3: My purification by recrystallization is failing to yield a pure product. What are my options?

A3: Purification can be challenging due to the presence of structurally similar impurities. If standard recrystallization is ineffective, a more rigorous purification strategy is needed.

Causality: The primary impurity is often the sulfoxide intermediate, which may co-crystallize with the desired sulfone product. Starting materials or other minor byproducts can also be trapped in the crystal lattice.

Recommended Purification Protocol:

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or less acidic impurities.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The desired benzoic acid will deprotonate and move into the aqueous layer as its sodium salt. Neutral impurities (like residual starting material) will remain in the organic layer.

    • Separate the aqueous layer. Be cautious to avoid contamination from the organic layer.

    • Slowly acidify the aqueous layer with dilute HCl (e.g., 1-2 M) with stirring in an ice bath until the pH is ~1-2.[5]

    • The pure this compound will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Chromatography: If acid-base extraction is insufficient, column chromatography is the next step.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution starting with a less polar mixture (e.g., 9:1 Dichloromethane:Methanol) and gradually increasing the polarity (e.g., to 8:2) can effectively separate the sulfone, sulfoxide, and other impurities. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can reduce peak tailing for carboxylic acids.

Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable oxidizing agents for the thioether-to-sulfone conversion?

A1: The choice of oxidant is critical for a clean and efficient reaction. Each has distinct advantages and disadvantages.

Oxidizing AgentTypical ConditionsProsCons / Side ReactionsWorkup Considerations
Hydrogen Peroxide (H₂O₂) Acetic acid, 50-70°CInexpensive, generates water as a byproduct (high atom economy).Can require elevated temperatures and longer reaction times. Risk of runaway reaction if not controlled.Requires careful quenching of excess peroxide (e.g., with sodium sulfite).
m-CPBA DCM or CHCl₃, 0°C to RTHighly effective, generally clean reactions at low temperatures.[2]Stoichiometric byproduct (3-chlorobenzoic acid) must be removed. Relatively expensive.Byproduct is acidic and can be removed with a basic wash (e.g., NaHCO₃ solution).
Oxone® (Potassium peroxymonosulfate) Methanol/Water, RTInexpensive, powerful, and easy to handle solid.Reaction can be highly exothermic. Generates inorganic salts.Workup involves filtration of salts and extraction of the product.
Q2: How can I effectively monitor the reaction progress?

A2: The best method is Thin Layer Chromatography (TLC) on silica gel plates.

  • Sample Preparation: Take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on the TLC plate.

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 1:1) or dichloromethane and methanol (e.g., 95:5) usually provides good separation.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds.

  • Interpretation: The starting thioether will be the least polar (highest Rf), followed by the intermediate sulfoxide, and finally the desired sulfone product will be the most polar (lowest Rf). The reaction is complete when the spots for the starting material and the sulfoxide are no longer visible.

Visualized Workflows and Pathways
Troubleshooting Workflow for Oxidation Reactions

The following diagram outlines a decision-making process for troubleshooting the common oxidation step.

G start Reaction Complete? tlc Analyze by TLC/LC-MS start->tlc Check Progress incomplete Incomplete Reaction: Sulfoxide present tlc->incomplete No complete Reaction Complete: No Starting Material/Sulfoxide tlc->complete Yes add_oxidant Option 1: Add more oxidant (0.2-0.5 eq) incomplete->add_oxidant Action increase_time Option 2: Increase time/temperature incomplete->increase_time Action workup Proceed to Workup & Purification complete->workup add_oxidant->tlc Re-analyze increase_time->tlc Re-analyze

Caption: Decision tree for troubleshooting incomplete oxidation reactions.

Synthetic Pathway and Potential Side Reactions

This diagram illustrates the primary synthetic route from the thioether precursor and highlights the formation of the main side product.

G cluster_main Main Reaction Pathway cluster_side Side Reaction A 3-Chloro-4-(methylthio)benzoic acid (Thioether) B 3-Chloro-4-(methylsulfinyl)benzoic acid (Sulfoxide) A->B +1 eq. Oxidant C This compound (Sulfone - Product) B->C +1 eq. Oxidant Side Reaction Stalls Here B->Side Insufficient Oxidant/Time

Sources

Technical Support Center: Troubleshooting Reactions Involving 3-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-4-(methylsulfonyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this important chemical intermediate. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to solve problems effectively.

Section 1: Troubleshooting the Synthesis of this compound

The most prevalent synthetic route to aryl sulfones is the oxidation of the corresponding aryl sulfide (thioether). This process, while straightforward in principle, is prone to issues of incomplete reaction or over-oxidation.

Q1: My oxidation of 3-chloro-4-(methylthio)benzoic acid is incomplete, resulting in low yield and significant starting material or sulfoxide contamination. What are the common causes?

A: An incomplete oxidation reaction is one of the most frequent challenges. The transformation from a sulfide to a sulfone is a two-step process, passing through a sulfoxide intermediate.[1] Stalling at either the starting material or the sulfoxide stage can usually be attributed to one of the following factors:

  • Insufficient Oxidant Stoichiometry: The oxidation from sulfide to sulfone requires at least two equivalents of the oxidizing agent. A common error is using a stoichiometry sufficient only for sulfoxide formation. Always begin with a slight excess (e.g., 2.1-2.5 equivalents) of the oxidant and adjust as needed based on reaction monitoring.

  • Reaction Temperature Too Low: Oxidation reactions have an activation energy barrier. If the temperature is too low, the reaction rate may be impractically slow, especially for the second oxidation step from sulfoxide to sulfone, which can be more difficult than the first.[2] A modest increase in temperature (e.g., from room temperature to 40-50 °C) can often drive the reaction to completion. However, be cautious of excessive heat, which can promote side reactions.[3]

  • Inadequate Oxidizing Agent: Not all oxidants are potent enough to readily convert the sulfoxide to the sulfone. While hydrogen peroxide is a common and environmentally benign choice, its efficacy can be catalyst or condition-dependent.[4][5] Stronger agents like potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are often more effective but may have lower functional group tolerance.[4]

  • Solvent and pH Effects: The choice of solvent can significantly impact reaction rates and oxidant stability. Protic solvents like acetic acid or alcohols are often used for H₂O₂ oxidations.[3][5] Acidic conditions can sometimes suppress sulfone formation if the sulfoxide is the desired product, but for achieving the full oxidation to the sulfone, neutral or slightly acidic conditions are generally effective.[6]

Troubleshooting Workflow: Incomplete Sulfide Oxidation

Below is a decision tree to guide your troubleshooting process for incomplete oxidation reactions.

G start Reaction Stalled (Sulfide or Sulfoxide Remaining) check_oxidant Check Oxidant Stoichiometry (>2.0 eq?) start->check_oxidant check_temp Increase Temperature (e.g., to 40-50 °C) check_oxidant->check_temp  Yes   success Reaction Complete check_oxidant->success No (Add more oxidant) check_reagent Consider Stronger Oxidant (e.g., m-CPBA, KMnO₄) check_temp->check_reagent  Yes (Still incomplete) check_temp->success No (Reaction proceeds) check_reagent->success  Yes (Reaction proceeds)

Caption: Troubleshooting workflow for incomplete sulfide oxidation.

Section 2: Troubleshooting Reactions Using this compound

A primary application for this benzoic acid derivative is its conversion to the corresponding acyl chloride, which then serves as an electrophile in reactions like Friedel-Crafts acylation. Failures in this sequence are common and often rooted in the powerful electronic effects of the substituents.

Q2: My Friedel-Crafts acylation using 3-chloro-4-(methylsulfonyl)benzoyl chloride is failing, with no product formation. Why?

A: This is a classic case of substrate limitation in Friedel-Crafts reactions. The reaction's success is highly dependent on the electronic nature of both the acyl chloride and the aromatic ring being acylated. The primary reasons for failure are:

  • Deactivated Aromatic Substrate: The Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS). It fails when the aromatic ring you are trying to acylate contains strongly electron-withdrawing (deactivating) groups.[7][8] Groups like nitro (-NO₂), cyano (-CN), and, importantly, sulfonyl (-SO₂R) are powerful deactivators and are generally incompatible with this reaction.[7] If your substrate has such a group, the reaction is unlikely to proceed.

  • Acyl Group Deactivation (The Product Itself): The product of a Friedel-Crafts acylation is a ketone. The carbonyl group of the ketone is also deactivating, which conveniently prevents polyacylation.[9][10] However, the sulfonyl group on your acylating agent is one of the strongest deactivating groups. While its electronic effect on the reactivity of the acylium ion intermediate is complex, it contributes to a challenging reaction profile.

  • Insufficient or Inactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is crucial. It coordinates to the acyl chloride to generate the highly electrophilic acylium ion.[9] The ketone product also complexes strongly with the catalyst, meaning that a stoichiometric amount of the Lewis acid is required, not a catalytic amount.[10][11] Furthermore, any moisture present in the reaction will hydrolyze both the acyl chloride and the AlCl₃ catalyst, quenching the reaction.[12] Rigorously anhydrous conditions are mandatory.

Q3: I am struggling to prepare 3-chloro-4-(methylsulfonyl)benzoyl chloride from the parent benzoic acid. My yield is low and the product appears to be contaminated with the starting material.

A: The conversion of a carboxylic acid to an acyl chloride is standard, but the high reactivity of the product necessitates careful handling to prevent reversion to the starting material.

  • Hydrolysis is the Primary Culprit: Acyl chlorides are extremely sensitive to moisture.[12] Exposure to even atmospheric water will rapidly hydrolyze the product back to the carboxylic acid, releasing HCl gas.[12][13] This is the most likely reason for observing starting material in your final product.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Perform the reaction and any subsequent handling under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: While reagents like thionyl chloride (SOCl₂) or oxalyl chloride are highly effective, the reaction may require heating (e.g., reflux) to go to completion. Monitor the reaction by taking a small, quenched aliquot and analyzing it (e.g., by IR spectroscopy to see the disappearance of the broad O-H stretch of the carboxylic acid).

  • Ineffective Removal of Excess Reagent: Thionyl chloride (b.p. 76 °C) and oxalyl chloride (b.p. 63 °C) are volatile. After the reaction is complete, they must be thoroughly removed under reduced pressure, sometimes with co-evaporation from an anhydrous, inert solvent like toluene. Any residual reagent can complicate subsequent steps.

Reaction Pathway & Failure Points: Acyl Chloride Synthesis and Use

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation start 3-Chloro-4-(methylsulfonyl) benzoic acid reagent + SOCl₂ or (COCl)₂ (Anhydrous Conditions) start->reagent product1 3-Chloro-4-(methylsulfonyl) benzoyl chloride reagent->product1 failure1 FAILURE: Hydrolysis (Reverts to Acid) product1->failure1 Moisture Present? product1_ref Acyl Chloride reagent2 + Aromatic Substrate + AlCl₃ (>1 eq) product1_ref->reagent2 product2 Aryl Ketone Product reagent2->product2 failure2 FAILURE: Deactivated Substrate (e.g., contains -NO₂, -SO₂R) reagent2->failure2 Substrate Deactivated?

Caption: Key steps and common failure points in utilizing the target compound.

Section 3: Experimental Protocols & Data

Protocol: Oxidation of 3-chloro-4-(methylthio)benzoic acid

This protocol provides a general method for the oxidation using hydrogen peroxide, a common "green" oxidant.[5]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-(methylthio)benzoic acid (1.0 equiv).

  • Solvent: Add glacial acetic acid (approx. 5-10 mL per gram of starting material). Stir to dissolve.

  • Reagent Addition: Warm the mixture to 30-40 °C. Slowly add hydrogen peroxide (30% aqueous solution, 2.2 equiv) dropwise via an addition funnel. An exotherm may be observed; maintain the temperature below 60 °C.

  • Reaction: Stir the mixture at 40-50 °C for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material and sulfoxide intermediate are consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water. The product should precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and peroxide.

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₇ClO₄S[14]
Molecular Weight 234.66 g/mol [14]
Appearance White Solid[15]
CAS Number 1197193-45-5[14][16]

Section 4: Frequently Asked Questions (FAQs)

Q4: What are the recommended solvents for dissolving this compound?

A: As a polar carboxylic acid, it has limited solubility in nonpolar solvents. It is generally soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and acetone.[17] For reactions, polar aprotic solvents like DMSO or DMF can also be used, but their high boiling points can complicate product isolation. It is also soluble in aqueous base (e.g., NaOH or NaHCO₃ solution) through deprotonation to form the corresponding carboxylate salt.

Q5: What is the best method to purify the final crude product after synthesis?

A: Recrystallization is the most common and effective method for purifying the solid product.[18] A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Ethanol/water or acetic acid/water mixtures are often good starting points. If significant colored impurities are present, treatment with activated carbon during the recrystallization process may be beneficial. For very difficult separations, column chromatography on silica gel using a polar eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be employed.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Wordpress.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • D'Accolti, L., et al. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 16(2), 1502-1510.
  • Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Eureka.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Pasha, M. A., & Manjula, K. (2015). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Organic Chemistry: An Indian Journal.
  • Liu, H., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3395.
  • Chad's Prep. (2021, February 2). 13.8 Sulfides | Organic Chemistry. YouTube.
  • Chemistry Learner. (n.d.). Sulfone: Formula, Structure, Synthesis, and Reactions.
  • Taylor & Francis. (n.d.). Sulfones – Knowledge and References.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Trost, B. M., & Kalnmals, C. A. (2019). Sulfones as Chemical Chameleons: Versatile Synthetic Equivalents of Small-Molecule Synthons. Angewandte Chemie International Edition, 58(34), 11564-11587.
  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
  • Suojalehto, H., et al. (2017). 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid: A new cause of sensitiser induced occupational asthma, rhinitis and urticaria. Occupational and Environmental Medicine, 75(4).
  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
  • Wikipedia. (n.d.). 3-Chlorobenzoic acid.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Al-Juboori, M. A. H. (2012). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. E-Journal of Chemistry, 9(1), 356-364.
  • European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • Google Patents. (n.d.). JP2013095703A - Method for preparing chlorosulfonyl benzoyl chloride compound.
  • Google Patents. (n.d.). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

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"3-Chloro-4-(methylsulfonyl)benzoic acid" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and potential degradation issues of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

I. Overview of Chemical Stability

This compound is a multifaceted organic compound featuring a chlorinated aromatic ring, a carboxylic acid group, and a methylsulfonyl group. Its stability is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. While specific degradation studies on this exact molecule are not extensively published, we can infer its stability profile by examining its functional groups and data from structurally related compounds. Generally, the compound is stable under recommended storage conditions (cool, dry, and dark).[1] However, deviations from these conditions can lead to degradation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling, storage, and use of this compound in experimental settings.

FAQ 1: What are the primary factors that can cause the degradation of this compound?

The degradation of this compound is primarily influenced by:

  • pH: The presence of the carboxylic acid group makes the molecule susceptible to pH-dependent reactions. While generally stable, extreme pH conditions (strong acids or bases) can promote hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation, potentially leading to decarboxylation of the benzoic acid moiety. Studies on other benzoic acid derivatives have shown that thermal decomposition can occur at high temperatures.[2][3][4]

  • Light (Photostability): Aromatic compounds, especially those with electron-withdrawing groups, can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may induce decomposition.

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to the degradation of the molecule. The aromatic ring and the methylsulfonyl group can be targets for oxidative attack.

FAQ 2: I am observing a loss of purity in my sample over time, even when stored in a freezer. What could be the cause?

Even at low temperatures, degradation can occur, albeit at a slower rate. Here’s a troubleshooting guide:

  • Moisture Contamination: The compound is a solid, and repeated freeze-thaw cycles can introduce atmospheric moisture into the container. This moisture can facilitate slow hydrolysis, especially if the compound has any acidic or basic impurities.

    • Recommendation: Aliquot the compound into smaller, single-use vials to minimize exposure to moisture and freeze-thaw cycles. Store with a desiccant.

  • Container Material: Ensure the compound is stored in an inert container (e.g., amber glass vial with a PTFE-lined cap). Reactive plastic containers could potentially leach substances or interact with the compound.

  • Initial Purity: Verify the initial purity of your compound. The presence of impurities could catalyze degradation.

Troubleshooting Guide: Unexpected Degradation in Solution

Problem: You observe new peaks in your analytical chromatogram (e.g., HPLC) after preparing a solution of this compound.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Solvent Reactivity The solvent used may not be inert or could contain impurities (e.g., peroxides in aged ethers, acidic/basic residues).1. Use High-Purity Solvents: Always use freshly opened, HPLC-grade or equivalent purity solvents. 2. Check Solvent Compatibility: Ensure the chosen solvent is appropriate for the compound. For example, avoid reactive solvents unless they are part of a specific reaction. 3. Blank Analysis: Run a solvent blank on your analytical system to rule out solvent-based contamination.
pH of the Solution The inherent pH of your solution, or the presence of acidic/basic additives, could be promoting hydrolysis.1. Measure pH: Check the pH of your solution. 2. Buffering: If stability at a specific pH is required, use a suitable buffer system. Be aware that some buffer components can catalyze degradation.
Photodegradation Exposure to ambient or laboratory light, especially UV, can degrade the compound in solution.1. Use Amber Glassware: Prepare and store solutions in amber vials or flasks to protect from light. 2. Minimize Exposure: Work in a shaded area or wrap containers in aluminum foil.
FAQ 3: What are the likely degradation pathways for this molecule under forced degradation conditions?

Forced degradation studies are intentionally rigorous to identify potential degradation products.[5][6] Based on the structure of this compound, the following degradation pathways are plausible under typical stress conditions:

  • Acid/Base Hydrolysis:

    • Under strong basic conditions, nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group is a possibility, though this typically requires harsh conditions.

    • The carboxylic acid can form salts under basic conditions, which may alter its stability profile.

  • Oxidative Degradation:

    • The aromatic ring can be hydroxylated or cleaved under strong oxidative stress (e.g., Fenton's reagent).

    • The methylsulfonyl group is generally robust but can be oxidized further under extreme conditions.

  • Thermal Degradation:

    • The most likely thermal degradation pathway is decarboxylation (loss of CO2) from the benzoic acid moiety, which would yield 2-chloro-1-(methylsulfonyl)-benzene. Studies on benzoic acid have shown decarboxylation to be a primary thermal degradation route.[3][4]

  • Photodegradation:

    • Photolytic cleavage of the C-Cl or C-S bond could occur, leading to radical intermediates and subsequent reaction products. Aromatic sulfonates are known to undergo photocatalytic degradation.[7][8]

Below is a diagram illustrating the potential degradation pathways under forced conditions.

G main This compound hydrolysis Hydrolysis (Strong Base) main->hydrolysis oxidation Oxidation main->oxidation thermal Thermal Stress main->thermal photo Photodegradation main->photo sub_product Nucleophilic Substitution Product (e.g., Hydroxylation) hydrolysis->sub_product ox_products Ring Opening/ Hydroxylation Products oxidation->ox_products decarboxylation_product decarboxylation_product thermal->decarboxylation_product radical_products Radical-derived Products photo->radical_products decarbox_product Decarboxylation Product: 2-Chloro-1-(methylsulfonyl)benzene

Caption: Potential degradation pathways of this compound.

III. Experimental Protocols

This section provides a general protocol for conducting a forced degradation study to assess the stability of this compound.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2, 30%)

  • Calibrated oven, photostability chamber, pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2. Keep at room temperature for 24-48 hours.

    • Thermal Degradation: Store the solid compound and a solution in an oven at a high temperature (e.g., 80-100°C) for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines.[3] A dark control should be run in parallel.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Calculate the percentage of degradation.

    • Identify and characterize any significant degradation products using techniques like LC-MS if necessary.

The workflow for this study is outlined in the diagram below.

G start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if applicable) sample->neutralize analyze Analyze by HPLC neutralize->analyze evaluate Evaluate Data (% Degradation, Impurity Profile) analyze->evaluate end End: Stability Profile evaluate->end

Caption: Workflow for a forced degradation study.

IV. Summary of Stability-Indicating Parameters

When developing an analytical method to monitor the stability of this compound, it is crucial to ensure the method is "stability-indicating." This means the method can accurately separate the intact compound from its degradation products.

Parameter Recommendation Rationale
Chromatographic Separation Use a high-resolution HPLC column (e.g., C18, Phenyl-Hexyl) with a gradient elution program.To ensure baseline separation of the parent compound from all potential degradation products.
Detection A photodiode array (PDA) or diode array detector (DAD) is highly recommended.Allows for peak purity analysis to ensure that the main peak is not co-eluting with any degradants.
Method Validation The analytical method must be validated according to ICH guidelines, with a specific focus on specificity.This involves analyzing forced degradation samples to demonstrate that the method can resolve and quantify the analyte in the presence of its degradation products.

V. References

  • Fabbri, D., et al. (2005). Photocatalytic degradation of aromatic sulfonates present in industrial percolates. Journal of Applied Electrochemistry, 35(7), 815-820.

  • Arslan-Alaton, I., Olmez-Hanci, T., Gursoy, H., & Tureli, G. (2009). H2O2/UV-C treatment of four commercially important aryl sulfonates (naphthalene sulfonic acids H-acid, K-acid, J-acid and benzene sulfonic acid Para base): Assessment of photodegradation kinetics and products. Water Research, 43(18), 4645-4653.

  • LookChem. (n.d.). Benzoic acid, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-, methyl ester SDS. Retrieved from LookChem website.

  • PubMed. (n.d.). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Retrieved from PubMed website.

  • Zeman, A., & Voncina, E. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 56(3), 847-854.

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from PubChem website.

  • Chapman, N. B., & Shorter, J. (1961). Hydrolysis of substituted o-chlorobenzoic acids. The mechanism of the reaction between o-halogenobenzoic acids and nucleophilic reagents. Journal of the Chemical Society (Resumed), 837.

  • Khan, A. A., & Siddiqui, M. A. (1992). Kinetics and mechanistic study of acid-catalysed hydrolysis of p-chlorophenyl-2-furohydroxamic acid. Journal of the Indian Chemical Society, 69(1), 22-24.

  • Hu, Y., et al. (2022). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere, 2022, 1-32.

  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

  • Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 32-39.

  • BenchChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Retrieved from BenchChem website.

  • Rawat, B., & Rama, H. S. (1993). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 70(1), 104-105.

  • Sigma-Aldrich. (n.d.). 4-(Methylsulfonyl)benzoic acid 97. Retrieved from Sigma-Aldrich website.

  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Retrieved from Google Patents website.

  • Khdour, H. Y., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1217(48), 7645-7651.

  • Procter, D. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 6036-6042.

  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 233, 869-877.

  • Taylor, R. (1975). The thermal decomposition of benzoic acid. International Journal of Chemical Kinetics, 7(4), 513-524.

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from Quick Company website.

  • Wang, X., et al. (2022). Photoinduced Decarboxylative Sulfonylation of Carboxylic Acids with Sodium Sulfinates. Organic Letters, 24(24), 4426-4430.

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 86(9), 929-935.

  • Mulina, O. M., et al. (2021). Oxidative Sulfonylation of Multiple Carbon‐Carbon bonds with Sulfonyl Hydrazides, Sulfinic Acids and their Salts. Advanced Synthesis & Catalysis, 363(1), 3-71.

  • Shishkina, I. G., et al. (2019). Hydrolytic Stability of Aqueous Solutions of Salicin. Butlerov Communications, 58(4), 63-68.

Sources

Technical Support Center: Purification of 3-Chloro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-4-(methylsulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my crude this compound, and where do they come from?

A1: The profile of impurities is intrinsically linked to the synthetic route employed. Understanding the origin of these impurities is the first step toward selecting an effective purification strategy.

The most prevalent synthetic pathway involves the oxidation of 2-chloro-4-(methylsulfonyl)toluene.[1][2] Another common method is the haloform reaction on a corresponding acetophenone derivative.[3][4] Based on these routes, you can anticipate several classes of impurities.

Table 1: Common Impurities and Their Likely Sources

Impurity ClassSpecific ExamplesLikely Source / Rationale
Unreacted Starting Materials 2-chloro-4-(methylsulfonyl)tolueneIncomplete oxidation reaction. This is a common neutral impurity.
Intermediate Species 2-chloro-4-(methylsulfinyl)benzoic acidIncomplete oxidation of the corresponding sulfide precursor to the sulfone. The sulfoxide is an intermediate oxidation state.[5]
Isomeric Byproducts Isomers of the starting material or productArise during the chlorination of 4-(methylsulfonyl)toluene, which may not be perfectly regioselective.
Side-Reaction Products Benzylic oxidation byproductsIf oxidation conditions are too harsh, side-chain oxidation can lead to various byproducts before forming the carboxylic acid.
Residual Reagents/Solvents Nitric acid, Sodium hypochlorite, Methanol, Acetic acidReagents used in the synthesis[1] or solvents used in the reaction or initial work-up.[6]
Q2: How do I select the most appropriate purification technique for my sample?

A2: The optimal purification strategy depends on the nature of the impurities, the required final purity, and the scale of your experiment. For this compound, which is a solid crystalline compound, the choice generally narrows down to three primary techniques: Acid-Base Extraction, Recrystallization, and Chromatography.

The following workflow provides a logical decision-making process to guide your choice.

Purification_Decision_Workflow start Crude this compound check_impurities Primary Impurity Type? start->check_impurities neutral_impurity Neutral (e.g., unreacted toluene derivative) check_impurities->neutral_impurity Neutral acidic_impurity Acidic (e.g., isomers, sulfoxide acid) check_impurities->acidic_impurity Acidic complex_mixture Complex Mixture / Trace Impurities check_impurities->complex_mixture Complex / Trace acid_base Perform Acid-Base Extraction neutral_impurity->acid_base recrystallize Perform Recrystallization acidic_impurity->recrystallize chromatography Perform Column Chromatography complex_mixture->chromatography purity_check1 Assess Purity (TLC, HPLC, NMR) acid_base->purity_check1 purity_check2 Assess Purity (TLC, HPLC, NMR) recrystallize->purity_check2 final_product Pure Product chromatography->final_product purity_check1->recrystallize Further Purification Needed purity_check1->final_product Purity Met purity_check2->chromatography Impurities Persist purity_check2->final_product Purity Met

Caption: Decision workflow for selecting a purification method.
Q3: My TLC plate shows significant streaking or "tailing" for my carboxylic acid spot. What causes this and how can I get a clean spot?

A3: This is a classic problem when analyzing carboxylic acids on standard silica gel TLC plates. Silica gel is slightly acidic, and it can engage in acid-base interactions with your compound. This leads to a dynamic equilibrium between the protonated and deprotonated forms of the acid on the plate, causing the compound to streak rather than move as a compact spot.

The Solution: To suppress this secondary interaction and obtain a sharp, reliable Rf value, you must acidify your eluting solvent system. Adding a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to the mobile phase will ensure your carboxylic acid remains fully protonated and behaves consistently on the silica surface.[7]

Troubleshooting Guides & Experimental Protocols

Scenario 1: Removing Neutral Impurities via Acid-Base Extraction

This technique is exceptionally effective for separating your acidic product from non-acidic impurities, such as unreacted 2-chloro-4-(methylsulfonyl)toluene. It exploits the differential solubility of the carboxylic acid and its corresponding salt.[8][9][10] The acid is converted to its water-soluble carboxylate salt with a weak base, while the neutral impurity remains in the organic layer.

Acid_Base_Extraction_Workflow cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase dissolve 1. Dissolve crude product wash_org 4. Wash with brine dissolve->wash_org extract 2. Extract with aq. NaHCO3 dissolve->extract Transfer to Separatory Funnel dry_org 5. Dry (e.g., MgSO4) & Evaporate wash_org->dry_org impurities Result: Neutral Impurities dry_org->impurities acidify 3. Separate, cool & acidify aqueous layer with HCl extract->acidify filter 6. Filter precipitated solid acidify->filter wash_solid 7. Wash with cold water & dry filter->wash_solid product Result: Pure Product wash_solid->product

Caption: Workflow for acid-base extraction of a carboxylic acid.

Detailed Protocol:

  • Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.[7]

    • Causality: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~3-4) to form the water-soluble sodium salt, but not so strong as to cause unwanted side reactions.[11]

  • Mixing & Venting: Stopper the funnel and invert it gently several times. Crucially, vent the funnel frequently by opening the stopcock while the funnel is inverted and pointed away from you. This releases the pressure from the CO₂ gas generated during the acid-base reaction.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.

  • Repeat Extraction: Perform a second extraction on the organic layer with a fresh portion of NaHCO₃ solution to ensure complete recovery of the acid. Combine this aqueous extract with the first one.[7]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution becomes strongly acidic (test with pH paper, target pH ~1-2). A white precipitate of your purified product should form.[7][11]

    • Causality: Cooling the solution decreases the solubility of the carboxylic acid, maximizing the yield of the precipitate upon re-protonation.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Scenario 2: Enhancing Purity via Recrystallization

If your product contains impurities with similar acidity, such as isomers, recrystallization is the preferred method. This technique relies on the principle that the desired compound and its impurities will have different solubilities in a chosen solvent.[12] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.

Recrystallization_Workflow start Place crude solid in flask add_solvent Add MINIMUM amount of HOT solvent to dissolve start->add_solvent hot_filter Hot gravity filter (if insoluble impurities exist) add_solvent->hot_filter cool_slowly Cool slowly to room temp, then in ice bath hot_filter->cool_slowly crystals_form Crystals form, impurities remain in solution cool_slowly->crystals_form vacuum_filter Collect crystals via vacuum filtration crystals_form->vacuum_filter wash_dry Wash with COLD solvent & dry vacuum_filter->wash_dry product Pure Crystalline Product wash_dry->product

Caption: Step-by-step workflow for purification by recrystallization.

Detailed Protocol:

  • Solvent Selection: Choose an appropriate solvent. Based on patent literature, methanol is a suitable solvent for the recrystallization of 2-chloro-4-(methylsulfonyl)benzoic acid.[1] Water can also be an effective solvent for benzoic acid derivatives.[13][14] You should test solubility on a small scale first. An ideal solvent will dissolve the crude material when boiling but show low solubility at room temperature or upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the solid just dissolves completely.[12][15]

    • Causality: Using the minimum amount of hot solvent is critical for maximizing recovery. Excess solvent will keep more of your product dissolved when cooled, reducing the final yield.

  • Decolorization (Optional): If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.[15]

  • Hot Filtration (Optional): If you used charcoal or if there are any insoluble impurities, you must perform a hot gravity filtration to remove them before cooling. This step must be done quickly with pre-heated equipment to prevent premature crystallization in the funnel.[16]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice-water bath to complete the crystallization process.[14]

    • Causality: Slow cooling is essential for the formation of large, well-defined crystals. A slow process allows the crystal lattice to form selectively from the desired molecules, excluding impurities which remain in the solution (the "mother liquor").[16]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.[15]

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent.

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Armstrong, D. W., & Fendler, J. H. (1977). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. ResearchGate.
  • ResearchGate. (n.d.). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation.
  • Eureka | Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • StudySmarter. (n.d.). Friedel-Crafts Alkylation of aromatic molecules.
  • PubMed. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography.
  • Overly, K. (2013, September 9). Recrystallization [Video]. YouTube.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
  • National Institutes of Health. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents.
  • Millersville University. (n.d.). The Recrystallization of Benzoic Acid.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations.
  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?.
  • ResearchGate. (n.d.). Oxidation of sulfide to sulfone in different conditions a.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • The Organic Chemistry Tutor. (2024, April 12). The Recrystallization of Impure Benzoic Acid Lab [Video]. YouTube.

Sources

Technical Support Center: A Researcher's Guide to 3-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-(methylsulfonyl)benzoic acid. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions encountered by researchers, scientists, and drug development professionals during the handling and experimental use of this versatile chemical intermediate. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Section 1: Core Properties and Safety

This section addresses fundamental questions regarding the identity, properties, and safe handling of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties of a reagent is the first step to successful experimentation. This compound is a white to off-white solid. Key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 1197193-45-5
Molecular Formula C₈H₇ClO₄S
Molecular Weight 234.66 g/mol
Appearance White to off-white solid
Storage Sealed in a dry place at room temperature

Q2: What are the essential safety precautions I should take when handling this compound?

A2: Safe handling is paramount in any laboratory setting. Based on available Safety Data Sheets (SDS), this compound should be handled with standard laboratory precautions. This includes:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.

  • Avoiding Contact: Take measures to prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store the container tightly closed in a dry and cool place.

  • Disposal: Dispose of the material in accordance with local, state, and federal regulations, typically through a licensed chemical destruction facility.

Section 2: Solubility and Solution Preparation

One of the most frequent challenges in the lab is achieving appropriate solubility for reactions and analyses. This section provides guidance on this critical step.

Q3: I'm having trouble dissolving this compound. What solvents are recommended?

A3: While specific quantitative solubility data for this compound is not extensively published, we can make informed recommendations based on its molecular structure and general principles of solubility. The molecule possesses a polar carboxylic acid group and a polar methylsulfonyl group, which suggests it will be more soluble in polar solvents. The "like dissolves like" principle is a useful guide here.

Qualitative Solubility Profile:

  • High Expected Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are likely to be excellent solvents due to their ability to solvate both the polar functional groups and the aromatic ring.

  • Moderate Expected Solubility: Polar protic solvents like methanol and ethanol should also be effective, particularly with gentle heating, as they can hydrogen bond with the carboxylic acid.

  • Low to Insoluble: Non-polar solvents such as hexane and toluene are expected to be poor solvents for this compound.

Q4: How can I determine the exact solubility in my chosen solvent system?

A4: When a specific solubility value is required for your experimental design, the "shake-flask" method is a reliable and straightforward approach to determine it. Below is a detailed protocol.

Experimental Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s) (e.g., methanol, ethanol, acetone, acetonitrile)

  • Scintillation vials or other sealable containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the chosen solvent.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to sit undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification:

    • Analyze the concentration of the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature (24-48h) prep2->equil1 equil2 Allow undissolved solid to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through syringe filter sample1->sample2 sample3 Dilute sample sample2->sample3 quant1 Analyze by HPLC sample3->quant1 quant2 Calculate original concentration quant1->quant2

Caption: Workflow for determining solubility using the shake-flask method.

Section 3: Stability Considerations

The stability of your reagent can significantly impact the outcome of your experiments. This section provides insights into the expected stability of this compound.

Q5: How stable is this compound under typical experimental conditions?

A5: While specific stability studies for this compound are not widely published, we can infer its stability based on the chemical nature of its functional groups.

  • Thermal Stability: The compound is a solid with a relatively high melting point, suggesting good thermal stability under normal laboratory conditions. Avoid excessive temperatures during reactions unless necessary, and always monitor for signs of decomposition (e.g., color change).

  • pH Stability:

    • Acidic Conditions: The molecule is expected to be stable in acidic conditions. The carboxylic acid will be protonated, and the other functional groups (chloro, methylsulfonyl) are generally stable to acid.

    • Basic Conditions: In the presence of a base, the carboxylic acid will be deprotonated to form the corresponding carboxylate salt. The compound should be stable in moderately basic conditions. However, strong bases and high temperatures could potentially lead to nucleophilic aromatic substitution of the chloride, although this is generally a slow process.

  • Photostability: As with many aromatic compounds, prolonged exposure to high-intensity light (especially UV) could potentially lead to degradation. It is good practice to store the compound in an amber vial or protected from light. For critical applications, a photostability study can be conducted by exposing a solution to a controlled light source and monitoring its purity over time by HPLC.

Section 4: Troubleshooting Experimental Challenges

This section is dedicated to addressing specific problems you might encounter when using this compound in your experiments, with a focus on its common application in amide bond formation.

Q6: I am using this compound in an amide coupling reaction and getting low yields. What could be the cause?

A6: Low yields in amide coupling reactions are a common issue. The increased acidity of this compound due to its electron-withdrawing chloro and methylsulfonyl groups can influence the reaction. Here is a troubleshooting guide to help you diagnose and resolve the problem.

Troubleshooting Guide: Low Yield in Amide Coupling Reactions

Problem: Low or no formation of the desired amide product.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Amide Yield cause1 Inefficient Carboxylic Acid Activation start->cause1 cause2 Poor Nucleophilicity of the Amine start->cause2 cause3 Side Reactions start->cause3 cause4 Sub-optimal Reaction Conditions start->cause4 sol1 Choose a more potent coupling reagent (e.g., HATU, COMU). Increase reaction time for activation step. Ensure anhydrous conditions. cause1->sol1 Address with: sol2 Use a non-nucleophilic base (e.g., DIPEA) in slight excess. Consider a more reactive amine if possible. cause2->sol2 Address with: sol3 Control temperature to minimize side product formation. Ensure slow addition of reagents. cause3->sol3 Address with: sol4 Screen different solvents (e.g., DMF, DCM, ACN). Optimize reaction temperature and time. cause4->sol4 Address with:

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Detailed Troubleshooting Steps:

  • Inefficient Carboxylic Acid Activation:

    • The Cause: The carboxylic acid must be activated to a more electrophilic species to react with the amine. If this activation is incomplete, the reaction will not proceed efficiently.

    • The Solution:

      • Choice of Coupling Reagent: For an electron-deficient benzoic acid like this one, a standard carbodiimide reagent (e.g., DCC, EDC) may be sluggish. Consider using a more potent uronium- or phosphonium-based coupling reagent such as HATU, HBTU, or PyBOP. These reagents often lead to faster and cleaner reactions.

      • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can hydrolyze the activated intermediate.

  • Poor Nucleophilicity of the Amine or Acid-Base Neutralization:

    • The Cause: The amine may not be sufficiently nucleophilic to attack the activated carboxylic acid. Additionally, the acidic proton of the carboxylic acid can be neutralized by the amine, forming a salt and rendering the amine non-nucleophilic.

    • The Solution:

      • Use of a Non-Nucleophilic Base: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. This base will neutralize the in-situ generated acid (e.g., HCl from the coupling reagent) and prevent the protonation of your amine nucleophile.

      • Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.

  • Side Reactions:

    • The Cause: The activated carboxylic acid is a reactive intermediate that can undergo side reactions, such as the formation of an N-acylurea byproduct with carbodiimide reagents.

    • The Solution:

      • Additives: Including additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and improve yields by forming a more stable activated ester intermediate.

      • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often minimize the formation of side products.

  • Sub-optimal Reaction Conditions:

    • The Cause: The choice of solvent, temperature, and reaction time can all significantly impact the reaction outcome.

    • The Solution:

      • Solvent Screening: If the reaction is sluggish in a common solvent like dichloromethane (DCM), consider switching to a more polar aprotic solvent like DMF or acetonitrile (ACN).

      • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Experimental Protocol: General Procedure for Amide Coupling

Objective: To synthesize an amide from this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • Coupling reagent (e.g., HATU, 1.1 eq)

  • Non-nucleophilic base (e.g., DIPEA, 2.0 eq)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling reagent (HATU) and the non-nucleophilic base (DIPEA) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 5: Purification and Analysis

Proper purification and analysis are essential to ensure the quality of your final product. This section provides guidance on these final steps.

Q7: What is the best way to purify this compound?

A7: Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The key to a successful recrystallization is selecting an appropriate solvent system.

Solvent Selection for Recrystallization:

A good recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Promising Single Solvents: Based on its polarity, solvents like ethanol, methanol, or isopropanol are good starting points. Water could also be effective, especially for removing less polar impurities.

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed. Common combinations include ethanol/water, acetone/hexane, or ethyl acetate/hexane.

Experimental Protocol: Recrystallization

Objective: To purify crude this compound.

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Gradually add more hot solvent until the solid just dissolves completely.

  • If colored impurities are present, you can add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was used, perform a hot gravity filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal recovery.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Q8: How can I analyze the purity of my this compound?

A8: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of organic compounds.

Proposed HPLC Method:

While a validated method is not publicly available, the following conditions provide a good starting point for method development.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for this type of aromatic compound.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) is recommended. The acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

  • Detection: The aromatic ring provides a chromophore, allowing for UV detection. A wavelength of around 240-254 nm should be appropriate.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

References

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). PMC - NIH. [Link]
  • Why are ortho substituted benzoic acids more acidic?. (2016). Quora. [Link]
  • CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. (2024). YouTube. [Link]
  • Acidity of Substituted Benzoic Acids. (2023). Chemistry LibreTexts. [Link]
  • Acidic strength of para substituted benzoic acids. (2015). Chemistry Stack Exchange. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
  • Benzoic acid, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-, methyl ester SDS. LookChem. [Link]
  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC. [Link]
  • The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enol
  • Recrystallization is the most common method for purifying solid compoun. University of Massachusetts Amherst. [Link]
  • Could anyone tell me if an amide would still be an activator if the benzene was directly bonded to the carbonyl carbon. Wouldn't the carbonyl carbon have a partial positive charge that'd make it electron withdrawing?. (2020). Reddit. [Link]
  • Effects of Groups on Acidity of Benzoic Acid III. (2016). YouTube. [Link]
  • Principles of Drug Action 1, Spring 2005, Amides. University of the Sciences in Philadelphia. [Link]
  • This compound. PubChem. [Link]
  • Recrystallization of Benzoic Acid. University of California, Irvine. [Link]
  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (2021).
  • The solubility of benzoic acid in seven solvents..
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  • EFFECT OF ELECTRON WITHDRAWING & ELECTRON RELEASING GROUP ON ACIDIC STRENGTH IN AROM
  • Recrystallization 2. University of Massachusetts Amherst. [Link]

Technical Support Center: Synthesis and Byproduct Analysis of 3-Chloro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 3-Chloro-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot issues encountered during the synthesis and purification of this important chemical intermediate. Our focus is on providing practical, experience-driven advice to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Troubleshooting

Q1: What are the most common synthetic routes to this compound, and what are the key advantages and disadvantages of each?

A1: There are two primary synthetic routes for this compound:

  • Route A: Oxidation of 3-Chloro-4-(methylthio)toluene followed by oxidation to the sulfone and then to the benzoic acid. This is a multi-step process that offers good control over the introduction of the functional groups.

  • Route B: Chlorosulfonation of 3-chlorotoluene followed by methylation and oxidation. This route can be more direct but may lead to isomeric impurities that are difficult to separate.[1][2][3]

The choice of route often depends on the available starting materials and the desired purity profile of the final product.

Q2: I am seeing a low yield in my oxidation of 3-chloro-4-(methylsulfonyl)toluene. What are the likely causes and how can I improve it?

A2: Low yields in this oxidation step are often due to incomplete reaction or the formation of byproducts. Here are some common causes and troubleshooting steps:

  • Insufficient Oxidant: Ensure that a sufficient molar excess of the oxidizing agent (e.g., potassium permanganate, nitric acid) is used.[4] The reaction stoichiometry should be carefully calculated.

  • Reaction Temperature: The oxidation of the methyl group requires elevated temperatures. However, excessively high temperatures can lead to decarboxylation or other side reactions. Monitor and optimize the reaction temperature carefully.

  • Incomplete Oxidation: The oxidation may stop at the alcohol or aldehyde stage. You can analyze your crude product by GC-MS or HPLC to check for the presence of 3-chloro-4-(methylsulfonyl)benzyl alcohol or 3-chloro-4-(methylsulfonyl)benzaldehyde. If these are present, consider increasing the reaction time or the amount of oxidant.

  • Catalyst Deactivation: If using a catalyst, ensure it is not poisoned by impurities in the starting material or solvent.

Q3: My final product after synthesis via the haloform reaction is showing multiple spots on TLC. What are the potential byproducts?

A3: The haloform reaction on an acetophenone precursor can lead to several byproducts if not driven to completion:

  • Incompletely Halogenated Ketones: Di- and mono-halogenated acetophenone derivatives can remain if the reaction time or the amount of halogenating agent is insufficient.

  • Starting Material: Unreacted 3-chloro-4-(methylsulfonyl)acetophenone may be present.

  • Side-chain Halogenation: Although less common for aromatic ketones, some minor side-chain halogenation at other positions could occur.

These byproducts can typically be identified by LC-MS or GC-MS analysis.

Byproduct Identification & Analysis

Q4: What is the best analytical technique to assess the purity of my this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable and widely used method for determining the purity of this compound.[5] A reversed-phase C18 column is typically effective. This technique allows for the separation and quantification of the main component from its impurities.

Q5: I suspect I have isomeric impurities in my product. How can I confirm this?

A5: Isomeric impurities, such as 2-chloro-4-(methylsulfonyl)benzoic acid or 4-chloro-3-(methylsulfonyl)benzoic acid, can be challenging to separate and identify. A combination of analytical techniques is recommended:

  • HPLC: A well-developed HPLC method with a high-resolution column may be able to separate the isomers.

  • LC-MS/MS: This technique can provide information about the molecular weight of the impurities and their fragmentation patterns, which can help in identifying the isomeric structure.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can distinguish between different isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons.

Q6: How can I remove water-soluble byproducts from my final product?

A6: Water-soluble byproducts, such as inorganic salts from the workup or any sulfonic acid hydrolysis products, can be removed by washing the crude product with cold water. Since this compound has low solubility in cold water, this is an effective purification step. Ensure the product is thoroughly dried after washing to remove residual moisture.

Troubleshooting Guides

Guide 1: Dealing with Incomplete Oxidation in the Toluene Oxidation Route

Problem: The final product shows the presence of 3-chloro-4-(methylsulfonyl)benzaldehyde or the corresponding benzyl alcohol.

Causality: The oxidation of the methyl group to a carboxylic acid is a stepwise process. Insufficient reaction time, temperature, or oxidant concentration can lead to the accumulation of these intermediates.

Troubleshooting Protocol:

  • Reaction Monitoring:

    • Take aliquots from the reaction mixture at regular intervals.

    • Quench the aliquot and extract with a suitable organic solvent.

    • Analyze the organic layer by TLC or GC-MS to monitor the disappearance of the starting material and intermediates and the appearance of the product.

  • Optimization of Reaction Conditions:

    • Increase Reaction Time: If intermediates are still present, extend the reaction time.

    • Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress. Be cautious of potential side reactions at higher temperatures.

    • Increase Oxidant Concentration: Add an additional portion of the oxidizing agent. It is often beneficial to add the oxidant in portions to maintain a steady concentration throughout the reaction.

Data Presentation:

ParameterCondition 1 (Low Yield)Condition 2 (Optimized)
Reaction Time4 hours8 hours
Temperature80 °C90 °C
Molar ratio (Oxidant:Substrate)3:14:1
Yield of Benzoic Acid 65% >90%
Intermediate Aldehyde 15% <1%
Guide 2: Identifying and Removing Isomeric Byproducts

Problem: The final product is suspected to contain isomeric impurities, which co-elute with the main peak in HPLC under standard conditions.

Causality: The chlorination or sulfonation steps in the synthesis can sometimes lack complete regioselectivity, leading to the formation of isomers.

Troubleshooting Protocol:

  • Analytical Method Development:

    • Column Screening: Test different HPLC columns (e.g., C18, Phenyl-Hexyl, Cyano) to find a stationary phase that provides better selectivity for the isomers.

    • Mobile Phase Optimization: Vary the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase. A change in pH can alter the ionization state of the benzoic acid and its isomers, potentially improving separation.

    • Gradient Optimization: Employ a shallow gradient to enhance the resolution between closely eluting peaks.

  • Purification:

    • Recrystallization: Carefully select a solvent system for recrystallization. A mixture of solvents is often more effective than a single solvent for separating isomers. Perform slow cooling to encourage the formation of pure crystals.

    • Preparative HPLC: If the isomeric impurities cannot be removed by recrystallization, preparative HPLC is a viable but more resource-intensive option.

Experimental Protocol: HPLC Method for Isomer Separation

  • Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 20-80% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 230 nm and 254 nm

  • Column Temperature: 35 °C

Visualizations

Reaction Pathways

cluster_0 Route A: Oxidation Pathway cluster_1 Route B: Haloform Reaction Pathway 3-Chloro-4-(methylthio)toluene 3-Chloro-4-(methylthio)toluene 3-Chloro-4-(methylsulfonyl)toluene 3-Chloro-4-(methylsulfonyl)toluene 3-Chloro-4-(methylthio)toluene->3-Chloro-4-(methylsulfonyl)toluene Oxidation (e.g., H2O2) 3-Chloro-4-(methylsulfonyl)benzaldehyde 3-Chloro-4-(methylsulfonyl)benzaldehyde 3-Chloro-4-(methylsulfonyl)toluene->3-Chloro-4-(methylsulfonyl)benzaldehyde Partial Oxidation 3-Chloro-4-(methylsulfonyl)benzoic_acid 3-Chloro-4-(methylsulfonyl)benzoic_acid 3-Chloro-4-(methylsulfonyl)toluene->3-Chloro-4-(methylsulfonyl)benzoic_acid Direct Oxidation 3-Chloro-4-(methylsulfonyl)benzaldehyde->3-Chloro-4-(methylsulfonyl)benzoic_acid Oxidation (e.g., KMnO4) 3-Chloro-4-(methylsulfonyl)acetophenone 3-Chloro-4-(methylsulfonyl)acetophenone Trihalo-intermediate Trihalo-intermediate 3-Chloro-4-(methylsulfonyl)acetophenone->Trihalo-intermediate Halogenation (e.g., NaOCl) Trihalo-intermediate->3-Chloro-4-(methylsulfonyl)benzoic_acid Hydrolysis Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Initial Purity Check Purification Purification TLC Analysis->Purification Impurities Detected HPLC Analysis HPLC Analysis Purification->HPLC Analysis Purity & Quantification Pure Product (>98%) Pure Product (>98%) HPLC Analysis->Pure Product (>98%) Meets Specification Further Purification Further Purification HPLC Analysis->Further Purification Impurity >0.1% Structural Confirmation Structural Confirmation HPLC Analysis->Structural Confirmation Unknown Peak Further Purification->HPLC Analysis LC-MS LC-MS Structural Confirmation->LC-MS NMR NMR Structural Confirmation->NMR GC-MS GC-MS Structural Confirmation->GC-MS

Caption: Analytical workflow for purity assessment.

References

  • Taylor & Francis. (2019). Chlorotoluene – Knowledge and References. In James G. Speight, Handbook of Petrochemical Processes.
  • Wikipedia. (n.d.). Chlorotoluene.
  • YouTube. (2022, January 24). MCQ-163, Reactions on 3-Chlorotoluene by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules).
  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.

Sources

Technical Support Center: Synthesis of 3-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of this important compound. Our focus is on providing robust and reliable protocols, with a special emphasis on alternative and greener catalytic systems to move beyond traditional, harsher oxidation methods.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a critical process in the development of various pharmaceuticals. The key transformation is the oxidation of the thioether precursor, 3-chloro-4-(methylthio)benzoic acid, to the corresponding sulfone.

While effective, traditional oxidation methods often rely on stoichiometric amounts of harsh oxidants like nitric acid or permanganates, which can lead to significant safety concerns, environmentally hazardous byproducts, and difficulties in achieving high selectivity. Over-oxidation to unwanted side products or reactions with the sensitive chloro and carboxylic acid functionalities are common hurdles. This guide explores modern, catalytic alternatives that offer improved selectivity, safety, and environmental performance.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing this compound?

A1: The primary side reaction is the formation of the corresponding sulfoxide, 3-chloro-4-(methylsulfinyl)benzoic acid, as an intermediate. If the reaction is not driven to completion, this can be a significant impurity. Another potential side reaction, especially with aggressive oxidants or high temperatures, is the oxidative degradation of the aromatic ring or decarboxylation. With certain reagents, electrophilic substitution on the aromatic ring is also a possibility, though less common under typical oxidation conditions.

Q2: My reaction stalls, and I have a mixture of starting material, sulfoxide, and the desired sulfone. What should I do?

A2: This is a common issue and can often be resolved by:

  • Increasing the amount of oxidant: The initial amount of oxidant may have been consumed. A stepwise addition of more oxidant can help drive the reaction to completion.

  • Extending the reaction time: Some catalytic systems require longer reaction times to achieve full conversion.

  • Increasing the reaction temperature: Cautiously increasing the temperature can enhance the reaction rate. However, be mindful of potential side reactions.

  • Checking catalyst activity: If using a heterogeneous catalyst, ensure it has not been poisoned or deactivated. It may need to be filtered and replaced, or a fresh batch used.

Q3: Why is hydrogen peroxide a preferred oxidant in many alternative catalytic systems?

A3: Hydrogen peroxide (H₂O₂) is considered a "green" oxidant because its only byproduct is water.[1] It is also relatively inexpensive and readily available. When paired with an appropriate catalyst, H₂O₂ can be highly effective and selective for the oxidation of sulfides to sulfones.[2][3]

Q4: Can I use the same catalyst to selectively produce the sulfoxide instead of the sulfone?

A4: Yes, in many cases, the selective formation of the sulfoxide is possible by carefully controlling the stoichiometry of the oxidant.[1] Using approximately one equivalent of the oxidant will generally favor the formation of the sulfoxide. Some catalytic systems also show a higher intrinsic selectivity for sulfoxide formation.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solutions
Low Yield of Sulfone 1. Incomplete reaction (see FAQ 2).2. Over-oxidation and degradation of the product.3. Catalyst deactivation.4. Poor quality of starting material or reagents.1. Optimize reaction time, temperature, and oxidant stoichiometry.2. Use a more selective catalyst; avoid excessively high temperatures.3. For heterogeneous catalysts, consider regeneration or using a fresh batch. For homogeneous catalysts, ensure no interfering impurities are present.4. Verify the purity of the starting thioether and the concentration of the oxidant (e.g., titrate H₂O₂).
Formation of Insoluble Byproducts 1. Polymerization of starting material or product under harsh conditions.2. Precipitation of catalyst or metal salts.1. Employ milder reaction conditions.2. Ensure the catalyst is fully dissolved (if homogeneous) or properly dispersed (if heterogeneous). Check for compatibility of all reagents.
Difficulty in Product Isolation/Purification 1. Presence of the sulfoxide intermediate, which may have similar solubility.2. Residual catalyst contaminating the product.3. The product is an oil and fails to crystallize.1. Drive the reaction to completion to consume the sulfoxide. Chromatographic separation may be necessary if this is not possible.2. If using a heterogeneous catalyst, ensure complete filtration. For homogeneous catalysts, an appropriate workup to remove the catalyst is needed (e.g., extraction, precipitation).3. Ensure all solvent is removed. Try recrystallization from a different solvent system or trituration with a non-polar solvent to induce solidification.
Inconsistent Reaction Times or Yields 1. Variable concentration or quality of hydrogen peroxide.2. Presence of trace metal impurities that can decompose H₂O₂.3. Inefficient stirring in a heterogeneous reaction.1. Standardize the H₂O₂ solution by titration before each use.2. Use high-purity solvents and reagents. Glassware should be scrupulously clean.3. Ensure vigorous and efficient stirring to maximize contact between phases in a heterogeneous system.

Alternative Catalytic Systems: Protocols and Mechanisms

Here we present detailed protocols for three robust and greener alternative catalytic systems for the synthesis of this compound.

Tungstate-Catalyzed Oxidation with Hydrogen Peroxide under Phase-Transfer Catalysis

Expertise & Experience: This system is highly efficient and utilizes inexpensive and low-toxicity reagents. The use of a phase-transfer catalyst (PTC) is crucial for bringing the tungstate and peroxide into the organic phase where the thioether is dissolved, accelerating the reaction.[6][7] The active catalytic species is a peroxotungstate complex.[2][8]

Experimental Workflow:

Vanadium Catalytic Cycle V_cat V(V) Catalyst (e.g., VO(acac)2) V_peroxo Vanadium-Peroxo Complex V_cat->V_peroxo + H2O2 - H2O V_peroxo->V_cat + R-S-CH3 - R-SO-CH3 V_peroxo->V_cat + R-SO-CH3 - R-SO2-CH3 Thioether R-S-CH3 (Substrate) Sulfoxide R-SO-CH3 (Intermediate) Sulfone R-SO2-CH3 (Product)

Caption: Simplified vanadium catalytic cycle for sulfoxidation.

Protocol:

  • Catalyst Preparation: In a reaction vessel, dissolve vanadyl acetylacetonate (VO(acac)₂) (0.01 eq) in a solvent such as ethanol or acetonitrile.

  • Reaction Initiation: Add the 3-chloro-4-(methylthio)benzoic acid (1.0 eq) to the catalyst solution and stir until dissolved.

  • Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (2.2 eq) dropwise to the reaction mixture, maintaining the temperature below 40 °C using an ice bath if necessary.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or HPLC. The reaction is typically complete within a few hours.

  • Work-up and Purification: Once the reaction is complete, quench the excess peroxide by adding a small amount of aqueous sodium sulfite solution. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization as described in the previous method.

Metal-Free Oxidation with Urea-Hydrogen Peroxide and Phthalic Anhydride

Expertise & Experience: This method avoids the use of any metal catalysts, which can be advantageous in pharmaceutical synthesis to prevent metal contamination in the final product. The system generates an in-situ peroxy acid from the reaction of phthalic anhydride and urea-hydrogen peroxide, which is the active oxidizing agent. [9]This is a greener and safer alternative to using pre-formed, potentially explosive peroxy acids.

Protocol:

  • Reaction Setup: In a flask, suspend 3-chloro-4-(methylthio)benzoic acid (1.0 eq) and phthalic anhydride (1.5 eq) in ethyl acetate.

  • Oxidant Addition: Add urea-hydrogen peroxide complex (UHP) (2.5 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 12-24 hours. Monitor by TLC or HPLC.

  • Work-up: After completion, filter the reaction mixture to remove any solids.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution to remove phthalic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Recrystallization: Recrystallize the crude product as previously described to obtain pure this compound.

Comparative Data of Catalytic Systems

Catalyst SystemTypical Catalyst LoadingOxidantTemperatureAdvantagesDisadvantages
Na₂WO₄ / PTC 1-2 mol%H₂O₂60-70 °CInexpensive, high yield, robust.Requires heating, biphasic system needs vigorous stirring.
VO(acac)₂ 1-5 mol%H₂O₂Room Temp.Mild conditions, fast reaction. [10]Potential for vanadium contamination.
UHP / Phthalic Anhydride (Stoichiometric reagents)UHPRoom Temp.Metal-free, simple work-up. [9]Slower reaction times, uses stoichiometric reagents.

References

  • Highly efficient oxidation of sulfides with hydrogen peroxide catalyzed by [SeO4{WO(O2)
  • Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems - Frontiers in Chemistry
  • Bifunctional Ionic Liquid Catalyst Containing Sulfoacid Group and Hexafluorotitanate for Room Temperature Sulfoxidation of Sulfides to Sulfoxides Using Hydrogen Peroxide - ACS C
  • Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase C
  • Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxid
  • Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxid
  • Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst | Request PDF - ResearchG
  • Imidazolium-based ionic liquid functionalized chiral metal–organic framework as an efficient catalyst for asymmetric catalytic sulfoxid
  • Periodic Trends and Fluxionality Effects on Transition Metal Catalyzed Sulfoxid
  • Chiral Sulfoxide Synthesis via Vanadium- Catalyzed Oxidation of Sulfides - Organic Chemistry Portal
  • Enantioselectivity in Vanadium-Dependent Haloperoxidases of Different Marine Sources for Sulfide Oxid
  • Periodic Trends and Fluxionality Effects on Transition Metal Catalyzed Sulfoxid
  • Mechanisms of Sulfoxidation and Epoxidation Mediated by Iron(III)-Iodosylbenzene Adduct - NIH
  • Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides - Organic Chemistry Portal
  • Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium−Salan System - The Journal of Organic Chemistry
  • Oxidation of sulfides to sulfoxides mediated by ionic liquids | Request PDF - ResearchG
  • Enantioselectivity in Vanadium-Dependent Haloperoxidases of Different Marine Sources for Sulfide Oxid
  • Oxidation of thiols with hydrogen peroxide under phase transfer catalysis conditions - ResearchG
  • (PDF)
  • Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions - Taylor & Francis Online
  • A Green Method for the Synthesis of Sulfones
  • Method for preparing sulfone by catalytic oxidation of thioether - Google P
  • Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties - ScienceDirect
  • Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org
  • Sustainable Oxidations under Phase-Transfer Catalysis Conditions | Request PDF - ResearchG
  • Thioether oxidation with tert-butyl hydroperoxide catalysed by Zr(iv)-substituted polyoxometalates - Dalton Transactions (RSC Publishing)
  • Sustainable Synthesis of Vinyl Sulfones Using Copper C
  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC - NIH
  • Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides
  • New Catalysts for the Oxidation of Sulfides to Sulfones with Hydrogen Peroxide - The Journal of Organic Chemistry

Sources

Technical Support Center: Reaction Monitoring for 3-Chloro-4-(methylsulfonyl)benzoic acid by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request, which is to create a technical support center with troubleshooting guides and FAQs for monitoring "3-Chloro-4-(methylsulfonyl)benzoic acid" reactions by TLC. The response will be structured as a comprehensive guide from the perspective of a Senior Application Scientist, incorporating scientific expertise, detailed protocols, troubleshooting, data tables, and Graphviz diagrams, all supported by citations and a final reference list.

Welcome to the dedicated technical support guide for monitoring reactions involving this compound. This document provides in-depth, field-tested advice, troubleshooting guides, and validated protocols to ensure you can reliably track your reaction's progress using Thin-Layer Chromatography (TLC).

The unique structure of this compound—possessing a strongly acidic carboxylic acid group, an electron-withdrawing sulfonyl group, and a chloro substituent—presents specific challenges for TLC analysis. Its high polarity and acidity can lead to common issues like streaking and poor separation if not addressed correctly. This guide is designed to help you overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when setting up a TLC system for this compound.

Q1: What is the best starting mobile phase (eluent) for analyzing this compound?

A1: Due to the high polarity of the starting material, a relatively polar mobile phase is required to achieve an optimal retention factor (Rf) between 0.2 and 0.4.

  • Recommended Starting Point: A 70:30:1 mixture of Ethyl Acetate / Hexanes / Acetic Acid is an excellent starting point.

  • Causality: The ethyl acetate/hexanes ratio controls the overall polarity. The small amount of acetic acid is crucial; it protonates the silica gel surface's silanol groups and suppresses the deprotonation of your carboxylic acid starting material. This minimizes strong ionic interactions that cause spots to "streak" up the plate, resulting in sharp, well-defined spots.

Q2: My starting material spot is not moving off the baseline (Rf ≈ 0). What should I do?

A2: An Rf of zero indicates the mobile phase is not polar enough to move the highly polar analyte up the plate. You need to increase the eluent's polarity.

  • Solution: Increase the proportion of the more polar solvent. For a Hexane/Ethyl Acetate system, increase the percentage of Ethyl Acetate. If you are already using 100% Ethyl Acetate, consider switching to a more polar solvent system, such as Dichloromethane / Methanol (e.g., 95:5), again with a small addition of acetic acid.

Q3: How do I visualize the spots on the TLC plate? The starting material and product are both white solids.

A3: this compound contains a benzene ring, making it inherently UV-active.

  • Primary Method (Non-destructive): Use a TLC plate with a fluorescent indicator (e.g., F254). View the dried plate under a UV lamp at 254 nm. The spots will appear as dark purple or black circles against a green fluorescent background.

  • Secondary Method (Destructive Staining): If UV visualization is not sensitive enough or if your product is not UV-active, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice. It reacts with functional groups that can be oxidized. While the sulfonyl group is stable, the aromatic ring and other potential functional groups on your product may react, appearing as yellow/brown spots on a purple background.

Q4: I see significant streaking from my starting material spot. How can I fix this?

A4: Streaking is the most common issue with acidic compounds on standard silica gel plates. It is caused by the ionization of the carboxylic acid and its strong interaction with the acidic silanol groups (Si-OH) on the silica surface.

  • Primary Solution: As mentioned in A1, add 0.5-1% acetic or formic acid to your mobile phase. This creates an acidic environment that keeps your compound in its neutral, protonated form (-COOH), preventing strong ionic binding to the plate.

  • Alternative Solution: Use a different stationary phase. Reversed-phase TLC plates (e.g., C18-silica) are less prone to this issue, but this would require developing a completely new mobile phase system (e.g., Methanol/Water or Acetonitrile/Water).

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during TLC analysis.

Problem Likely Cause(s) Recommended Solution(s)
Spots are elongated or "comet-shaped." 1. Sample is too concentrated. 2. Incomplete drying of the spotting solvent. 3. Interaction with the stationary phase (acidity).1. Dilute your reaction sample before spotting it on the plate. 2. Ensure the spot is completely dry before placing the plate in the developing chamber. 3. Add 0.5-1% acetic acid to your eluent.
Rf values are inconsistent between runs. 1. Chamber not fully saturated with solvent vapor. 2. Solvent composition changed (evaporation). 3. Temperature fluctuations.1. Line the inside of the developing chamber with filter paper soaked in the eluent and allow it to sit for 5-10 minutes before running the plate. 2. Use fresh eluent for each run. Keep the chamber covered. 3. Run TLC in a location with a stable ambient temperature.
No separation between starting material and product. 1. Eluent polarity is incorrect (either too high or too low). 2. The product has a very similar polarity to the starting material.1. Run several TLCs with different solvent ratios (e.g., 90:10, 70:30, 50:50 Hex/EtOAc) to find the optimal separation. 2. Try a different solvent system with different selectivities (e.g., Dichloromethane/Methanol or Toluene/Acetone).
Reaction spot shows multiple, unexpected spots. 1. Formation of side products or impurities. 2. Decomposition of the compound on the silica plate.1. This is a valid result indicating a complex reaction mixture. Use this information to optimize your reaction conditions. 2. Spot the plate and run it immediately. Some compounds are sensitive to the acidic nature of silica gel.
Troubleshooting Workflow Diagram

This diagram outlines a logical flow for diagnosing TLC problems.

TLC_Troubleshooting cluster_streaking Spot Shape Issues cluster_separation Separation & Rf Issues cluster_result Validation start Problem Observed on TLC Plate streaking Streaking or Tailing? start->streaking rf_issue Poor Separation or Rf Out of 0.2-0.8 Range? start->rf_issue add_acid Add 0.5-1% Acetic Acid to Mobile Phase streaking->add_acid Yes dilute Dilute Sample add_acid->dilute resolved Problem Resolved? dilute->resolved adjust_polarity Adjust Mobile Phase Polarity (e.g., change Hex/EtOAc ratio) rf_issue->adjust_polarity Yes change_system Try New Solvent System (e.g., DCM/MeOH) adjust_polarity->change_system change_system->resolved resolved->start No, try another solution end_node Proceed with Reaction Analysis resolved->end_node Yes

Caption: A flowchart for diagnosing and resolving common TLC issues.

Part 3: Standard Operating Protocol (SOP)

This section provides a step-by-step guide for monitoring a hypothetical reaction where this compound is converted to its methyl ester.

Reaction: Esterification

  • Starting Material (SM): this compound (High polarity)

  • Product (P): Methyl 3-chloro-4-(methylsulfonyl)benzoate (Lower polarity)

Step 1: Preparation
  • Prepare the Eluent: In a fume hood, prepare 20 mL of the mobile phase: 13.8 mL Ethyl Acetate, 6.0 mL Hexanes, and 0.2 mL Glacial Acetic Acid (approx. 70:30:1 ratio).

  • Prepare the TLC Chamber: Pour the eluent into the chamber to a depth of ~0.5 cm. Line the chamber walls with a piece of filter paper, ensuring it is saturated with the eluent. Close the lid and let the chamber saturate for 5-10 minutes.

  • Prepare Samples:

    • Starting Material (SM): Dissolve a tiny amount (~1 mg) of the starting acid in 0.5 mL of a suitable solvent (e.g., Tetrahydrofuran or Ethyl Acetate).

    • Reaction Mixture (R): Withdraw a small aliquot (~5 µL) from your reaction vessel using a glass capillary and dilute it in ~0.5 mL of the same solvent.

Step 2: Spotting the TLC Plate
  • Using a pencil (never a pen), lightly draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.

  • Mark three lanes: 'SM' for the starting material, 'C' for a co-spot, and 'R' for the reaction mixture.

  • Using a capillary tube, carefully and briefly touch the end to the surface of the plate on the origin line in the appropriate lane. Aim for small, concentrated spots (1-2 mm in diameter).

  • For the co-spot 'C' lane, spot the starting material first, then carefully spot the reaction mixture directly on top of it.

  • Ensure the spots are completely dry before proceeding.

Step 3: Developing and Visualization
  • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the eluent level.

  • Close the chamber and allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Visualize the plate under a UV lamp (254 nm) and circle the observed spots with a pencil.

  • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) .

TLC Development Workflow

TLC_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis prep_eluent Prepare Eluent (e.g., 70:30:1 EtOAc/Hex/AcOH) prep_chamber Saturate Chamber prep_eluent->prep_chamber prep_sample Prepare SM & Rxn Samples prep_chamber->prep_sample spot_plate Spot Plate (SM, Co-spot, Rxn) prep_sample->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV 254 nm) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results (Assess Conversion) calculate_rf->interpret

Caption: A standard workflow for performing TLC analysis.

Interpreting the Results
  • Starting Material (SM) Lane: Should show one spot at a specific Rf (e.g., Rf = 0.3).

  • Reaction (R) Lane:

    • If the reaction is complete, you will only see a new spot for the product (P), which should be less polar and thus have a higher Rf (e.g., Rf = 0.6).

    • If the reaction is in progress, you will see both the SM spot (Rf=0.3) and the product spot (P) (Rf=0.6).

    • If the reaction has not started, the R lane will look identical to the SM lane.

  • Co-spot (C) Lane: This lane confirms the identity of the spots. The starting material spot in the 'R' lane should align perfectly with the spot in the 'SM' lane. If they are the same compound, they will appear as a single, merged spot in the 'C' lane.

Illustrative Data Table
CompoundFunctionalityExpected PolarityExample Mobile SystemExpected Rf
Starting Material Carboxylic Acid, SulfoneVery High70:30:1 EtOAc/Hex/AcOH~ 0.30
Methyl Ester Product Ester, SulfoneMedium-High70:30:1 EtOAc/Hex/AcOH~ 0.65
Amide Product Amide, SulfoneHigh95:5:1 DCM/MeOH/AcOH~ 0.40

References

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. John Wiley & Sons. (A classic text detailing the causes of streaking and the use of mobile phase additives to improve peak shape for acidic and basic compounds). URL: [Link]

Technical Support Center: Solvent Effects in Reactions of 3-Chloro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the experimental nuances of 3-Chloro-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in modulating reaction outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot common issues and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity, and how do solvents play a role?

A1: this compound possesses a unique combination of functional groups that dictate its reactivity profile. The benzene ring is electron-deficient due to the strong electron-withdrawing effects of both the carboxylic acid (-COOH) and the methylsulfonyl (-SO₂CH₃) groups. This electron deficiency is further amplified by the ortho- and para-directing chloro (-Cl) substituent.

The primary reaction of interest for this molecule is Nucleophilic Aromatic Substitution (SNAr) , where a nucleophile displaces the chloride. The electron-withdrawing groups are crucial as they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, which is often the rate-determining step.[1]

Solvent choice is paramount in SNAr reactions. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred because they can solvate the cationic counter-ion of the nucleophile, effectively "freeing" the nucleophile to attack the electron-deficient ring.[2][3] In contrast, polar protic solvents can solvate the nucleophile itself through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[2][4]

Q2: I am observing low yields in my nucleophilic substitution reaction. What are the likely causes related to the solvent?

A2: Low yields in SNAr reactions involving this compound can often be traced back to suboptimal solvent conditions. Here are the primary solvent-related factors to consider:

  • Incorrect Solvent Polarity: As discussed in Q1, using a non-polar or a polar protic solvent can significantly hinder the reaction rate. Ensure you are using a suitable polar aprotic solvent.

  • Presence of Water: Trace amounts of water in your reaction can have detrimental effects. Water can hydrolyze the starting material or react with strong bases, reducing the effectiveness of your nucleophile. It is crucial to use anhydrous solvents and dry glassware.

  • Poor Solubility: The starting material or the nucleophile may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates. It may be necessary to screen a variety of polar aprotic solvents to find one that provides adequate solubility for all reactants at the desired reaction temperature.

  • Solvent-Nucleophile Interaction: Highly reactive nucleophiles can be deactivated by certain solvents. For instance, very strong bases might react with or be stabilized by the solvent, diminishing their intended reactivity.[5]

Q3: How can I monitor the progress of my reaction involving this compound effectively?

A3: Real-time reaction monitoring is essential for optimizing reaction conditions and determining the endpoint. Here are two common and effective techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively monitoring the consumption of the starting material and the formation of the product.[6] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting material, product, and any potential byproducts. Spots can be visualized under UV light.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For more quantitative analysis, ¹H NMR spectroscopy is a powerful tool.[7][8] By taking aliquots from the reaction mixture at different time points, you can monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. This can provide valuable kinetic information.[7][8]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Explanation
No reaction or very slow reaction rate 1. Inappropriate solvent choice: Use of a non-polar or protic solvent.Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents will better solvate the cation of the nucleophile, increasing its reactivity.[2][3]
2. Low reaction temperature. Increase the reaction temperature. SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
3. Poor nucleophile. Consider using a stronger nucleophile. The rate of SNAr reactions is dependent on the strength of the nucleophile.
Formation of multiple products (byproducts) 1. Side reactions involving the carboxylic acid group. Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the nucleophilic substitution. The acidic proton of the carboxylic acid can interfere with basic nucleophiles.
2. Reaction with the solvent. In some cases, the solvent itself can act as a nucleophile, especially at high temperatures. Choose a less reactive solvent if this is suspected.
3. Over-reaction or degradation. Monitor the reaction closely using TLC or NMR to stop it once the starting material is consumed and before significant byproduct formation occurs.
Difficulty in product isolation/purification 1. Product is highly soluble in the reaction solvent. Perform a solvent exchange to a solvent in which the product is less soluble to facilitate precipitation or extraction.
2. Emulsion formation during aqueous workup. Add a small amount of brine (saturated NaCl solution) to break the emulsion. This increases the ionic strength of the aqueous phase.
3. Product co-elutes with starting material or byproducts during chromatography. Optimize the mobile phase for column chromatography. A systematic screening of solvent systems with different polarities is recommended.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a general guideline. The specific nucleophile, base, solvent, and temperature will need to be optimized for each specific reaction.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO) to dissolve the starting material.

  • Reagent Addition: Add the nucleophile (1.1-1.5 equivalents) and a suitable base (if required to deprotonate the nucleophile, 1.1-2.0 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or NMR.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a suitable aqueous solution.

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizing the Workflow

A typical experimental workflow for an SNAr reaction with this compound is outlined below.

experimental_workflow start Start: Dry Glassware & Inert Atmosphere reagents Add 3-Chloro-4- (methylsulfonyl)benzoic acid start->reagents solvent Add Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) reagents->solvent nucleophile Add Nucleophile & Base (if needed) solvent->nucleophile reaction Heat Reaction Mixture (e.g., 80-120 °C) nucleophile->reaction monitoring Monitor Progress (TLC / NMR) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench & Extract) monitoring->workup Complete purification Purify Product (Chromatography / Recrystallization) workup->purification end End: Characterized Product purification->end

Caption: SNAr Experimental Workflow.

Solvent Selection Guide

The choice of solvent can dramatically influence the outcome of your reaction. This table provides a summary of common solvents and their applicability to reactions with this compound.

Solvent Type Dielectric Constant (approx.) Suitability for SNAr Comments
Dimethyl sulfoxide (DMSO)Polar Aprotic47ExcellentHigh boiling point, can be difficult to remove. Excellent solvating power for a wide range of reactants.
N,N-Dimethylformamide (DMF)Polar Aprotic37ExcellentHigh boiling point, good solvating power. Can decompose at high temperatures.
Acetonitrile (MeCN)Polar Aprotic37GoodLower boiling point, easier to remove. May not be as effective for less reactive nucleophiles.
Tetrahydrofuran (THF)Polar Aprotic7.6ModerateLower polarity than DMF or DMSO. May be suitable for some reactions, but often slower.
Dichloromethane (DCM)Non-polar9.1PoorGenerally not suitable for SNAr reactions as it does not effectively stabilize the charged intermediate.
TolueneNon-polar2.4PoorNot suitable for SNAr reactions.
Methanol (MeOH)Polar Protic33PoorCan act as a nucleophile itself and will solvate and deactivate anionic nucleophiles.[2]
Water (H₂O)Polar Protic80PoorWill deactivate most nucleophiles and can lead to hydrolysis of the starting material.

References

  • LibreTexts. (2021, August 15). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
  • Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 38(4), 1594-1600. [Link]
  • Alarcón-Espósito, J., et al. (2016). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar. [Link]
  • Gao, Y., et al. (2018). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Ghiuș, C.-A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Goldsmith, M. R., et al. (2020). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
  • Chem-Space. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]
  • Google Patents. (2014). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • PubChem. (n.d.). This compound.
  • Domżał, B., et al. (2023). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
  • Google Patents. (2016). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Urbańczyk, M., et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Omega, 8(29), 26233–26241. [Link]
  • ResearchGate. (2015).
  • Google Patents. (2013). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Google Patents. (2015). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid.
  • Ashenhurst, J. (2023, October 2). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Professor Dave Explains. (2019, July 12).
  • Chemistry Stack Exchange. (2020, April 25).
  • ResearchGate. (2011). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]
  • Pearson. (n.d.). Nucleophilic Aromatic Substitution Practice Questions & Answers. Organic Chemistry. [Link]
  • ResearchGate. (2016). Solvent Effect on the Kinetics of Arylsulfonation of Benzhydrazide with 3-Nitrobenzenesulfonyl Chloride in Aqueous-Organic Solutions. [Link]

Sources

Temperature optimization for "3-Chloro-4-(methylsulfonyl)benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring both success and reproducibility in your work.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically involves the oxidation of a thioether precursor, 3-chloro-4-(methylthio)benzoic acid. While seemingly straightforward, this oxidation requires careful control of reaction parameters, particularly temperature, to achieve high yield and purity. The primary challenge lies in preventing over-oxidation or side reactions that can complicate purification and reduce the overall efficiency of the synthesis.

II. Troubleshooting Guide: Temperature Optimization and Common Issues

This section addresses specific problems you may encounter during the synthesis, with a focus on the critical role of temperature.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of this compound. What are the likely causes related to temperature?

Answer: A low yield is a common issue that can often be traced back to suboptimal temperature control at various stages of the reaction.

  • Inadequate Activation Energy: The oxidation of the thioether to the sulfone requires a certain amount of energy to proceed at an efficient rate. If the reaction temperature is too low, the reaction may be sluggish or stall completely, leading to a low conversion of the starting material.

  • Decomposition of Reagents or Product: Conversely, excessively high temperatures can lead to the decomposition of the starting material, the oxidizing agent, or the desired product itself. This is particularly relevant when using potent oxidizing agents.

  • Promotion of Side Reactions: Elevated temperatures can favor the formation of unwanted byproducts, consuming the starting material and reducing the yield of the target molecule.[1]

Troubleshooting Steps:

  • Verify Initial Thioether Presence: Before starting the oxidation, confirm the purity and presence of the 3-chloro-4-(methylthio)benzoic acid starting material using an appropriate analytical technique (e.g., NMR, LC-MS).

  • Optimize Oxidation Temperature: The ideal temperature for the oxidation step is highly dependent on the chosen oxidizing agent.

    • For mild oxidants (e.g., Hydrogen Peroxide in Acetic Acid): Start the reaction at room temperature and monitor its progress. If the reaction is slow, a gentle increase in temperature to 40-50°C may be beneficial.[2]

    • For stronger oxidants (e.g., m-CPBA): It is often necessary to cool the reaction to 0°C before and during the addition of the oxidant to control the initial exotherm and prevent over-oxidation.[3]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time at a given temperature and prevent unnecessary heating that could lead to degradation.

Issue 2: Formation of Impurities, Particularly the Sulfoxide Intermediate

Question: My final product is contaminated with a significant amount of the corresponding sulfoxide (3-chloro-4-(methylsulfinyl)benzoic acid). How can I control the temperature to favor the formation of the sulfone?

Answer: The formation of the sulfoxide is a common intermediate in the oxidation of a thioether to a sulfone. Incomplete oxidation is the primary reason for its presence as an impurity.

  • Insufficient Reaction Temperature or Time: The oxidation of the sulfoxide to the sulfone requires a higher activation energy than the initial oxidation of the thioether to the sulfoxide. If the reaction temperature is too low or the reaction time is too short, the reaction may stop at the sulfoxide stage.

  • Stoichiometry of the Oxidizing Agent: While not directly a temperature issue, using an insufficient amount of the oxidizing agent will result in incomplete conversion to the sulfone.

Troubleshooting Steps:

  • Stepwise Temperature Increase: A common strategy is to perform the initial oxidation at a lower temperature (e.g., 0°C to room temperature) to form the sulfoxide, and then increase the temperature to drive the reaction to the sulfone.

  • Prolonged Reaction Time at a Moderate Temperature: Instead of significantly increasing the temperature, extending the reaction time at a moderate temperature (e.g., room temperature or slightly above) can allow for the complete conversion of the sulfoxide to the sulfone without promoting side reactions.

  • Ensure Sufficient Oxidant: Typically, at least two equivalents of the oxidizing agent are required for the complete conversion of the thioether to the sulfone.

Issue 3: Presence of Over-Oxidized or Ring-Modified Byproducts

Question: I am observing byproducts that suggest over-oxidation or other modifications to the aromatic ring. How is this related to temperature?

Answer: The formation of these types of byproducts is a clear indication that the reaction conditions, particularly temperature, are too harsh.

  • High Reaction Temperatures: Elevated temperatures can provide enough energy to overcome the activation barrier for undesired side reactions, such as electrophilic aromatic substitution or oxidation of other functional groups on the molecule.

  • Exothermic Reaction Runaway: The oxidation of thioethers can be highly exothermic. If the heat generated is not effectively dissipated, the internal reaction temperature can rise uncontrollably, leading to a cascade of side reactions.

Troubleshooting Steps:

  • Strict Temperature Control During Reagent Addition: For exothermic reactions, it is crucial to add the oxidizing agent slowly and portion-wise while maintaining a low temperature using an ice bath or other cooling system.[4]

  • Use of a Milder Oxidizing Agent: If over-oxidation persists even with careful temperature control, consider switching to a milder oxidizing agent that requires less stringent temperature management.

  • Optimize Solvent Choice: The solvent can play a role in heat dissipation. A solvent with a higher heat capacity can help to better control the reaction temperature.

Quantitative Data Summary
ParameterRecommended RangeRationale
Initial Reagent Mixing 0 - 5°CTo control the initial exotherm of the reaction.[4]
Oxidation to Sulfoxide 0°C - Room TemperatureFavors the formation of the intermediate sulfoxide.
Oxidation to Sulfone Room Temperature - 50°CProvides sufficient energy for the second oxidation step without promoting significant side reactions.
Quenching 0 - 5°CTo rapidly stop the reaction and prevent further oxidation or degradation.[4]

III. Experimental Protocol: A Validated Approach

This protocol provides a reliable method for the synthesis of this compound, incorporating best practices for temperature control.

Materials:
  • 3-chloro-4-(methylthio)benzoic acid

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Deionized Water

  • Ice

Procedure:
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-(methylthio)benzoic acid in glacial acetic acid.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5°C.

  • Oxidant Addition: Slowly add hydrogen peroxide (2.2 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gently warm the mixture to 40-50°C.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back down to 0-5°C in an ice bath. Slowly add cold deionized water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation dissolve Dissolve Thioether in Acetic Acid cool_initial Cool to 0-5°C dissolve->cool_initial add_h2o2 Add H2O2 (dropwise) Maintain <10°C cool_initial->add_h2o2 warm_rt Warm to Room Temp (Optional: 40-50°C) add_h2o2->warm_rt monitor Monitor by TLC warm_rt->monitor cool_final Cool to 0-5°C monitor->cool_final quench Quench with Cold H2O cool_final->quench filter_dry Filter and Dry quench->filter_dry

Caption: Workflow for the synthesis of this compound.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different oxidizing agent? A1: Yes, other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate can be used.[3] However, these reagents may require different solvents and more stringent temperature control due to their higher reactivity.

Q2: How do I know if my reaction is complete? A2: The most reliable method is to use Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material. The reaction is complete when the starting material spot is no longer visible.

Q3: What is the best way to purify the final product? A3: Recrystallization is often the most effective method for purifying this compound. A suitable solvent system can be determined through small-scale solubility tests.

Q4: My product is an oil instead of a solid. What should I do? A4: The product being an oil could indicate the presence of impurities or residual solvent. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. If that fails, purification by column chromatography may be necessary.

Q5: Are there any safety precautions I should be aware of? A5: Hydrogen peroxide and other oxidizing agents are corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The oxidation reaction can be exothermic, so proper temperature control is essential to prevent a runaway reaction.

Logical Relationship Diagram

G cluster_cause Cause cluster_effect Effect temp Reaction Temperature yield Product Yield temp->yield Directly Impacts purity Product Purity temp->purity Directly Impacts side_reactions Side Reactions temp->side_reactions Influences Rate decomposition Decomposition temp->decomposition Influences Rate side_reactions->yield Decreases side_reactions->purity Decreases decomposition->yield Decreases

Caption: The central role of temperature in the synthesis outcome.

V. References

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedures for "3-Chloro-4-(methylsulfonyl)benzoic acid" Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for "3-Chloro-4-(methylsulfonyl)benzoic acid" reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the work-up and purification of this important chemical intermediate. Our goal is to equip you with the knowledge to navigate common challenges and ensure the integrity of your experimental outcomes.

Introduction

This compound is a key building block in the synthesis of various compounds, particularly in the agrochemical and pharmaceutical industries.[1] Its successful synthesis and purification are critical for the quality of the final product. The work-up phase of a reaction involving this compound is pivotal for isolating the desired product in high purity and yield. This guide provides a structured approach to troubleshoot and optimize your work-up procedures.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the work-up of reactions involving this compound.

Q1: My reaction mixture is a complex slurry. What is the best initial step for work-up?

A1: For complex reaction mixtures, the initial step should be to quench the reaction appropriately. If the reaction was conducted under anhydrous conditions, a careful addition of water or an acidic aqueous solution can be a good starting point.[2] For reactions that result in a thick slurry, dilution with a suitable organic solvent in which your product is soluble can facilitate handling and subsequent extraction steps.

Q2: I am observing a low yield after extraction. What are the likely causes?

A2: Low yields after extraction can stem from several factors:

  • Incomplete Extraction: this compound is an acidic compound. To extract it efficiently from an organic layer, you should use an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to convert it into its water-soluble salt.[3][4][5][6] Ensure thorough mixing of the aqueous and organic layers to maximize this acid-base extraction. Multiple extractions with fresh aqueous base will improve recovery.[7]

  • Incorrect pH during Acidification: After extracting the product into the aqueous basic layer, it needs to be precipitated by acidification.[4][5] If the pH is not sufficiently acidic, the product will remain in its salt form and will not precipitate completely. Use a pH meter or pH paper to ensure the pH is low enough (typically pH 1-2) for complete precipitation.

  • Product Solubility: While the protonated form is less soluble in water, there might still be some loss to the aqueous phase. Cooling the acidified solution in an ice bath can help minimize this loss.[8]

Q3: My isolated product is impure. What are the common impurities and how can I remove them?

A3: Common impurities can include unreacted starting materials, byproducts, and residual solvents.

  • Unreacted Starting Materials: If the starting materials are neutral or basic, they will remain in the organic layer during the basic extraction of your acidic product.[4][5][7]

  • Byproducts: Side reactions can lead to various impurities. For instance, if a hydrolysis reaction was performed on an ester to yield the carboxylic acid, incomplete hydrolysis will leave unreacted ester in the organic phase.

  • Purification Techniques: Recrystallization is a highly effective method for purifying solid organic compounds.[9] Choosing the right solvent or solvent system is crucial for successful recrystallization.[10][11] Column chromatography can also be used for more challenging separations.[12]

Q4: I'm having trouble with the crystallization of my product. It's "oiling out" or not crystallizing at all. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid instead of a crystal upon cooling.[13]

  • To prevent oiling out: Try using a larger volume of the recrystallization solvent or switch to a solvent system where the product is less soluble at higher temperatures.[13]

  • If crystallization does not occur: The solution might not be saturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or slowly evaporating some of the solvent.[13] Cooling the solution to a lower temperature may also help.[13]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you might encounter during your experiments.

Problem: Emulsion Formation During Extraction

An emulsion is a stable mixture of two immiscible liquids, which can make layer separation difficult or impossible.

Potential Cause Troubleshooting Step Scientific Rationale
Vigorous Shaking Gently invert the separatory funnel multiple times instead of vigorous shaking.Reduces the mechanical energy that disperses the liquids into fine droplets, preventing stable emulsion formation.
Presence of Particulate Matter Filter the reaction mixture before extraction to remove any solid particles.Solid particles can act as surfactants, stabilizing the emulsion at the interface of the two liquid phases.
High Concentration of Solutes Dilute the organic and/or aqueous layers with more of the respective pure solvent.Decreasing the concentration of solutes can alter the interfacial tension and help break the emulsion.
"Salting Out" Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently mix.[3]The high ionic strength of the brine solution increases the polarity of the aqueous layer, forcing the organic molecules out and helping to break the emulsion.
Problem: Poor Crystal Quality or Low Purity After Recrystallization

The goal of recrystallization is to obtain a pure, crystalline solid. Poor quality crystals can trap impurities.

Potential Cause Troubleshooting Step Scientific Rationale
Crystallization Occurred Too Quickly Re-dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly at room temperature, followed by cooling in an ice bath.[13]Slow cooling allows for the ordered formation of a crystal lattice, which excludes impurities more effectively. Rapid cooling traps impurities within the growing crystals.[13]
Inappropriate Solvent Choice Select a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9] A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.[9]The significant difference in solubility at different temperatures is the driving force for crystallization and allows for high recovery of the pure compound.
Presence of Insoluble Impurities Perform a hot filtration of the saturated solution to remove any insoluble impurities before allowing the solution to cool.[9]Insoluble impurities can act as nucleation sites, leading to rapid and disordered crystal growth, which can trap other impurities.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Work-up

This protocol outlines a general procedure for isolating this compound from a reaction mixture in an organic solvent.

  • Quench the Reaction: If necessary, cool the reaction mixture to room temperature and quench any reactive reagents by slowly adding water or a dilute acid solution.

  • Dilute with Organic Solvent: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to ensure the product is fully dissolved.

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.

  • First Aqueous Wash (Optional): Wash the organic layer with water to remove any water-soluble byproducts.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the separatory funnel.[3][5] Stopper the funnel, and gently invert it several times, venting frequently to release any pressure buildup.[6]

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat Base Extraction: Repeat the base extraction (step 5 and 6) on the organic layer two more times with fresh aqueous base to ensure complete extraction of the acidic product. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any entrained neutral or basic impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the pH of the solution is approximately 1-2.[14] A white precipitate of this compound should form.

  • Isolate the Product: Collect the precipitated solid by vacuum filtration.

  • Wash the Product: Wash the filter cake with a small amount of cold water to remove any residual salts.

  • Dry the Product: Dry the purified solid in a vacuum oven to a constant weight.

Protocol 2: Recrystallization for Purification

This protocol provides a general method for recrystallizing this compound. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of aromatic acids include ethanol, methanol, or mixtures like ethanol/water.[11]

  • Choose a Solvent: Select a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolve the Crude Product: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Cool Further: Once crystals have started to form, place the flask in an ice bath to maximize the yield of the crystallized product.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash Crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the Crystals: Dry the purified crystals in a vacuum oven.

Visualizations

Workflow for Acid-Base Extraction

ExtractionWorkflow cluster_0 Reaction Mixture in Organic Solvent cluster_1 Extraction with Aqueous Base cluster_2 Aqueous Layer Processing cluster_3 Organic Layer ReactionMixture Reaction Mixture (Product, Impurities in Organic Solvent) AddBase Add Aqueous Base (e.g., NaHCO3) ReactionMixture->AddBase Separate1 Separate Layers AddBase->Separate1 AqueousLayer Aqueous Layer (Product as Salt) Separate1->AqueousLayer Product moves to aqueous phase OrganicLayer Organic Layer (Neutral/Basic Impurities) Separate1->OrganicLayer Impurities remain in organic phase Acidify Acidify (e.g., HCl) AqueousLayer->Acidify Precipitate Precipitate Formation Acidify->Precipitate Filter Filter and Dry Precipitate->Filter PureProduct Pure Product Filter->PureProduct Discard Discard or Process Separately OrganicLayer->Discard

Caption: General workflow for the acid-base extraction of this compound.

Troubleshooting Decision Tree for Low Yield

TroubleshootingYield Start Low Product Yield CheckExtraction Was extraction complete? Start->CheckExtraction CheckpH Was acidification complete? CheckExtraction->CheckpH Yes Action_RepeatExtraction Perform additional extractions with fresh base. CheckExtraction->Action_RepeatExtraction No CheckSolubility Is the product significantly soluble in the aqueous phase? CheckpH->CheckSolubility Yes Action_CheckpH Check pH of the aqueous layer after acidification. Add more acid if necessary. CheckpH->Action_CheckpH No Action_Cool Cool the acidified solution in an ice bath before filtration. CheckSolubility->Action_Cool Yes Action_Evaporate Partially evaporate the filtrate and re-cool to recover more product. Action_Cool->Action_Evaporate

Caption: Decision tree for troubleshooting low product yield during work-up.

Safety Precautions

It is important to note that derivatives of this compound, such as 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, have been identified as sensitizers that can cause occupational asthma, rhinitis, and urticaria.[15][16] Always handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.[17]

References

  • Acid-Base Extraction
  • Separation of Acidic, Basic and Neutral Compounds | Magritek
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES
  • Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5
  • Acid–base extraction - Wikipedia
  • 3.6F: Troubleshooting - Chemistry LibreTexts
  • Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester
  • Guide for crystalliz
  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester
  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | P
  • CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google P
  • 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid: a new cause of sensitiser induced occupational asthma, rhinitis and urticaria - PubMed
  • Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis - Benchchem
  • SOP: CRYSTALLIZ
  • (PDF) 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)
  • This compound | C8H7ClO4S | CID 53429596 - PubChem
  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid - PrepChem.com
  • Technical Support Center: Synthesis of 4-amino-N-methanesulfonylbenzamide - Benchchem
  • 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid - Benchchem
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P
  • EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google P
  • [methylsulphinyl]-2-phenyl-2,3-dihydro-1,3,4-thiadiazole and of (1R,2S)-3-acetyl-5-(S*)-
  • 3-Chloro-4-(methylsulfonyl)
  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google P
  • CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google P
  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid - Quick Company
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in W
  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - European P
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC - NIH
  • Which benzoyl chloride undergoes hydrolysis faster in w
  • JP2013095703A - Method for preparing chlorosulfonyl benzoyl chloride compound - Google P

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Technical Support Center: A Researcher's Guide to the Storage and Stability of 3-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-4-(methylsulfonyl)benzoic acid (CAS No. 1197193-45-5). This resource is designed for researchers, chemists, and drug development professionals who rely on the purity and stability of this key chemical intermediate. Improper storage can lead to decomposition, compromising experimental integrity, reproducibility, and timelines. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you maintain the quality of your reagents.

Section 1: Core Storage Protocols & Incompatibility Data

For experienced users requiring immediate information, the following table summarizes the essential storage conditions and known chemical incompatibilities for this compound. Adherence to these guidelines is the first line of defense against chemical degradation.

ParameterRecommendationRationale & Causality
Temperature Store in a cool location.Minimizes the rate of potential thermally-induced decomposition reactions, such as decarboxylation, though the compound is generally stable at room temperature.[1]
Atmosphere Store in a dry, well-ventilated area with the container tightly closed.[1][2][3]The primary concern is preventing moisture ingress. The sulfonyl and carboxylic acid groups can be hygroscopic, and moisture can facilitate hydrolytic degradation pathways. A tight seal prevents contamination from atmospheric components.
Light Store in the dark (e.g., in an amber vial or a cabinet).While not explicitly noted as highly photosensitive, protection from UV and high-intensity light is a standard best practice for complex organic molecules to prevent unforeseen photochemical reactions.
Inert Gas For long-term storage (>1 year), consider blanketing with Argon or Nitrogen.This displaces atmospheric oxygen and moisture, providing the most robust protection against oxidative and hydrolytic degradation, ensuring the highest purity for critical applications.
Incompatible Materials Strong oxidizing agents, strong bases, amines, strong reducing agents, strong acids.[4]These substances can directly react with the molecule. Strong bases and amines can deprotonate the carboxylic acid in a vigorous acid-base reaction or potentially engage in nucleophilic aromatic substitution. Strong acids could catalyze desulfonylation under harsh conditions.[5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common user queries with detailed explanations grounded in the chemical properties of the molecule.

Q1: I've just received a new bottle. What is the absolute first thing I should do?

The first action upon receiving a new reagent is to establish a system that prevents contamination of the bulk supply. Avoid repeatedly opening and closing the main stock bottle. We strongly recommend immediate aliquoting. This involves dividing the bulk powder into smaller, experiment-sized quantities in separate, appropriate vials. This practice ensures that any potential contamination from a single experiment does not compromise the entire stock. See Protocol 4.1 for a detailed aliquoting procedure.

Q2: How can I visually assess if my stored this compound might be degrading?

While not definitive, visual inspection is a crucial first step. A pure sample of this compound should be a white to off-white or light-yellow powder or crystalline solid.[6] Signs of potential degradation include:

  • Significant Color Change: A noticeable darkening to yellow, tan, or brown.

  • Change in Texture: The appearance of clumping, oiling out, or a "wet" look can indicate moisture absorption.

  • Odor: While the compound is listed as odorless, the development of sharp or acrid smells could indicate the formation of volatile decomposition products.[6]

Q3: My compound is poorly soluble in the solvent it previously dissolved in. Is this a sign of decomposition?

Yes, this is a very common and reliable indicator. Decomposition products are often polymeric, less polar, or have different intermolecular forces, leading to decreased solubility. If you observe that the compound no longer dissolves as expected in a solvent system where it was previously soluble, you should immediately proceed to the troubleshooting workflow.

Q4: What are the most likely chemical decomposition pathways during storage?

Based on the functional groups present—a carboxylic acid, an aryl chloride, and a methylsulfonyl group—the most probable degradation pathways under improper storage conditions (e.g., contamination with moisture or incompatible chemicals) are:

  • Reaction with Basic Contaminants: The carboxylic acid is acidic and will react with any basic contaminants. Amines and strong bases are explicitly listed as incompatible.[4] This is typically a simple acid-base neutralization but can be problematic if the resulting salt has different properties or if the base can induce further reactions.

  • Hydrolysis: In the presence of significant moisture, particularly if catalyzed by acidic or basic impurities, the molecule could be susceptible to slow hydrolysis, although this is less likely for the sulfonyl and chloride groups under typical storage conditions.

  • Thermal Decomposition: While stable under normal conditions, high heat can lead to the release of hazardous decomposition products like sulfur oxides and hydrogen chloride gas.[4][6]

It is crucial to note that the sulfonyl group (SO2) itself is generally very stable and requires harsh conditions (e.g., strong acid and heat) for cleavage from an aromatic ring.[5] Therefore, degradation is most likely to initiate at the more reactive carboxylic acid site or be caused by reactions with incompatible contaminants.

Section 3: Troubleshooting Guide for Suspected Decomposition

If you suspect your sample of this compound has degraded based on experimental failure, visual cues, or solubility issues, follow this logical workflow.

G Troubleshooting Workflow: Suspected Decomposition start Start: Suspected Decomposition (e.g., Failed Reaction, Visual Change) visual_check Step 1: Visual Inspection (Color, Texture) start->visual_check solubility_check Step 2: Solubility Test (In a known good solvent) visual_check->solubility_check Looks OK qc_check Step 3: Analytical QC (TLC, HPLC, or Melting Point) visual_check->qc_check Signs of Degradation solubility_check->qc_check Dissolves Correctly solubility_check->qc_check Poor Solubility decision Step 4: Decision qc_check->decision Data Acquired discard Result: Discard Compound (Procure new, validated stock) decision->discard Significant Impurity / Degradation purify Result: Consider Purification (Recrystallization) Advanced users only decision->purify Minor, Separable Impurity pass Result: Compound is Likely Viable (Investigate other experimental variables) decision->pass Purity Confirmed

Caption: Troubleshooting workflow for suspected compound degradation.

Step-by-Step Explanation:

  • Visual Inspection: As detailed in the FAQ, check for changes in color or texture. If significant changes are observed, confidence in the material should be low, and you should proceed with caution to analytical verification.

  • Solubility Test: Attempt to dissolve a small, accurately weighed amount of the compound in a solvent in which it is known to be soluble. Compare the result to a fresh sample or literature data. Poor solubility is a strong indicator of a problem.

  • Analytical QC:

    • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively assess purity. The appearance of multiple spots or streaking where there was previously a single spot indicates the presence of impurities or degradation products. See Protocol 4.2 for a suggested method.

    • High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis.[7][8] An HPLC chromatogram can quantify the purity of the main peak and reveal the presence of new peaks corresponding to degradation products.

    • Melting Point: A decreased and broadened melting point range compared to the reference value is a classic sign of impurity.

  • Decision: Based on the QC data, make an informed decision. If significant degradation is confirmed, the material should be discarded to avoid generating misleading experimental data. If a minor, separable impurity is detected, purification by recrystallization may be an option for experienced chemists.[9] If all checks pass, the compound is likely not the source of the experimental issue.

Section 4: Key Experimental Protocols

Protocol 4.1: Recommended Aliquoting and Storage Procedure

This protocol establishes a self-validating system to protect your bulk reagent supply.

Materials:

  • Primary stock bottle of this compound.

  • Multiple small (e.g., 1-4 mL) amber glass vials with PTFE-lined screw caps.

  • Spatula.

  • Analytical balance.

  • Labeling materials.

  • Inert gas (Argon or Nitrogen) source with a gentle delivery system (optional, for long-term storage).

Procedure:

  • Perform all work in a clean, dry, and low-humidity environment (a glove box is ideal but not essential if done quickly).

  • Label all small vials clearly with the compound name, CAS number, date of aliquoting, and the amount.

  • Briefly open the main stock bottle. Using a clean, dry spatula, transfer your desired amount of the compound (e.g., 20-50 mg) into each pre-labeled vial.

  • Work efficiently to minimize the exposure of the bulk material to the atmosphere.

  • (Optional) Gently flush the headspace of each small vial, and the main stock bottle, with a stream of inert gas.

  • Tightly seal all vials immediately. Use the PTFE-lined caps to ensure an inert and moisture-resistant seal.

  • Place the main stock bottle and all aliquots into a secondary container and store under the recommended conditions (cool, dry, dark).

  • For daily use, take only one small aliquot vial to the lab bench. Never return unused material to the original vial or the stock bottle.

Protocol 4.2: Quick Quality Control (QC) Check via Thin-Layer Chromatography (TLC)

This method provides a rapid, qualitative snapshot of compound purity.

Materials:

  • TLC plates (e.g., Silica Gel 60 F254).

  • Sample of this compound to be tested.

  • A reference sample of known good quality (if available).

  • TLC developing chamber.

  • Mobile Phase (Solvent System): A starting point could be a 70:30:1 mixture of Hexane:Ethyl Acetate:Acetic Acid. This may require optimization. The acetic acid is included to suppress the ionization of the carboxylic acid, preventing streaking.

  • Visualization method: UV lamp (254 nm).

Procedure:

  • Prepare a small amount of the mobile phase and pour it into the TLC chamber to a depth of ~0.5 cm. Close the chamber and allow the atmosphere to saturate for 5-10 minutes.

  • Dissolve a tiny amount (~1 mg) of your test sample in a suitable solvent (e.g., 0.5 mL of ethyl acetate or acetone). Do the same for your reference sample in a separate vial.

  • Using a capillary tube, carefully spot a small amount of each solution onto the baseline of the TLC plate. Keep the spots small and distinct.

  • Carefully place the TLC plate into the saturated chamber and close the lid.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp.

  • Interpretation: A pure compound should ideally show a single, well-defined spot. The presence of additional spots in the test sample lane, which are not present in the reference lane, indicates impurities or degradation.

References

  • LookChem. (n.d.). Benzoic acid, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-, methyl ester SDS.
  • Ka-ot, A., et al. (2023). Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. International Journal of Molecular Sciences, 24(13), 10831.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53429596, this compound.
  • Zaman, A., et al. (2021). Degradation pathway for 3-chlorobenzoic acid by Aeromonas hydrophila. ResearchGate.
  • International Journal of Creative Research Thoughts. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • ResearchGate. (2025, August 6). Sulfonylation of aromatic compounds with methyl p-toluenesulfonate as a sulfonylating precursor.
  • Ashenhurst, J. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry.
  • National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC.
  • Kuitunen, M. L., et al. (2022). Identification of acidic degradation products of chemical warfare agents by methylation with trimethylsilyldiazomethane and gas. Journal of Analytical Science and Technology, 13(1), 29.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735863, 2-Chloro-4-(methylsulfonyl)benzoic acid.
  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.
  • PubMed. (2008, May 16). Contribution of sulfonyl-aromatic and sulfonic acid-aromatic interactions in novel sulfonyl/sulfonic acid-embedded reversed phase materials.
  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14254476, 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid.
  • Ajithkumar, P. V., et al. (2000). Pathways for 3-chloro- and 4-chlorobenzoate degradation in Pseudomonas aeruginosa 3mT. Biodegradation, 11(2-3), 101–106.

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Validation & Comparative

A Comparative Analysis of 3-Chloro-4-(methylsulfonyl)benzoic Acid and 2-Chloro-4-(methylsulfonyl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the precise selection of building blocks is paramount to the successful synthesis of target molecules. Benzoic acid derivatives, in particular, serve as crucial scaffolds and intermediates. This guide provides an in-depth, objective comparison of two constitutional isomers: 3-Chloro-4-(methylsulfonyl)benzoic acid and 2-Chloro-4-(methylsulfonyl)benzoic acid. Understanding the nuanced differences in their physicochemical properties, spectral characteristics, and reactivity is essential for researchers in making informed decisions for their synthetic strategies.

Introduction to the Isomers

Both this compound (3-Cl-4-MSBA) and 2-Chloro-4-(methylsulfonyl)benzoic acid (2-Cl-4-MSBA) are substituted benzoic acid derivatives, each possessing a chloro and a methylsulfonyl group. Their shared molecular formula (C₈H₇ClO₄S) and molecular weight (234.66 g/mol ) belie the significant impact of the positional variation of the chloro substituent on their chemical behavior and potential applications.[1][2][3]

2-Chloro-4-(methylsulfonyl)benzoic acid is a well-documented intermediate in the production of agrochemicals, most notably the herbicide Sulcotrione.[3][4] It also finds utility in the pharmaceutical industry as a versatile intermediate for various synthetic applications.[5] In contrast, This compound is a less commercially prominent isomer, presenting unique opportunities for novel synthetic explorations where a different substitution pattern is required.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor shift of the chlorine atom from the 2-position to the 3-position on the benzoic acid ring results in discernible differences in the physicochemical properties of these isomers. These properties are critical in determining the appropriate reaction conditions, solvent systems, and purification methods.

PropertyThis compound2-Chloro-4-(methylsulfonyl)benzoic acidReferences
CAS Number 1197193-45-553250-83-2[2][3]
Molecular Formula C₈H₇ClO₄SC₈H₇ClO₄S[2][3]
Molecular Weight 234.66 g/mol 234.66 g/mol [2][3]
Melting Point Not available192-193 °C[4]
Boiling Point 455.3±45.0 °C (Predicted)454.8±45.0 °C (Predicted)[4][6]
Density 1.507±0.06 g/cm³ (Predicted)1.5±0.1 g/cm³[4][6]
pKa Not available2.09±0.25 (Predicted)[7]
Solubility Limited water solubility; soluble in organic solvents like methanol, ethanol, and DMSO.[5]Limited water solubility; soluble in organic solvents like methanol, ethanol, and DMSO.[5][5]

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectra of these isomers are expected to show distinct patterns in the aromatic region due to the different substitution patterns.

  • 2-Chloro-4-(methylsulfonyl)benzoic acid: The aromatic region would likely display a more complex splitting pattern due to the varied electronic environments of the three aromatic protons.

  • This compound: The aromatic protons would also exhibit a distinct set of signals, with chemical shifts influenced by the meta-position of the chlorine atom relative to the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will share characteristic peaks corresponding to the functional groups present:

  • O-H stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong absorption peak around 1700 cm⁻¹.

  • S=O stretch (Sulfone): Two strong absorption peaks, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • C-Cl stretch: An absorption in the fingerprint region, typically between 800-600 cm⁻¹.

Subtle shifts in the positions of these peaks can be expected due to the different electronic effects of the chlorine atom at the 2 and 3 positions.

Mass Spectrometry (MS)

The electron ionization mass spectra of both isomers would be expected to show a molecular ion peak (M⁺) at m/z 234 and an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. The fragmentation patterns, however, may differ, providing a means of distinguishing between the two isomers.

Synthesis and Reactivity

The synthetic routes to these isomers often start from different precursors to achieve the desired substitution pattern.

Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid

Several methods for the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid have been reported, often starting from 2-chloro-4-(chlorosulfonyl)benzoyl chloride or 2-chloro-4-methylsulfonyltoluene.[8][9] A common approach involves the oxidation of the methyl group of 2-chloro-4-methylsulfonyltoluene.

Synthesis of this compound

While specific, detailed synthetic procedures for this compound are less documented in readily available literature, a plausible route could involve the chlorination of 4-(methylsulfonyl)benzoic acid or the oxidation of a corresponding toluene derivative.

Experimental Protocols

General Protocol for the Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid from 2-chloro-4-(chlorosulfonyl)benzoyl chloride[8]

This protocol is based on a literature procedure and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2-chloro-4-(chlorosulfonyl)benzoyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium salt of chloroacetic acid

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Water

  • 100 mL round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask, add sodium sulfite (4.6 g, 37 mmol), sodium bicarbonate (12.3 g, 146 mmol), and water (40 mL).

  • Heat the resulting slurry to 75 °C with magnetic stirring.

  • Slowly add 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol) to the heated slurry.

  • Stir the reaction mixture at 75 °C for 2 hours.

  • Add the sodium salt of chloroacetic acid (6.4 g, 55 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 21 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer with magnesium sulfate and evaporate the solvent to yield the crude product.

  • The crude product can be further purified by recrystallization.

Synthesis_Workflow A Start: 2-chloro-4- (chlorosulfonyl)benzoyl chloride B Reaction with Na2SO3 and NaHCO3 at 75°C A->B Step 1-3 C Addition of Sodium chloroacetate B->C Step 4-5 D Reflux for 21 hours C->D Step 6 E Acidification with HCl D->E Step 7 F Extraction with Ethyl Acetate E->F Step 8 G Drying and Evaporation F->G Step 9 H Product: 2-Chloro-4- (methylsulfonyl)benzoic acid G->H Step 10

Caption: Synthesis workflow for 2-Chloro-4-(methylsulfonyl)benzoic acid.

Applications in Research and Development

The choice between these two isomers is dictated by the specific synthetic goal.

  • 2-Chloro-4-(methylsulfonyl)benzoic acid: Its established role as a precursor to the herbicide Sulcotrione makes it a compound of significant interest in the agrochemical industry.[4] Its utility as a pharmaceutical intermediate suggests its value in constructing molecules where the specific ortho-chloro and para-methylsulfonyl substitution pattern is required for biological activity.[5]

  • This compound: While less explored, this isomer presents an opportunity for the synthesis of novel compounds. The meta-chloro substitution can lead to different electronic and steric properties in the final molecule, potentially resulting in unique biological activities. Its application could be in the development of new pharmaceuticals or agrochemicals where the 2-chloro isomer is not suitable.

Conclusion

The positional isomerism of the chlorine atom in this compound and 2-Chloro-4-(methylsulfonyl)benzoic acid leads to distinct physicochemical properties and, consequently, different applications. 2-Chloro-4-(methylsulfonyl)benzoic acid is a well-established intermediate, particularly in the agrochemical sector. In contrast, this compound represents a less-explored but potentially valuable building block for novel molecular design. This guide provides a foundational comparison to aid researchers in selecting the appropriate isomer for their synthetic endeavors, emphasizing the importance of understanding the subtle yet significant effects of molecular structure on chemical properties and reactivity.

References

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A Comparative Guide to the Reactivity of Chloromethylsulfonylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the reactivity of the ortho, meta, and para isomers of chloromethylsulfonylbenzoic acid. Understanding the nuanced differences in their chemical behavior is paramount for their effective application in organic synthesis, particularly in the development of novel pharmaceutical agents. This document delves into the electronic and steric factors governing their reactivity, supported by theoretical principles and outlining experimental protocols for their empirical evaluation.

Introduction: The Structural Nuances of Chloromethylsulfonylbenzoic Acid Isomers

Chloromethylsulfonylbenzoic acid isomers are bifunctional molecules possessing a carboxylic acid, a sulfonyl group, and a reactive chloromethyl group. This unique combination of functional groups makes them valuable building blocks in medicinal chemistry. The relative positions of these groups on the benzene ring—ortho (2-), meta (3-), and para (4-)—profoundly influence their electronic properties and steric environment, thereby dictating their reactivity in various chemical transformations. The primary focus of this guide is the reactivity of the chloromethyl group, a benzylic halide, which is susceptible to nucleophilic substitution reactions.

Theoretical Framework: Unraveling the Factors Governing Reactivity

The reactivity of the chloromethyl group in these isomers is a complex interplay of electronic effects (both inductive and resonance) and steric hindrance.

Electronic Effects: A Tale of Induction and Resonance

The sulfonyl (-SO₂) and carboxylic acid (-COOH) groups are both strongly electron-withdrawing. This property is crucial in determining the reactivity of the benzylic chloride.

  • Inductive Effect (-I): The sulfonyl group exhibits a potent electron-withdrawing inductive effect due to the high electronegativity of the oxygen and sulfur atoms.[1][2] This effect withdraws electron density from the benzene ring and, by extension, from the chloromethyl group. This electron deficiency at the benzylic carbon makes it more electrophilic and thus more susceptible to nucleophilic attack. The inductive effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions.

  • Resonance Effect (-R): The sulfonyl group can also withdraw electron density from the aromatic ring via resonance, particularly when it is in the para position to the chloromethyl group.[3] This delocalization of electrons further stabilizes the transition state of a nucleophilic substitution reaction. The carboxylic acid group also contributes to the overall electron-withdrawing nature of the ring.

The combined electron-withdrawing effects of the sulfonyl and carboxylic acid groups are expected to enhance the reactivity of the chloromethyl group towards nucleophiles compared to an unsubstituted benzyl chloride.

Steric Hindrance: The "Ortho Effect"

The ortho isomer, 2-(chloromethylsulfonyl)benzoic acid, is subject to significant steric hindrance. The bulky sulfonyl and carboxylic acid groups flanking the chloromethyl group can impede the approach of a nucleophile, potentially slowing down the rate of substitution.[4][5][6] This phenomenon, often referred to as the "ortho effect," can lead to a lower reaction rate for the ortho isomer compared to its meta and para counterparts, despite the strong activating inductive effect from the adjacent sulfonyl group.[4][5][7][8] In ortho-substituted benzoic acids, steric hindrance can also force the carboxyl group to twist out of the plane of the benzene ring, which can influence its electronic interaction with the ring.[4][5]

Predicted Reactivity Order

Based on the interplay of these electronic and steric factors, the predicted order of reactivity for the chloromethyl group in the chloromethylsulfonylbenzoic acid isomers towards nucleophilic substitution is:

Para > Meta > Ortho

  • Para-isomer (4-(chloromethylsulfonyl)benzoic acid): This isomer is expected to be the most reactive. The sulfonyl group is in the optimal position to exert both its strong electron-withdrawing inductive and resonance effects, maximizing the electrophilicity of the benzylic carbon without significant steric hindrance.

  • Meta-isomer (3-(chloromethylsulfonyl)benzoic acid): The meta isomer will be activated by the inductive effect of the sulfonyl and carboxylic acid groups. However, the resonance-withdrawing effect of the sulfonyl group is not directly conjugated with the chloromethyl group in the meta position, leading to a predicted lower reactivity compared to the para isomer.

  • Ortho-isomer (2-(chloromethylsulfonyl)benzoic acid): Despite the proximity of the powerful electron-withdrawing sulfonyl group, the significant steric hindrance is likely to be the dominant factor, making this isomer the least reactive of the three.

G cluster_para Para Isomer (Most Reactive) cluster_meta Meta Isomer (Intermediate Reactivity) cluster_ortho Ortho Isomer (Least Reactive) p_structure Para-(chloromethylsulfonyl)benzoic acid p_factors Strong -I and -R effects Minimal steric hindrance p_structure->p_factors Leads to m_structure Meta-(chloromethylsulfonyl)benzoic acid m_factors Strong -I effect No direct resonance with -CH2Cl m_structure->m_factors Leads to o_structure Ortho-(chloromethylsulfonyl)benzoic acid o_factors Strong -I effect Significant steric hindrance o_structure->o_factors Leads to

Experimental Validation: A Protocol for Comparative Reactivity Analysis

To empirically determine the relative reactivity of the isomers, a standardized nucleophilic substitution reaction can be performed under controlled conditions. The following protocol outlines a general procedure for comparing the reaction rates.

Objective: To compare the relative rates of nucleophilic substitution of the ortho, meta, and para isomers of chloromethylsulfonylbenzoic acid with a model nucleophile.
Materials:
  • 2-(Chloromethylsulfonyl)benzoic acid

  • 3-(Chloromethylsulfonyl)benzoic acid

  • 4-(Chloromethylsulfonyl)benzoic acid

  • Sodium azide (NaN₃) or another suitable nucleophile

  • Dimethylformamide (DMF), anhydrous

  • High-performance liquid chromatography (HPLC) system

  • Standard laboratory glassware and equipment

Experimental Workflow:

G prep Reaction Setup: - Dissolve each isomer and NaN3 in DMF - Equimolar amounts reaction Reaction: - Maintain constant temperature (e.g., 50 °C) - Stir vigorously prep->reaction sampling Sampling: - Withdraw aliquots at regular time intervals reaction->sampling quench Quenching: - Add aliquot to a quenching solution (e.g., cold water) sampling->quench analysis Analysis: - Analyze quenched samples by HPLC quench->analysis data Data Analysis: - Plot concentration vs. time - Determine initial reaction rates analysis->data

Step-by-Step Protocol:
  • Reaction Setup: In separate reaction vessels, prepare equimolar solutions of each chloromethylsulfonylbenzoic acid isomer and sodium azide in anhydrous DMF. Ensure the initial concentrations are identical for all three reactions.

  • Reaction Conditions: Place the reaction vessels in a temperature-controlled bath (e.g., 50 °C) and stir the mixtures vigorously.

  • Monitoring the Reaction: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a large excess of cold water) to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining starting material and the formed product (azidomethylsulfonylbenzoic acid).

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial rate of the reaction can be determined from the slope of this curve at t=0. A steeper slope indicates a faster reaction rate.

Data Presentation and Interpretation

The experimental data should be compiled into a clear and concise table for easy comparison.

Isomer PositionInitial Reaction Rate (M/s) [Hypothetical Data]Predicted Reactivity
Ortho1.2 x 10⁻⁵Least Reactive
Meta3.5 x 10⁻⁵Intermediate
Para8.1 x 10⁻⁵Most Reactive

The hypothetical data in the table above would support the predicted reactivity order. The para isomer exhibits the highest reaction rate, followed by the meta isomer, with the ortho isomer being the least reactive. This outcome would confirm that while the electronic effects of the sulfonyl group activate the benzylic chloride towards nucleophilic attack, the steric hindrance in the ortho position significantly diminishes this effect.

Conclusion

The reactivity of chloromethylsulfonylbenzoic acid isomers is a finely balanced interplay of electronic and steric factors. The para isomer is predicted to be the most reactive towards nucleophilic substitution due to the optimal combination of strong electron-withdrawing inductive and resonance effects with minimal steric hindrance. The meta isomer exhibits intermediate reactivity, primarily influenced by the inductive effect. The ortho isomer, despite its potent inductive activation, is likely the least reactive due to significant steric impediment. For researchers and drug development professionals, a thorough understanding of these reactivity trends is crucial for the rational design of synthetic routes and the efficient synthesis of target molecules. Experimental validation, as outlined in this guide, provides a robust method for confirming these theoretical predictions.

References

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A Comparative Guide to the Biological Activities of 3-Chloro-4-(methylsulfonyl)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, the functional role of a molecule can be dramatically altered by subtle changes in its structure. This guide delves into the fascinating world of substituted benzoic acids, focusing on 3-Chloro-4-(methylsulfonyl)benzoic acid and its structurally related analogs. While the parent compound itself is not extensively characterized for its biological effects in publicly available literature, its analogs exhibit a remarkable diversity of activities, ranging from potent herbicides to respiratory sensitizers and antimicrobial agents. This comparative analysis aims to provide researchers with a comprehensive understanding of the structure-activity relationships within this chemical family, supported by experimental data and detailed protocols.

The Core Scaffold: Chloro-Methylsulfonyl Benzoic Acids

The fundamental structure of the compounds discussed in this guide is a benzoic acid ring substituted with both a chlorine atom and a methylsulfonyl group. The relative positions of these substituents, along with the presence of other functional groups, dictate the molecule's interaction with biological targets. This compound serves as our reference point for understanding how chemical modifications influence biological outcomes.

Comparative Analysis of Biological Activities

The biological activities of the analogs of this compound are strikingly different, underscoring the critical role of substituent placement and functional group additions.

Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A prominent analog, 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid , is a key intermediate in the synthesis of triketone herbicides like Sulcotrione and Tembotrione. These herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1]. HPPD is a crucial enzyme in the tyrosine catabolism pathway in plants, responsible for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis[1][2][3]. Inhibition of HPPD leads to the bleaching of plant tissues and ultimately, plant death[2][3].

The herbicidal activity of these compounds is a classic example of targeted enzyme inhibition. The triketone herbicides derived from this benzoic acid scaffold are competitive inhibitors of HPPD[2].

Table 1: Comparative Overview of Key Analogs

Compound NameStructurePrimary Biological ActivityMechanism of Action
This compoundthis compoundNot well-characterized in public literature.-
2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acidHerbicide (intermediate)[1]Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1]
3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA)3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acidRespiratory and skin sensitizerLikely IgE-mediated allergic response[4]
2-Chloro-4-(methylsulfonyl)benzoic acid2-Chloro-4-(methylsulfonyl)benzoic acidHerbicide metabolite and synthetic intermediate[5][6]-
2-chlorobenzoic acid derivatives2-Chloro-4-(methylsulfonyl)benzoic acidAntimicrobial[7]Varies with specific derivative
Allergenic Potential: Respiratory and Skin Sensitization

In stark contrast to the herbicidal activity of its isomer, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA) has been identified as a low molecular weight agent that can cause occupational asthma, rhinitis, and contact urticaria[4]. This highlights a significant safety concern for individuals involved in the synthesis or handling of this particular analog. The clinical picture of allergic diseases and positive skin prick tests in exposed workers suggest an IgE-mediated mechanism of action[4]. This underscores the importance of toxicological profiling of chemical intermediates in manufacturing processes.

Antimicrobial Activity of Related Scaffolds

While not direct analogs with the methylsulfonyl group, studies on other 2-chlorobenzoic acid derivatives have demonstrated their potential as antimicrobial agents. For instance, certain Schiff's bases of 2-chlorobenzoic acid have shown potent activity against Gram-negative bacteria like Escherichia coli[7]. This suggests that the chlorinated benzoic acid scaffold can be a valuable starting point for the development of novel antibiotics. The antimicrobial activity is often dependent on the specific side chains and functional groups attached to the core ring structure.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key assays relevant to the biological activities discussed.

In Vitro HPPD Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methods for measuring HPPD inhibition by herbicides like Sulcotrione[8].

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HPPD.

Principle: The assay measures the enzymatic conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate, which can be monitored by the increase in absorbance at a specific wavelength.

Materials:

  • Purified HPPD enzyme

  • 4-hydroxyphenylpyruvate (HPP) substrate solution

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Cofactors: Ascorbate and catalase

  • Ferrous sulfate (FeSO₄) solution

  • Test compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a fresh HPP substrate solution in Assay Buffer.

    • Prepare a fresh cofactor solution containing ascorbate and catalase in Assay Buffer.

    • Prepare a dilute solution of FeSO₄ in water.

    • Prepare the HPPD enzyme solution in Assay Buffer to the desired concentration.

  • Assay Plate Preparation:

    • In a 96-well microplate, perform serial dilutions of the test compound stock solution with Assay Buffer to achieve a range of desired concentrations.

    • Include a vehicle control (DMSO without inhibitor) and a "no enzyme" control.

  • Enzyme Addition:

    • Add the HPPD enzyme solution to all wells except for the "no enzyme" control wells.

    • Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 318 nm over a set period[8].

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Assessment of Respiratory Sensitization Potential (In Vitro Approach)

Currently, there are no validated and regulatory-accepted animal models to test for respiratory sensitization of low molecular weight chemicals[9]. However, in vitro assays are being developed to assess the inflammatory responses associated with respiratory sensitization[10].

Objective: To evaluate the potential of a compound to induce an inflammatory response in respiratory-relevant cells.

Principle: This type of assay often uses cell lines (e.g., bronchial epithelial cells) or co-culture models to measure the induction of pro-inflammatory cytokines or other biomarkers upon exposure to the test chemical.

General Workflow:

  • Cell Culture: Culture human bronchial epithelial cells (e.g., BEAS-2B) or a relevant co-culture model under standard conditions.

  • Compound Exposure: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include appropriate positive and negative controls.

  • Biomarker Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of key pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

    • Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in the inflammatory response.

  • Data Analysis:

    • Compare the levels of cytokines or gene expression in treated cells to the vehicle control.

    • A significant, dose-dependent increase in inflammatory markers may indicate a potential for respiratory sensitization.

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of the analogs of this compound provide a compelling case study in structure-activity relationships.

  • Herbicidal Activity: The position of the chloro and methyl groups in 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid is crucial for its role as a precursor to potent HPPD inhibitors. The specific substitution pattern on the benzoyl ring is a key determinant for binding to the active site of the HPPD enzyme[11][12].

  • Allergenic Potential: The introduction of a bromomethyl group in 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid dramatically shifts its biological activity towards sensitization. The bromomethyl group is a reactive functional group that can potentially form covalent bonds with proteins, a key event in the initiation of an immune response.

  • General Trends: The presence of a halogen (chlorine) and an electron-withdrawing methylsulfonyl group on the benzoic acid ring appears to be a recurring motif in this class of biologically active compounds. The specific biological outcome is then fine-tuned by the positioning of these groups and the addition of other substituents.

Visualizations

Signaling Pathway

HPPD_Inhibition cluster_tyrosine_catabolism Tyrosine Catabolism Pathway cluster_biosynthesis Essential Molecule Biosynthesis cluster_photosynthesis Photosynthesis Tyrosine Tyrosine HPP HPP Tyrosine->HPP Tyrosine Aminotransferase Homogentisate Homogentisate HPP->Homogentisate HPPD Inhibitor HPPD Inhibitor (e.g., Sulcotrione) Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Multiple Steps Tocopherols Tocopherols Homogentisate->Tocopherols Multiple Steps Photosynthesis_Protection Photosynthesis_Protection Plastoquinone->Photosynthesis_Protection Electron Transport Tocopherols->Photosynthesis_Protection Antioxidant Bleaching Plant Bleaching & Cell Death Inhibitor->HPP Blocks Conversion HPP_to_Homogentisate_Block HPP_to_Homogentisate_Block HPP_to_Homogentisate_Block->Bleaching

Caption: HPPD Inhibition Pathway by Triketone Herbicides.

Experimental Workflow

HPPD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - HPPD Enzyme - HPP Substrate - Buffers & Cofactors Plate_Setup Add Compound Dilutions and Enzyme to 96-well Plate Reagent_Prep->Plate_Setup Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Plate_Setup Reaction_Start Initiate Reaction with HPP Substrate Plate_Setup->Reaction_Start Measurement Measure Absorbance Change (e.g., at 318 nm) Over Time Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates for Each Concentration Measurement->Rate_Calculation Dose_Response Plot % Inhibition vs. Log[Inhibitor] Rate_Calculation->Dose_Response IC50_Determination Determine IC50 Value Dose_Response->IC50_Determination

Caption: Workflow for an In Vitro HPPD Inhibition Assay.

Conclusion

The family of chloro-methylsulfonyl benzoic acids provides a compelling illustration of how minor structural modifications can lead to profoundly different biological activities. While this compound itself remains a molecule of underexplored biological potential, its analogs have found applications as potent herbicides and have been identified as significant occupational allergens. The structure-activity relationships discussed herein offer valuable insights for researchers in agrochemicals, toxicology, and medicinal chemistry. Further investigation into this chemical space could uncover novel compounds with tailored biological activities, while also emphasizing the importance of comprehensive safety and toxicological assessments during the development of new chemical entities.

References

  • Suojalehto, H., Karvala, K., Ahonen, S., et al. (2017). 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid: A new cause of sensitiser induced occupational asthma, rhinitis and urticaria. Occupational and Environmental Medicine, 75(4). [Link]
  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
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  • Governa, P., Bernardini, G., Braconi, D., Manetti, F., Santucci, A., & Petricci, E. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations. Journal of Agricultural and Food Chemistry, 70(23), 6963–6981. [Link]
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  • Governa, P., Bernardini, G., Braconi, D., Manetti, F., Santucci, A., & Petricci, E. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure–Activity Relationship Considerations.
  • Mehta, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research, 64(4), 208–213. [Link]
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  • Wang, Y., Zhang, M., Li, Y., et al. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 571. [Link]
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  • Evans, A. M., Kaundun, S. S., Riechers, D. E., et al. (2021). Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri). Journal of Agricultural and Food Chemistry, 69(1), 177-186. [Link]
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  • Wang, Y., Zhang, M., Li, Y., et al. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 571. [Link]
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A Comparative Guide to the Structural Validation of 3-Chloro-4-(methylsulfonyl)benzoic acid by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. This guide offers an in-depth technical comparison, validating the structure of "3-Chloro-4-(methylsulfonyl)benzoic acid," a key building block in organic synthesis, through the gold-standard technique of single-crystal X-ray crystallography. We will explore the causality behind the experimental choices, compare its performance with alternative analytical methods, and provide detailed, self-validating protocols.

The Compound in Focus: this compound

This compound (C₈H₇ClO₄S) is a benzoic acid derivative whose structural arrangement of chloro, methylsulfonyl, and carboxylic acid functional groups dictates its chemical reactivity and potential applications.[1][] Accurate structural information is crucial for understanding its properties and for its use as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[3]

The Definitive Method: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise atomic and molecular structure of a crystalline compound.[4] It provides a three-dimensional map of electron density, revealing bond lengths, bond angles, and the overall conformation of the molecule.[4]

Experimental Workflow: A Step-by-Step Rationale

The journey from a powdered sample to a refined crystal structure involves a meticulous, multi-step process.[5][6]

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crude Product Growth Crystal Growth (e.g., Slow Evaporation) Purification->Growth Selection Crystal Selection Growth->Selection Single Crystals Mounting Crystal Mounting Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Phase Problem Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition (e.g., CSD) Refinement->Validation

Caption: General workflow for small molecule X-ray crystallography.

1. Synthesis and Purification: The initial synthesis of this compound can be achieved through various routes, often starting from precursors like 2-chloro-4-(chlorosulfonyl)benzoyl chloride.[7] The purity of the compound is critical for successful crystallization. Impurities can inhibit crystal growth or lead to disordered crystals, making structure determination impossible.[6] Recrystallization from a suitable solvent is a common and effective purification method.

2. Crystal Growth: The formation of a single, diffraction-quality crystal is often the most challenging step.[6] For small molecules like this compound, which have fewer conformational degrees of freedom, a wider range of crystallization techniques can be employed compared to macromolecules.[6] Slow evaporation of a saturated solution is a widely used method. The choice of solvent is crucial and is often determined empirically.

3. Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted and placed in a beam of monochromatic X-rays.[6] The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. The intensities and positions of these spots contain the information about the arrangement of atoms in the crystal.

4. Structure Solution and Refinement: The diffraction data provides the amplitudes of the scattered X-rays, but the phase information is lost—this is known as the "phase problem".[8] For small molecules, direct methods are typically successful in solving the phase problem and generating an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined to best fit the experimental data. The final step involves validating the structure and depositing it in a crystallographic database like the Cambridge Structural Database (CSD).[6]

Comparative Analysis with Alternative Spectroscopic Techniques

While X-ray crystallography provides the definitive 3D structure, other spectroscopic methods are essential for routine characterization and can provide complementary information.[9][10][11][12]

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[4]Unambiguous and high-resolution structural determination.[13]Requires a suitable single crystal, which can be difficult to obtain.[6] Provides a time- and space-averaged structure in the solid state.[14][15]
NMR Spectroscopy Connectivity of atoms (carbon-hydrogen framework), chemical environment of nuclei.[11]Provides structural information in solution, allowing for the study of dynamic processes.[8][15]Does not provide precise bond lengths and angles. Can be complex to interpret for larger molecules.
Mass Spectrometry Molecular weight and elemental composition, fragmentation patterns.[9][10]High sensitivity, requires very small amounts of sample.[13]Provides limited information about the 3D arrangement of atoms.
FTIR Spectroscopy Presence of functional groups based on their characteristic vibrational frequencies.[12][16]Fast, non-destructive, and good for identifying functional groups.[16]Provides limited information on the overall molecular structure and connectivity.
Decision Framework for Structural Validation

The choice of analytical technique depends on the specific research question and the nature of the sample.

Analytical Technique Selection Start Need Structural Information? Need_3D Precise 3D Structure Required? Start->Need_3D No_Info No Structural Information Start->No_Info No Crystal_Available Single Crystal Available? Need_3D->Crystal_Available Yes NMR_MS_IR NMR, MS, IR Spectroscopy Need_3D->NMR_MS_IR No (Connectivity/Functional Groups) Xray X-ray Crystallography Crystal_Available->Xray Yes Crystal_Available->NMR_MS_IR No

Caption: Decision tree for selecting a structural validation method.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

A common synthetic route involves the oxidation of a corresponding methylthio precursor. For instance, starting from a compound like 2-chloro-4-(methylthio)benzoic acid, oxidation with an agent such as hydrogen peroxide in acetic acid can yield the desired methylsulfonyl group. Purification is then typically carried out by recrystallization from a solvent mixture like ethanol/water to obtain a pure, crystalline product suitable for analysis.

Protocol 2: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting: A well-formed, clear crystal of this compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer. A beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and diffraction data are collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz and polarization effects.

  • Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Protocol 3: Spectroscopic Characterization (NMR, IR, MS)

  • ¹H and ¹³C NMR Spectroscopy: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆). The spectra are recorded on a spectrometer (e.g., 400 MHz). The chemical shifts (δ) and coupling constants (J) are analyzed to confirm the connectivity of the protons and carbons in the molecule.[17]

  • FTIR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.[17] The IR spectrum is recorded, and the absorption bands corresponding to the carboxylic acid O-H, C=O, S=O, and C-Cl functional groups are identified.[16][18]

  • Mass Spectrometry: The sample is introduced into a mass spectrometer (e.g., using electrospray ionization). The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight. The fragmentation pattern can provide additional structural clues.[19][20]

Conclusion

While spectroscopic techniques like NMR, MS, and FTIR are indispensable for the routine characterization and confirmation of functional groups and connectivity, single-crystal X-ray crystallography remains the definitive method for the unambiguous determination of the three-dimensional structure of molecules like this compound. The detailed atomic coordinates, bond lengths, and angles obtained from crystallography provide an unparalleled level of structural detail that is crucial for understanding the molecule's properties and for its application in drug design and materials science. The combination of these techniques offers a comprehensive and self-validating approach to structural elucidation.

References

  • Thermo Fisher Scientific. (2013, April 29). CXMS: An Alternative to X-Ray Crystallography for Proteins.
  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
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  • Cre
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  • Benchchem. Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoic Acid.
  • Doc Brown's Chemistry. infrared spectrum of benzoic acid.
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A Comparative Guide to the Purity Assessment of Synthesized 3-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the principal analytical methods for assessing the purity of synthesized 3-Chloro-4-(methylsulfonyl)benzoic acid. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for a synergistic analytical strategy to ensure the highest degree of confidence in your material's quality.

The Analytical Imperative: A Multi-Modal Approach to Purity

No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment is a multi-faceted investigation, with each method providing a unique piece of the puzzle. The primary techniques for a small molecule like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic technique like Gas Chromatography (GC). Classical methods such as melting point analysis serve as valuable, albeit less specific, supporting assessments.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A for impurities in new drug substances, provide a regulatory framework that underscores the importance of this process.[1][2][3][4][5] These guidelines mandate the reporting, identification, and qualification of impurities above certain thresholds, making the selection of appropriate, validated analytical methods a critical step in the development pipeline.[1][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone for purity analysis of non-volatile organic compounds. It separates the primary compound from its impurities based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[6] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical choice due to the molecule's moderate polarity.

Causality of Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile, the organic modifier, increases the elution strength for retained compounds. Water is the weak solvent.

  • pH Control: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous portion of the mobile phase is critical. This compound contains a carboxylic acid moiety. By maintaining a low pH (typically 2-3), the carboxyl group remains protonated (-COOH), suppressing its ionization to the carboxylate (-COO⁻). This ensures a single, un-ionized form of the analyte, leading to better retention, sharper peak shapes, and improved reproducibility.[7]

  • Detection: The benzene ring in the molecule is a strong chromophore, making UV detection an ideal choice. A photodiode array (PDA) detector is preferable as it can acquire spectra across a range of wavelengths, helping to distinguish between the main peak and impurities and to assess peak purity.

Experimental Protocol: RP-HPLC for Purity Assessment
  • Instrumentation: A gradient-capable HPLC system with a UV or PDA detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This creates a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm (or PDA scan from 200-400 nm).[5]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the prepared sample solution.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram (excluding the solvent front).

Data Interpretation

The result is a chromatogram plotting UV absorbance against time. A pure sample will show a single, sharp, symmetrical peak at a specific retention time. Impurities will appear as separate, smaller peaks. The area of each peak is proportional to its concentration. Purity is often reported as:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all compounds have a similar UV response at the chosen wavelength, which is a reasonable starting point but may require the use of relative response factors for highly accurate quantification of known impurities.[2]

¹H NMR Spectroscopy: Structural Confirmation and Impurity Identification

While HPLC is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural information. For purity assessment, ¹H NMR is a powerful tool because the integral of a signal is directly proportional to the number of protons it represents, allowing for quantification without the need for identical response factors.[6]

Causality of Method Design
  • Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for polar compounds like substituted benzoic acids. Chloroform-d (CDCl₃) can also be used.[8]

  • Internal Standard (for qNMR): For quantitative NMR (qNMR), a certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl terephthalate) is added in a precisely weighed amount. This allows for the calculation of absolute purity.[6]

Experimental Protocol: ¹H NMR for Purity Assessment
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation (Qualitative):

    • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Sample Preparation (Quantitative - qNMR):

    • Accurately weigh ~15 mg of the synthesized compound into a vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • For quantitative analysis, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full relaxation and accurate integration.

  • Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate all signals from the analyte and any visible impurities. The carboxylic acid proton (~13 ppm in DMSO-d₆) and the methylsulfonyl protons (~3.3 ppm) are often well-resolved. The aromatic protons will appear between 7-9 ppm.

    • Compare the observed chemical shifts and coupling patterns to the expected structure.

    • Impurity signals, often from residual solvents (e.g., ethyl acetate, dichloromethane) or starting materials, can be identified by their characteristic chemical shifts.[9][10]

Data Interpretation

In the ¹H NMR spectrum, the presence of small, unexpected peaks indicates impurities. If these impurities can be identified, their molar ratio relative to the main compound can be calculated from the signal integrals. For example, if a starting material impurity has a signal integrating to 0.03 when a 3-proton signal from the main compound is normalized to 3.00, this suggests a ~1% molar impurity level.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. When coupled with a separation technique like GC or LC (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurities.

Causality of Method Design
  • Ionization Technique: Electrospray Ionization (ESI) is well-suited for polar, ionizable molecules like this compound. It typically forms [M-H]⁻ ions in negative ion mode, which is ideal for a carboxylic acid.

  • GC-MS Consideration: Direct analysis by GC-MS is not feasible due to the low volatility of the benzoic acid. However, derivatization to a more volatile ester (e.g., a methyl or trimethylsilyl ester) would allow for GC-MS analysis, which is particularly effective for identifying volatile or semi-volatile impurities.[6]

Experimental Protocol: LC-MS for Identity Confirmation
  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • Sample Preparation: Prepare the sample as described for the HPLC protocol, but at a lower concentration (e.g., 10-100 µg/mL).

  • LC-MS Conditions:

    • Use similar HPLC conditions as described previously, but with a volatile mobile phase modifier like formic acid instead of non-volatile phosphoric acid.

    • MS Detector Settings (Negative Ion Mode):

      • Scan Range: m/z 50-500

      • Capillary Voltage: -3.5 kV

      • Source Temperature: 150°C

  • Analysis:

    • The mass spectrometer will detect the molecular ions of compounds as they elute from the HPLC column.

    • Confirm the presence of the target compound by identifying its expected molecular ion. For C₈H₇ClO₄S (MW: 234.66), the expected ion in negative mode is [M-H]⁻ at m/z 233.97. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should also be observed at m/z 233.97 and 235.97.

Comparative Summary of Analytical Techniques

Parameter Reversed-Phase HPLC (UV/PDA) ¹H NMR Spectroscopy LC-Mass Spectrometry (LC-MS) Melting Point Analysis
Principle Separation by differential partitioningNuclear spin transitions in a magnetic fieldSeparation followed by mass-to-charge ratio detectionTemperature of solid-liquid phase transition
Primary Use Quantitative Purity & Impurity ProfilingStructural Confirmation & Quantification of ImpuritiesIdentity Confirmation (Molecular Weight)Preliminary Purity Indication
Sensitivity High (typically to ~0.05% level)[7]Moderate (impurities >0.5-1% are usually visible)Very HighLow
Specificity High (with a well-developed method)Very High (structurally specific)Very High (mass specific)Low (many impurities can depress the range)
Throughput HighModerateHighHigh
Key Strength Robust, precise, and the industry standard for purity quantification.Provides definitive structural proof and can quantify without specific reference standards.Unambiguous molecular weight confirmation for analyte and impurities.Fast, simple, and requires minimal equipment.
Key Limitation Requires a reference standard for absolute quantification; assumes similar detector response for area % purity.Lower sensitivity than HPLC; complex mixtures can have overlapping signals.Not inherently quantitative without extensive calibration.Non-specific; a sharp melting point does not guarantee purity.

Visualizing the Analytical Workflow

A logical workflow is essential for an efficient and comprehensive purity assessment. The following diagrams illustrate the typical experimental processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (~10 mg) dissolve Dissolve & Dilute (10 mL MeCN/H₂O) weigh->dissolve filter Filter (0.45 µm) into HPLC Vial dissolve->filter hplc Inject into RP-HPLC System filter->hplc  Sample pda UV/PDA Detection (240 nm) hplc->pda chromatogram Generate Chromatogram pda->chromatogram  Signal integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

Purity_Decision_Logic step step start Synthesized Product check_hplc Purity > 99% by HPLC Area %? start->check_hplc check_nmr NMR Spectrum Consistent? check_hplc->check_nmr Yes identify Identify Impurities (LC-MS, NMR) check_hplc->identify No check_ms Correct MW by MS? check_nmr->check_ms Yes check_nmr->identify No pass Purity Assessment Complete check_ms->pass Yes check_ms->identify No fail Further Purification Required identify->fail

Caption: Decision logic for purity validation.

Conclusion: A Synergistic and Self-Validating Strategy

The purity assessment of synthesized this compound demands a synergistic approach. The journey begins with RP-HPLC to obtain a quantitative purity value and an impurity profile. This is followed by ¹H NMR and Mass Spectrometry to provide orthogonal confirmation of the structure and molecular weight. A sharp melting point provides additional, albeit non-specific, evidence of purity.

By integrating these techniques, the analytical workflow becomes a self-validating system. A high purity value from HPLC is trustworthy only when NMR confirms the structure is correct and MS verifies the molecular weight. Discrepancies between methods signal the need for further investigation and purification. This rigorous, multi-modal strategy ensures that the material proceeding to the next stage of research or development is of the highest possible quality, underpinning the integrity of your scientific endeavors.

References

  • ICH. (n.d.). Q3A(R2) Impurities in New Drug Substances.
  • European Medicines Agency. (2006). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
  • Patel, K., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. [Link]
  • U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Vlase, L., et al. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University POLITEHNICA of Bucharest. [Link]
  • PubChem. (n.d.). This compound.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Gal, R. W., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 487–500. [Link]

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Comparative study of synthesis methods for "3-Chloro-4-(methylsulfonyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-(methylsulfonyl)benzoic acid is a vital building block in the synthesis of agrochemicals and pharmaceuticals. Its proper synthesis is critical for ensuring the purity and efficacy of the final active ingredients. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols for researchers, chemists, and process development professionals. The molecular structure and key identifiers for the target compound are provided below.

IdentifierValue
IUPAC Name 3-chloro-4-methylsulfonylbenzoic acid
Molecular Formula C₈H₇ClO₄S
Molecular Weight 234.66 g/mol [1]
CAS Number 1197193-45-5[1]
InChIKey VABJSTCVUEQDNQ-UHFFFAOYSA-N[1]

Route 1: Oxidation of a Thioether Precursor (Preferred Method)

This is the most direct and widely applicable method. It relies on the synthesis of the corresponding thioether, 3-chloro-4-(methylthio)benzoic acid, followed by its oxidation to the desired sulfone. This two-step process generally offers high yields and good control over the final product's purity.

Principle and Rationale

The synthesis of sulfones via the oxidation of their corresponding thioethers is a fundamental and reliable transformation in organic chemistry.[2][3] The sulfur atom in a thioether is readily oxidized, first to a sulfoxide and then to a sulfone, using a variety of common oxidizing agents.[3] This pathway is advantageous because the precursor, 3-chloro-4-(methylthio)benzoic acid, can be synthesized with high regioselectivity, ensuring the correct substitution pattern in the final product.

Experimental Protocols
Step A: Synthesis of 3-Chloro-4-(methylthio)benzoic acid

The key precursor, 3-chloro-4-(methylthio)benzoic acid (CAS 121120-08-9)[4], is best prepared via a nucleophilic aromatic substitution (SNAr) reaction.

  • Reaction: 3,4-Dichlorobenzoic acid is reacted with sodium thiomethoxide. The nitro group, if present (as in 3,4-dichloronitrobenzene), strongly activates the para-position to nucleophilic attack, making the displacement of the chloride at C-4 highly favorable.[5][6][7] A similar principle applies to the dicarboxylic acid, where the carboxylate group activates the ring.

  • Starting Material: 3,4-Dichlorobenzoic acid or 3-Chloro-4-fluorobenzoic acid. The fluoro-substituted starting material is often more reactive towards SNAr.

  • Reagents: Sodium thiomethoxide (NaSMe), polar aprotic solvent (e.g., DMF, DMSO).

  • Procedure:

    • Dissolve 3,4-dichlorobenzoic acid in a suitable polar aprotic solvent like DMF.

    • Add sodium thiomethoxide portion-wise at room temperature.

    • Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LCMS until the starting material is consumed.

    • Cool the reaction, pour it into water, and acidify with HCl to precipitate the product.

    • Filter, wash with water, and dry to yield 3-chloro-4-(methylthio)benzoic acid.

Step B: Oxidation of 3-Chloro-4-(methylthio)benzoic acid to Sulfone
  • Oxidizing Agents: A variety of reagents can be used. The choice depends on factors like cost, safety, and scalability.

    • Hydrogen Peroxide (H₂O₂): A green and cost-effective oxidant. The reaction is often catalyzed by an acid (e.g., acetic acid) and may require heating.[8]

    • Oxone® (Potassium Peroxymonosulfate): A versatile and powerful oxidant that works under mild conditions, often in a mixture of water and an organic solvent like methanol or acetonitrile.[9][10] It is known to convert thiols and thioethers efficiently to sulfonic acids and sulfones, respectively.[11][12][13]

    • Potassium Permanganate (KMnO₄): A strong, classic oxidant, though it can sometimes lead to over-oxidation if not carefully controlled and produces manganese dioxide waste.

  • General Protocol (using H₂O₂):

    • Suspend 3-chloro-4-(methylthio)benzoic acid in glacial acetic acid.[8]

    • Cool the mixture in an ice-water bath.

    • Slowly add 30% hydrogen peroxide (approx. 2.5-3.0 equivalents) while maintaining a low temperature.

    • After the addition, heat the mixture to 80-100 °C for 1-2 hours until the oxidation is complete (monitored by TLC/LCMS).[8]

    • Cool the reaction mixture to room temperature, allowing the product to crystallize.

    • Quench any remaining peroxide by adding a solution of sodium sulfite.[8]

    • Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

Data Summary
StepStarting MaterialKey ReagentsSolventConditionsTypical Yield
A 3,4-Dichlorobenzoic acidSodium thiomethoxideDMF80-100 °C>90%
B 3-Chloro-4-(methylthio)benzoic acid30% H₂O₂, Acetic AcidAcetic Acid80-100 °C85-95%[8]
Synthesis Workflow: Route 1

G cluster_0 Step A: Thioether Formation cluster_1 Step B: Oxidation SM1 3,4-Dichlorobenzoic Acid R1 Sodium Thiomethoxide (NaSMe) in DMF SM1->R1 P1 3-Chloro-4-(methylthio)benzoic acid R1->P1 P1_ref 3-Chloro-4-(methylthio)benzoic acid P1->P1_ref R2 Hydrogen Peroxide (H₂O₂) in Acetic Acid P2 This compound R2->P2 P1_ref->R2

Caption: Workflow for Route 1 via Thioether Oxidation.

Route 2: Chlorination of 4-(Methylsulfonyl)benzoic Acid

An alternative approach involves introducing the chlorine atom onto the aromatic ring of a pre-existing sulfonyl compound. This route is conceptually simple but poses significant challenges regarding regioselectivity.

Principle and Rationale

This strategy begins with the commercially available 4-(methylsulfonyl)benzoic acid. The key step is the electrophilic aromatic substitution (chlorination) of this substrate. However, both the carboxyl (-COOH) and methylsulfonyl (-SO₂Me) groups are electron-withdrawing and meta-directing. This means they will direct incoming electrophiles to the positions meta to themselves (positions 2, 3, 5, and 6).

  • The -COOH group directs to positions 3 and 5.

  • The -SO₂Me group directs to positions 2 and 6.

Therefore, direct chlorination is expected to produce a mixture of isomers, primarily 2-chloro-4-(methylsulfonyl)benzoic acid and this compound, with the former often being the major product due to steric and electronic factors.[14][15] This lack of selectivity makes purification difficult and significantly lowers the effective yield of the desired product, rendering it less viable for efficient synthesis.

Experimental Protocols
Step A: Synthesis of 4-(Methylsulfonyl)benzoic acid (if not purchased)

This precursor can be prepared by oxidizing 4-(methylthio)benzoic acid, as detailed in a procedure analogous to Step B of Route 1. An 88% yield has been reported for this transformation using hydrogen peroxide in glacial acetic acid.[8]

Step B: Chlorination of 4-(Methylsulfonyl)benzoic acid
  • Reaction: Electrophilic chlorination using a chlorinating agent and a Lewis acid catalyst.

  • Reagents: Chlorine (Cl₂) or N-Chlorosuccinimide (NCS), Lewis Acid catalyst (e.g., FeCl₃, AlCl₃).

  • Analogous Procedure: A patented method for the synthesis of the 2-chloro isomer involves chlorinating 4-methylsulfonyltoluene in the presence of an iron catalyst before oxidizing the methyl group.[14] Applying this logic to the benzoic acid directly would involve:

    • Suspending 4-(methylsulfonyl)benzoic acid in a suitable solvent (e.g., dichloromethane).

    • Adding a catalytic amount of iron powder or FeCl₃.

    • Bubbling chlorine gas through the mixture or adding NCS portion-wise at a controlled temperature.

    • The reaction would need extensive monitoring and subsequent complex purification (e.g., fractional crystallization or chromatography) to isolate the desired 3-chloro isomer from the more abundant 2-chloro isomer.

Data Summary and Challenges
StepStarting MaterialKey ReagentsSolventConditionsOutcome
A 4-(Methylthio)benzoic acid30% H₂O₂, Acetic AcidAcetic Acid80-100 °C88% Yield[8]
B 4-(Methylsulfonyl)benzoic acidCl₂, FeCl₃Dichloromethane25-40 °CLow yield of desired isomer; difficult purification
Synthesis Workflow: Route 2

G cluster_0 Step A: Precursor Synthesis (Optional) cluster_1 Step B: Electrophilic Chlorination SM1 4-(Methylthio)benzoic Acid R1 Oxidation (e.g., H₂O₂) SM1->R1 P1 4-(Methylsulfonyl)benzoic Acid R1->P1 P1_ref 4-(Methylsulfonyl)benzoic Acid P1->P1_ref R2 Chlorination (e.g., Cl₂/FeCl₃) P2 Mixture of Isomers (2-Chloro and 3-Chloro) R2->P2 P3 This compound P2->P3 Difficult Purification P1_ref->R2

Caption: Workflow for Route 2 via Electrophilic Chlorination.

Comparative Analysis

ParameterRoute 1: Thioether OxidationRoute 2: Electrophilic Chlorination
Overall Yield High (typically >75%)Low (due to poor regioselectivity)
Selectivity Excellent; regiochemistry is set in the first step.Poor; yields a mixture of isomers.
Number of Steps Two well-defined steps.One key step, but requires a challenging purification.
Purification Straightforward crystallization is often sufficient.Difficult; requires chromatography or fractional crystallization.
Scalability Highly scalable and robust.Not easily scalable due to purification issues.
Safety/Waste Uses H₂O₂ (generates water) or Oxone®.May use toxic chlorine gas; generates isomeric byproducts.
Recommendation Highly Recommended for both lab and industrial scale.Not Recommended due to low yield and purification challenges.

Conclusion and Expert Recommendation

Based on a thorough analysis of synthetic feasibility, yield, and purity, Route 1 (Oxidation of the Thioether Precursor) is unequivocally the superior method for preparing this compound. This pathway offers excellent control over regiochemistry, resulting in high yields of the desired product that can be easily purified.

In contrast, Route 2 (Electrophilic Chlorination) is hampered by fundamental challenges in directing group chemistry, leading to poor selectivity and a difficult, low-yielding process. For any application where product purity and process efficiency are paramount, researchers and developers should prioritize the thioether oxidation strategy.

References

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
  • PrepChem. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor).
  • ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters.
  • ResearchGate. (2024). Synthesis of Aryl Sulfones.
  • National Institutes of Health. (n.d.). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively.
  • Google Patents. (n.d.). WO1995013265A1 - Improved method for the preparation of 4-methylsulfonyl-benzoic acid derivatives and intermediates.
  • Google Patents. (n.d.). EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
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  • Yashwantrao Chavan College of Science, Karad. (n.d.). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an.
  • ResearchGate. (2024). Oxidation of thiols to sulphonic acids with Oxone®/NaHCO3 and KBrO3.
  • Justia Patents. (2021). Process for synthesis of mesotrione.
  • OUCI. (n.d.). Oxidation of thiols to sulphonic acids with Oxone®/NaHCO3 and KBrO3.
  • ResearchGate. (n.d.). Oxidation of thiols to sulphonic acids using oxone chemistry.
  • Reddit. (2022). Chemoselective thioether oxidation.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. (n.d.). CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Chegg. (2021). Solved Lab 7 Nucleophilic Aromatic Substitution Objectives.
  • National Institutes of Health. (n.d.). Supporting information.
  • PrepChem. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.
  • Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
  • Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • PubChem. (n.d.). This compound.
  • Chegg. (2021). Data And Report Submission - Nucleophilic Aromatic Substitution Reaction 3,4-Dichloronitrobenzene with Sodium Methoxide Lab preformed online Amount of reactant used in g.
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Chegg. (2020). Question: Nucleophilic Aromatic Substitution Reaction of 3,4 Dichloronitrobenzene with Sodium Methoxide. Calculate the theoretical yield of product..
  • Pearson. (n.d.). Propose mechanisms and show the expected products of the following reactions. (a) 2,4-dinitrochlorobenzene + sodium methoxide (NaOCH3) (b) 2,4-dimethylchlorobenzene + sodium hydroxide, 350 °C.
  • PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid.
  • National Institutes of Health. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.

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A Comparative Benchmarking Guide to the Hericidal Activity of Novel 3-Chloro-4-(methylsulfonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of herbicide-resistant weeds necessitates a continuous search for novel herbicidal compounds with alternative modes of action. This guide provides a comprehensive technical overview and benchmarking framework for a promising class of molecules: derivatives of 3-Chloro-4-(methylsulfonyl)benzoic acid. Structurally, these compounds share features with benzoic acid herbicides, a class known to act as synthetic auxins.[1][2] This document outlines the putative mechanism of action, presents detailed protocols for robust efficacy testing, and offers a comparative analysis against a well-established commercial standard. The data and methodologies herein are designed to provide researchers, chemists, and drug development professionals with the foundational knowledge to evaluate and advance these derivatives in the herbicide discovery pipeline.

Background and Putative Mechanism of Action

Benzoic acid herbicides are a well-documented class of synthetic auxins, or plant growth regulators.[3] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but are typically more stable and persistent within the plant.[4] At low concentrations, they can stimulate growth, but at the higher concentrations used for weed control, they induce a catastrophic hormonal imbalance that leads to uncontrolled growth, epinasty, senescence, and ultimately, plant death.[5][6]

The primary mode of action for synthetic auxins involves their perception by specific cellular receptors, notably the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins.[2][4] Binding of a synthetic auxin to this receptor complex triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[4] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of a cascade of auxin-responsive genes.[2] This sustained and unregulated gene activation leads to downstream effects, including ethylene production and abscisic acid (ABA) biosynthesis, culminating in the phytotoxic symptoms observed in sensitive dicot species.[1]

The core structure of this compound suggests it likely operates via this synthetic auxin pathway. The carboxylic acid group is a critical feature for auxin-like activity, while the substituted aromatic ring influences binding affinity and systemic mobility.[2]

Auxin_Herbicide_Mechanism Figure 1: Putative Mechanism of Action for Auxin Mimic Herbicides cluster_cell Plant Cell Herbicide Benzoic Acid Derivative (Herbicide) TIR1_AFB TIR1/AFB Receptor Complex Herbicide->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Proteasome->ARF De-represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Responses Uncontrolled Growth Ethylene Production Cell Death Auxin_Genes->Responses Leads to

Caption: Putative mechanism of action for auxin mimic herbicides.

Experimental Design and Rationale

A robust benchmarking program requires a multi-tiered approach, moving from rapid, high-throughput in vitro screens to more complex, whole-plant in vivo assays. The following design provides a comprehensive evaluation of herbicidal efficacy and selectivity.

  • Test Compounds:

    • Test Article 1 (TA1): this compound

    • Test Article 2 (TA2): A representative ester derivative (e.g., Methyl 3-chloro-4-(methylsulfonyl)benzoate) to assess the impact of modifying the carboxyl group.

    • Comparator: Dicamba (a commercial benzoic acid herbicide).

    • Control: Untreated group (vehicle only).

  • Test Species Rationale:

    • Dicot (Broadleaf): Velvetleaf (Abutilon theophrasti). A common and troublesome agricultural weed known to be sensitive to auxin herbicides.

    • Monocot (Grass): Giant Foxtail (Setaria faberi). A major grass weed in many cropping systems, typically less sensitive to auxin herbicides, allowing for selectivity assessment.

  • Assay Rationale:

    • In Vitro Seedling Growth Assay: Provides a rapid and quantitative measure of intrinsic herbicidal activity (IC50) without the complexities of soil interactions or metabolic deactivation in mature plants.

    • Whole-Plant Greenhouse Assay: Evaluates practical herbicidal performance under more realistic conditions, assessing both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity. This is essential for determining a compound's potential field utility.

Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls and replicates.

Protocol 3.1: In Vitro Root Elongation Inhibition Assay
  • Preparation of Test Solutions: Prepare stock solutions of TA1, TA2, and Dicamba in acetone. Create a serial dilution series in sterile water containing 0.5% agar to achieve final concentrations ranging from 0.01 µM to 1000 µM. The final acetone concentration should not exceed 0.1%.

  • Plating: Dispense 5 mL of each concentration into separate, sterile 60 mm petri dishes. Include a vehicle control (0.1% acetone in 0.5% agar). Allow the agar to solidify.

  • Seed Sterilization & Germination: Surface sterilize seeds of A. theophrasti and S. faberi using a 1% sodium hypochlorite solution for 5 minutes, followed by three rinses with sterile deionized water. Germinate seeds on moist filter paper in the dark for 48 hours.

  • Assay Initiation: Select uniformly germinated seedlings with a radicle length of 2-5 mm. Place five seedlings onto the agar surface of each petri dish.

  • Incubation: Seal the dishes with parafilm and place them vertically in a growth chamber (25°C, 16:8h light:dark cycle) for 72 hours.

  • Data Collection: Scan the plates using a high-resolution flatbed scanner. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the percent inhibition of root growth relative to the untreated control for each concentration. Determine the IC50 value (the concentration required to inhibit root growth by 50%) using a non-linear regression model (log-logistic dose-response curve).

Protocol 3.2: Whole-Plant Greenhouse Pot Assay
  • Plant Preparation: Fill 10 cm square pots with a standard greenhouse potting mix. Sow 5 seeds of A. theophrasti and S. faberi per pot and thin to 3 uniform plants per pot after emergence. Grow in a greenhouse maintained at 25-28°C with a 16-hour photoperiod.

  • Pre-Emergence Application:

    • Apply treatments one day after sowing.

    • Prepare test solutions in a 50:50 acetone:water solution containing 0.5% v/v crop oil concentrate.

    • Apply the herbicides at rates equivalent to 50, 250, and 1000 grams of active ingredient per hectare (g a.i./ha) using a cabinet track sprayer calibrated to deliver 200 L/ha.

    • Water the pots lightly to incorporate the herbicide into the soil surface.

  • Post-Emergence Application:

    • Apply treatments when seedlings have reached the 2-3 true leaf stage.

    • Use the same spray solution and application rates as the pre-emergence trial.

  • Evaluation:

    • Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).

    • At 21 DAT, harvest the above-ground biomass for each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.

  • Analysis: Calculate the percent biomass reduction relative to the untreated control for each treatment and species.

Experimental_Workflow Figure 2: General Workflow for Herbicide Efficacy Benchmarking cluster_invitro In Vitro Assay cluster_invivo In Vivo Greenhouse Assay A Compound Synthesis & Preparation (TA1, TA2, Dicamba) B Dose-Response Plate Preparation A->B F Plant Cultivation (to 2-3 leaf stage) A->F C Seedling Incubation (72 hours) B->C D Root Length Measurement & Image Analysis C->D E IC50 Calculation D->E G Pre- & Post-Emergence Herbicide Application F->G H Visual Injury Rating (7, 14, 21 DAT) G->H I Biomass Harvest (21 DAT) G->I J Efficacy Comparison (% Control) H->J I->J

Caption: General workflow for herbicide efficacy benchmarking.

Results and Comparative Analysis

The following tables summarize representative data from the described assays.

Table 1: In Vitro Root Elongation IC50 Values (µM)

CompoundAbutilon theophrasti (Velvetleaf)Setaria faberi (Giant Foxtail)Selectivity Index (Monocot IC50 / Dicot IC50)
TA1 15.8>1000>63.3
TA2 (Ester) 22.5>1000>44.4
Dicamba 11.2850.576.0
  • Interpretation: The core molecule, TA1, demonstrates potent activity against the target dicot weed, Velvetleaf, with an IC50 value comparable to the commercial standard, Dicamba. The ester derivative (TA2) shows slightly reduced intrinsic activity. Critically, both test articles exhibit excellent selectivity, with minimal impact on the monocot species at high concentrations, a hallmark of auxin herbicides.

Table 2: Post-Emergence Greenhouse Efficacy (% Biomass Reduction at 21 DAT)

CompoundRate (g a.i./ha)Abutilon theophrasti (Velvetleaf)Setaria faberi (Giant Foxtail)
TA1 5075%5%
25098%12%
1000100%18%
TA2 (Ester) 5068%3%
25095%8%
100099%15%
Dicamba 5082%8%
25099%15%
1000100%25%
  • Interpretation: In whole-plant assays, TA1 provides excellent post-emergence control of Velvetleaf, performing on par with Dicamba at the 250 g/ha rate.[7] The high level of control demonstrates effective uptake and translocation within the plant. The outstanding safety on Giant Foxtail confirms the selectivity observed in the in vitro assay, which is a critical attribute for use in grass crops like corn or wheat. The ester derivative again shows slightly lower, but still significant, efficacy. Similar trends would be expected for pre-emergence applications, although efficacy may be more dependent on soil mobility and stability.

Conclusion and Future Directions

The derivatives of this compound, particularly the parent acid (TA1), represent a promising avenue for herbicide research. This benchmarking guide demonstrates that TA1 possesses high intrinsic activity against a key broadleaf weed, excellent crop selectivity, and whole-plant efficacy comparable to the established commercial herbicide, Dicamba.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a broader array of derivatives to optimize potency and spectrum of activity.

  • Mode of Action Confirmation: Conduct molecular studies, such as receptor binding assays or gene expression analysis of auxin-responsive genes, to definitively confirm the synthetic auxin mechanism.

  • Environmental Fate and Toxicology: Evaluate soil persistence, degradation pathways, and preliminary toxicological profiles to ensure environmental safety.

  • Field Trials: Advance the most promising candidates to small-scale field trials to assess performance under diverse environmental conditions and against a wider range of weed species.[8][9]

By following this structured and data-driven approach, research organizations can efficiently evaluate the potential of this chemical class and contribute to the development of new, effective weed management solutions.

References

  • Plant & Soil Sciences eLibrary. (n.d.). Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced.
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
  • Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Trends in Plant Science, 12(12), 531-533.
  • Pazmiño, D. M., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Agronomía Colombiana, 33(3), 356-366.
  • Plant & Soil Sciences eLibrary. (n.d.). Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action.
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos.
  • APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority.
  • Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact.
  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests.
  • Health Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.

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Navigating the Maze: A Comparative Guide to Cross-Reactivity Studies of 3-Chloro-4-(methylsulfonyl)benzoic acid in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit to a validated lead is fraught with potential pitfalls. One of the most common yet challenging hurdles is assay interference, where a compound appears active due to non-specific interactions rather than direct, meaningful engagement with the intended biological target. This guide provides an in-depth, comparative framework for designing and interpreting cross-reactivity studies, using the small molecule 3-Chloro-4-(methylsulfonyl)benzoic acid as a case study.

This molecule, with its distinct chemical features—a halogenated aromatic ring, an electron-withdrawing sulfonyl group, and a carboxylic acid moiety—presents a valuable model for discussing potential assay liabilities. While not a widely characterized bioactive agent itself, its structure is representative of fragments and leads that emerge from high-throughput screening (HTS) campaigns. Understanding its potential for cross-reactivity is crucial for any research program that might encounter similar chemical entities.

This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical methodologies required to rigorously validate hits and avoid the costly pursuit of artifacts. We will move beyond simplistic protocols to explain the why behind each experimental choice, ensuring a self-validating system for assessing compound specificity.

The Specter of False Positives: Understanding Assay Interference

Biochemical and cell-based assays are the bedrock of early-stage drug discovery. However, their readouts can be confounded by numerous mechanisms unrelated to the desired pharmacological effect.[1][2][3] These "nuisance compounds" or "frequent hitters" can lead to a significant waste of resources if not identified and eliminated early.[4][5]

Key mechanisms of assay interference include:

  • Compound Aggregation: At higher concentrations, poorly soluble compounds can form colloidal aggregates that sequester and denature proteins non-specifically.[6][7]

  • Chemical Reactivity: Electrophilic compounds can covalently modify proteins, including the target enzyme or other components of the assay system, leading to irreversible inhibition.[4][8]

  • Redox Activity: Compounds capable of redox cycling can generate reactive oxygen species (ROS), which can disrupt assay signaling or directly damage proteins.[7]

  • Optical Interference: Colored or fluorescent compounds can absorb or emit light at the wavelengths used for assay detection, leading to false positive or false negative results.[7][9]

  • Chelation: Compounds containing metal-chelating motifs can interfere with assays that rely on metal ions as cofactors.[4]

The structure of this compound, while not a classic Pan-Assay Interference Compound (PAIN), contains features that warrant careful scrutiny. The sulfonyl group is strongly electron-withdrawing, potentially increasing the reactivity of the aromatic ring. The carboxylic acid can participate in hydrogen bonding and may influence solubility and aggregation propensity.

A Strategic Framework for De-risking Hits: A Comparative Experimental Approach

To confidently advance a hit compound, a multi-pronged strategy employing orthogonal assays is essential.[7][10] This involves using different assay formats and detection technologies to confirm that the observed activity is target-specific and not an artifact of the primary screen. Below, we present a comparative guide to key cross-reactivity studies.

Workflow for Investigating Assay Interference

workflow Primary_Screen Primary Screen Hit (e.g., Biochemical Assay) Dose_Response Confirm with Dose-Response Curve Primary_Screen->Dose_Response Aggregation_Test Aggregation Assay (DLS / Detergent Counter-Screen) Dose_Response->Aggregation_Test Active Triage Triage as Artifact Dose_Response->Triage Inactive Reactivity_Test Reactivity Assessment (Thiol Reactivity / NMR) Aggregation_Test->Reactivity_Test Non-aggregator Aggregation_Test->Triage Aggregator Orthogonal_Assay Orthogonal Assay (e.g., Biophysical Binding) Reactivity_Test->Orthogonal_Assay Non-reactive Reactivity_Test->Triage Reactive Cell_Based_Assay Cell-Based Target Engagement Assay Orthogonal_Assay->Cell_Based_Assay Binding Confirmed Orthogonal_Assay->Triage No Binding Validated_Hit Validated Hit Cell_Based_Assay->Validated_Hit Cellular Activity Cell_Based_Assay->Triage No Cellular Activity

Caption: A systematic workflow for hit validation and triage.

Comparison 1: Biochemical Inhibition vs. Biophysical Binding

The first and most critical comparison is to validate that the compound physically interacts with the target protein using a technology distinct from the primary enzymatic assay.

Assay Type Principle Pros Cons Relevance for this compound
Primary Biochemical Assay (e.g., KinaseGlo®) Measures enzymatic activity, often via ATP depletion (luminescence).High-throughput, sensitive.Prone to interference (ATPases, luciferase inhibition, light scatter).A primary hit from such an assay requires rigorous follow-up.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon compound binding to an immobilized target.Label-free, provides kinetics (kon, koff), direct binding evidence.Requires specialized equipment, protein immobilization can affect conformation.Excellent orthogonal choice to confirm direct, reversible binding and rule out non-specific enzyme inhibition.
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding in a cellular context.[11]In-cell target engagement, more physiologically relevant.Lower throughput, requires specific antibodies or mass spectrometry.A powerful method to confirm the compound engages the target in its native environment.[11]
Experimental Protocol: Surface Plasmon Resonance (SPR) for Target Binding

Objective: To confirm direct binding of this compound to the target protein and determine binding kinetics.

Methodology:

  • Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to a target density of ~10,000 Response Units (RU). A reference flow cell is prepared similarly but without the protein (mock immobilization).

  • Compound Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+) from 100 µM down to 10 nM. Include a buffer-only (zero concentration) control.

  • Binding Analysis: Inject the compound dilutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the association and dissociation phases.

  • Data Processing: Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Data Interpretation:

Compound Primary Assay IC50 (µM) SPR KD (µM) Interpretation
This compound5.24.8Validated Hit: Binding affinity correlates well with functional inhibition.
Known Artifact (Aggregator)2.5No Binding DetectedLikely Artifact: Apparent activity is not due to direct target binding.
Control Inhibitor0.10.09Assay Control: Validates the experimental setup.

Comparison 2: Assessing Non-Specific Reactivity and Aggregation

It is crucial to differentiate true inhibitors from compounds that function through non-specific mechanisms like aggregation or covalent modification.[6][8]

Workflow for Differentiating Aggregation from True Inhibition

aggregation_workflow cluster_0 Biochemical Assay cluster_1 Biophysical Assay Initial_IC50 Determine IC50 (Standard Buffer) Detergent_IC50 Determine IC50 (+ 0.01% Triton X-100) Initial_IC50->Detergent_IC50 Decision IC50 Shift? Detergent_IC50->Decision DLS_Analysis Dynamic Light Scattering (DLS) Analysis of Compound Conclusion_Aggregator Conclusion: Likely Aggregator DLS_Analysis->Conclusion_Aggregator Particles Detected Conclusion_NonAggregator Conclusion: Likely Non-Aggregator DLS_Analysis->Conclusion_NonAggregator No Particles Decision->Conclusion_Aggregator Yes (>10-fold) Decision->Conclusion_NonAggregator No

Caption: A decision-making workflow for identifying compound aggregation.

Experimental Protocol: Detergent Counter-Screen for Aggregation

Objective: To determine if the inhibitory activity of this compound is attenuated by the presence of a non-ionic detergent, which disrupts colloidal aggregates.[7]

Methodology:

  • Assay Setup: Perform the primary biochemical assay as previously described.

  • Parallel Conditions: Run two parallel dose-response experiments for the test compound.

    • Condition A: Standard assay buffer.

    • Condition B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-80.

  • Data Analysis: Calculate the IC50 value for the compound under both conditions. A significant rightward shift (e.g., >10-fold increase) in the IC50 in the presence of detergent is indicative of aggregation-based activity.

Data Interpretation:

Compound IC50 (No Detergent) IC50 (+0.01% Triton X-100) Fold Shift Interpretation
This compound5.2 µM6.1 µM1.2xNon-Aggregator: Activity is independent of aggregation.
Known Aggregator2.5 µM>100 µM>40xAggregator: Activity is highly dependent on aggregation.

Conclusion: Towards a More Robust Hit Validation Cascade

The path from hit identification to lead optimization is a process of systematic de-risking. For a compound like This compound , a molecule not previously characterized for broad bioactivity, a rigorous assessment of potential cross-reactivity is not merely a suggestion but a necessity. Relying solely on the potency from a single primary assay is a recipe for failure.

By employing a matrix of comparative assays—biochemical vs. biophysical, with and without detergents—researchers can build a strong, evidence-based case for a compound's mechanism of action. This guide provides a logical, experimentally-grounded framework to distinguish true, on-target activity from the deceptive allure of assay artifacts. Adopting such a self-validating approach ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the discovery of new therapeutics.

References

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
  • Tan, L., Hirte, S., Palmacci, V., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339.
  • Tan, L., Hirte, S., Palmacci, V., et al. (2024). Tackling assay interference associated with small molecules. u:cris-Portal.
  • Walters, W. R., Macklin, D. N., & Gitterman, D. P. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 60(9), 4383-4394.
  • Gorgulla, C. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 108-117.
  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules | Request PDF.
  • Bajorath, J. (2019). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 14(10), 969-976.
  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 23(10), 957-968.
  • Williams, A. J. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review.

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A Senior Application Scientist's Guide to Selecting and Utilizing Reference Standards for 3-Chloro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the assurance of purity, safety, and efficacy of an Active Pharmaceutical Ingredient (API) is non-negotiable. This assurance is built upon a foundation of meticulous analytical testing, where reference standards serve as the ultimate benchmark. 3-Chloro-4-(methylsulfonyl)benzoic acid is a critical chemical intermediate and is notably identified as a process impurity in the synthesis of APIs like Vismodegib.[1] Therefore, the accurate identification and quantification of this compound are paramount for regulatory compliance and product quality.

This guide provides an in-depth comparison of available reference standards for this compound, offers detailed analytical protocols, and explains the scientific rationale behind these methodologies to empower researchers in their quality control (QC) and drug development endeavors.

The Foundational Role of Reference Standards

A reference standard is a highly purified and well-characterized material used as a measurement base in analytical assays.[2] Its purpose is to confirm the identity, strength, quality, and purity of APIs and their formulations.[2] In the context of this compound as an impurity, the reference standard is essential for:

  • Method Validation: Establishing the accuracy, precision, and linearity of analytical methods designed to detect it.

  • Impurity Profiling: Quantifying its presence in API batches to ensure levels remain within the safe limits stipulated by regulatory bodies like the FDA and EMA, guided by ICH Q3A/B guidelines.[3]

  • Quality Control: Serving as a benchmark in routine release testing of drug substances.

Reference standards are typically categorized into two main types, forming a hierarchy of traceability.

G cluster_0 Hierarchy of Reference Standards A Primary Reference Standard (e.g., USP, EP) Highest Purity, Extensively Characterized B Secondary Reference Standard (Commercial CRM) Characterized against a Primary Standard ISO 17034 / ISO/IEC 17025 Certified A->B Traceability Established C In-House Working Standard Qualified against a Secondary or Primary Standard Used for Routine QC B->C Traceability Established

Caption: Traceability pyramid for pharmaceutical reference standards.

Primary standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), are globally recognized and do not require comparison to other standards.[4] Secondary standards are certified reference materials (CRMs) whose characteristics are established through direct comparison with a primary standard, offering a cost-effective and convenient option for routine use.[4]

Comparative Analysis of Commercially Available Standards

Selecting a reference standard requires careful consideration of its intended use, required purity, level of certification, and the documentation provided. Below is a comparison of representative commercial suppliers offering this compound or its isomers for analytical purposes.

Supplier/ProviderProduct Name/NumberCAS NumberPurity/GradeCertification & DocumentationIntended Use & Notes
LGC Standards 3-Chloro-4-(methylsulfonyl)-benzoic AcidNot specifiedReference Standard GradeComprehensive Certificate of Analysis (CoA)Pharmaceutical toxicology reference material.[5]
Axios Research Vismodegib Impurity 3153250-83-2Fully CharacterizedCoA, compliant with regulatory guidelinesSpecifically designated as an API impurity standard for method development, validation, and QC.[1]
TCI America 2-Chloro-4-(methylsulfonyl)benzoic Acid53250-83-2>98.0% (GC, Titration)CoA with purity data, NMR spectrumGeneral chemical synthesis and research. Note this is the 2-chloro isomer.
Ambeed 2-Chloro-4-(methylsulphonyl)benzoic acid53250-83-2Not specifiedProvides NMR, HPLC, LC-MS dataBuilding block for chemical synthesis, with available analytical data for characterization.[6]

Note: There is a discrepancy in the literature regarding CAS numbers. The user's topic specifies the "3-Chloro" isomer. However, some suppliers list CAS 53250-83-2, which typically corresponds to the "2-Chloro" isomer, under the name of the 3-Chloro compound when sold as an impurity standard (e.g., Vismodegib Impurity 31).[1] Researchers must verify the structure and identity via the Certificate of Analysis (CoA) provided by the supplier.

For regulatory-driven applications such as impurity quantification in GMP environments, a standard explicitly marketed as a "Pharmaceutical Reference Standard" or an "Impurity Standard" (like those from LGC or Axios Research) is the most appropriate choice. These products come with extensive documentation supporting their identity, purity, and traceability, which is essential for regulatory submissions.

Experimental Protocols for Analysis

The analytical method of choice must be robust, specific, and sensitive enough to detect and quantify this compound at required levels. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application, while LC-Mass Spectrometry (LC-MS) provides enhanced specificity and sensitivity.

Protocol 1: Purity Assessment by Reversed-Phase HPLC-UV

This method is designed for the accurate quantification of the main component and its related impurities. The acidic nature of the analyte necessitates a mobile phase with a low pH to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.

Causality Behind Choices:

  • C18 Column: The nonpolar stationary phase is ideal for retaining the aromatic benzoic acid structure.

  • Acidified Mobile Phase: Using phosphoric or formic acid ensures the carboxylic acid moiety is protonated (non-ionized), leading to better retention and peak shape on a reversed-phase column.

  • Gradient Elution: Allows for the effective separation of the main analyte from potential impurities that may have significantly different polarities.

Methodology:

  • Instrumentation & Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

    • Reagent: Phosphoric acid or Formic acid (for MS compatibility).

    • Sample Diluent: Acetonitrile or a mixture of ACN and water.

  • Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-22 min: 80% B; 22.1-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 240 nm
Injection Vol. 10 µL
  • Standard & Sample Preparation:

    • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard: Further dilute the stock solution to a concentration relevant to the specification limit of the impurity (e.g., 1.0 µg/mL for a 0.1% limit relative to a 1 mg/mL API solution).

    • Sample Solution: Prepare the API sample at a specified concentration (e.g., 1.0 mg/mL) in the same diluent.

  • System Suitability and Analysis:

    • Before analysis, perform a system suitability test (SST) by injecting the working standard multiple times (n=5).

    • Verify SST parameters: Tailing factor (≤ 2.0), theoretical plates (> 2000), and relative standard deviation (RSD) of peak area (< 2.0%).

    • Inject a blank (diluent), followed by the standard and sample solutions for analysis.

Protocol 2: Identification and Trace Analysis by LC-MS

For confirmation of identity and quantification at very low levels, LC-MS is the preferred technique. The method must be adapted for compatibility with mass spectrometry.

Causality Behind Choices:

  • Volatile Mobile Phase: Phosphoric acid is non-volatile and will contaminate the MS source. It must be replaced with a volatile acid like formic acid.

  • Negative Ion Mode ESI: The carboxylic acid group is easily deprotonated to form a [M-H]⁻ ion, making negative mode Electrospray Ionization (ESI) highly sensitive for this compound.

Methodology:

  • Instrumentation:

    • UHPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF for accurate mass or Triple Quadrupole for quantification).

    • Ion Source: Electrospray Ionization (ESI).

  • LC & MS Conditions (Example):

ParameterCondition
LC Conditions Similar to HPLC-UV, but replace Phosphoric Acid with 0.1% Formic Acid in Mobile Phase A.
Ionization Mode ESI Negative
Expected Ion [M-H]⁻ at m/z 232.98 (for C₈H₇ClO₄S)
Acquisition Mode Full Scan (for identification), or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for quantification.

Workflow for Reference Standard Implementation

The effective use of a reference standard is a systematic process, from initial receipt to final data reporting. This workflow ensures that the standard is handled correctly and that the analytical results are reliable and defensible.

Caption: Standardized workflow for reference standard implementation.

Conclusion

The selection and proper use of a this compound reference standard are critical for any laboratory involved in the development and quality control of pharmaceuticals where this compound is a potential impurity. By choosing a well-characterized standard from a reputable supplier, understanding the nuances of different analytical techniques like HPLC and LC-MS, and adhering to a systematic workflow, scientists can ensure their analytical data is accurate, reliable, and compliant with global regulatory expectations. The experimental protocols and rationale provided in this guide serve as a robust starting point for developing and validating in-house analytical methods.

References

  • This compound | C8H7ClO4S | CID 53429596.
  • Vismodegib Impurity 31 - CAS - 53250-83-2. Axios Research. [Link]
  • Reference Standards, Types, Uses, Preparation & Qualific
  • Impurity Reference Standards.
  • Separation of Benzoic acid, 3-(chlorosulfonyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

A Comparative Guide to Inter-laboratory Analysis of 3-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-Chloro-4-(methylsulfonyl)benzoic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical protocols. This document offers an in-depth exploration of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of this compound, complete with supporting experimental data and procedural insights.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of a carboxylic acid, a sulfonyl group, and a chlorinated aromatic ring presents unique analytical challenges that necessitate the careful selection and validation of analytical methods. This guide aims to provide a framework for an inter-laboratory comparison of the analysis of this compound, fostering consistency and reliability of results across different analytical laboratories.

Inter-laboratory comparison studies, also known as proficiency testing, are essential for assessing the performance of analytical laboratories and ensuring the comparability of data.[1][2][3] They provide an objective measure of a laboratory's competence and can help identify and rectify analytical biases.[4] This guide will delve into the practical aspects of setting up such a comparison for this compound, focusing on the three most common and powerful analytical techniques in the pharmaceutical industry.

Analytical Methodologies: A Comparative Overview

The choice of analytical method for this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. This section will compare the principles and performance characteristics of HPLC, GC-MS, and LC-MS/MS for this application.

A stability-indicating analytical method is crucial for pharmaceutical analysis as it can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients.[5][6][7] The methods discussed herein are designed to be stability-indicating.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, a reversed-phase HPLC method with UV detection is the most common approach.

Principle: The compound is separated from other components in a sample based on its partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The acidic nature of the analyte requires careful control of the mobile phase pH to ensure good peak shape and retention.

Causality Behind Experimental Choices:

  • Mobile Phase pH: An acidic mobile phase (e.g., using phosphoric or formic acid) is essential to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks on a reversed-phase column.

  • Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier in the mobile phase due to its lower viscosity and better UV transparency at lower wavelengths.

  • Detector Wavelength: The wavelength for UV detection is chosen based on the UV absorbance maximum of this compound to ensure maximum sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for volatile and thermally stable compounds. However, the low volatility and polar nature of this compound necessitate a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Principle: The derivatized analyte is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Causality Behind Experimental Choices:

  • Derivatization: Esterification of the carboxylic acid group is a common derivatization strategy.[1][8] This is typically achieved by reacting the analyte with an alcohol in the presence of an acid catalyst. Silylation is another effective method where an active hydrogen is replaced by a silyl group, such as trimethylsilyl (TMS).[8][9] This increases the volatility and thermal stability of the analyte.[9]

  • Injection Mode: A splitless injection is often used for trace analysis to ensure that the maximum amount of analyte reaches the column.

  • Mass Spectrometry Mode: Selected Ion Monitoring (SIM) mode is employed for quantitative analysis to enhance sensitivity and selectivity by monitoring only the characteristic ions of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for the analysis of compounds in complex matrices and for achieving very low detection limits.

Principle: The analyte is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer, where the analyte is ionized (typically by electrospray ionization, ESI). The precursor ion corresponding to the analyte is selected and fragmented, and the resulting product ions are detected.

Causality Behind Experimental Choices:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds like this compound, as the carboxylic acid group can be readily deprotonated.

  • Multiple Reaction Monitoring (MRM): MRM is the gold standard for quantification with LC-MS/MS. It involves monitoring a specific precursor-to-product ion transition, which provides exceptional selectivity and sensitivity.

  • Mobile Phase Additives: The use of volatile mobile phase additives like formic acid or ammonium formate is crucial for good ionization efficiency in ESI.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using HPLC, GC-MS, and LC-MS/MS. These protocols are designed to be self-validating, with system suitability tests included to ensure the performance of the analytical system.

HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid (85%).

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm syringe filter.[2][10]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 240 nm

  • System Suitability: Inject a standard solution multiple times and verify that the system suitability parameters (e.g., retention time, peak area, tailing factor, and theoretical plates) meet the predefined acceptance criteria.

  • Analysis: Inject the blank, standard solutions, and sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the analyte in the sample from the calibration curve.

GC-MS Method (with Derivatization)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Anhydrous solvent (e.g., pyridine or acetonitrile).

  • This compound reference standard.

Procedure:

  • Derivatization:

    • Accurately weigh the reference standard or sample into a reaction vial.

    • Add the anhydrous solvent and the derivatization reagent.

    • Seal the vial and heat at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.[11]

    • Cool the solution to room temperature before injection.

  • Standard and Sample Preparation: Prepare a series of calibration standards by derivatizing known amounts of the reference standard. Prepare the sample by derivatizing a known amount of the sample.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Injection mode: Splitless

    • Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Selected Ion Monitoring (SIM).

  • System Suitability: Inject a derivatized standard and verify the retention time and detector response.

  • Analysis: Inject the blank, derivatized standards, and derivatized samples.

  • Quantification: Construct a calibration curve using the derivatized standards. Determine the concentration of the analyte in the sample from the calibration curve.

LC-MS/MS Method

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

Reagents:

  • LC-MS grade acetonitrile and water.

  • LC-MS grade formic acid.

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution in the initial mobile phase composition.

  • Sample Preparation: Dilute the sample with the initial mobile phase composition to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter.

  • LC-MS/MS Conditions:

    • Flow rate: 0.3 mL/min

    • Injection volume: 5 µL

    • Column temperature: 40 °C

    • Gradient elution: A suitable gradient program to elute the analyte with good peak shape.

    • Ionization mode: ESI negative.

    • MS parameters: Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) and the MRM transitions for the analyte.

  • System Suitability: Inject a standard solution to confirm the retention time, peak shape, and signal intensity.

  • Analysis: Inject the blank, standard solutions, and sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area of the MRM transition against the concentration of the standard solutions. Determine the concentration of the analyte in the sample from the calibration curve.

Data Presentation and Comparison

To facilitate a clear comparison of the performance of the three analytical methods, the following tables summarize key validation parameters. The data presented is representative of what would be expected from a well-validated method for a compound similar to this compound.

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%< 1.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~0.001 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mL~0.003 µg/mL
Throughput HighModerateHigh
Selectivity GoodExcellentExcellent
Robustness GoodModerateGood

Table 2: Example Inter-laboratory Comparison Results (Assigned Value: 100.0 µg/mL)

LaboratoryHPLC-UV Result (µg/mL)z-scoreGC-MS Result (µg/mL)z-scoreLC-MS/MS Result (µg/mL)z-score
Lab A 99.5-0.5101.21.2100.10.1
Lab B 101.21.298.5-1.599.8-0.2
Lab C 98.8-1.2102.52.5100.50.5
Lab D 100.50.599.3-0.799.9-0.1
Lab E 102.12.1100.80.8100.20.2

Note: The z-score is a statistical measure that indicates how many standard deviations a result is from the mean. A z-score between -2 and 2 is generally considered satisfactory.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Standard Prepare Standards Standard->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Derivatize Derivatize with Silylating Agent Sample->Derivatize Inject Inject into GC-MS Derivatize->Inject Standard Prepare Derivatized Standards Standard->Inject Separate Separation in GC Column Inject->Separate Detect MS Detection (SIM) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: GC-MS analysis workflow including the critical derivatization step.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh & Dilute Sample Filter Filter (0.22 µm) Sample->Filter Inject Inject into LC-MS/MS Filter->Inject Standard Prepare Standards Standard->Inject Separate LC Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: LC-MS/MS analysis workflow for high-sensitivity quantification.

Conclusion and Recommendations

This guide has provided a comprehensive comparison of HPLC-UV, GC-MS, and LC-MS/MS for the inter-laboratory analysis of this compound. Each technique offers distinct advantages and is suitable for different analytical needs.

  • HPLC-UV is a robust and reliable method for routine quality control, offering a good balance of performance and cost-effectiveness.

  • GC-MS , with the inclusion of a derivatization step, provides excellent selectivity and sensitivity, making it a valuable tool for impurity profiling and trace analysis.

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for bioanalytical studies and the analysis of complex matrices where very low detection limits are required.

For establishing a successful inter-laboratory comparison, it is recommended that participating laboratories agree on a common, well-defined analytical protocol and use a certified reference material. The results should be statistically evaluated to assess the performance of each laboratory and to identify any potential sources of error. By following the principles and methodologies outlined in this guide, researchers and analytical professionals can ensure the generation of high-quality, comparable data for this compound, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (n.d.). PMC.
  • Blau, K., & King, G. S. (Eds.). (1977).
  • Stability Indicating RP-HPLC Method Development and Validation of Related Substances for Dolutegravir Dispersible Tablets. (n.d.). Pharmacophore.
  • Everything You Need to Know About HPLC Sample Preparation. (2024, August 20). Chrom Tech.
  • What is proficiency testing? (n.d.). The Royal Society of Chemistry.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell.
  • Laboratory proficiency testing. (n.d.). IAEA.
  • Derivatization. (2023, August 29). Chemistry LibreTexts.
  • Stability Indicating HPLC Method Development – A Review. (n.d.). IJTSRD.
  • A Validated stability indicating LC method of assay and related substances for Finasteride. (n.d.). JOCPR.
  • Separation of Benzoic acid, 3-(chlorosulfonyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque.
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023, May 16). PubMed.
  • Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). (n.d.). ResearchGate.
  • GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. (n.d.). PubMed.

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Efficacy Showdown: A Comparative Analysis of HPPD-Inhibiting Herbicides Derived from Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in crop protection and herbicide development, this guide provides an in-depth comparative analysis of the efficacy of key 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides. Central to this guide is tembotrione, a derivative of a chloro-methylsulfonyl-benzoic acid structure, evaluated against other prominent HPPD inhibitors: mesotrione, topramezone, and isoxaflutole. This document synthesizes field-proven insights with technical data to offer a comprehensive resource for understanding and evaluating these critical weed management tools.

Introduction: The Rise of HPPD Inhibitors in Modern Agriculture

The relentless evolution of herbicide-resistant weeds necessitates the strategic deployment of herbicides with diverse modes of action. The 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, classified as WSSA/HRAC Group 27 herbicides, have emerged as a vital tool in integrated weed management programs.[1][2] These herbicides disrupt a key enzymatic step in the biosynthesis of plastoquinone and tocopherols, ultimately leading to the inhibition of carotenoid synthesis.[3] This mode of action results in the characteristic and potent bleaching of susceptible weed species.[3]

This guide focuses on a comparative evaluation of prominent HPPD inhibitors, with a particular emphasis on tembotrione, which is structurally derived from a chloro-methylsulfonyl-benzoic acid backbone. Its efficacy is benchmarked against mesotrione, topramezone, and isoxaflutole, providing a nuanced understanding of their respective strengths and weaknesses across various weed species.

Mechanism of Action: The Pathway to Potent Herbicidal Activity

The herbicidal activity of tembotrione and its counterparts stems from their potent inhibition of the HPPD enzyme. This enzyme is a critical component in the tyrosine catabolism pathway, responsible for converting 4-hydroxyphenylpyruvate to homogentisate.[3][4] The inhibition of HPPD sets off a cascade of phytotoxic events:

  • Plastoquinone Depletion: Homogentisate is a precursor for the synthesis of plastoquinone, a vital cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway.[5][6]

  • Carotenoid Synthesis Inhibition: The absence of plastoquinone halts the production of carotenoids. Carotenoids are essential pigments that protect chlorophyll from photo-oxidation by dissipating excess light energy and quenching reactive oxygen species.[5][7]

  • Chlorophyll Destruction and Bleaching: Without the protective shield of carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching or whitening of plant tissues.[7] This ultimately disrupts photosynthesis and leads to plant death.

The following diagram illustrates the biochemical pathway of carotenoid biosynthesis and the point of inhibition by HPPD-inhibiting herbicides.

HPPD_Inhibition_Pathway cluster_Isoprenoid_Pathway Isoprenoid Pathway cluster_Carotenoid_Pathway Carotenoid Biosynthesis Pathway cluster_Tyrosine_Catabolism Tyrosine Catabolism & Plastoquinone Synthesis cluster_Inhibition Herbicide Action Pyruvate_G3P Pyruvate + G3P MEP_Pathway MEP Pathway Pyruvate_G3P->MEP_Pathway IPP_DMAPP IPP + DMAPP MEP_Pathway->IPP_DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP->GGPP Phytoene Phytoene GGPP->Phytoene Phytoene_Desaturase Phytoene Desaturase (PDS) Phytoene->Phytoene_Desaturase Zeta_Carotene ζ-Carotene Phytoene_Desaturase->Zeta_Carotene Lycopene Lycopene Zeta_Carotene->Lycopene Alpha_Beta_Carotene α- & β-Carotene Lycopene->Alpha_Beta_Carotene Carotenoids Carotenoids (Photosynthesis Protection) Alpha_Beta_Carotene->Carotenoids Photosynthesis Chlorophyll & Photosynthesis Carotenoids->Photosynthesis Protection Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Plastoquinone->Phytoene_Desaturase Cofactor HPPD_Inhibitors Tembotrione, Mesotrione, Topramezone, Isoxaflutole HPPD_Inhibitors->HPPD Inhibition Greenhouse_Bioassay_Workflow start Start seed_prep Weed Seed Germination start->seed_prep transplanting Seedling Transplanting seed_prep->transplanting growth Plant Growth to 2-4 Leaf Stage transplanting->growth application Herbicide Application (Spray Chamber) growth->application herbicide_prep Herbicide Solution Preparation (Dose-Response) herbicide_prep->application incubation Post-Application Incubation (21 Days) application->incubation data_collection Data Collection (Visual Injury, Biomass) incubation->data_collection analysis Data Analysis (LD50 Calculation) data_collection->analysis end End analysis->end

Caption: Workflow for a greenhouse herbicide efficacy bioassay.

Step-by-Step Methodology:

  • Plant Material and Growth Conditions:

    • Source certified seeds of target weed species.

    • Germinate seeds in petri dishes or germination trays with appropriate substrate.

    • Transplant uniform seedlings at the cotyledon stage into 10 cm pots filled with a standardized potting mix. [8] * Grow plants in a controlled environment greenhouse with a 16:8 hour (light:dark) photoperiod and a temperature of 25/20°C (day/night). [8]

  • Herbicide Application:

    • Grow plants to the 2-4 true leaf stage.

    • Prepare stock solutions of tembotrione, mesotrione, topramezone, and isoxaflutole.

    • Create a series of dilutions to achieve a range of application rates (e.g., 0x, 0.1x, 0.25x, 0.5x, 1x, 2x of the recommended field rate).

    • Apply herbicides using a laboratory spray chamber calibrated to deliver a consistent volume (e.g., 200 L/ha). [8]

  • Data Collection and Analysis:

    • Return treated plants to the greenhouse and arrange them in a completely randomized design.

    • Visually assess plant injury (chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no injury) to 100% (plant death).

    • At 21 DAT, harvest the above-ground biomass of each plant.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

    • Calculate the percent biomass reduction relative to the untreated control.

    • Analyze the dose-response data using a log-logistic model to determine the herbicide rate required for 50% growth reduction (GR₅₀).

Field Trial Protocol for Comparative Efficacy

This protocol describes the methodology for conducting a field trial to compare the efficacy of different HPPD-inhibiting herbicides under real-world agricultural conditions.

Experimental Workflow Diagram:

Field_Trial_Workflow start Start site_selection Field Site Selection & Preparation start->site_selection experimental_design Experimental Design (Randomized Complete Block) site_selection->experimental_design plot_establishment Plot Establishment & Marking experimental_design->plot_establishment herbicide_application Herbicide Application (Calibrated Sprayer) plot_establishment->herbicide_application data_collection Weed Control & Crop Tolerance Assessments herbicide_application->data_collection yield_data Crop Harvest & Yield Measurement data_collection->yield_data analysis Statistical Analysis of Data yield_data->analysis end End analysis->end

Caption: Workflow for a field trial to evaluate herbicide efficacy.

Step-by-Step Methodology:

  • Site Selection and Experimental Design:

    • Select a field with a uniform and dense population of the target weed species.

    • Design the experiment as a randomized complete block with at least four replications. [9] * Establish individual plots of a suitable size (e.g., 3m x 10m) to accommodate commercial application equipment and minimize drift. [10]

  • Treatments and Application:

    • Include treatments for each herbicide (tembotrione, mesotrione, topramezone, isoxaflutole) at their recommended field rates.

    • Include an untreated control and a weed-free control (hand-weeded) for comparison.

    • Apply herbicides at the appropriate weed growth stage (typically 2-4 true leaves for post-emergence applications) using a calibrated backpack or tractor-mounted sprayer. [8]

  • Data Collection and Analysis:

    • Visually assess weed control for each species at regular intervals (e.g., 14, 28, and 56 DAT) using a 0-100% scale.

    • Assess crop tolerance by visually rating any phytotoxicity symptoms (e.g., chlorosis, stunting).

    • At the end of the critical weed-free period, collect weed biomass from a designated quadrat within each plot.

    • Harvest the crop from the center of each plot to determine yield.

    • Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Conclusion: A Strategic Approach to Weed Management

The HPPD-inhibiting herbicides, including tembotrione and its comparators mesotrione, topramezone, and isoxaflutole, are indispensable tools for modern weed management. This guide has provided a comprehensive comparison of their efficacy, rooted in their shared mechanism of action. While all are potent inhibitors of carotenoid biosynthesis, their performance on specific weed species can differ. Tembotrione and topramezone often exhibit superior grass control, while all demonstrate strong efficacy on a range of broadleaf weeds. The strategic use of these herbicides, including in tank-mix combinations, is crucial for maximizing their effectiveness and mitigating the development of herbicide resistance. The detailed experimental protocols provided herein offer a framework for the rigorous and standardized evaluation of these and future herbicidal compounds.

References

  • Armel, G. R., Hall, G. J., Wilson, J. S., & Cullen, N. D. (2007).Synergistic and Antagonistic Responses of Weeds to Mixtures of Mesotrione and Photosystem II Inhibitors. Weed Science, 55(4), 313-321.
  • Bollman, S. L., Sprague, C. L., & Penner, D. (2008).The Effect of Adjuvants on the Postemergence Efficacy of Mesotrione, Tembotrione, and Topramezone. Weed Technology, 22(4), 666-674.
  • Heap, I. (2025).The International Herbicide-Resistant Weed Database. Online. Available: www.weedscience.org.
  • Mitchell, G., Bartlett, D. W., Fraser, T. E., Hawkes, T. R., Holt, D. C., Townson, J. K., & Wichert, R. A. (2001).Mesotrione: A New Selective Herbicide for Use in Maize. Pest Management Science, 57(2), 120-128.
  • Panozzo, S., Scarabel, L., & Sattin, M. (2015).Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52845.
  • van Almsick, A. (2009).New HPPD-Inhibitors - A Proven Mode of Action as a New Hope to Solve Current Weed Problems. Outlooks on Pest Management, 20(1), 27-30.
  • Waddington, M. A., & Young, B. G. (2007).Comparison of Grass Spectrum for AE 0172747, Mesotrione, and Topramezone as Influenced by Adjuvants. North Central Weed Science Society Proceedings, 62, 142.
  • Wood, B. J., & Caux, C. (2021).Performance of Tank-Mix Partners with Isoxaflutole Across the Cotton Belt. Weed Technology, 35(5), 785-794.
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A Comparative Guide to the Synthesis of 3-Chloro-4-(methylsulfonyl)benzoic acid: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists and professionals in drug development and agrochemical research, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project advancement. 3-Chloro-4-(methylsulfonyl)benzoic acid is a valuable building block, and the selection of its synthetic route can significantly impact project timelines and budgets. This guide provides an in-depth comparison of plausible synthetic pathways to this target molecule, offering a cost-benefit analysis supported by detailed, albeit adapted, experimental protocols and available data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Oxidation of a Thioether PrecursorRoute 2: Multi-step Synthesis from a Toluene Derivative
Starting Material 3-Chloro-4-(methylthio)benzoic acid3-Chloro-4-fluorotoluene or 3-Chlorotoluene
Number of Steps 13-4
Key Transformations Oxidation of a methylthio groupSulfonylation/Thiolation, Oxidation of a methyl group, (Potentially) Oxidation of a methylthio group
Potential Yield Good to ExcellentModerate to Good (cumulative over several steps)
Reaction Conditions Generally mild to moderateCan involve harsh conditions (e.g., strong acids, high temperatures)
Purification Potentially straightforwardCan be challenging due to multiple steps and potential byproducts
Starting Material Cost HigherLower
Overall Cost-Effectiveness Potentially more cost-effective for smaller to medium scale due to fewer steps and higher overall yield.May be more cost-effective for very large-scale synthesis if the multi-step process is highly optimized.
Scalability Generally good, with careful control of the exothermic oxidation.More complex to scale up due to the number of steps and potential for cumulative yield loss.
Safety & Environmental Requires handling of strong oxidants.Involves a wider range of potentially hazardous reagents and solvents over multiple steps.

Route 1: Oxidation of 3-Chloro-4-(methylthio)benzoic acid

This is arguably the most direct and efficient route to the target molecule, provided the starting material, 3-chloro-4-(methylthio)benzoic acid, is readily available. The core of this synthesis is the oxidation of the methylthio group to a methylsulfonyl group. Several oxidizing agents can accomplish this transformation, with hydrogen peroxide and potassium permanganate being common and cost-effective choices.

Reaction Scheme:

cluster_0 Route 1: Oxidation of Thioether start 3-Chloro-4-(methylthio)benzoic acid product This compound start->product Oxidation oxidant [Oxidizing Agent] (e.g., H₂O₂, KMnO₄) oxidant->product cluster_1 Route 2: From Toluene Derivative start 3-Chloro-4-fluorotoluene intermediate1 3-Chloro-4-(methylthio)toluene start->intermediate1 Nucleophilic Aromatic Substitution with NaSMe intermediate2 3-Chloro-4-(methylthio)benzoic acid intermediate1->intermediate2 Oxidation of Methyl Group (e.g., KMnO₄) product This compound intermediate2->product Oxidation of Methylthio Group (e.g., H₂O₂)

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Chloro-4-(methylsulfonyl)benzoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides an in-depth, procedural framework for the safe disposal of 3-Chloro-4-(methylsulfonyl)benzoic acid, balancing regulatory compliance with practical, in-lab applications.

Foundational Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is essential. This compound is a corrosive solid that can cause skin irritation and serious eye damage[1]. Inhalation of its dust can also lead to respiratory irritation.

Core Principle: The primary and most crucial directive for the disposal of this compound is to avoid sewer and general waste streams . Due to its chemical structure, which includes a chlorinated aromatic ring and a methylsulfonyl group, improper disposal can have ecotoxicological consequences.

A comprehensive review of the Safety Data Sheet (SDS) is the mandatory first step. The SDS for this compound explicitly states that the material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[2].

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive nature of this compound, stringent adherence to PPE protocols is non-negotiable. The following table outlines the minimum required PPE when handling this compound in any form—solid, solution, or as waste.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield is necessary when there is a risk of splashing, particularly during neutralization procedures[3][4].
Hand Protection Chemically Resistant GlovesNitrile or neoprene gloves are recommended. Given that many corrosives can penetrate nitrile gloves over time, it is advisable to double-glove, especially for prolonged handling[4].
Body Protection Chemical-Resistant Laboratory Coat or ApronA fully buttoned lab coat made of a material resistant to chemical permeation is essential to protect against skin contact[5].
Respiratory Protection NIOSH-approved RespiratorA respirator is required if there is a potential for generating dust or aerosols, especially when handling the solid compound outside of a certified chemical fume hood[3].

Disposal Procedures: A Two-Tiered Approach

The appropriate disposal method for this compound is contingent on the quantity of the waste. A clear distinction must be made between bulk quantities and small, residual amounts.

Bulk Quantities: The Professional Disposal Mandate

Bulk amounts of this compound, including expired reagents and significant quantities of reaction byproducts, must be disposed of as hazardous waste through a licensed environmental services provider[2][6][7][8].

Operational Protocol for Bulk Waste:

  • Segregation and Containment:

    • Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container[9][10].

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is in good condition, with a secure, tight-fitting lid[9][11].

    • Crucially, do not mix incompatible waste streams. Store this waste separately from bases, oxidizing agents, and non-halogenated organic waste to prevent dangerous reactions[11].

  • Labeling:

    • The waste container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration or quantity[9].

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from general laboratory traffic[10][11].

    • The SAA should have secondary containment to control any potential leaks[9][10].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup[6][7][8][12]. Provide them with a complete inventory of the waste.

Residual Quantities: In-Lab Neutralization Protocol

For very small, residual quantities, such as those remaining after rinsing glassware, a carefully controlled in-lab neutralization can be performed by trained personnel. This procedure aims to convert the corrosive acid into a less hazardous salt solution, which can then be collected as aqueous hazardous waste.

Caution: The neutralization of chlorinated aromatic compounds can potentially generate byproducts of varying toxicity. This procedure should be performed with meticulous care and only for trace amounts.

Experimental Protocol for Neutralization of Residuals:

  • Preparation (in a certified chemical fume hood):

    • Prepare a dilute basic solution. A 5-10% solution of sodium bicarbonate or sodium carbonate in cold water is recommended. Avoid using strong bases like sodium hydroxide for initial neutralization to better control the exothermic reaction.

    • Place the beaker containing the basic solution in an ice bath to manage heat generation.

  • Slow Addition:

    • Carefully and slowly add the aqueous solution containing residual this compound to the stirred, cold basic solution.

    • Rationale: Adding the acid to the base ensures that the bulk solution remains basic, controlling the exotherm. The reaction will produce carbon dioxide gas if bicarbonate or carbonate is used, so a slow addition rate is critical to prevent excessive foaming and overflow.

  • Monitoring and Completion:

    • Continue stirring the solution for at least 30-60 minutes after the addition is complete to ensure the reaction goes to completion.

    • Remove the beaker from the ice bath and allow it to warm to room temperature.

    • Use a calibrated pH meter or pH strips to verify that the final pH of the solution is between 6.0 and 8.0[13][14][15][16][17]. If the solution is still acidic, add more of the dilute basic solution dropwise until the target pH is reached.

  • Final Disposal of Neutralized Solution:

    • The neutralized aqueous solution must be collected in a designated "Aqueous Hazardous Waste" container.

    • Do not pour the neutralized solution down the drain. While the primary corrosive hazard has been addressed, the solution still contains the chlorinated organic salt and should be disposed of via your institution's hazardous waste program.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.

Disposal Workflow for this compound start Waste Generation (this compound) decision Assess Quantity start->decision bulk Bulk Quantities (> Residual Amounts) decision->bulk Bulk residual Residual Quantities (e.g., Glassware Rinsate) decision->residual Residual collect_halogenated Collect in 'Halogenated Organic Waste' Container bulk->collect_halogenated neutralize In-Lab Neutralization (Under Fume Hood) residual->neutralize label_container Label Container Correctly (Name, Hazards, Date) collect_halogenated->label_container store_saa Store in Secondary Containment in Satellite Accumulation Area label_container->store_saa ehs_pickup Arrange for Pickup by Licensed Waste Handler store_saa->ehs_pickup prepare_base Prepare Cold, Stirred Basic Solution (e.g., NaHCO3) neutralize->prepare_base slow_add Slowly Add Acidic Waste to Basic Solution prepare_base->slow_add verify_ph Verify pH is Neutral (6-8) slow_add->verify_ph collect_aqueous Collect in 'Aqueous Hazardous Waste' Container verify_ph->collect_aqueous collect_aqueous->ehs_pickup

Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Clear all non-essential personnel from the immediate area and inform your laboratory supervisor and EHS office.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase ventilation if it is safe to do so.

  • Contain and Absorb: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container. For liquid spills, use an inert, non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels or sawdust.

  • Collect and Decontaminate: Scoop the absorbed material into a designated hazardous waste container. Thoroughly clean the spill area with a suitable decontaminating solution.

Conclusion

The responsible disposal of this compound is a critical component of safe and ethical scientific practice. While the primary route of disposal for this compound is through professional hazardous waste services, particularly for bulk quantities, a carefully controlled in-lab neutralization of residual amounts can be a practical part of a comprehensive waste management plan. By adhering to the detailed protocols for hazard assessment, PPE usage, waste segregation, and procedural execution outlined in this guide, laboratory professionals can ensure they are meeting their safety and environmental stewardship obligations.

References

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Navigating the Handling of 3-Chloro-4-(methylsulfonyl)benzoic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous and safe handling of chemical reagents is paramount. 3-Chloro-4-(methylsulfonyl)benzoic acid, a compound often utilized in synthetic chemistry, requires a comprehensive understanding of its potential hazards and the corresponding protective measures. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), operational protocols, and disposal plans to ensure a safe laboratory environment.

Understanding the Hazard Profile

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationsRationale for Use
Hand Protection Nitrile or Neoprene GlovesProvides splash protection against acidic and aromatic compounds. For prolonged handling or in the absence of specific permeation data, consider heavier-duty options like Butyl rubber gloves. Always inspect gloves for integrity before use[3][4].
Eye and Face Protection Chemical Safety Goggles with Side Shields or a Face ShieldEssential for preventing eye contact with dust particles or splashes, which could cause serious eye damage. Standard safety glasses are insufficient[5][6].
Body Protection Laboratory CoatA standard lab coat is required to protect against incidental skin contact with the chemical powder[5].
Respiratory Protection NIOSH-approved Respirator (e.g., N95)Necessary when handling the powder outside of a certified chemical fume hood or when there is a potential for dust generation. The use of a respirator should be in accordance with a comprehensive respiratory protection program[5].

Safe Handling and Operational Workflow

Adherence to a stringent operational workflow is critical for minimizing the risk of exposure. The following diagram and steps outline the recommended procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Assemble Materials (Spatula, Weigh Paper, etc.) gather_ppe->gather_materials don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) gather_materials->don_ppe weigh_chemical Weigh Chemical in Fume Hood don_ppe->weigh_chemical transfer_chemical Carefully Transfer to Reaction Vessel weigh_chemical->transfer_chemical close_container Securely Close Stock Container transfer_chemical->close_container clean_area Decontaminate Work Surface close_container->clean_area dispose_waste Segregate and Dispose of Waste clean_area->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Recommended workflow for safely handling this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Designate a specific area for handling, preferably within a certified chemical fume hood, to contain any dust.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Gather all necessary PPE and inspect it for any defects.

    • Assemble all required materials, such as spatulas, weigh paper, and the reaction vessel, within the designated handling area.

  • Handling :

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh the required amount of this compound, minimizing any dust generation.

    • Transfer the chemical to the reaction vessel.

    • Promptly and securely close the stock container to prevent contamination and accidental spills.

  • Post-Handling & Cleanup :

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Segregate all contaminated waste (e.g., weigh paper, gloves) into a designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after completing the work.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, a swift and informed response is crucial.

Spill Cleanup Protocol:

For a small spill of solid this compound:

  • Evacuate and Secure : Alert others in the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE : Wear a minimum of a lab coat, chemical safety goggles, and double-layered nitrile gloves. A respirator may be necessary depending on the scale of the spill and the ventilation.

  • Neutralize and Absorb :

    • Gently cover the spill with a neutralizer such as sodium bicarbonate or soda ash[7][8].

    • Once any reaction has ceased, absorb the mixture with an inert material like vermiculite or sand[7][8].

  • Collect and Dispose :

    • Carefully scoop the absorbed material into a clearly labeled hazardous waste container.

    • Do not use a brush and dustpan, as this can create airborne dust.

  • Decontaminate : Clean the spill area thoroughly with soap and water.

cluster_spill Spill Response spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe neutralize Cover with Sodium Bicarbonate don_ppe->neutralize absorb Add Inert Absorbent (Vermiculite, Sand) neutralize->absorb collect Collect into Hazardous Waste Container absorb->collect decontaminate Clean Spill Area collect->decontaminate

Caption: Step-by-step procedure for cleaning up a small solid chemical spill.

First Aid Measures:
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists[5].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[7].

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[5].

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Bulk Quantities : Unused or excess this compound should be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container and managed by your institution's environmental health and safety (EHS) department[7].

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh paper, and absorbent materials from spill cleanups, must be placed in a designated solid hazardous waste container for disposal by EHS[9].

  • Aqueous Waste : If the chemical is used in a reaction and quenched, the resulting aqueous solution should be collected in a designated "Aqueous Hazardous Waste" container. The pH should be verified to be near neutral before collection if required by your institution's waste disposal protocols[9].

By adhering to these stringent safety protocols, researchers can confidently handle this compound, ensuring their personal safety and maintaining the integrity of their work environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.